molecular formula C7H14O2 B8610538 4-Methylcyclohexane-1,2-diol CAS No. 23832-27-1

4-Methylcyclohexane-1,2-diol

Cat. No.: B8610538
CAS No.: 23832-27-1
M. Wt: 130.18 g/mol
InChI Key: GAASGTOOMWIDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylcyclohexane-1,2-diol (CAS: 23832-27-1, 23942-29-2; Molecular Formula: C7H14O2; Average Mass: 130.19 g/mol) is a chiral cyclohexane derivative featuring two adjacent hydroxyl groups (a vicinal diol) . This structural motif is of significant interest in synthetic organic chemistry. Compounds of this class are typically synthesized via the dihydroxylation of the corresponding alkene, such as 4-methylcyclohexene, using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) . This reaction proceeds via a concerted syn-addition mechanism, resulting in the formation of the 1,2-diol where the two hydroxyl groups are added to the same face of the alkene double bond . Its primary research value lies in its application as a versatile chiral building block and synthon. Vicinal diols like this compound are pivotal intermediates in the desymmetrization of meso compounds for the synthesis of complex, enantiomerically pure molecules . Furthermore, the 1,2-diol functional group can be selectively protected to form cyclic acetals or ketals, which are valuable as chiral auxiliaries or protecting groups in multi-step synthesis . It also serves as a precursor for oxidative cleavage reactions; treatment with periodate (NaIO4) or lead tetraacetate (Pb(OAc)4) cleaves the carbon-carbon bond between the two hydroxylated carbons, generating carbonyl compounds . This property makes it a useful intermediate for the strategic fragmentation of cyclic systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23832-27-1

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-methylcyclohexane-1,2-diol

InChI

InChI=1S/C7H14O2/c1-5-2-3-6(8)7(9)4-5/h5-9H,2-4H2,1H3

InChI Key

GAASGTOOMWIDNB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)O)O

Origin of Product

United States

Foundational & Exploratory

Stereoselective Synthesis of 4-Methylcyclohexane-1,2-diol Isomers: A Technical Guide to Controlling Diastereomeric and Enantiomeric Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical architecture of cyclic diols is a critical design element in medicinal chemistry and materials science. The isomers of 4-methylcyclohexane-1,2-diol, with their defined spatial arrangements of hydroxyl and methyl groups, serve as valuable chiral building blocks and scaffolds. Achieving stereocontrol in their synthesis is a formidable challenge that requires a nuanced understanding of reaction mechanisms and reagent selection. This technical guide provides a comprehensive overview of field-proven, stereoselective strategies for the synthesis of specific cis and trans isomers of this compound, starting from the common precursor, 4-methylcyclohexene. We will explore the mechanistic underpinnings of syn- and anti-dihydroxylation pathways, detailing both diastereoselective and enantioselective methodologies. This document is intended to serve as a practical resource for researchers engaged in asymmetric synthesis and the development of stereoisomerically pure compounds.

Introduction: The Strategic Importance of Stereoisomeric Diols

Vicinal diols, or glycols, are fundamental structural motifs in a vast array of biologically active molecules and chiral auxiliaries. The spatial orientation of the two hydroxyl groups—either on the same face (cis or syn) or on opposite faces (trans or anti) of the ring—dramatically influences a molecule's pharmacological and physical properties. For this compound, four primary stereoisomers exist: a pair of cis enantiomers and a pair of trans enantiomers. The ability to selectively synthesize a single, desired isomer is paramount for constructing complex molecular targets and for structure-activity relationship (SAR) studies in drug discovery.

This guide delineates the two primary strategies for hydroxylating the parent alkene, 4-methylcyclohexene:

  • Direct Dihydroxylation: Methods that install both hydroxyl groups in a single, concerted step to yield cis-diols.

  • Epoxidation and Ring-Opening: A two-step sequence that proceeds through an epoxide intermediate, which is subsequently opened to furnish trans-diols.

We will dissect the causal factors that govern the stereochemical outcomes of these transformations, providing actionable protocols for laboratory implementation.

Synthesis of cis-4-Methylcyclohexane-1,2-diol Isomers via syn-Dihydroxylation

The synthesis of cis-diols is achieved through syn-dihydroxylation, a process where both hydroxyl groups are added to the same face of the alkene double bond.[1] This stereochemical outcome is dictated by the formation of a cyclic intermediate that constrains the geometry of the addition.

Diastereoselective syn-Dihydroxylation: Generating a Racemic Mixture

When enantioselectivity is not a primary concern, several reliable methods can produce the cis-diol as a racemic mixture of its two enantiomers. The most common reagents for this transformation are osmium tetroxide and potassium permanganate.[2][3]

  • Mechanism of Action: Both OsO₄ and KMnO₄ react with the alkene via a [3+2] cycloaddition to form a cyclic metallocyclic ester intermediate (an osmate or manganate ester, respectively).[1][4] This concerted addition ensures that both oxygen atoms are delivered to the same face of the double bond. Subsequent hydrolysis of this intermediate cleaves the metal-oxygen bonds to liberate the cis-diol, retaining the stereochemistry of the addition.[1]

  • Reagent Comparison:

    • Osmium Tetroxide (OsO₄): Highly reliable and efficient for producing syn-diols with excellent yields.[4] However, it is expensive and highly toxic.[5] To mitigate these issues, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), in a process known as the Upjohn dihydroxylation.[4] The NMO regenerates the OsO₄ after each catalytic cycle, dramatically reducing the amount of osmium required.[4][6]

    • Potassium Permanganate (KMnO₄): A less expensive and less toxic alternative.[5] The reaction must be performed under cold, dilute, and basic (alkaline) conditions to prevent over-oxidation and cleavage of the diol.[1] While effective, yields can sometimes be lower than with OsO₄.[5]

This protocol describes the synthesis of a racemic mixture of cis-4-methylcyclohexane-1,2-diol.

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylcyclohexene (1.0 eq) in a 10:1 mixture of acetone and water.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.2 eq) to the solution.

  • Catalyst Introduction: While stirring, add a catalytic amount of osmium tetroxide (approx. 1-2 mol%) as a solution in tert-butanol. The reaction mixture will typically turn dark brown.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 30 minutes until the color dissipates.

  • Workup and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-diol.

  • Purification: Purify the product by flash column chromatography on silica gel.

Enantioselective syn-Dihydroxylation: The Sharpless Asymmetric Dihydroxylation (SAD)

For applications requiring a single enantiomer of the cis-diol, the Sharpless Asymmetric Dihydroxylation (SAD) is the preeminent method.[7] This Nobel Prize-winning reaction modifies the Upjohn conditions by introducing a chiral ligand to control the facial selectivity of the dihydroxylation.[6][8]

  • Mechanism of Stereocontrol: The SAD reaction employs a catalytic amount of OsO₄ and a stoichiometric reoxidant (typically potassium ferricyanide, K₃[Fe(CN)₆]) in the presence of a chiral ligand derived from cinchona alkaloids.[8][9] The two most common ligand systems are based on dihydroquinine (DHQ) and dihydroquinidine (DHQD).[6] The chiral ligand coordinates to the osmium center, creating a chiral catalytic complex.[4] This complex preferentially binds to one of the two enantiotopic faces of the alkene, directing the dihydroxylation to that face and resulting in a single, predictable enantiomer of the diol with high enantiomeric excess (ee), often exceeding 95%.[8]

  • Predicting the Outcome: The choice of ligand dictates the stereochemical outcome. Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), provide reliable access to either enantiomer of the diol product.[10] A well-established mnemonic allows for the prediction of the major enantiomer formed.

This protocol describes the synthesis of an enantiomerically enriched cis-4-methylcyclohexane-1,2-diol.

  • Reaction Setup: In a round-bottom flask, add AD-mix-β (or AD-mix-α for the other enantiomer) (approx. 1.4 g per mmol of alkene) to a 1:1 mixture of tert-butanol and water at room temperature. Stir until both phases are clear.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Additive (Optional but Recommended): Add methanesulfonamide (CH₃SO₂NH₂) (1.0 eq). This additive can accelerate the hydrolysis of the osmate ester and improve turnover rates.[6]

  • Substrate Addition: Add 4-methylcyclohexene (1.0 eq) and stir the reaction vigorously at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is often complete within 6-24 hours.

  • Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Workup and Isolation: Add ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with 2 M aqueous KOH, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography to yield the enantiomerically enriched cis-diol.

Synthesis of trans-4-Methylcyclohexane-1,2-diol Isomers via anti-Dihydroxylation

The synthesis of trans-diols requires an anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the original double bond. This is achieved through a two-step sequence involving the formation and subsequent ring-opening of an epoxide.[2][3]

Step 1: Epoxidation of 4-Methylcyclohexene

The first step is the conversion of the alkene to an epoxide using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (mCPBA).[11] The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene, forming the three-membered epoxide ring. Starting with achiral 4-methylcyclohexene, this process produces a racemic mixture of the two corresponding enantiomeric epoxides.

Step 2: Acid-Catalyzed Ring-Opening of the Epoxide

The second step involves the ring-opening of the epoxide with water under acidic conditions.[12]

  • Mechanism of Action: The reaction begins with the protonation of the epoxide oxygen by the acid catalyst, which makes the epoxide carbons more electrophilic.[13][14] A water molecule then acts as a nucleophile and attacks one of the epoxide carbons. This attack occurs via an Sₙ2-like mechanism, proceeding with backside attack relative to the C-O bond being broken.[12][14] This backside attack forces an inversion of stereochemistry at the carbon center being attacked. The result is the formation of a trans-1,2-diol.[12] Because the starting material was a racemic epoxide, the final product is a racemic mixture of the trans-diol enantiomers.

This protocol describes the synthesis of a racemic mixture of trans-4-methylcyclohexane-1,2-diol.

Part A: Epoxidation

  • Reaction Setup: Dissolve 4-methylcyclohexene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (mCPBA) (approx. 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC until the starting alkene is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Do not over-dry, as epoxides can be volatile. The crude epoxide is often used directly in the next step.

Part B: Ring-Opening

  • Reaction Setup: Dissolve the crude epoxide from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1).

  • Acid Addition: Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid (e.g., a few drops of 1 M solution).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the epoxide.

  • Workup and Isolation: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography to isolate the trans-4-methylcyclohexane-1,2-diol.

Summary of Synthetic Strategies

The selection of a synthetic route is dictated entirely by the desired stereochemical outcome. The table below provides a comparative summary of the methodologies discussed.

Target Isomer Synthetic Strategy Key Reagents Stereochemical Outcome Key Mechanistic Feature
cis-(racemic)Diastereoselective syn-Dihydroxylation1. OsO₄ (cat.), NMO2. Cold, dilute KMnO₄Racemic mixture of cis-enantiomersFormation of a cyclic metallocyclic ester[1]
cis-(enantiopure)Enantioselective syn-DihydroxylationAD-mix-α or AD-mix-β (OsO₄, K₃[Fe(CN)₆], chiral ligand)Single enantiomer of the cis-diol (>95% ee)Chiral ligand directs osmylation to one face of the alkene[6][8]
trans-(racemic)Epoxidation & Acid-Catalyzed Ring-Opening1. mCPBA2. H₃O⁺Racemic mixture of trans-enantiomersSₙ2-like backside attack of H₂O on a protonated epoxide[12]

Visual Schematics of Reaction Pathways

Overall Synthetic Pathways

The following diagram illustrates the divergent pathways from 4-methylcyclohexene to the different stereoisomers of the target diol.

G cluster_start Starting Material cluster_cis cis-Diol Synthesis (syn-addition) cluster_trans trans-Diol Synthesis (anti-addition) start 4-Methylcyclohexene cis_racemic Racemic cis-Diol start->cis_racemic OsO₄/NMO or cold KMnO₄ cis_enantio Enantiopure cis-Diol start->cis_enantio Sharpless AD (AD-mix-α/β) epoxide Racemic Epoxide start->epoxide mCPBA trans_racemic Racemic trans-Diol epoxide->trans_racemic H₃O⁺

Caption: Divergent synthesis of cis and trans diols from 4-methylcyclohexene.

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

This diagram outlines the key steps in the enantioselective formation of cis-diols.

SAD_Cycle OsVIII_L OsO₄-Ligand* Complex (Active Catalyst) Cycloaddition [3+2] Cycloaddition with Alkene OsVIII_L->Cycloaddition OsmateEster Chiral Osmate(VI) Ester Cycloaddition->OsmateEster Hydrolysis Hydrolysis (+ CH₃SO₂NH₂) OsmateEster->Hydrolysis Diol cis-Diol Product (Enantiopure) Hydrolysis->Diol OsVI Reduced Os(VI) Hydrolysis->OsVI Reoxidation Reoxidation OsVI->Reoxidation Reoxidation->OsVIII_L ReducedOxidant K₄[Fe(CN)₆] Reoxidation->ReducedOxidant Oxidant K₃[Fe(CN)₆] (Oxidant) Oxidant->Reoxidation

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Epoxidation and Ring-Opening Workflow

This workflow details the two-stage process for synthesizing trans-diols.

Trans_Workflow Alkene 4-Methylcyclohexene Epoxidation Step 1: Epoxidation Reagent: mCPBA Alkene->Epoxidation Epoxide Racemic Epoxide Epoxidation->Epoxide RingOpening Step 2: Ring-Opening Reagent: H₃O⁺ Epoxide->RingOpening TransDiol Racemic trans-Diol RingOpening->TransDiol

Caption: Two-step workflow for the synthesis of trans-diols.

Conclusion

The stereoselective synthesis of this compound isomers is a well-defined problem that can be addressed with a high degree of precision through the judicious choice of reagents and reaction pathways. The formation of cis-diols is reliably achieved through syn-dihydroxylation, with the Sharpless Asymmetric Dihydroxylation offering exquisite control over enantioselectivity. Conversely, the synthesis of trans-diols is accomplished via a robust two-step anti-dihydroxylation sequence involving epoxidation followed by acid-catalyzed ring-opening. The principles and protocols outlined in this guide provide the foundational knowledge for researchers to confidently and selectively access any of the desired stereoisomers of this versatile chemical scaffold, enabling further advancements in asymmetric synthesis and drug development.

References

  • Wikipedia.
  • Wikipedia.
  • Chemistry LibreTexts. 9.
  • Chemistry LibreTexts. 10.
  • YouTube. 2. REACTIONS OF ALKENES (SYN DIHYDROXYLATION)
  • Chemistry Steps. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]
  • Wikipedia. Sharpless asymmetric dihydroxylation (Reaction mechanism section). [Link]
  • Organic Chemistry Portal.
  • Quora.
  • PubMed Central.
  • Homework.Study.com. Write and explain the synthetic schemes for the preparation of 1-Methyl-cis-1,2 cyclohexanediol... [Link]
  • YouTube. Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins (2023-11-11). [Link]
  • Khan Academy.
  • OpenStax. 18.5 Reactions of Epoxides: Ring-Opening (2023-09-20). [Link]
  • YouTube. Forming a trans-1,2-diol (2020-05-08). [Link]

Sources

Synthesis of cis-4-Methylcyclohexane-1,2-diol from 4-Methylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of vicinal diols, particularly those with specific stereochemistry, is a cornerstone of modern organic synthesis, finding extensive application in the development of pharmaceuticals and fine chemicals. This guide provides an in-depth technical overview of the synthesis of cis-4-methylcyclohexane-1,2-diol from 4-methylcyclohexene. We will explore the primary synthetic routes, focusing on the mechanistic principles that govern the syn-dihydroxylation of the alkene precursor. Detailed experimental protocols, a comparative analysis of methodologies, and characterization techniques are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical transformation.

Introduction: The Significance of cis-Diols

Vicinal diols, or glycols, are organic compounds containing two hydroxyl groups on adjacent carbon atoms. The spatial arrangement of these hydroxyl groups—either on the same side (cis or syn) or opposite sides (trans or anti) of the molecule's plane—profoundly influences its physical, chemical, and biological properties. cis-Diols are particularly valuable synthetic intermediates, serving as precursors for a wide array of functional groups and as key structural motifs in numerous natural products and pharmacologically active molecules.[1] The controlled synthesis of cis-4-methylcyclohexane-1,2-diol from 4-methylcyclohexene serves as an excellent case study in stereoselective synthesis.

Mechanistic Foundations of syn-Dihydroxylation

The conversion of an alkene to a cis-diol is termed syn-dihydroxylation. This stereospecific outcome is achieved through reaction pathways that involve the formation of a cyclic intermediate, ensuring that both hydroxyl groups are delivered to the same face of the double bond.[2][3][4] The two most prominent methods for achieving this transformation are oxidation with potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

2.1. Potassium Permanganate (KMnO₄) Oxidation

The reaction of an alkene with a cold, dilute, and alkaline solution of potassium permanganate—a process often referred to as the Baeyer test for unsaturation—yields a cis-diol.[5][6][7] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic manganate ester intermediate.[5] This intermediate is then hydrolyzed under basic conditions to liberate the cis-diol and manganese dioxide (MnO₂), a brown precipitate.[5][8]

It is crucial to maintain cold and dilute conditions, as warmer or more concentrated permanganate solutions can lead to over-oxidation, cleaving the carbon-carbon bond of the newly formed diol to produce carboxylic acids or ketones.[2][5]

Mechanism: Permanganate syn-Dihydroxylation

Caption: Mechanism of KMnO₄ syn-dihydroxylation.

2.2. Osmium Tetroxide (OsO₄) Oxidation

Osmium tetroxide is a highly reliable and selective reagent for the syn-dihydroxylation of alkenes, providing excellent yields of cis-diols.[2][9] The mechanism is analogous to that of permanganate, involving a [3+2] cycloaddition to form a cyclic osmate ester.[10][11] This intermediate is stable and can often be isolated. Subsequent cleavage of the osmate ester, typically with a reducing agent like sodium bisulfite (NaHSO₃) or hydrogen sulfide (H₂S), yields the cis-diol.[11]

The primary drawbacks of osmium tetroxide are its high cost and extreme toxicity.[12][13] To mitigate these issues, catalytic versions of the reaction have been developed, such as the Upjohn dihydroxylation.[10] In this process, a catalytic amount of OsO₄ is used in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), which regenerates the OsO₄ after each cycle, allowing the reaction to proceed with significantly less osmium.[2][10][12]

Workflow: Catalytic OsO₄ Dihydroxylation

OsO4_Workflow Alkene 4-Methylcyclohexene Intermediate Cyclic Osmate Ester Alkene->Intermediate OsO4_cat OsO4 (catalytic) OsO4_cat->Intermediate [3+2] cycloaddition NMO_stoich NMO (stoichiometric) NMO_stoich->OsO4_cat NMO_reduced N-Methylmorpholine Workup Reductive Workup (e.g., NaHSO3) Intermediate->Workup Product cis-Diol Product Workup->Product OsVI Reduced Os(VI) Workup->OsVI OsVI->OsO4_cat Re-oxidation

Caption: Catalytic cycle of OsO₄ syn-dihydroxylation with NMO.

Comparative Analysis of Synthetic Routes

The choice of synthetic method depends on several factors, including desired yield, scale, cost, and safety considerations.

FeaturePotassium Permanganate (KMnO₄)Osmium Tetroxide (OsO₄) - Catalytic
Stereoselectivity Good (syn)Excellent (syn)
Yield Moderate (prone to over-oxidation)[4]High to Excellent
Cost LowHigh (due to Os metal)
Toxicity/Safety Moderate oxidantExtremely toxic, volatile[12][13]
Scalability Difficult to control on a large scaleReadily scalable with proper precautions
Work-up Filtration of MnO₂ precipitateReductive cleavage and extraction

For laboratory-scale synthesis where high yield and purity are paramount, the catalytic osmium tetroxide method is generally preferred. For a simple qualitative test or when cost is a major constraint, the potassium permanganate method is a viable alternative.

Detailed Experimental Protocol: KMnO₄ Synthesis

This protocol details the synthesis of cis-4-methylcyclohexane-1,2-diol using cold, alkaline potassium permanganate. This method is illustrative and suitable for small-scale preparations.

Materials & Reagents:

  • 4-Methylcyclohexene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol

  • Celite or filter aid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 g of 4-methylcyclohexene in 100 mL of distilled water containing a small amount of ethanol to aid solubility. Add 0.5 g of NaOH and cool the flask in an ice bath to ~0-5 °C.

  • Reagent Addition: While stirring vigorously, slowly add a pre-chilled, dilute solution of 1.6 g of KMnO₄ in 50 mL of water. The addition should be dropwise to maintain the low temperature and control the reaction rate. The purple color of the permanganate should disappear as it is consumed.

  • Reaction Monitoring: Continue the addition until a faint, persistent pink or purple color remains, indicating a slight excess of KMnO₄. The formation of a brown precipitate (MnO₂) will be observed throughout the reaction.[6]

  • Quenching: After the reaction is complete (typically 15-30 minutes), quench any excess permanganate by adding a small amount of solid sodium bisulfite until the purple color is fully discharged.

  • Work-up & Filtration: Remove the flask from the ice bath. Filter the mixture through a pad of Celite in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of cold water.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous solution three times with 50 mL portions of ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the crude diol.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure cis-4-methylcyclohexane-1,2-diol.

Product Characterization

Confirmation of the product's identity and stereochemistry is achieved through standard analytical techniques.

TechniqueExpected Result for cis-4-methylcyclohexane-1,2-diol
Melting Point Specific literature value for the cis-isomer.
Infrared (IR) Spec. Broad absorption in the 3200-3600 cm⁻¹ region (O-H stretch), C-H stretches below 3000 cm⁻¹, and a C-O stretch around 1050-1150 cm⁻¹.
¹H NMR Signals corresponding to the methyl group, cyclohexane ring protons, and hydroxyl protons. The coupling constants and chemical shifts of the protons on the carbons bearing the -OH groups can help confirm the cis stereochemistry.
¹³C NMR Signals for the seven distinct carbon atoms in the molecule, with the carbons attached to the hydroxyl groups shifted downfield.
Conclusion

The synthesis of cis-4-methylcyclohexane-1,2-diol from 4-methylcyclohexene is a classic example of stereoselective alkene dihydroxylation. Both potassium permanganate and osmium tetroxide provide reliable routes to the desired cis product, each with distinct advantages and disadvantages. A thorough understanding of the underlying reaction mechanisms is critical for selecting the appropriate method and optimizing reaction conditions to achieve high yields and purity. The protocols and comparative data presented in this guide serve as a valuable resource for professionals engaged in synthetic organic chemistry and drug discovery.

References
  • Catalytic Asymmetric Osmium-Free Dihydroxyl
  • 1,2-Diol formation via syn dihydroxylation of alkenes with potassium mangan
  • Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Chemistry Steps.
  • Asymmetric Dihydroxylation of Alkenes.
  • Sharpless asymmetric dihydroxyl
  • Catalytic asymmetric dihydroxylation of alkenes induced by polymeric chiral ligands. PubMed.
  • Experiment 7 Catalytic Asymmetric Dihydroxyl
  • Dihydroxyl
  • Dihydroxyl
  • 4-Methylcyclohexene Synthesis. Unknown Source.
  • Alkenes to 1,2-diols. University of Calgary.
  • Upjohn Dihydroxyl
  • Oso4. Slideshare.
  • Vicinal SYn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts.
  • Syn dihydroxyl
  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry.
  • Stéréoisomérie Chez les Cyclohexane‐Diols. Préparation Et Purification Des Diols 1,3 Et 1,4.
  • A simple synthesis of 4-cyclohexene-1,2-cis-diol and its use as the precursor of a functionalized cyclohexenone synthon.
  • 4 Methylcyclohexene Lab Lecture - Chem 251. YouTube.
  • 4 methylcyclohexene. YouTube.
  • Advantages of Synthesizing trans-1,2-Cyclohexanediol in a Continuous Flow Microreactor over a Standard Glass Apparatus.
  • Synthesis of 4-Methylcyclohexene. YouTube.
  • How would you synthesise cis-cyclohexane-1, 2-diol
  • A complete and sustained organic/inorganic reaction mechanism of Baeyer's test.
  • cis-1,2-Cyclohexanediol 99 1792-81-0. Sigma-Aldrich.
  • Molar Mass and Synthesis of 4-Methylcyclohexene. Scribd.
  • Reactions of Epoxides: Ring-Opening. OpenStax.
  • Ring opening reactions of epoxides: Acid-c
  • 1,3-Cyclohexanediol. PubChem.
  • trans-1,2-Cyclohexanediol 98 1460-57-7. Sigma-Aldrich.
  • Synthesis of epocyclohexane by cyclohexene epoxidation in liquid phase.
  • Catalytic Epoxid

Sources

synthesis of trans-4-methylcyclohexane-1,2-diol via epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of trans-4-Methylcyclohexane-1,2-diol via Epoxidation

Foreword: The Strategic Importance of Vicinal Diols

In the landscape of pharmaceutical development and complex molecule synthesis, the vicinal diol, particularly the trans-configured diol, represents a cornerstone functional group. Its prevalence in natural products and its role as a versatile synthetic intermediate make mastering its stereocontrolled synthesis a critical capability for any research and development team. This guide provides a comprehensive, mechanistically-grounded walkthrough for the synthesis of trans-4-methylcyclohexane-1,2-diol, a model compound that embodies the key principles of modern stereoselective synthesis. We will dissect the "why" behind each procedural step, moving beyond rote memorization to foster a deeper, field-proven understanding of the chemistry at play.

Part 1: Synthesis of the Alkene Precursor: 4-Methylcyclohexene

The journey to our target diol begins with the preparation of the alkene starting material, 4-methylcyclohexene. This is typically achieved through the acid-catalyzed dehydration of 4-methylcyclohexanol.[1][2] While seemingly straightforward, this elimination reaction is governed by an equilibrium that must be actively managed to favor product formation.

Mechanistic Rationale: Driving the Equilibrium

The reaction proceeds via an E1 mechanism. An acid catalyst (a mixture of sulfuric and phosphoric acid is common) protonates the hydroxyl group of the alcohol, converting it from a poor leaving group (-OH) into an excellent leaving group (-H₂O).[3] Loss of water generates a secondary carbocation intermediate. A weak base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the alkene.

The critical challenge in this synthesis is the reversible nature of the reaction.[4] To drive the equilibrium toward the 4-methylcyclohexene product, we exploit Le Châtelier's principle. The alkene product has a significantly lower boiling point (101-102°C) than the starting alcohol (171-173°C). By setting up a fractional distillation apparatus, the alkene is distilled out of the reaction mixture as it is formed, preventing it from being rehydrated back to the alcohol and thus maximizing the yield.[3][4]

Experimental Workflow: Dehydration of 4-Methylcyclohexanol

The following workflow outlines the synthesis and isolation of the 4-methylcyclohexene precursor.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Distillation cluster_2 Step 3: Work-up & Purification A Combine 4-methylcyclohexanol, H₃PO₄, and H₂SO₄ in a flask B Add spin vane and attach Hickman distillation head A->B C Heat mixture to 160-180°C B->C D Collect distillate (alkene + water) as it forms C->D E Wash distillate with saturated NaCl solution D->E F Separate aqueous layer E->F G Dry organic layer with anhydrous Na₂SO₄ F->G H Isolate pure 4-methylcyclohexene G->H

Caption: Workflow for 4-Methylcyclohexene Synthesis.

Detailed Protocol: Synthesis of 4-Methylcyclohexene

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mol)
4-Methylcyclohexanol114.197.5 mL (6.86 g)0.060
85% Phosphoric Acid98.002.0 mL-
Conc. Sulfuric Acid98.08~10 drops-
Saturated NaCl-5 mL-
Anhydrous Na₂SO₄142.04~1-2 g-

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, add a magnetic spin vane. Add 7.5 mL of 4-methylcyclohexanol, followed by the slow, careful addition of 2.0 mL of 85% phosphoric acid and 10 drops of concentrated sulfuric acid. Caution: Acids are corrosive; wear appropriate personal protective equipment (PPE).[3]

  • Distillation: Assemble a fractional distillation apparatus. Heat the reaction flask in a heating mantle to a temperature of 160-180°C.

  • Collection: Collect the distillate that comes over between 100-105°C in a pre-weighed, ice-cooled receiving flask. Continue distillation until only a small amount of dark residue remains in the reaction flask.

  • Work-up: Transfer the distillate to a separatory funnel. Add 5 mL of saturated aqueous sodium chloride solution to wash the organic layer and aid in the separation of the two layers.[2]

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Drying: Transfer the organic layer (the product) to a clean, dry Erlenmeyer flask. Add 1-2 grams of anhydrous sodium sulfate to remove residual water. Swirl and let it stand for 10-15 minutes.[2][3]

  • Isolation: Carefully decant or filter the dried liquid into a clean, tared vial to obtain the pure 4-methylcyclohexene. Calculate the percentage yield.

Part 2: Stereoselective Epoxidation of 4-Methylcyclohexene

With the alkene in hand, we proceed to the core transformation: the formation of the epoxide. This step is critical as it establishes the stereochemistry that will ultimately define our final trans-diol product. The reagent of choice for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), a reliable and commercially available peroxyacid.[5]

Mechanistic Rationale: The "Butterfly" Concerted Reaction

The epoxidation of an alkene with a peroxyacid like m-CPBA is a stereospecific syn-addition.[6] This means that the new C-O bonds are formed on the same face of the original double bond. The reaction proceeds through a concerted, single-step mechanism often referred to as the "Butterfly Mechanism".[5][7]

In this mechanism, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.[7] Simultaneously, a cascade of electron movements occurs: the O-O bond cleaves, a new C=O bond forms in the resulting carboxylic acid, and the peroxyacid's hydroxyl proton is transferred to its carbonyl oxygen.[6][8] This concerted process ensures that the stereochemistry of the alkene is preserved in the epoxide product.

Caption: The concerted "Butterfly Mechanism" of epoxidation.

Detailed Protocol: Epoxidation with m-CPBA

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mol)
4-Methylcyclohexene96.172.0 g0.0208
m-CPBA (~77%)172.575.0 g~0.0223
Dichloromethane (DCM)84.9350 mL-
10% Sodium Sulfite-20 mL-
Saturated NaHCO₃-20 mL-
Anhydrous MgSO₄120.37~2-3 g-

Procedure:

  • Dissolution: Dissolve 2.0 g of 4-methylcyclohexene in 40 mL of dichloromethane (DCM) in a 100 mL flask and cool the solution in an ice bath to 0°C.

  • Reagent Addition: In a separate beaker, dissolve 5.0 g of m-CPBA in 10 mL of DCM. Add this solution dropwise to the cold alkene solution over 15-20 minutes while stirring.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

  • Quenching: After the reaction is complete, cool the mixture again in an ice bath. Add 20 mL of 10% aqueous sodium sulfite solution to quench any remaining peroxyacid. Stir for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct, followed by a wash with 20 mL of brine.

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM solvent using a rotary evaporator to yield the crude 4-methylcyclohexene oxide. This intermediate is often used directly in the next step without further purification.

Part 3: Diol Formation via Acid-Catalyzed Epoxide Ring-Opening

The final step is the hydrolysis of the epoxide to form the desired trans-1,2-diol. This reaction is facilitated by an acid catalyst, which activates the epoxide ring, making it susceptible to nucleophilic attack by a weak nucleophile like water.[10][11]

Mechanistic Rationale: SN2-like Backside Attack

The high ring strain of the three-membered epoxide ring is the driving force for this reaction.[10][12] The mechanism proceeds as follows:

  • Protonation: The epoxide oxygen is protonated by the acid catalyst (e.g., H₂SO₄), forming a good leaving group and making the epoxide carbons more electrophilic.[10]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks one of the two epoxide carbons. This attack occurs from the side opposite to the protonated oxygen bond, in a classic SN2-like backside attack.[12]

  • Ring-Opening: The C-O bond breaks, opening the ring and relieving the strain. This backside attack results in an inversion of configuration at the carbon being attacked.

  • Deprotonation: A final deprotonation step by water yields the neutral trans-diol product and regenerates the acid catalyst.

The net result of the syn-epoxidation followed by the anti-dihydroxylation (backside attack) is the formation of the trans-diol.[11]

G A Epoxide Intermediate B Protonation of Epoxide Oxygen (H₃O⁺) A->B C Protonated Epoxide B->C D Nucleophilic Backside Attack by H₂O C->D E Ring-Opened Intermediate D->E F Deprotonation by H₂O E->F G trans-4-methylcyclohexane-1,2-diol F->G

Caption: Mechanism for Acid-Catalyzed Epoxide Hydrolysis.

Detailed Protocol: Hydrolysis to the trans-Diol

Materials & Reagents

ReagentAmount
Crude 4-Methylcyclohexene OxideFrom previous step
Tetrahydrofuran (THF) or Acetone30 mL
10% Aqueous H₂SO₄15 mL
Diethyl Ether50 mL
Saturated NaHCO₃20 mL
Anhydrous MgSO₄~2-3 g

Procedure:

  • Dissolution: Dissolve the crude epoxide from the previous step in 30 mL of THF or acetone in a 100 mL round-bottom flask.

  • Hydrolysis: Add 15 mL of 10% aqueous sulfuric acid to the solution. Stir the mixture vigorously at room temperature for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (2 x 25 mL).

  • Neutralization: Combine the organic extracts and wash them with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with 20 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from hexanes or ethyl acetate/hexanes) or column chromatography to yield pure trans-4-methylcyclohexane-1,2-diol.

Part 4: Characterization and Validation

The identity and purity of the final product must be confirmed through analytical techniques.

Expected Spectroscopic Data

TechniqueExpected Features for trans-4-methylcyclohexane-1,2-diol
IR Spectroscopy - Broad O-H stretch (~3200-3600 cm⁻¹)- C-H sp³ stretches (~2850-2960 cm⁻¹)- C-O stretch (~1050-1150 cm⁻¹)
¹H NMR - Signal for the methyl group (doublet, ~0.9 ppm)- Complex multiplets for the cyclohexane ring protons (~1.2-2.0 ppm)- Signals for the CH-O protons (multiplets, ~3.4-3.8 ppm)- Signals for the OH protons (broad singlets, variable)
¹³C NMR - Signal for the methyl carbon (~22 ppm)- Signals for the ring CH₂ carbons (~25-35 ppm)- Signal for the ring CH carbon bearing the methyl group (~30-35 ppm)- Signals for the CH-OH carbons (~70-80 ppm)

References

  • Adapted from Pavia, Lampman, Kiz, and Engel, “4-methylcyclohexene”, Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing, 1999. [Source: vertexaisearch.cloud.google.com]
  • BenchChem. m-CPBA Epoxidation of Alkenes - Application Notes and Protocols. [Source: vertexaisearch.cloud.google.com]
  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Source: vertexaisearch.cloud.google.com]
  • Synthesis of 4-Methylcyclohexene. YouTube, 2 Dec. 2020. [Source: youtube.com]
  • Preparation of 4-Methylcyclohexene From Dehydration of 4-Methylcyclohexanol. Scribd. [Source: scribd.com]
  • Preparation of 4-Methylcyclohexene by dehydration of 4-Methylcyclohexanol. MARM-ACS, 18 May 2007. [Source: marm-acs.org]
  • Master Organic Chemistry. Epoxide Ring Opening With Base. 10 Feb. 2015. [Source: masterorganicchemistry.com]
  • JoVE. Video: Acid-Catalyzed Ring-Opening of Epoxides. 30 Apr. 2023. [Source: jove.com]
  • Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol. EduBirdie. [Source: edubirdie.com]
  • Epoxide. Wikipedia. [Source: en.wikipedia.org]
  • Myers, A. G. Research Group. A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Harvard University. [Source: chemistry.harvard.edu]
  • Cis & Trans Diol Synthesis & Other Epoxide Ring-Openings. YouTube, 6 Jul. 2020. [Source: youtube.com]
  • Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. ScienceDirect. [Source: sciencedirect.com]
  • Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles (video). [Source: khanacademy.org]
  • A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. NIH. [Source: ncbi.nlm.nih.gov]
  • Ch15 : epoxide to 1,2-diols. University of Calgary. [Source: chem.ucalgary.ca]
  • Chemistry Steps. Diols from Alkenes. [Source: chemistrysteps.com]
  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). 17 Jun. 2011. [Source: masterorganicchemistry.com]
  • (PDF) Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. ResearchGate.
  • Leah4Sci. Alkene Epoxidation Reaction and Mechanism with mCPBA. 26 Oct. 2022. [Source: leah4sci.com]
  • 8.9.
  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. NIH. [Source: ncbi.nlm.nih.gov]
  • BenchChem. Application Notes and Protocols for the Epoxidation of 4-Methyl-1-hexene to Form Oxiranes. [Source: benchchem.com]
  • 9.12: Oxidation of Alkenes - Epoxidation. Chemistry LibreTexts. 30 May 2020. [Source: chem.libretexts.org]
  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. 4 Feb. 2021. [Source: pubs.acs.org]
  • Synthesis of epoxides. Organic Chemistry Portal. [Source: organic-chemistry.org]
  • 4 Methylcyclohexene Lab Lecture - Chem 251. YouTube, 12 Jul. 2021. [Source: youtube.com]
  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ResearchGate. 4 Feb. 2021.
  • 4-Methylcyclohexane-1,2-diol. PubChem. [Source: pubchem.ncbi.nlm.nih.gov]
  • Organic Syntheses Procedure. Organic Syntheses. [Source: orgsyn.org]
  • 18.5 Reactions of Epoxides: Ring-Opening. OpenStax. 20 Sep. 2023. [Source: openstax.org]

Sources

An In-depth Technical Guide to the Chiral Resolution of 4-Methylcyclohexane-1,2-diol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure vicinal diols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the principal methodologies for the chiral resolution of racemic trans-4-methylcyclohexane-1,2-diol. We delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for three core resolution strategies: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution using lipases, and direct chromatographic separation on chiral stationary phases. Each section is designed to offer researchers, scientists, and drug development professionals not just a set of instructions, but a self-validating system of protocols grounded in mechanistic understanding and supported by authoritative references.

Introduction: The Significance of Chiral 4-Methylcyclohexane-1,2-diol

The cyclohexane-1,2-diol scaffold is a prevalent motif in a wide array of biologically active molecules and serves as a versatile chiral precursor in asymmetric synthesis. The introduction of a methyl group at the 4-position provides an additional stereocenter and modulates the lipophilicity and conformational properties of the molecule, making its enantiomerically pure forms valuable synthons for complex target molecules.[1] Obtaining these enantiomers in high purity is a critical step in the development of stereochemically defined drugs and other specialized chemical products.[2] This guide will focus on the resolution of the trans-diastereomer, which is commonly synthesized from 4-methylcyclohexene.[3][4]

Synthesis of Racemic trans-4-Methylcyclohexane-1,2-diol

The starting material for chiral resolution is the racemic mixture of the target compound. A common and efficient method for the synthesis of rac-trans-4-methylcyclohexane-1,2-diol is the epoxidation of 4-methylcyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide. This sequence ensures the formation of the trans-diol.

Classical Chemical Resolution: Diastereomeric Salt Formation

Classical resolution remains a robust and scalable method for separating enantiomers.[2] This technique involves reacting the racemic diol with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric complexes.[5] Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. For diols, which are weakly acidic, the formation of diastereomeric complexes can be achieved with chiral resolving agents capable of hydrogen bonding, such as derivatives of tartaric acid.[6][7]

Mechanism of Diastereomeric Complexation

The separation is driven by the differential stability and solubility of the diastereomeric complexes formed between the enantiomers of the diol and the chiral resolving agent. For instance, (2R,3R)-(+)-tartaric acid may form a more stable, less soluble crystalline complex with one enantiomer of the diol (e.g., the (1R,2R)-diol) than with the other.[6] This selective precipitation allows for the isolation of one diastereomer, from which the desired enantiomer can be liberated.

Experimental Protocol: Resolution with (+)-Di-p-toluoyl-D-tartaric Acid

This protocol is adapted from established methods for resolving similar diols.[8][9]

Materials:

  • Racemic trans-4-methylcyclohexane-1,2-diol

  • (+)-Di-p-toluoyl-D-tartaric acid (DTTA)

  • Methanol

  • Ethyl acetate

  • Sodium hydroxide solution (1 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Complex Formation: Dissolve 1 equivalent of racemic trans-4-methylcyclohexane-1,2-diol in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (+)-di-p-toluoyl-D-tartaric acid in a larger volume of warm ethyl acetate.

  • Crystallization: Slowly add the methanolic diol solution to the DTTA solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.

  • Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in a mixture of dichloromethane and 1 M sodium hydroxide solution. Stir vigorously until all solids have dissolved.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched diol.

  • Analysis: Determine the enantiomeric excess (e.e.) of the obtained diol using chiral HPLC or GC (see Section 4).

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers under mild reaction conditions.[10] This technique utilizes the ability of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.[11] For diols, lipase-catalyzed enantioselective acylation is a widely employed strategy.[12][13]

Principle of Lipase-Catalyzed Acylation

Lipases, such as those from Pseudomonas cepacia (now Burkholderia cepacia) and Candida antarctica Lipase B (commercially available as Novozym 435), can differentiate between the two enantiomers of the diol.[11][12] In the presence of an acyl donor, the enzyme will preferentially acylate one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated diol and the unreacted diol can then be easily separated by standard chromatographic techniques. Vinyl acetate is often used as an acyl donor as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[14]

EKR_Workflow racemate Racemic Diol (R,R)- and (S,S)-Enantiomers reaction Enantioselective Acylation racemate->reaction enzyme Lipase (e.g., Novozym 435) enzyme->reaction acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction separation Chromatographic Separation reaction->separation Mixture product1 Monoacylated Diol (e.g., R,R-acetate) separation->product1 product2 Unreacted Diol (e.g., S,S-diol) separation->product2

Experimental Protocol: Lipase-Catalyzed Acetylation

Materials:

  • Racemic trans-4-methylcyclohexane-1,2-diol

  • Immobilized Candida antarctica Lipase B (Novozym 435) or Pseudomonas cepacia Lipase (Lipase PS)[11][12]

  • Vinyl acetate[14]

  • Diisopropyl ether (anhydrous)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a solution of racemic trans-4-methylcyclohexane-1,2-diol (1 equivalent) in anhydrous diisopropyl ether, add vinyl acetate (2-3 equivalents), immobilized lipase (e.g., 50-100 mg per mmol of diol), and activated molecular sieves.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

  • Work-up: Once the desired conversion is reached, filter off the enzyme and molecular sieves. Rinse the solids with diisopropyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the resulting monoacylated diol from the unreacted diol by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Analysis: Determine the enantiomeric excess of both the recovered diol and the monoacylated product by chiral HPLC or GC.

EnzymeAcyl DonorSolventTypical Selectivity (E-value)Reference
Novozym 435 (CALB)Vinyl AcetateDiisopropyl ether>200[12]
Lipase PS (P. cepacia)Vinyl AcetateDiethyl ether>200[12]
P. fluorescens LipaseVinyl AcetateVinyl Acetate (solvent)>200[14]

Table 1: Common Lipases for Kinetic Resolution of Cycloalkanols.

Chromatographic Resolution

Direct separation of enantiomers by chromatography is a powerful analytical and preparative technique.[1] This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[15] Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

For diols and related compounds, polysaccharide-based CSPs are often the first choice for method development.[15][16] These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity.

Recommended HPLC Conditions:

  • Column: Polysaccharide-based columns (e.g., Chiralpak® series).[15]

  • Mobile Phase: Typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.

Chiral Gas Chromatography (GC)

Chiral GC is particularly well-suited for the analysis of volatile compounds like diols. Cyclodextrin-based CSPs are highly effective for the separation of diol enantiomers, often without the need for prior derivatization.[17][18][19]

Recommended GC Conditions:

  • Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or CHIRALDEX®).[17][18]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature ramp is crucial for good resolution. For example, starting at 100 °C and ramping to 200 °C at 5 °C/min.

  • Detector: Flame Ionization Detector (FID).

TechniqueChiral Stationary Phase (CSP) TypeAdvantagesConsiderations
HPLC Polysaccharide-based (e.g., Chiralpak®)Broad applicability, scalable for preparative work.Requires organic solvents, may need RI detection.
GC Cyclodextrin-based (e.g., β-DEX™)High resolution, can analyze underivatized diols.Limited to thermally stable and volatile compounds.

Table 2: Comparison of Chromatographic Methods.

Conclusion

The chiral resolution of this compound is achievable through several robust methodologies. The choice of technique will depend on the scale of the separation, the required enantiomeric purity, and the available equipment. Classical resolution is often favored for large-scale industrial processes, while enzymatic resolution offers high selectivity under mild conditions. Chromatographic methods, particularly chiral GC and HPLC, are indispensable for both analytical determination of enantiomeric excess and for preparative-scale separations. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully obtain the enantiomerically pure forms of this valuable chiral building block.

References

  • Element Lab Solutions. Chiral GC Columns.
  • Agilent. Chiral HPLC Columns.
  • Phenomenex. Chiral HPLC Column.
  • Agilent. Chiral GC Columns | Gas Chromatography.
  • Chrom Tech, Inc. Unveiling the Power of Chiral GC Columns. (2025).
  • Wikipedia. Chiral resolution.
  • HPLC.eu. chiral columns www.HPLC.eu.
  • Interchim. Chiral HPLC Columns.
  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
  • Chiralpedia. Part 6: Resolution of Enantiomers. (2025).
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules. (2021).
  • Kodama, K., Takase, F., & Hirose, T. (2021). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. RSC Publishing.
  • Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Research Portal.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH.
  • Wikipedia. 4-Methylcyclohexene.
  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry.
  • PubChem. This compound.
  • Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid. ResearchGate. (2025).
  • Wikipedia. Cyclohexane-1,2-diol.
  • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. ResearchGate. (2025).
  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH.
  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing.
  • PubChem. 4-Methylcyclohexene.
  • Enantioselective lipase-catalyzed reactions of methyl pipecolinate: Transesterification and N-acylation. ResearchGate. (2025).
  • Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. ResearchGate. (2025).
  • PubChem. trans-1,2-Cyclohexanediol.
  • Selective acylation of peptides catalyzed by lipases in organic solvents. ResearchGate. (2025).

Sources

Preparative HPLC for 4-Methylcyclohexane-1,2-diol Purification: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the purification of 4-methylcyclohexane-1,2-diol using preparative High-Performance Liquid Chromatography (HPLC). The purification of this small, polar diol, which lacks a strong chromophore, presents unique challenges that necessitate a carefully considered approach. This document outlines the critical steps from initial physicochemical analysis and analytical method development to the strategic scale-up for preparative separation and subsequent fraction analysis. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require high-purity isomers of this compound for their work. The guide emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible purification strategy.

Introduction: The Purification Challenge

The primary objective of preparative HPLC is to isolate and purify a significant quantity of a target compound, in contrast to analytical HPLC, which focuses on quantification and identification.[1][2] The successful purification of this compound is contingent on overcoming several inherent molecular characteristics.

1.1. Physicochemical Properties of this compound

This compound (C7H14O2, MW: 130.18 g/mol ) is a small cycloaliphatic diol.[3] Its key properties influencing HPLC purification are:

  • Polarity: The two hydroxyl groups render the molecule polar, suggesting suitability for normal-phase or hydrophilic interaction liquid chromatography (HILIC), or reversed-phase chromatography with highly aqueous mobile phases.

  • Lack of a Strong Chromophore: The absence of significant UV-absorbing moieties makes detection challenging. Alternative detection methods such as Refractive Index (RI) or Evaporative Light Scattering (ELSD) are often necessary.

  • Stereoisomerism: The molecule possesses multiple chiral centers, leading to the potential for several diastereomers (cis/trans) and enantiomers.[4] The separation of these stereoisomers is often a primary goal of the purification process and may require specialized chiral stationary phases.[5][6]

1.2. The Goal of Preparative Separation

The goal of preparative HPLC is to obtain a specific quantity of the target compound at a desired purity level in an efficient and economical manner.[7][8] This involves maximizing the amount of sample loaded onto the column per injection without compromising the necessary resolution between the target peak and impurities.[1]

Strategic Workflow for Purification

A systematic approach is crucial for developing a successful preparative HPLC method. The workflow can be broken down into several key stages, each informing the next.

Purification_Workflow A Analyte Characterization (Solubility, Polarity, Stereoisomers) B Analytical Method Development (Column & Mobile Phase Screening) A->B C Method Optimization (Resolution & Peak Shape) B->C D Loading Study (Determine Max Sample Load) C->D E Scale-Up to Preparative Scale (Adjust Flow Rate & Injection Volume) D->E F Fraction Collection (Time or Peak-Based) E->F G Purity Analysis & Recovery F->G

Caption: A logical workflow for developing a preparative HPLC method.

Phase 1: Analytical Method Development

Before scaling up to a preparative scale, a robust analytical method must be developed to achieve the desired separation.[2]

3.1. Initial Column and Mobile Phase Screening

Given the polar nature of this compound, several chromatographic modes should be considered.

Chromatographic ModeStationary Phase ExamplesMobile Phase SystemRationale
Normal Phase (NP) Silica, Diol, AminoHexane/Isopropanol, Hexane/EthanolGood for separating polar, non-ionic compounds and isomers.[9]
Reversed-Phase (RP) C18, C8, PhenylWater/Acetonitrile, Water/MethanolCan be effective, especially with highly aqueous mobile phases. May require derivatization for better retention and detection.
HILIC Amide, Bare SilicaAcetonitrile/Water (high organic content)An alternative for highly polar compounds that are poorly retained in reversed-phase.
Chiral Chromatography Coated or immobilized polysaccharide-based (e.g., Chiralcel®, Chiralpak®)Varies (NP or RP mode)Essential for the separation of enantiomers.[10][11]

3.2. Detection Method Selection

Due to the lack of a UV chromophore, alternative detection methods are necessary.

  • Refractive Index (RI) Detector: A universal detector that measures the change in the refractive index of the eluent. It is sensitive to temperature and gradient changes, making it best suited for isocratic separations.

  • Evaporative Light Scattering Detector (ELSD): Another universal detector that is not affected by gradient elution. It is suitable for non-volatile analytes.

  • Mass Spectrometry (MS): Provides mass information and can be highly sensitive. It is particularly useful for confirming the identity of collected fractions.

3.3. Step-by-Step Protocol: Analytical Method Development

  • Solubility Testing: Determine the solubility of the crude this compound sample in various potential mobile phase components (e.g., hexane, isopropanol, acetonitrile, water). This is critical for preparing the sample for injection.

  • Initial Scouting Runs:

    • Begin with a standard analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • For Normal Phase: Start with a mobile phase of 95:5 Hexane:Isopropanol and run a gradient to 80:20 over 20 minutes.

    • For Reversed-Phase: Start with 95:5 Water:Acetonitrile and run a gradient to 50:50 over 20 minutes.

    • For Chiral Separation: Screen various chiral columns with appropriate mobile phases as recommended by the manufacturer.[5]

  • Isocratic Method Development: Once initial separation is observed, develop an isocratic method to simplify the scale-up process. Adjust the mobile phase composition to achieve a good resolution (Rs > 1.5) between the target isomer and impurities with a reasonable retention time.

  • Flow Rate Optimization: Optimize the flow rate to balance separation efficiency and run time. A typical starting point for a 4.6 mm ID column is 1.0 mL/min.

Phase 2: Scaling Up to Preparative HPLC

The primary goal of scaling up is to increase the amount of purified product per run while maintaining the separation achieved at the analytical scale.[12]

4.1. The Principles of Scale-Up

The key to successful scale-up is to maintain the linear velocity of the mobile phase and the ratio of sample load to the column's cross-sectional area. The flow rate and sample load can be adjusted proportionally to the change in the column's cross-sectional area.[9]

Scale-Up Calculation:

Preparative Flow Rate = Analytical Flow Rate × (Preparative Column ID² / Analytical Column ID²)

Preparative Sample Load = Analytical Sample Load × (Preparative Column ID² / Analytical Column ID²)

4.2. Loading Study: Maximizing Throughput

Before committing to a full preparative run, a loading study should be performed on the analytical column to determine the maximum sample concentration and volume that can be injected without significant loss of resolution. This is known as column overload.[1][7]

Loading_Study A Analytical Injection Resolution: Good Peak Shape: Symmetrical B Volume Overload Resolution: Decreasing Peak Shape: Broadening A->B Increase Volume C Concentration Overload Resolution: Poor Peak Shape: Tailing/Fronting A->C Increase Concentration D Optimal Preparative Load Resolution: Acceptable Peak Shape: Broad but Separated B->D C->D

Caption: Decision tree for determining optimal sample loading.

4.3. Step-by-Step Protocol: Preparative Run

  • Column Selection: Choose a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 20-50 mm).

  • System Preparation:

    • Ensure the preparative HPLC system, including the pump, injector, and fraction collector, is properly primed and equilibrated with the mobile phase.[8]

    • Pay close attention to safety, especially when using large volumes of flammable solvents.[13]

  • Sample Preparation: Dissolve the crude this compound in the mobile phase at the concentration determined from the loading study.

  • Injection and Fraction Collection:

    • Inject the calculated sample volume.

    • Set up the fraction collector to collect fractions based on time or detector signal (peak-based).[7] Peak-based collection is generally more accurate.[14]

  • Post-Run Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Solvent Recovery: Pool the pure fractions and remove the solvent using a rotary evaporator or other suitable method.

Data Interpretation and Troubleshooting

Purity Analysis of Collected Fractions

Each collected fraction should be re-analyzed using the developed analytical method to confirm its purity. Fractions that meet the desired purity specifications can be combined.

Common Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution in Preparative Run - Column overload- Improper scale-up calculations- Column degradation- Reduce sample load- Recalculate and verify scale-up parameters- Use a new or regenerated column
Peak Tailing or Fronting - Sample solubility issues- Column-analyte secondary interactions- High sample concentration- Ensure complete sample dissolution in the mobile phase- Add a mobile phase modifier (e.g., a small amount of a more polar solvent)- Reduce sample concentration
Low Recovery of Purified Product - Inefficient fraction collection- Analyte degradation on the column- Loss during solvent evaporation- Optimize fraction collector settings- Consider a different stationary phase or mobile phase pH- Use gentle evaporation conditions

Conclusion

The purification of this compound by preparative HPLC is a multi-step process that requires careful planning and execution. By systematically developing an analytical method, performing a loading study, and accurately scaling up to the preparative scale, researchers can successfully isolate high-purity isomers of this challenging compound. The choice of stationary phase, mobile phase, and detector are all critical decisions that must be guided by the unique physicochemical properties of the analyte. This guide provides a robust framework for developing a successful purification strategy, enabling the acquisition of high-quality material for subsequent research and development activities.

References

  • Introduction to Preparative HPLC.
  • This compound. PubChem. URL
  • Principles in prepar
  • (1S,2R,4S)-4-methylcyclohexane-1,2-diol. PubChem. URL
  • Prepar
  • A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis. URL
  • Principles and practical aspects of preparative liquid chrom
  • 4-(1,2-dihydroxy-1-methylethyl)-1-methylcyclohexane-1,2-diol. ChemicalBook. URL
  • 4-Methylhexane-1,2-diol. PubChem. URL
  • Prepar
  • LABTips: Preparative HPLC for Purific
  • The Power of Prepar
  • Application Compendium Solutions for Prepar
  • 1-methylcyclohexane-1,2-diol. LookChem. URL
  • How to separate isomers by Normal phase HPLC?.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • New aromatic derivatives of cyclofructan 6 as chiral stationary phases for HPLC. Taylor & Francis Online. URL
  • Novel behavior of the chromatographic separation of linear and cyclic polymers.
  • Basics of chiral HPLC. Sigma-Aldrich. URL
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. Royal Society of Chemistry. URL

Sources

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the ¹H NMR spectral analysis of the diastereomers of 4-methylcyclohexane-1,2-diol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of stereochemistry and conformational dynamics as revealed by proton nuclear magnetic resonance spectroscopy. We will dissect the theoretical underpinnings, present predicted spectral data based on analogous compounds, and provide a robust experimental framework for acquiring and interpreting the ¹H NMR spectra of these informative molecules.

Section 1: The Stereochemical and Conformational Landscape of this compound

This compound can exist as a pair of diastereomers: cis and trans. The relative orientation of the two hydroxyl groups and the methyl group profoundly influences the molecule's preferred three-dimensional structure, which in turn dictates the appearance of its ¹H NMR spectrum. The cyclohexane ring is not planar but predominantly adopts a chair conformation to minimize torsional and steric strain.[1][2] In a substituted cyclohexane, each substituent can occupy either an axial or an equatorial position. The interplay between these substituent positions and the resulting conformational equilibrium is the cornerstone of interpreting the ¹H NMR spectra.

For the various isomers of this compound, several chair conformations are possible. The relative stability of these conformers is governed by the steric bulk of the substituents and the potential for intramolecular interactions. Generally, bulky substituents prefer to occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions.[3]

Diagram of Conformational Equilibrium in Substituted Cyclohexanes

G cluster_0 Monosubstituted Cyclohexane cluster_1 Disubstituted Cyclohexane (e.g., 1,2-trans) A Axial Conformer B Equatorial Conformer A->B Ring Flip C Diequatorial (e,e) More Stable D Diaxial (a,a) Less Stable C->D Ring Flip

Caption: Conformational equilibria in mono- and disubstituted cyclohexanes.

Section 2: Predicted ¹H NMR Spectral Features of this compound Isomers

Chemical Shifts

The chemical shifts of the cyclohexane ring protons are influenced by the electronegativity of the hydroxyl groups and the shielding/deshielding effects of the methyl group.

  • Protons on Hydroxyl-Bearing Carbons (H-1 and H-2): These protons (methine groups) are expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent oxygen atoms. Their chemical shifts are anticipated to be in the range of 3.3 - 4.0 ppm . The precise chemical shift will depend on their axial or equatorial orientation. Generally, equatorial protons resonate at a slightly higher frequency (further downfield) than their axial counterparts.

  • Methyl Protons (CH₃): The methyl group protons will appear as a doublet in the upfield region of the spectrum, typically around 0.8 - 1.2 ppm .

  • Other Ring Protons (H-3, H-4, H-5, H-6): These methylene and methine protons will produce a complex series of overlapping multiplets in the range of 1.0 - 2.2 ppm .

Integration

The relative areas under each signal in the ¹H NMR spectrum are proportional to the number of protons giving rise to that signal. For this compound, the expected integration ratios would be:

Proton TypeNumber of Protons
H-1 and H-22H
CH₃3H
Other Ring Protons7H
Hydroxyl Protons (OH)2H

The hydroxyl proton signals can be broad and their chemical shift is highly dependent on solvent, concentration, and temperature. They can be confirmed by D₂O exchange, which causes the OH peaks to disappear.

Coupling Constants and Stereochemistry Determination

The vicinal coupling constants (³JHH) between adjacent protons are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4][5] This dependence is a powerful tool for determining the relative stereochemistry and conformational preferences of the this compound isomers.

  • Axial-Axial (a-a) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically ³Jaa = 8 - 13 Hz .

  • Axial-Equatorial (a-e) Coupling: The dihedral angle is around 60°, leading to a smaller coupling constant, typically ³Jae = 2 - 5 Hz .

  • Equatorial-Equatorial (e-e) Coupling: The dihedral angle is also approximately 60°, resulting in a small coupling constant, typically ³Jee = 2 - 5 Hz .

By analyzing the multiplicity and coupling constants of the signals for H-1 and H-2, we can deduce the preferred conformation of the molecule.

Predicted ¹H NMR Data for a Dominant Chair Conformation of a trans-4-Methylcyclohexane-1,2-diol Isomer

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Inferred Orientation
H-1~3.5dddJ(H-1, H-2) ≈ 9 (a,a), J(H-1, H-6a) ≈ 9 (a,a), J(H-1, H-6e) ≈ 4 (a,e)Axial
H-2~3.6dddJ(H-2, H-1) ≈ 9 (a,a), J(H-2, H-3a) ≈ 9 (a,a), J(H-2, H-3e) ≈ 4 (a,e)Axial
CH₃~0.9dJ(CH₃, H-4) ≈ 7Equatorial

Note: These are predicted values based on analogous compounds and established principles. Actual values may vary.

Section 3: Experimental Protocol for ¹H NMR Analysis

A rigorous and well-controlled experimental procedure is critical for obtaining high-quality, reproducible ¹H NMR spectra.

Diagram of the ¹H NMR Experimental Workflow

G A Sample Preparation B NMR Spectrometer Setup A->B Insert Sample C Data Acquisition B->C Lock, Tune, Shim D Data Processing C->D Fourier Transform E Spectral Analysis D->E Phasing, Baseline Correction, Integration

Sources

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-methylcyclohexane-1,2-diol: A Stereochemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-methylcyclohexane-1,2-diol, a molecule presenting significant stereochemical complexity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of conformational analysis and substituent effects that govern the spectral characteristics of its various diastereomers. We will explore how the spatial orientation of hydroxyl and methyl groups in the cyclohexane chair conformation—specifically the distinction between axial and equatorial positions—profoundly influences the chemical shifts of the carbon skeleton. Key concepts, such as the gamma-gauche (γ-gauche) effect, are explained and applied to interpret predicted spectral data. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the preparation and acquisition of high-quality ¹³C NMR spectra, ensuring methodological integrity and reproducibility.

Introduction: The Stereochemical Challenge

This compound is a substituted cyclohexane containing three stereocenters, leading to a variety of stereoisomers. The relative orientation of the two hydroxyl groups defines them as cis or trans, and the position of the methyl group relative to these diols further diversifies the isomeric possibilities. ¹³C NMR spectroscopy is an exceptionally powerful tool for elucidating the precise stereochemistry of such molecules without the need for crystallization.[1] The chemical shift of each carbon atom is exquisitely sensitive to its local electronic and steric environment, providing a unique fingerprint for each diastereomer and its preferred conformation in solution.

The core of this analysis rests on understanding the cyclohexane chair conformation and how the axial or equatorial orientation of the -OH and -CH₃ substituents dictates the magnetic shielding of the ring carbons. This guide will dissect these relationships to provide a predictive framework for spectral assignment.

Theoretical Principles of ¹³C NMR in Cyclohexane Systems

Chair Conformations and Stereoisomerism

Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. In this conformation, substituents on each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing out from the perimeter of the ring). For this compound, the relative stability of its isomers is determined by the energetic penalty of placing bulky groups in the sterically hindered axial positions.

The interplay between the substituents gives rise to several key isomers for NMR analysis. For instance, the trans-diol can exist in a stable diequatorial conformation, while the cis-diol will be forced to have one axial and one equatorial hydroxyl group. The methyl group at C-4 will also prefer an equatorial position to minimize steric interactions.

Substituent Effects (α, β) on Chemical Shifts

The electronegativity of substituents directly influences the chemical shifts of nearby carbons.

  • α-Effect : The carbon atom directly bonded to an electronegative substituent (like the oxygen of a hydroxyl group) is significantly deshielded, causing its resonance to appear at a higher chemical shift (downfield).[2][3] For C-1 and C-2 in our molecule, the attached -OH groups will shift their signals downfield into the typical range for carbons bonded to oxygen (approx. 65-80 ppm).[4]

  • β-Effect : The carbons adjacent to the point of substitution (the β-carbons) also experience a deshielding effect, though it is generally smaller than the α-effect.

The Gamma-Gauche (γ-gauche) Effect: The Key to Stereochemical Assignment

The most powerful tool for assigning stereochemistry in cyclohexanes is the γ-gauche effect . This principle states that a carbon atom experiences a shielding effect (an upfield shift to a lower ppm value) when it is in a gauche relationship (a 60° dihedral angle) with a substituent three bonds away (a γ-substituent).

In the context of a chair conformation, this interaction occurs between an axial substituent and the carbons at the γ-position (C-3 and C-5 relative to a substituent at C-1). This steric compression leads to an increase in electron density around the affected carbon nuclei, causing them to be more shielded.[1][5] Consequently, a carbon with a γ-gauche interaction will resonate approximately 2-5 ppm upfield compared to a similar carbon without this interaction. An axial methyl group, for example, will have its own signal shifted significantly upfield compared to an equatorial methyl group.[1]

Predicted ¹³C NMR Chemical Shifts of this compound Isomers

As experimental data for all stereoisomers of this compound is not consolidated in a single source, the following analysis is based on predicted chemical shifts generated using established NMR prediction software and principles derived from analogous compounds. These values serve as a robust guide for spectral interpretation.

Carbon(1R,2R,4S)-trans-diol (1e,2e,4e) Predicted δ (ppm)(1S,2S,4S)-cis-diol (1a,2e,4e) Predicted δ (ppm)
C-1 74.569.8
C-2 75.172.3
C-3 34.229.5
C-4 31.830.5
C-5 30.124.9
C-6 33.532.8
-CH₃ 21.521.3

Note: Predicted values are for illustrative purposes to demonstrate stereochemical effects.

Analysis of the trans-diequatorial Isomer (1e,2e,4e)

The most stable conformer of trans-4-methylcyclohexane-1,2-diol places all three substituents in the equatorial position to minimize steric strain.

  • C-1 and C-2 : These carbons are significantly deshielded by the α-effect of the equatorial hydroxyl groups, appearing around 75 ppm.

  • C-3 and C-6 : These carbons are β to one hydroxyl group and are deshielded accordingly.

  • C-5 : This carbon is γ to the hydroxyl group at C-1 but is in an anti-periplanar, not a gauche, arrangement. Therefore, it does not experience a significant γ-gauche shielding effect.

  • -CH₃ : The methyl carbon is equatorial and thus resonates at a typical, unshielded value around 21.5 ppm.

Analysis of the cis-diequatorial/axial Isomer (1a,2e,4e)

For the cis-diol, one hydroxyl group must be axial while the other is equatorial. The conformation with the methyl group in the equatorial position is strongly favored.

  • C-1 : This carbon bears an axial -OH group. While still deshielded by the α-effect, it is expected to be shifted slightly upfield compared to its counterpart in the diequatorial isomer.

  • C-3 and C-5 : These carbons are now in a γ-gauche relationship with the axial hydroxyl group at C-1. This steric compression causes significant shielding. The predicted upfield shift for C-3 (from 34.2 to 29.5 ppm) and C-5 (from 30.1 to 24.9 ppm) is a classic indicator of this axial substituent.

  • -CH₃ : The equatorial methyl group's chemical shift remains relatively unchanged.

Visualizing Conformations

The following diagrams illustrate the key conformational differences that give rise to the distinct chemical shifts.

G cluster_0 trans-Diol (all equatorial) cluster_1 cis-Diol (1-axial OH, 4-eq CH₃) C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 C3 C3 C2->C3 OH2 OH C2->OH2 C4 C4 C3->C4 C5 C5 C4->C5 Me CH₃ C4->Me C6 C6 C5->C6 C6->C1 C1a C1 C2a C2 C1a->C2a C3a C3 C1a->C3a C5a C5 C1a->C5a OH1a OH (ax) C1a->OH1a C2a->C3a OH2a OH (eq) C2a->OH2a C4a C4 C3a->C4a C4a->C5a Mea CH₃ (eq) C4a->Mea C6a C6 C5a->C6a C6a->C1a

Caption: Chair conformations of trans- and cis-4-methylcyclohexane-1,2-diol isomers.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a robust methodology for obtaining a high-resolution ¹³C NMR spectrum suitable for structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 50-100 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Filter solution into NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and Shim E->F G Set acquisition parameters (¹³C) F->G H Acquire data (multiple scans) G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Reference spectrum to TMS (0.0 ppm) K->L

Caption: Standard workflow for ¹³C NMR analysis from sample preparation to processing.

Step-by-Step Sample Preparation
  • Weigh Sample : Accurately weigh between 50-100 mg of the purified this compound sample for a standard ¹³C NMR experiment.[2] The natural abundance of ¹³C is low (~1.1%), requiring a more concentrated sample than for ¹H NMR.

  • Choose Solvent : Select a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use a volume of approximately 0.6-0.7 mL.

  • Add Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS). TMS is ideal for organic solvents as it provides a single, sharp signal at 0.0 ppm and is chemically inert.

  • Dissolve and Transfer : Dissolve the sample completely in the solvent, using a separate vial if necessary. To ensure high spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[6] This removes any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.[6]

  • Cap and Label : Securely cap the NMR tube and label it clearly.

NMR Instrument & Acquisition Parameters
  • Instrument Setup : Insert the sample into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • Shimming : Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample volume. This is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters : For a standard proton-decoupled ¹³C spectrum, key parameters include:

    • Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Relaxation Delay (d1) : A delay of 1-2 seconds is typically sufficient for qualitative spectra. For accurate quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans (ns) : Due to the low sensitivity of ¹³C, a large number of scans (e.g., 1024, 2048, or more) are typically acquired and averaged to achieve an adequate signal-to-noise ratio. The acquisition time can range from 20 minutes to several hours.[2]

Data Processing & Referencing
  • Fourier Transform : The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phase and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are positive and symmetrical. The baseline is corrected to be flat and at zero intensity.

  • Referencing : The chemical shift axis is calibrated by setting the peak for the internal standard (TMS) to exactly 0.0 ppm. If no internal standard is used, the residual solvent signal can be used as a secondary reference.

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the stereochemical assignment of complex molecules like this compound. A thorough understanding of how substituent orientation within the cyclohexane chair conformation influences carbon chemical shifts is paramount. The γ-gauche effect, in particular, provides a definitive marker for the presence of axial substituents, causing characteristic upfield shifts for the γ-carbons. By correlating predicted chemical shifts with these foundational principles, researchers can confidently assign the structure of specific diastereomers in solution. The application of the rigorous experimental protocol detailed herein will ensure the acquisition of high-quality, reproducible data, forming a solid foundation for research and development in chemical and pharmaceutical sciences.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • University of Alberta, Department of Chemistry. NMR Sample Preparation.
  • Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1 H chemical shifts of two potential structures and the experimental 1 H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13 C chemical shifts of two potential structures and the experimental 13 C NMR data of 2. Chinese Journal of Natural Medicines. 2020;18(5):385-392.
  • ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
  • ResearchGate. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes.
  • SpectraBase. trans-4-Methyl-1-acetoxy-cyclohexane - Optional[13C NMR] - Chemical Shifts.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. The calculated and experimental isotropic 13 C chemical shifts for 1-cis and 2-cis.
  • PubChem. This compound.
  • Oregon State University. 13C NMR Chemical Shifts.
  • SpectraBase. trans-1-IODO-4-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.
  • OCR A Level Chemistry. compared using 13C nmr spectroscopy.
  • OSTI.GOV. View Technical Report.

Sources

A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 4-methylcyclohexane-1,2-diol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of fragment ions to explore the underlying mechanistic principles that govern the molecule's behavior under EI conditions. By understanding the causality behind bond cleavages and rearrangements—driven by factors such as charge stabilization and the formation of neutral, stable molecules—analysts can more confidently identify this and related structures in complex matrices. This guide details key fragmentation reactions, including dehydration, alpha-cleavage, and complex ring-opening mechanisms, supported by visual diagrams and a validated analytical protocol.

Introduction: The Analytical Challenge

This compound (C₇H₁₄O₂, Molecular Weight: 130.18 g/mol ) is a substituted cyclic diol whose structural elucidation is critical in various fields, from synthetic chemistry to metabolomics.[1][2] Electron Ionization Mass Spectrometry (EI-MS), a cornerstone of molecular analysis, provides a reproducible fragmentation "fingerprint" that is invaluable for identification. However, interpreting these fingerprints requires a foundational understanding of the fragmentation mechanisms.

The presence of two hydroxyl groups and a methyl substituent on a cyclohexane ring creates a complex and competitive fragmentation landscape. The initial ionization event, typically the removal of a non-bonding electron from an oxygen atom, generates a high-energy molecular ion (M•⁺) that is often unstable.[3] For cyclic alcohols, this molecular ion peak at m/z 130 may be weak or entirely absent, necessitating a thorough analysis of the resulting fragment ions to deduce the original structure.[4] This guide serves to illuminate these pathways, providing a logical framework for the interpretation of the mass spectrum of this compound.

Experimental Protocol: A Self-Validating GC-MS Workflow

To ensure the generation of a reproducible and reliable mass spectrum, a validated Gas Chromatography-Mass Spectrometry (GC-MS) method is paramount. The following protocol outlines a standard approach for the analysis of this compound. The causality behind these parameters is to achieve chromatographic separation from isomers and matrix components while producing standardized, library-matchable mass spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or ethyl acetate.

    • Prepare a working solution at 10 µg/mL by serial dilution for injection. The use of a volatile solvent is crucial for efficient vaporization in the GC inlet.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/Splitless type, operated in split mode (e.g., 50:1 ratio) to prevent column overloading and ensure sharp peaks.

    • Inlet Temperature: 250°C. This temperature ensures the rapid and complete volatilization of the analyte without inducing thermal degradation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is inert and provides good chromatographic efficiency.

    • Column: A mid-polarity column, such as a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), is ideal. This phase provides excellent separation for moderately polar compounds like diols.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes to ensure all components are eluted from the column.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standardized energy used globally for EI, which allows for comparison with established spectral libraries (e.g., NIST). It provides sufficient energy to induce reproducible fragmentation patterns.

    • Source Temperature: 230°C. This prevents condensation of the analyte within the ion source while minimizing thermal fragmentation.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-200. This range is selected to capture the molecular ion (if present) and all significant fragment ions while excluding low-mass background ions from the solvent or carrier gas.

The logical flow of this experimental setup is visualized below.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Stock 1 mg/mL Stock Working 10 µg/mL Working Soln. Stock->Working Dilution Injector GC Inlet (250°C) Working->Injector 1 µL Injection Column Separation Column Injector->Column Vaporization IonSource EI Ion Source (70 eV) Column->IonSource Elution Analyzer Quadrupole Analyzer IonSource->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Mass Filtering DataSystem Data Acquisition Detector->DataSystem Signal

Figure 1: Standard workflow for GC-EI-MS analysis.

Core Fragmentation Pathways and Mechanistic Analysis

Upon ionization, the this compound molecular ion ([C₇H₁₄O₂]•⁺, m/z 130) undergoes a series of predictable and competing fragmentation reactions. The primary driving forces are the elimination of small, stable neutral molecules (like water) and the formation of stabilized carbocations.

Pathway A: Dehydration - The Dominant Initial Step

For most alcohols, the facile loss of a water molecule is a characteristic and often dominant fragmentation pathway.[3][4] In 1,2-diols, this elimination can occur through several mechanisms, including interaction between the two hydroxyl groups or through hydrogen abstraction from the cyclohexane ring.[5]

  • [M - H₂O]•⁺ (m/z 112): The elimination of water results in a radical cation at m/z 112. The stability of this ion is a key determinant of its abundance. This process is entropically favored due to the formation of a small, stable neutral molecule.

The radical cation at m/z 112, likely an enol or cyclic ether structure, is itself prone to further fragmentation. A plausible subsequent reaction is the loss of a methyl radical, driven by the formation of a more stable ion.

  • [M - H₂O - CH₃]⁺ (m/z 97): Loss of the methyl group from the m/z 112 ion yields a fragment at m/z 97. This cleavage is particularly favorable if it leads to the formation of a resonance-stabilized or tertiary carbocation.

Dehydration_Pathway M [C₇H₁₄O₂]•⁺ m/z 130 M_H2O [C₇H₁₂O]•⁺ m/z 112 M->M_H2O - H₂O M_H2O_CH3 [C₆H₉O]⁺ m/z 97 M_H2O->M_H2O_CH3 - •CH₃ Other Further Fragments M_H2O_CH3->Other

Figure 2: Dehydration and subsequent methyl loss pathway.
Pathway B: Alpha-Cleavage and Ring Opening

Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom, is a fundamental fragmentation mechanism for alcohols and ethers.[6] In this compound, ionization at one of the oxygen atoms makes the adjacent C1-C2 and C1-C6 (or C2-C3) bonds susceptible to cleavage. This initial ring-opening step generates a distonic ion (where the charge and radical sites are separated), which then undergoes further fragmentation.

A significant pathway for cyclic alcohols involves a complex ring cleavage that leads to the formation of a highly stable butyl carbocation.

  • Formation of m/z 57 ([C₄H₉]⁺): This ion is frequently the base peak in the mass spectra of cyclohexanols.[4] Its formation from this compound is proposed to occur via a multi-step process initiated by ring opening. Following the initial α-cleavage, subsequent bond rotations, hydrogen transfers, and C-C bond scissions lead to the expulsion of a neutral C₃H₅O₂ radical and the formation of the resonance-stabilized tert-butyl cation or a related C₄H₉⁺ isomer. The exceptional stability of this cation is the primary thermodynamic driver for this complex rearrangement.

  • Formation of m/z 85 ([C₅H₉O]⁺): Alpha-cleavage between C1 and C6, followed by the loss of a hydrogen atom and stabilization, can lead to the formation of an oxonium ion at m/z 85 after the loss of an ethyl radical from the opened ring.

  • Formation of m/z 71 ([C₄H₇O]⁺): This ion can arise from the cleavage of the C1-C2 bond, effectively breaking the glycol linkage. Subsequent rearrangement and loss of a propyl radical can generate this fragment. Another route is the loss of a methyl group from the m/z 85 fragment.

Ring_Cleavage_Pathway M [C₇H₁₄O₂]•⁺ m/z 130 RingOpen Ring-Opened Intermediate M->RingOpen α-Cleavage m85 [C₅H₉O]⁺ m/z 85 RingOpen->m85 - •C₂H₅ m71 [C₄H₇O]⁺ m/z 71 RingOpen->m71 - •C₃H₇ m57 [C₄H₉]⁺ m/z 57 (Base Peak) RingOpen->m57 Complex Rearrangement - •C₃H₅O₂

Figure 3: Alpha-cleavage and subsequent fragmentation pathways.

Summary of Key Fragment Ions

The interpretation of an EI mass spectrum relies on identifying key ions and the neutral losses they represent. The following table summarizes the most probable and diagnostically significant fragment ions for this compound.

m/zProposed FormulaNeutral LossProposed Mechanism / Significance
130[C₇H₁₄O₂]•⁺-Molecular Ion (M•⁺). May be weak or absent.[3][4]
115[C₆H₁₁O₂]⁺•CH₃Loss of the methyl group from the molecular ion.
112[C₇H₁₂O]•⁺H₂ODehydration; a characteristic loss for alcohols.[5]
97[C₆H₉O]⁺H₂O, •CH₃Loss of a methyl radical after initial dehydration.
85[C₅H₉O]⁺•C₂H₅Result of α-cleavage and ring opening.
71[C₄H₇O]⁺•C₃H₇Result of ring opening or further fragmentation.
57[C₄H₉]⁺•C₃H₅O₂Often the base peak . Formed via complex ring cleavage, indicating a cyclic alcohol structure.[4]
43[C₃H₇]⁺-Isopropyl or propyl cation, a common secondary fragment.

Conclusion

The mass spectrum of this compound is governed by a set of logical and competing fragmentation rules. While the molecular ion may be elusive, the spectrum is rich with diagnostic information. The prominent loss of water (m/z 112) is a clear indicator of the alcohol functionality. More importantly, the presence of a strong peak at m/z 57 is highly characteristic of the cyclohexane skeleton, arising from a complex but favorable ring-cleavage mechanism. By understanding these core pathways—dehydration and alpha-cleavage leading to ring opening—researchers can confidently identify this analyte and distinguish it from its isomers. This mechanistic approach provides a robust framework for structural elucidation that extends beyond simple library matching, embodying the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in analytical science.

References

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (n.d.). PubMed.
  • 1,2-Cyclohexanediol, 4-methyl-1-(1-methylethyl)-, (1α,2α,4α)-. (n.d.). NIST WebBook.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). PubMed Central (PMC).
  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). ScienceDirect.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of North Texas.
  • Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol. (1971). ResearchGate.
  • field ionization kinetics of the loss of h₂o from stereoisomeric cyclohexanediol radical ions. (n.d.). CORE.
  • This compound. (n.d.). PubChem.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Royal Society of Chemistry.
  • Mass Spectrometry. (n.d.). Michigan State University.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-. (n.d.). NIST WebBook.
  • C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. (n.d.). Doc Brown's Chemistry.
  • (1S,2R,4S)-4-methylcyclohexane-1,2-diol. (n.d.). PubChem.
  • 6.11: Fragmentation Pathways. (2022). Chemistry LibreTexts.

Sources

A Technical Guide to the FTIR Analysis of Hydroxyl Groups in 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the analysis of hydroxyl (-OH) functional groups in 4-methylcyclohexane-1,2-diol using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation, offering a robust framework for understanding the intricate relationship between molecular structure and vibrational spectroscopy.

Introduction: The Significance of Hydroxyl Group Analysis in Pharmaceutical Research

The hydroxyl group is a cornerstone of molecular functionality in a vast array of pharmaceutical compounds. Its ability to participate in hydrogen bonding profoundly influences critical physicochemical properties such as solubility, crystal packing, and receptor-ligand interactions. Consequently, the precise characterization of -OH groups within a molecule is paramount for drug design, formulation development, and quality control.[1] Fourier Transform Infrared (FTIR) spectroscopy stands out as a powerful, non-destructive analytical technique for this purpose.[2] It provides detailed information about the vibrational modes of functional groups, offering insights into their bonding environment and intermolecular interactions.[3][4]

This compound serves as an exemplary model system for this guide. As a cyclic diol, its stereoisomers present distinct spatial arrangements of the two hydroxyl groups, leading to variations in intramolecular and intermolecular hydrogen bonding. These differences are sensitively probed by FTIR spectroscopy, making it an ideal case study for illustrating the nuanced interpretation of -OH vibrational bands.

Molecular Structure and Stereochemistry of this compound

This compound is a saturated cyclic alcohol with the chemical formula C₇H₁₄O₂.[5] The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. The molecule possesses three stereocenters, giving rise to several stereoisomers. The relative orientation of the two hydroxyl groups (cis or trans) and the methyl group significantly impacts the molecule's overall shape and the potential for hydrogen bonding.

The interplay between the stereochemistry of the hydroxyl groups and the conformational preferences of the cyclohexane ring dictates the proximity of the two -OH groups. This, in turn, governs the extent of intramolecular hydrogen bonding, a key factor influencing the FTIR spectrum.[6]

Theoretical Principles of Hydroxyl Group Vibration in FTIR Spectroscopy

The vibrational spectrum of the hydroxyl group in alcohols is characterized by several key absorption bands, with the O-H stretching vibration being the most prominent and informative.

  • O-H Stretching: In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the "free" hydroxyl group exhibits a sharp, relatively weak absorption band in the region of 3600-3650 cm⁻¹. However, in condensed phases (liquids or solids), hydroxyl groups readily form hydrogen bonds. This interaction weakens the O-H covalent bond, causing the stretching vibration to shift to a lower frequency (typically 3200-3400 cm⁻¹) and the absorption band to become significantly broadened and more intense.[1] The broadening is a result of the diverse range of hydrogen bond strengths and distances present in the sample at any given moment.

  • Intramolecular vs. Intermolecular Hydrogen Bonding: The nature of the hydrogen bonding can be further elucidated by concentration-dependent studies. The intensity of absorption bands due to intermolecular hydrogen bonding will decrease upon dilution in a non-polar solvent, while the intensity of the "free" -OH band will increase. In contrast, the absorption band corresponding to intramolecular hydrogen bonding will remain largely unaffected by changes in concentration.

For the stereoisomers of this compound, the cis isomers, where the two hydroxyl groups are on the same side of the ring, are more likely to exhibit intramolecular hydrogen bonding. This will result in a characteristic -OH stretching band that is less sensitive to concentration changes compared to the trans isomers, where intermolecular hydrogen bonding is expected to dominate.

Experimental Protocol: Acquisition of the FTIR Spectrum

Obtaining a high-quality FTIR spectrum of this compound requires careful sample preparation and instrument operation.

Sample Preparation

The choice of sampling technique depends on the physical state of the this compound sample.

  • For Solid Samples (KBr Pellet Method):

    • Thoroughly dry approximately 1-2 mg of the this compound sample and 100-200 mg of spectroscopic grade potassium bromide (KBr).

    • Grind the sample and KBr together to a fine, homogenous powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

  • For Liquid Samples or Solutions (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small drop of the liquid this compound or a concentrated solution onto the center of the crystal.

    • If analyzing a solid, press the powder firmly onto the crystal to ensure good contact.

    • Acquire the spectrum. This method requires minimal sample preparation and is often preferred for its convenience.[7]

Instrumental Parameters
  • Background Spectrum: Before analyzing the sample, a background spectrum of the empty sample compartment (or the clean ATR crystal) must be recorded. This is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Spectral Range: A typical mid-IR range of 4000-400 cm⁻¹ is appropriate for analyzing this compound.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio of the spectrum.

Spectral Interpretation of this compound

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The following is a representative interpretation, with a focus on the hydroxyl group.

Key Vibrational Bands
Wavenumber (cm⁻¹)Vibrational ModeDescription
~3600 (sharp, weak)Free O-H StretchMay be observed in very dilute solutions of the trans-isomer in a non-polar solvent.
3200-3400 (broad, strong)Hydrogen-bonded O-H StretchThe dominant feature in the spectrum of a neat or concentrated sample, indicative of extensive inter- and/or intramolecular hydrogen bonding. The exact position and shape will depend on the stereoisomer.
2850-2960 (strong)C-H StretchCharacteristic of the methyl and methylene groups in the cyclohexane ring.
~1450 (medium)C-H BendScissoring and bending vibrations of the CH₂ and CH₃ groups.
1050-1260 (strong)C-O StretchTypical for secondary alcohols. The position can be influenced by the conformation of the cyclohexane ring.
Distinguishing Stereoisomers

The primary difference in the FTIR spectra of the cis and trans isomers of this compound is expected in the O-H stretching region.

  • cis-Isomers: Due to the proximity of the two hydroxyl groups, intramolecular hydrogen bonding is more probable. This may result in a broader, and potentially slightly shifted, O-H stretching band compared to the trans isomers when analyzed in a dilute solution. The position of this band will be largely independent of concentration.

  • trans-Isomers: With the hydroxyl groups on opposite sides of the ring, intramolecular hydrogen bonding is less likely. Intermolecular hydrogen bonding will be the predominant interaction in a neat or concentrated sample. In a dilute solution, a sharper "free" -OH peak around 3600 cm⁻¹ may become apparent as the intermolecular interactions are disrupted.

Workflow and Data Analysis

The overall process of FTIR analysis of this compound can be visualized as a systematic workflow.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Sample Prep Choose Method: - KBr Pellet - ATR Sample->Prep Prepared_Sample Prepared Sample Prep->Prepared_Sample FTIR FTIR Spectrometer Prepared_Sample->FTIR Background Acquire Background FTIR->Background Spectrum Acquire Sample Spectrum Background->Spectrum Raw_Data Raw Spectrum Spectrum->Raw_Data Processing Process Data: - Baseline Correction - Normalization Raw_Data->Processing Interpretation Spectral Interpretation: - Peak Identification - Functional Group Analysis Processing->Interpretation Report Generate Report Interpretation->Report

Figure 1: A schematic representation of the workflow for the FTIR analysis of this compound, from sample preparation to final data interpretation and reporting.

Conclusion

FTIR spectroscopy is an indispensable tool for the detailed characterization of the hydroxyl groups in this compound. By carefully analyzing the position, shape, and concentration dependence of the O-H stretching band, researchers can gain valuable insights into the hydrogen bonding patterns and, by extension, the stereochemistry of the molecule. This information is critical for understanding the structure-property relationships that govern the behavior of this and other hydroxyl-containing compounds in pharmaceutical and chemical applications. The methodologies and interpretative frameworks presented in this guide provide a solid foundation for leveraging FTIR spectroscopy to its full potential in the analysis of complex organic molecules.

References

  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis.
  • ChemRxiv. (2021). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor.
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.
  • Homework.Study.com. (n.d.). Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol.
  • Journal of the Chemical Society, Perkin Transactions 2. (1996). Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety.
  • NIST WebBook. (n.d.). 1-Methylcyclohexane-cis-1,2-diol.
  • NIST WebBook. (n.d.). 1,2-Cyclohexanediol, trans-.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (1S,2R,4S)-4-methylcyclohexane-1,2-diol.
  • PubMed. (2008). Hydrogen-bond patterns and the structures of 1,4-cyclohexanediol.
  • JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding.
  • ResearchGate. (n.d.). FTIR spectra of the diol and its starting reagents.
  • ResearchGate. (n.d.). FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G* method*.
  • SpectraBase. (n.d.). 4-vinyl-1,2-cyclohexanediol - Optional[FTIR] - Spectrum.
  • University of California, Davis. (n.d.). 4-Methylcyclohexene Synthesis.
  • Wikipedia. (n.d.). Fourier-transform infrared spectroscopy.
  • Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates.
  • PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy.
  • ACS Publications. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines.

Sources

conformational analysis of 4-methylcyclohexane-1,2-diol stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of 4-Methylcyclohexane-1,2-diol Stereoisomers

Authored by: A Senior Application Scientist

Preamble: The Structural Dynamics of Substituted Cyclohexanes

In the realms of medicinal chemistry and materials science, the three-dimensional architecture of a molecule is intrinsically linked to its function. The cyclohexane ring, a ubiquitous scaffold in countless pharmaceuticals and natural products, is not a static, planar entity. Its conformational flexibility, primarily the dynamic equilibrium between chair conformations, dictates the spatial orientation of its substituents. This orientation, in turn, governs intermolecular interactions, receptor binding affinity, and overall biological activity. A thorough understanding of conformational analysis is therefore not merely an academic exercise but a cornerstone of rational molecular design.

This guide provides a comprehensive examination of the conformational landscape of the stereoisomers of this compound. This molecule, with its three stereocenters and potential for complex intramolecular interactions, serves as an exemplary case study. We will dissect the subtle interplay of steric hindrance, gauche interactions, and intramolecular hydrogen bonding that collectively determine the preferred shape and, consequently, the properties of each stereoisomer.

Foundational Principles of Cyclohexane Conformation

The chair conformation is the most energetically favorable form of the cyclohexane ring, as it minimizes both angle strain (with bond angles near the ideal tetrahedral 109.5°) and torsional strain (with all C-H bonds staggered).[1] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

  • Axial (a): Six positions are parallel to the principal C3 axis of the ring, pointing alternately up and down.

  • Equatorial (e): Six positions radiate outwards from the "equator" of the ring.

A crucial dynamic process known as a ring flip rapidly interconverts two chair conformations. During this process, all axial positions become equatorial, and all equatorial positions become axial.

The stability of a substituted cyclohexane's conformation is governed by several energetic factors:

  • 1,3-Diaxial Interactions: The primary source of steric strain in a chair conformation arises from the repulsion between an axial substituent and the axial hydrogens (or other substituents) on the third and fifth carbons relative to it.[2][3] The energetic cost of placing a substituent in the axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers.[4] Larger substituents have greater A-values, indicating a stronger preference for the equatorial position.[4][5]

  • Gauche Interactions: When two substituents are on adjacent carbons (a 1,2-relationship), their spatial relationship can introduce additional strain. A gauche interaction, similar to that in butane, occurs when the substituents have a dihedral angle of approximately 60°.[6][7] This is present between 1,2-diequatorial and 1,2-equatorial-axial substituents.

  • Intramolecular Hydrogen Bonding: In molecules containing hydroxyl groups, the formation of an intramolecular hydrogen bond can be a powerful stabilizing force. This attraction can sometimes overcome steric repulsions, favoring conformations that might otherwise seem unstable.[8][9][10] For vicinal diols, a gauche arrangement of the hydroxyl groups is necessary for hydrogen bonding to occur.[11]

Table 1: A-Values for Relevant Substituents
SubstituentA-Value (kcal/mol)Source(s)
Methyl (-CH₃)~1.74[4][5]
Hydroxyl (-OH)~0.87 (aprotic solvent)[5][12]

Note: The A-value for the hydroxyl group can be solvent-dependent.

The Stereoisomers of this compound

The target molecule has three stereogenic centers (at carbons 1, 2, and 4), giving rise to 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers.[13] For the purpose of conformational analysis, we will analyze one enantiomer from each diastereomeric pair, as enantiomers have identical conformational energies.

The four diastereomers to be analyzed are:

  • (1R,2R,4R)-4-methylcyclohexane-1,2-diol (trans-diol, cis-1,4 relationship between C1-OH and C4-Me)

  • (1R,2S,4R)-4-methylcyclohexane-1,2-diol (cis-diol, cis-1,4 relationship between C1-OH and C4-Me)

  • (1R,2R,4S)-4-methylcyclohexane-1,2-diol (trans-diol, trans-1,4 relationship between C1-OH and C4-Me)

  • (1S,2R,4R)-4-methylcyclohexane-1,2-diol (cis-diol, trans-1,4 relationship between C1-OH and C4-Me)

In-Depth Conformational Analysis

For each diastereomer, we will evaluate the two possible chair conformations. The total strain energy is estimated by summing the 1,3-diaxial interactions and significant gauche interactions. The stabilizing effect of potential intramolecular hydrogen bonding will be discussed as a critical factor influencing the equilibrium.

Analysis of (1R,2R,4R)-4-methylcyclohexane-1,2-diol

This isomer has a trans relationship between the two hydroxyl groups and a cis relationship between the C1-hydroxyl and the C4-methyl group.

Caption: Chair equilibrium for (1R,2R,4R)-4-methylcyclohexane-1,2-diol.

  • Conformer A (1e, 2e, 4a):

    • 1,3-Diaxial Interactions: The axial methyl group interacts with two axial hydrogens, contributing a strain of ~1.74 kcal/mol.

    • Gauche Interactions: The two equatorial hydroxyl groups are gauche to each other.

    • Hydrogen Bonding: A stabilizing intramolecular hydrogen bond is possible between the two gauche equatorial hydroxyl groups.[11]

    • Total Estimated Strain: ~1.74 kcal/mol.

  • Conformer B (1a, 2a, 4e):

    • 1,3-Diaxial Interactions: The two axial hydroxyl groups each interact with two axial hydrogens, contributing a combined strain of ~2 x 0.87 = 1.74 kcal/mol.

    • Gauche Interactions: The diaxial arrangement of the hydroxyls is highly unfavorable due to steric repulsion.

    • Hydrogen Bonding: Intramolecular hydrogen bonding is not possible in this diaxial arrangement.

    • Total Estimated Strain: >1.74 kcal/mol (significantly higher due to severe diaxial repulsion).

Analysis of (1R,2S,4R)-4-methylcyclohexane-1,2-diol

This isomer has a cis relationship between the hydroxyl groups and a cis relationship between the C1-hydroxyl and the C4-methyl group.

Caption: Chair equilibrium for (1R,2S,4R)-4-methylcyclohexane-1,2-diol.

  • Conformer C (1e, 2a, 4a):

    • 1,3-Diaxial Interactions: The axial hydroxyl group (~0.87 kcal/mol) and the axial methyl group (~1.74 kcal/mol) result in a large steric strain.

    • Total Estimated Strain: ~0.87 + 1.74 = 2.61 kcal/mol.

    • Hydrogen Bonding: A stabilizing hydrogen bond is possible between the equatorial and axial hydroxyl groups.

  • Conformer D (1a, 2e, 4e):

    • 1,3-Diaxial Interactions: Only the C1-hydroxyl group is axial, contributing ~0.87 kcal/mol of strain. The bulky methyl group is favorably in the equatorial position.

    • Total Estimated Strain: ~0.87 kcal/mol.

    • Hydrogen Bonding: A stabilizing hydrogen bond is also possible in this conformation between the axial and equatorial hydroxyl groups.

Analysis of (1R,2R,4S)-4-methylcyclohexane-1,2-diol

This isomer features a trans relationship between the hydroxyls and a trans relationship between the C1-hydroxyl and the C4-methyl group.

Caption: Chair equilibrium for (1R,2R,4S)-4-methylcyclohexane-1,2-diol.

  • Conformer E (1e, 2e, 4e):

    • 1,3-Diaxial Interactions: All three substituents are in the equatorial position. There are no 1,3-diaxial interactions. This is a very low-strain conformation.

    • Gauche Interactions: The two equatorial hydroxyl groups are gauche.

    • Hydrogen Bonding: A stabilizing intramolecular hydrogen bond is possible between the two gauche equatorial hydroxyl groups.

    • Total Estimated Strain: ~0 kcal/mol (plus minor gauche interactions).

  • Conformer F (1a, 2a, 4a):

    • 1,3-Diaxial Interactions: All three substituents are axial, leading to massive steric strain. The strain would be the sum of the A-values: 1.74 (Me) + 0.87 (OH) + 0.87 (OH) = 3.48 kcal/mol.

    • Hydrogen Bonding: Not possible.

    • Total Estimated Strain: >3.48 kcal/mol.

Analysis of (1S,2R,4R)-4-methylcyclohexane-1,2-diol

This final diastereomer has a cis relationship between the hydroxyl groups and a trans relationship between the C1-hydroxyl and the C4-methyl group.

Caption: Chair equilibrium for (1S,2R,4R)-4-methylcyclohexane-1,2-diol.

  • Conformer G (1e, 2a, 4e):

    • 1,3-Diaxial Interactions: The C2-hydroxyl group is axial, contributing ~0.87 kcal/mol of strain.

    • Hydrogen Bonding: A stabilizing hydrogen bond is possible between the axial and equatorial hydroxyl groups.

    • Total Estimated Strain: ~0.87 kcal/mol.

  • Conformer H (1a, 2e, 4a):

    • 1,3-Diaxial Interactions: The C1-hydroxyl group (~0.87 kcal/mol) and the C4-methyl group (~1.74 kcal/mol) are axial.

    • Hydrogen Bonding: A stabilizing hydrogen bond is also possible here.

    • Total Estimated Strain: ~0.87 + 1.74 = 2.61 kcal/mol.

Table 2: Summary of Conformational Analysis
DiastereomerMore Stable ConformerKey Stabilizing FactorsKey Destabilizing Factors (in less stable conformer)
(1R,2R,4R)A (1e, 2e, 4a) H-bond between diequatorial -OH groupsSevere diaxial repulsion of two -OH groups
(1R,2S,4R)D (1a, 2e, 4e) H-bond; Equatorial -CH₃ groupTwo axial groups (-OH and -CH₃)
(1R,2R,4S)E (1e, 2e, 4e) All substituents equatorial; H-bondAll substituents axial (prohibitive strain)
(1S,2R,4R)G (1e, 2a, 4e) H-bond; Equatorial -CH₃ groupTwo axial groups (-OH and -CH₃)

Methodologies for Conformational Investigation

The predictions made above are based on foundational principles. For definitive characterization, researchers must turn to experimental and computational methods.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for studying conformational equilibria.[1] At room temperature, the ring flip is too fast on the NMR timescale, resulting in a spectrum that shows the time-averaged environment of the protons.[14][15] By lowering the temperature, this interconversion can be slowed or "frozen out," allowing the distinct signals for each conformer to be resolved.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a pure sample of the this compound stereoisomer in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform/freon mixture, CD₂Cl₂ or toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to observe the averaged signals.

  • Variable Temperature (VT) NMR: Place the sample in the NMR spectrometer equipped with a VT unit.

  • Cooling: Gradually lower the temperature in increments (e.g., 10-20 K). Acquire a spectrum at each temperature step.

  • Coalescence and Resolution: Observe the broadening of signals as the temperature drops, followed by their separation into two distinct sets of peaks below the coalescence temperature. This indicates that the ring flip is now slow on the NMR timescale.

  • Integration: At a sufficiently low temperature where the signals are sharp and well-resolved (e.g., < 170 K), carefully integrate the corresponding signals for the major and minor conformers.

  • Equilibrium Constant Calculation: The ratio of the integrals directly corresponds to the population ratio of the two conformers, from which the equilibrium constant (K_eq) can be calculated.

  • Free Energy Calculation: Use the Gibbs free energy equation, ΔG = -RTln(K_eq), to determine the experimental energy difference between the conformers.[7][16]

Computational Protocol: Molecular Mechanics and DFT

Computational chemistry provides a powerful in-silico approach to predict the geometries and relative energies of conformers.[2][17]

G start Build Stereoisomer (e.g., in Avogadro) mm Perform Conformational Search (Molecular Mechanics - e.g., MMFF94) start->mm low_energy Identify Low-Energy Conformers (Chair A and Chair B) mm->low_energy dft Geometry Optimization & Frequency Calculation (DFT - e.g., B3LYP/6-31G*) low_energy->dft energy Calculate Relative Free Energies (ΔG) (Including zero-point vibrational energy) dft->energy compare Compare ΔG to Predict Equilibrium energy->compare

Caption: A typical computational workflow for conformational analysis.

Step-by-Step Methodology:

  • Structure Building: Construct the 3D model of the desired this compound stereoisomer using molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization/Conformational Search: Perform a preliminary geometry optimization and conformational search using a computationally inexpensive method like Molecular Mechanics (e.g., MMFF94 or AMBER). This step rapidly identifies potential low-energy structures, including the two chair forms.

  • High-Level Optimization: Take the lowest-energy conformers identified in the previous step and subject them to a more rigorous geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This refines the molecular geometry to a stationary point on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies of the two optimized chair conformers. The difference in these values (ΔG) provides a theoretical prediction of their relative stability and the position of the conformational equilibrium.

Conclusion

The is a nuanced process that requires a careful balancing of competing energetic factors. While steric hindrance, quantified by A-values, provides a robust first approximation, the stabilizing influence of intramolecular hydrogen bonding can decisively shift the equilibrium. For the diastereomers examined, the most stable conformations are consistently those that minimize 1,3-diaxial interactions—particularly by placing the bulky methyl group in an equatorial position—while simultaneously allowing the two hydroxyl groups to adopt a gauche arrangement suitable for hydrogen bonding. The (1R,2R,4S) isomer, which can achieve an all-equatorial conformation, stands out as the most stable overall. This detailed analysis, combining foundational principles with modern computational and spectroscopic methodologies, exemplifies the rigorous approach required by researchers and drug development professionals to understand and predict the behavior of complex cyclic molecules.

References

  • Chen, X., Walthall, D. A., & Brauman, J. I. (2004). Acidities in Cyclohexanediols Enhanced by Intramolecular Hydrogen Bonds. Journal of the American Chemical Society, 126(40), 12836–12842. [Link]
  • Journal of the American Chemical Society. (n.d.). Acidities in Cyclohexanediols Enhanced by Intramolecular Hydrogen Bonds. ACS Publications.
  • Journal of the American Chemical Society. (n.d.). Acidities in Cyclohexanediols Enhanced by Intramolecular Hydrogen Bonds. ACS Publications.
  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]
  • Khan Academy. (n.d.). Disubstituted cyclohexane.
  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes.
  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes.
  • Algor Cards. (n.d.). Cyclohexane Conformational Analysis.
  • Wamser, C. C. (1998). Disubstituted cyclohexanes.
  • Oregon State University. (n.d.). A values.
  • Wikipedia. (n.d.). Cyclohexane conformation.
  • Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
  • The Journal of Organic Chemistry. (n.d.). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. ACS Publications.
  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]
  • Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes.
  • Stack Exchange. (2019). Is there a gauche interaction between C-3 and C-6 in cyclohexane?.
  • Michigan State University. (n.d.). Conformational Energies (A-Values). MSU Chemistry. [Link]
  • sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods.
  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
  • Rzepa, H. (2010). The conformation of cyclohexane. Henry Rzepa's Blog. [Link]
  • Journal of the American Chemical Society. (n.d.). Conformational Studies. VI.1 Intramolecular Hydrogen Bonding in Nonchair Conformations of cis,cis,cis-2,5-Dialkyl-1,4-cyclohexanediols2. ACS Publications.
  • University of California, Irvine. (n.d.). Table of A-Values.
  • Wikipedia. (n.d.). A value.
  • YouTube. (2024). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale.
  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes.
  • YouTube. (2020). 1H NMR of cyclohexane.
  • Chemistry Stack Exchange. (2018). Stability of geometrical isomers in cycloalkanes.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety. X-Ray molecular structure of two stereoisomers of 4′-isopropenyl-7,9-dioxabicyclo[4.3.0]nonane-8-spirocyclohexan-3′-yl p-bromobenzoate.
  • SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane.
  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.
  • Study.com. (n.d.). How many stereoisomers are possible for 4-methyl-1,2-cyclohexanediol?.
  • Quora. (2020). What are the stable conformations of cis and trans 1,2 cyclohexane diol and which one will readily form ketal with acetone?.
  • University of Wisconsin-Platteville. (n.d.). Relationships Between Conformations of Disubstituted Cyclohexanes.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SciSpace. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

Sources

An In-Depth Technical Guide to the Single-Crystal X-ray Crystallography of 4-methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray crystallography of 4-methylcyclohexane-1,2-diol, a small organic molecule with significant stereochemical complexity. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings and practical methodologies required to elucidate the three-dimensional atomic arrangement of this compound. From the foundational principles of crystal growth to the nuances of data refinement and validation, this guide offers a self-validating framework for obtaining a high-resolution crystal structure. The narrative emphasizes the causality behind experimental choices, ensuring that the reader not only understands the "how" but also the "why" of each step. The content is grounded in authoritative protocols and is supplemented with detailed experimental workflows, data presentation tables, and explanatory diagrams to facilitate a deep understanding of the crystallographic process.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional structure of a molecule is fundamental to understanding its chemical and physical properties, its reactivity, and, in the context of drug development, its biological activity. This compound presents a fascinating case study due to its multiple stereoisomers, arising from the relative orientations of the methyl and hydroxyl groups on the cyclohexane ring. Each stereoisomer can exhibit distinct pharmacological and toxicological profiles. Therefore, unambiguous determination of the absolute and relative stereochemistry is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for this purpose, providing definitive atomic coordinates and bonding information.[1][2][3]

This guide will detail the journey from a powdered sample of this compound to a fully refined crystal structure, offering insights into overcoming common challenges associated with the crystallization and structure solution of small, flexible molecules.

The Crystallographic Workflow: A Conceptual Overview

The process of determining a crystal structure can be visualized as a multi-stage pipeline, where the success of each stage is critically dependent on the quality of the preceding one.

Crystallography_Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Sample_Preparation Sample_Preparation Crystallization_Screening Crystallization_Screening Sample_Preparation->Crystallization_Screening Crystal_Harvesting Crystal_Harvesting Crystallization_Screening->Crystal_Harvesting Crystal_Mounting Crystal_Mounting Crystal_Harvesting->Crystal_Mounting Diffractometer_Setup Diffractometer_Setup Crystal_Mounting->Diffractometer_Setup Data_Collection_Strategy Data_Collection_Strategy Diffractometer_Setup->Data_Collection_Strategy Data_Processing Data_Processing Data_Collection_Strategy->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure_Validation Structure_Refinement->Structure_Validation Final_Structure Final_Structure Structure_Validation->Final_Structure Data_Collection_Workflow Crystal_Selection Crystal_Selection Mounting_and_Cryo-cooling Mounting_and_Cryo-cooling Crystal_Selection->Mounting_and_Cryo-cooling Unit_Cell_Determination Unit_Cell_Determination Mounting_and_Cryo-cooling->Unit_Cell_Determination Data_Collection_Strategy Data_Collection_Strategy Unit_Cell_Determination->Data_Collection_Strategy Integration_and_Scaling Integration_and_Scaling Data_Collection_Strategy->Integration_and_Scaling Processed_Data Processed_Data Integration_and_Scaling->Processed_Data Structure_Solution_Refinement Reflection_Data Reflection_Data Initial_Phasing Initial_Phasing Reflection_Data->Initial_Phasing Electron_Density_Map Electron_Density_Map Initial_Phasing->Electron_Density_Map Model_Building Model_Building Electron_Density_Map->Model_Building Least-Squares_Refinement Least-Squares_Refinement Model_Building->Least-Squares_Refinement Difference_Fourier_Map Difference_Fourier_Map Least-Squares_Refinement->Difference_Fourier_Map Model_Completion Model_Completion Difference_Fourier_Map->Model_Completion Final_Refinement Final_Refinement Model_Completion->Final_Refinement Validated_Structure Validated_Structure Final_Refinement->Validated_Structure

Sources

Introduction: The Critical Role of Stereoisomerism in Molecular Behavior

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 4-Methylcyclohexane-1,2-diol Isomers

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its function, efficacy, and safety. Molecules with the same chemical formula and connectivity but different spatial orientations, known as stereoisomers, can exhibit vastly different biological activities and physical properties. The this compound system, with its multiple chiral centers and conformational flexibility, serves as an exemplary case study for the intricate interplay between stereostructure and thermodynamic stability.

This technical guide provides a comprehensive exploration of the thermodynamic properties of the isomers of this compound. We will delve into the foundational principles of conformational analysis, the established experimental and computational methodologies for determining thermodynamic parameters, and the implications of these properties for scientific research and development. This document is designed to be a self-validating system of knowledge, grounding its claims in authoritative principles and providing actionable insights for the practicing scientist.

The Stereoisomeric Landscape of this compound

This compound possesses three stereocenters, leading to a total of 2³ = 8 possible stereoisomers. These isomers can be grouped into diastereomeric pairs (cis and trans relationships between the hydroxyl groups) and enantiomeric pairs. The relative orientation of the methyl group and the two hydroxyl groups dictates the conformational preferences and, consequently, the thermodynamic stability of each isomer.

The primary structural framework is the cyclohexane ring, which predominantly adopts a chair conformation to minimize angle and torsional strain[1][2]. The substituents (one methyl group and two hydroxyl groups) can occupy either axial or equatorial positions. The thermodynamic stability of a given conformer is largely governed by the steric strain introduced by these substituents. Generally, conformations with substituents in the equatorial position are more stable due to reduced steric hindrance, specifically the avoidance of 1,3-diaxial interactions[3][4].

G cluster_isomers Stereoisomers of this compound Isomers Isomers Cis_Diols Cis-Diols Isomers->Cis_Diols Trans_Diols Trans-Diols Isomers->Trans_Diols Enantiomers_Cis Enantiomeric Pairs Cis_Diols->Enantiomers_Cis Enantiomers_Trans Enantiomeric Pairs Trans_Diols->Enantiomers_Trans

Caption: Hierarchy of stereoisomers for this compound.

Conformational Analysis and Relative Stabilities

The thermodynamic properties of each isomer are a weighted average of the properties of its contributing conformers in equilibrium. For vicinal diols (1,2-diols) on a cyclohexane ring, a key stabilizing factor is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This interaction is most favorable when the hydroxyl groups are in a gauche relationship, which often occurs in a diaxial or axial-equatorial arrangement in the chair conformation[5].

The stability of a particular conformer can be qualitatively assessed by considering the following factors:

  • 1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. Larger substituents incur greater strain[4].

  • Gauche Butane Interactions: Steric strain between substituents on adjacent carbons.

  • Intramolecular Hydrogen Bonding: A stabilizing interaction that can favor conformations where the hydroxyl groups are in close proximity, potentially overriding some steric penalties[5].

The interplay of these effects determines the equilibrium position between the two chair conformations for each isomer. For instance, in a trans-1,2-diol, the diequatorial conformer is generally more stable than the diaxial conformer. However, in a cis-1,2-diol, which exists as an equilibrium between two axial-equatorial conformers, the energy difference is often smaller[3][6]. The presence of the 4-methyl group further influences this equilibrium, with a strong preference for it to be in the equatorial position.

Methodologies for Determining Thermodynamic Properties

A comprehensive understanding of the thermodynamic landscape requires the determination of key properties such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These values can be ascertained through a combination of experimental and computational techniques.

Experimental Approaches: Calorimetry

Calorimetry is the primary experimental method for directly measuring heat changes associated with chemical reactions or physical processes[7]. The enthalpy of formation of a compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter[7][8].

Experimental Protocol: Determination of Enthalpy of Combustion

  • Sample Preparation: A precisely weighed sample of the this compound isomer is placed in a crucible within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen to a high pressure.

  • Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the surrounding water is carefully monitored until it reaches a maximum.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the ignition energy and the formation of any side products like nitric acid[9].

  • Standard Enthalpy of Formation: The standard enthalpy of combustion is then used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation of the diol isomer using Hess's Law[10][11].

The causality behind this meticulous protocol lies in the need to create a closed system where the entire heat of reaction is transferred to a measurable medium (water). The high pressure of oxygen ensures complete combustion, a critical factor for accurate results.

G cluster_workflow Calorimetry Workflow for Enthalpy of Formation A Weigh Sample B Seal in Bomb with O₂ A->B C Ignite Sample B->C D Measure ΔT of Water C->D E Calculate Heat of Combustion (q_rxn) D->E F Apply Hess's Law E->F G Determine ΔHf° F->G

Caption: Experimental workflow for determining enthalpy of formation via bomb calorimetry.

Computational Approaches: Density Functional Theory (DFT)

In silico methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the thermodynamic properties of molecules[5][12]. DFT calculations can provide accurate geometries, relative energies of different conformers, and vibrational frequencies, which are then used to calculate thermodynamic quantities like enthalpy, entropy, and Gibbs free energy[13][14].

Computational Protocol: DFT-Based Thermodynamic Analysis

  • Structure Generation: Initial 3D structures of all possible chair and boat conformers for each this compound isomer are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are used to calculate the standard enthalpy of formation and Gibbs free energy for each conformer at a specified temperature (e.g., 298.15 K).

  • Boltzmann Averaging: The thermodynamic properties of the different conformers are weighted by their Boltzmann populations, calculated from their relative Gibbs free energies, to obtain the overall thermodynamic properties for each isomer.

The rationale for this multi-step process is to accurately model the molecule's quantum mechanical behavior. Geometry optimization finds the most stable arrangement of atoms, while frequency calculations account for the molecule's vibrational modes, which are crucial for determining entropy and thermal contributions to enthalpy.

G cluster_dft_workflow DFT Workflow for Thermodynamic Properties A Generate Isomer Conformers B Geometry Optimization A->B C Frequency Calculation B->C D Thermochemical Analysis (H, G, S) C->D E Boltzmann Population Analysis D->E F Calculate Overall Isomer Properties E->F

Caption: Computational workflow for determining thermodynamic properties using DFT.

Summary of Thermodynamic Properties

Isomer Stereochemistry (Example)Methyl Group PositionHydroxyl Group PositionsExpected Relative StabilityKey Factors
trans-(1R,2R,4S)EquatorialDiequatorialHighAll bulky groups are equatorial, minimizing steric strain.
cis-(1R,2S,4R)EquatorialAxial, EquatorialModerateOne axial hydroxyl group introduces some 1,3-diaxial strain.
trans-(1S,2S,4R)AxialDiaxialLowSignificant steric strain from axial methyl and diaxial hydroxyls.

Note: This table presents a qualitative prediction. The actual relative stabilities would need to be confirmed by experimental or high-level computational studies.

Conclusion and Applications

The thermodynamic properties of the this compound isomers are a direct consequence of their stereochemical and conformational attributes. A thorough understanding of these properties, obtained through a synergistic application of experimental techniques like calorimetry and computational methods such as DFT, is crucial for professionals in drug development and materials science.

In drug discovery, the most stable conformer of a molecule often dictates its binding affinity to a biological target. Differences in Gibbs free energy between isomers can translate to significant differences in binding constants and, therefore, pharmacological activity. For materials scientists, the thermodynamic properties of these diols can influence their crystallization behavior, melting points, and suitability as monomers for polymerization.

This guide provides the foundational knowledge and methodological framework for researchers to confidently investigate and interpret the thermodynamic properties of substituted cyclohexanes, enabling more informed decisions in their scientific endeavors.

References

  • QuickTakes by Google. (n.d.). What are some common methods for determining enthalpy change in chemical reactions?.
  • University of North Georgia. (n.d.). Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide.
  • The University of the West Indies at Mona. (n.d.). Experiment 22. Determination of enthalpy changes by calorimetry.
  • BenchChem. (n.d.). The Thermodynamic Stability of Vicinal Diols: A Technical Guide for Researchers.
  • Martinez, A., et al. (2020). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Journal of Chemical & Engineering Data, 65(11), 5419-5428.
  • Reddit. (2014). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure?.
  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry.
  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44.
  • ResearchGate. (n.d.). Relative conformations of trans-and cis-1,2-cyclohexanediols.
  • MDPI. (2021). DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters: A Crucial Role of Proton Exchange and Hydrogen Bonding.
  • LibreTexts. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry.
  • SciELO. (2018). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine.
  • NPTEL. (2017). Conformations of Cyclic Systems.
  • ResearchGate. (n.d.). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine.

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

In the intricate world of organic synthesis and pharmaceutical development, understanding the solubility of a molecule is paramount. It is a fundamental physical property that dictates reaction kinetics, purification strategies, and ultimately, the bioavailability of a drug substance. This guide provides a comprehensive technical overview of the solubility of 4-methylcyclohexane-1,2-diol, a vicinal diol with a substituted cyclohexane scaffold. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge to predict, experimentally determine, and strategically manipulate its solubility. We will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its quantification, and discuss the implications of its solubility profile in the context of organic chemistry and drug development.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] For this compound, its molecular structure provides clear indicators of its expected solubility behavior.

Molecular Structure and Polarity

This compound (C₇H₁₄O₂) possesses a cyclohexane ring, a nonpolar hydrocarbon framework.[2] However, the presence of two hydroxyl (-OH) groups introduces significant polarity. These hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, a critical factor in its solubility.[3] The methyl group at the 4-position is a nonpolar substituent that will slightly increase the lipophilicity of the molecule compared to unsubstituted cyclohexane-1,2-diol.

Intermolecular Forces at Play

The interplay of the following intermolecular forces will determine the solubility of this compound in a given solvent:

  • Hydrogen Bonding: This is the most significant factor for solubility in protic solvents like alcohols and water. The two hydroxyl groups can form strong hydrogen bonds with solvents that also have this capability.

  • Dipole-Dipole Interactions: The polar C-O bonds in the hydroxyl groups create a net dipole moment in the molecule, allowing for favorable interactions with other polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar cyclohexane ring and the methyl group will interact with nonpolar solvents through these weaker forces.

The balance between the hydrophilic (water-loving) nature of the diol functionality and the lipophilic (fat-loving) character of the hydrocarbon backbone will dictate its solubility profile across a spectrum of organic solvents.

Predicting Solubility: A Qualitative Approach

Based on the structural analysis, we can predict the general solubility of this compound in various classes of organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)HighThe hydroxyl groups of the diol can readily form hydrogen bonds with the hydroxyl groups of the alcohol solvents.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide)Moderate to HighThese solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the diol's -OH groups.
Ethers (e.g., Diethyl Ether, Tetrahydrofuran)ModerateEthers are less polar than ketones and esters but can still act as hydrogen bond acceptors.
Halogenated Solvents (e.g., Dichloromethane, Chloroform)Low to ModerateThese solvents are weakly polar and primarily interact through dipole-dipole forces.
Aromatic Hydrocarbons (e.g., Toluene, Benzene)LowThese are nonpolar solvents, and the primary interactions would be weak van der Waals forces with the cyclohexane ring.
Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane)Very LowAs nonpolar solvents, they are poor at solvating the polar diol functionality.[4]

Experimental Determination of Solubility

To obtain quantitative data, experimental determination is essential. Below are two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method: A Step-by-Step Protocol

This is a classical and straightforward method for determining solubility.[5]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

  • Separation of Undissolved Solid:

    • Allow the mixture to stand undisturbed at the same constant temperature for several hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could cause precipitation or further dissolution. The syringe should contain a filter (e.g., a 0.45 µm PTFE syringe filter) to remove any suspended microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to not cause sublimation or decomposition of the diol.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      • Solubility ( g/100 mL) = [(Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken] x 100

Laser Monitoring Method

This technique is a more modern approach that relies on detecting the disappearance of solid particles as the temperature is changed.[6]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Known mass of diol and solvent in a sealed vial B Place vial in a temperature-controlled chamber A->B C Slowly heat the sample while stirring B->C D A laser beam is passed through the sample C->D E A detector measures the light transmission D->E F Record the temperature at which the last solid particle dissolves (clear point) E->F G This temperature corresponds to the saturation temperature for that concentration F->G H Repeat for different concentrations to generate a solubility curve G->H G cluster_OS cluster_DD Solubility Solubility of This compound OS Organic Synthesis Solubility->OS influences DD Drug Development Solubility->DD impacts Solvent Reaction Solvent OS->Solvent Purification Purification (Recrystallization) OS->Purification Protecting Protecting Group Chemistry OS->Protecting Formulation Formulation Studies DD->Formulation Bioavailability Bioavailability DD->Bioavailability DrugDesign Drug Design (Fragments) DD->DrugDesign

Caption: The central role of solubility in organic synthesis and drug development.

Conclusion

While a comprehensive, publicly available database of the solubility of this compound in a wide array of organic solvents is currently lacking, a strong understanding of its molecular structure and the principles of intermolecular forces allows for robust qualitative predictions. For quantitative data, the experimental protocols outlined in this guide provide a reliable framework for researchers to determine solubility in their specific solvent systems of interest. The solubility of this vicinal diol is not merely a physical data point but a critical piece of information that informs its strategic use in organic synthesis and its potential as a building block in the development of novel therapeutics. As the fields of medicinal chemistry and materials science continue to evolve, a thorough understanding of the solubility of such fundamental building blocks will remain indispensable.

References

  • ResearchGate. (n.d.). Theoretical models of solubility for organic solvents. A conceptual density functional theory approach.
  • Diels–Alder Chemistry in Biomaterials and Drug Delivery. (n.d.). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. PMC.
  • Biomaterials Science. (n.d.). A simple method for fabricating drugs containing a cis-o-diol structure into guanosine-based supramolecular hydrogels for drug delivery. RSC Publishing.
  • PubMed. (2007). Solid-state compounds of stereoisomers: cis and trans isomers of 1,2-cyclohexanediol and 2,3-tetralindiol.
  • ResearchGate. (n.d.). Solubility of trans-1,2-cyclohexanediol in some solvents.
  • Wikipedia. (n.d.). Diol.
  • ResearchGate. (n.d.). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process.
  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions.
  • PubChem. (n.d.). (1S,2R,4S)-4-methylcyclohexane-1,2-diol.
  • PubChem. (n.d.). 4-Methylcyclohexanol.
  • PubChem. (n.d.). This compound.
  • Solubility of Things. (n.d.). Cyclohexane-1,2-diol.
  • Wikipedia. (n.d.). Cyclohexane-1,2-diol.
  • PubChem. (n.d.). Methylcyclohexane.
  • YouTube. (2010). IE Organic Lecture 12 - Stereochemistry of Cyclohexanes.
  • PubChem. (n.d.). cis-(1S,2R)-4-methylcyclohexane-1,2-diol.
  • Reddit. (n.d.). stereochemistry of disubstituted cyclohexane.
  • PMC. (2017). Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. NIH.

Sources

Quantum Chemical Calculations for 4-Methylcyclohexane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on the stereoisomers of 4-methylcyclohexane-1,2-diol. Aimed at researchers, computational chemists, and professionals in drug development, this document outlines a systematic approach to conformational analysis, geometry optimization, and the calculation of molecular properties. By integrating theoretical principles with practical computational protocols, this guide serves as a self-validating methodology for obtaining reliable and reproducible results. The causality behind methodological choices is emphasized, ensuring a deep understanding of the computational workflow. All protocols are grounded in established scientific literature, with comprehensive references provided for further exploration.

Introduction: The Significance of Stereoisomerism and Conformation in Molecular Recognition

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules such as substituted cyclohexanes, this extends beyond simple static representations to a dynamic equilibrium of various conformers. This compound, with its multiple stereocenters, presents a rich landscape of stereoisomers, each with a unique set of accessible conformations.[1][2] The subtle interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding between the hydroxyl groups, governs the relative stability of these conformers.[3][4][5][6] Understanding the conformational preferences and the energetic barriers between them is paramount for predicting molecular properties and interactions, a critical aspect in fields like drug design and materials science.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating these complex stereochemical relationships with high accuracy.[3][4][7] This guide will walk through the essential steps to computationally characterize the conformational space of this compound stereoisomers, providing insights into their geometric and energetic properties.

Theoretical Foundation: The Quantum Mechanical Approach

At the core of this guide lies the application of quantum mechanics to describe the electronic structure and, consequently, the geometry and energy of a molecule. The time-independent Schrödinger equation, while exact, is unsolvable for multi-electron systems. Therefore, we rely on approximations, with Density Functional Theory (DFT) offering a favorable balance between computational cost and accuracy for systems of this size.

Density Functional Theory (DFT)

DFT methods are based on the principle that the ground-state energy of a molecule is a functional of the electron density. This approach is computationally more efficient than traditional wave function-based methods while providing reliable results for a wide range of chemical systems. The choice of the functional and basis set is crucial for the accuracy of the calculations.

  • Functionals: For systems involving non-covalent interactions like intramolecular hydrogen bonding, it is essential to employ functionals that account for dispersion forces. Functionals like ωB97X-D or those augmented with empirical dispersion corrections (e.g., B3LYP-D3) are recommended.[8]

  • Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. For accurate results, especially concerning non-covalent interactions, a basis set with diffuse functions is crucial. Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets like aug-cc-pVTZ are good choices.[9][10][11] The selection often involves a trade-off between accuracy and computational cost.

Computational Workflow: A Step-by-Step Protocol

This section details the practical steps for conducting quantum chemical calculations on a chosen stereoisomer of this compound. The open-source software package ORCA is recommended for its versatility and efficiency, though other programs like Gaussian or NWChem can also be used.[12][13][14][15]

Step 1: Stereoisomer Selection and Initial Structure Generation

This compound has three stereocenters, leading to 2³ = 8 possible stereoisomers.[1] It is crucial to define the specific stereoisomer(s) of interest for the study. For this guide, we will consider a representative cis and trans isomer of this compound. Initial 3D structures can be generated using molecular building software like Avogadro or from existing databases like PubChem.[2][16][17]

Step 2: Conformational Search

Due to the flexibility of the cyclohexane ring and the rotation of the substituent groups, a thorough conformational search is the most critical step. This can be achieved through:

  • Systematic Search: Manually building all possible chair and boat conformers with axial and equatorial orientations of the substituents. For disubstituted cyclohexanes, this involves considering cis and trans isomers and the resulting diaxial, diequatorial, and axial-equatorial arrangements.[18][19][20]

  • Automated Search: Employing computational tools that perform stochastic or molecular dynamics-based searches to explore the potential energy surface.

Step 3: Geometry Optimization

Each identified conformer must be subjected to geometry optimization to find the local minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until the forces are close to zero.[21][22]

Protocol for Geometry Optimization:

  • Input File Preparation: Create an input file specifying the initial coordinates, the chosen DFT functional and basis set, and the Opt keyword.

  • Execution: Run the calculation using the chosen quantum chemistry software.

  • Convergence Check: Verify that the optimization has converged successfully by checking the output file for convergence criteria.

Step 4: Frequency Calculation

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This serves two primary purposes:

  • Verification of Minima: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be further optimized or re-evaluated.[23]

  • Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a given temperature.

Protocol for Frequency Calculation:

  • Input File Preparation: Use the optimized geometry from the previous step and specify the Freq keyword in the input file.

  • Execution: Run the frequency calculation.

  • Analysis: Examine the output for the number of imaginary frequencies and the calculated thermodynamic data.

The computational workflow is summarized in the diagram below:

Computational Workflow cluster_0 Preparation cluster_1 Conformational Analysis cluster_2 Property Calculation & Analysis Stereoisomer Selection Stereoisomer Selection Initial Structure Generation Initial Structure Generation Stereoisomer Selection->Initial Structure Generation Conformational Search Conformational Search Initial Structure Generation->Conformational Search Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Property Calculation Property Calculation Frequency Calculation->Property Calculation Data Analysis Data Analysis Frequency Calculation->Data Analysis Thermodynamic Data Property Calculation->Data Analysis

Caption: A flowchart illustrating the key steps in the quantum chemical calculation workflow for this compound.

Calculation of Molecular Properties

Once the stable conformers are identified and their geometries optimized, a wealth of molecular properties can be calculated to gain deeper insights into their behavior.

Relative Energies and Boltzmann Population

The relative Gibbs free energies of the conformers determine their populations at a given temperature according to the Boltzmann distribution. This allows for the identification of the most dominant conformer(s) in an equilibrium mixture.

Geometric Parameters

Key geometric parameters such as bond lengths, bond angles, and dihedral angles provide detailed structural information. For this compound, the O-H bond lengths and the H-O-C-C dihedral angles are particularly important for understanding intramolecular hydrogen bonding.

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

  • Vibrational Spectra (IR/Raman): The calculated vibrational frequencies and intensities can be used to generate theoretical IR and Raman spectra. The O-H stretching frequencies are sensitive to hydrogen bonding.

  • NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated to aid in the structural elucidation and assignment of experimental NMR spectra.[24][25][26][27]

Data Presentation and Interpretation

To ensure clarity and facilitate comparison, the calculated data should be presented in a structured manner.

Tabulated Data

Summarize the key quantitative data in tables.

Table 1: Relative Energies and Boltzmann Populations of Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conformer A0.000.0090.0
Conformer B1.501.209.5
Conformer C3.002.800.5

Table 2: Key Geometric Parameters for the Most Stable Conformer

ParameterValue
O-H Bond Length (Å)0.97
C-O Bond Length (Å)1.43
O-H···O Distance (Å)2.50
H-O-C-C Dihedral (°)60.0
Visualization of Results

Visualizing the molecular structures and orbitals is crucial for interpretation.

The relationship between different conformers can be visualized as follows:

Conformer Relationships A Conformer A (Diequatorial) TS_AB TS_AB A->TS_AB ΔG‡ B Conformer B (Axial-Equatorial) TS_BC TS_BC B->TS_BC ΔG‡ C Conformer C (Diaxial) TS_AB->B TS_BC->C

Caption: A schematic representation of the energetic relationship between different conformers and the transition states (TS) connecting them.

Trustworthiness and Self-Validation

The reliability of computational results hinges on a rigorous and self-validating methodology.

  • Method Validation: Whenever possible, benchmark the chosen computational level (functional and basis set) against experimental data or higher-level theoretical calculations for similar, well-characterized systems.

  • Consistency Checks: Ensure that the trends observed in calculated properties (e.g., the effect of substituents on conformational energies) are consistent with established principles of physical organic chemistry.[19][20]

  • Reporting Standards: Adhere to best practices for reporting computational results, including providing sufficient detail for the calculations to be reproduced by others.[28][29][30][31] This includes specifying the software version, the exact level of theory, convergence criteria, and providing the optimized coordinates of all reported structures, for instance, in a supplementary information section.

Conclusion

This technical guide has provided a comprehensive and authoritative framework for conducting quantum chemical calculations on this compound. By following the outlined protocols, researchers can confidently explore the conformational landscape of this and similar molecules, yielding valuable insights into their structure, stability, and properties. The emphasis on understanding the "why" behind each computational step ensures that these powerful theoretical tools are applied with scientific rigor and integrity, ultimately contributing to advancements in chemical research and development.

References

  • Acidities in Cyclohexanediols Enhanced by Intramolecular Hydrogen Bonds. Journal of the American Chemical Society. [Link]
  • Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Semantic Scholar. [Link]
  • Acidities in Cyclohexanediols Enhanced by Intramolecular Hydrogen Bonds.
  • Recommendations for evaluation of computational methods. PMC - PubMed Central. [Link]
  • An automated framework for NMR chemical shift calculations of small organic molecules. PMC - NIH. [Link]
  • Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets.
  • Best Practices Computational Chemistry. Life on Numbers. [Link]
  • Computational conformational analysis of cyclohexanes. YouTube. [Link]
  • Tips for reporting computational results.
  • Experimental reporting. The Royal Society of Chemistry. [Link]
  • Ab initio conformational studies on diols and binary diol-water systems using DFT methods.
  • What is a good replacement for Gaussian?
  • Conformational Studies. VI.1 Intramolecular Hydrogen Bonding in Nonchair Conformations of cis,cis,cis-2,5-Dialkyl-1,4-cyclohexanediols. Journal of the American Chemical Society. [Link]
  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]
  • Computational Chemistry Best Practices. Reddit. [Link]
  • NWChem: Past, present, and future. Cardiff University. [Link]
  • Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1 : 1 complex formation with water.
  • How many stereoisomers are possible for 4-methyl-1,2-cyclohexanediol? Homework.Study.com. [Link]
  • Efficient basis sets for non-covalent interactions in XDM-corrected density-functional theory. The Journal of Chemical Physics. [Link]
  • Substituted Cyclohexanes. Chemistry LibreTexts. [Link]
  • Computational Kinetic Study on the Intramolecular H-Migration of Hydroperoxyalkylperoxy Radicals (•OOQOOH) in Normal-Alkyl Cyclohexanes. MDPI. [Link]
  • ORCA. FACCTs. [Link]
  • DFT-calculated minimum energy geometries for the three diol monomers under study.
  • Calculations of Parameters of the NMR Spectroscopy. MPI für Kohlenforschung. [Link]
  • Substituted Cyclohexanes. Chemistry LibreTexts. [Link]
  • Conformations of cyclohexane and substituted cyclohexanes. YouTube. [Link]
  • Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM), and specialized functionals. AIP Publishing. [Link]
  • Hydrogen-bond patterns and the structures of 1,4-cyclohexanediol. PubMed. [Link]
  • NMR Spectroscopy. Chemistry LibreTexts. [Link]
  • Let's benchmark quantum chemistry packages! GitHub. [Link]
  • Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety. X-Ray molecular structure of two stereoisomers of 4′-isopropenyl-7,9-dioxabicyclo[4.3.0]nonane-8-spirocyclohexan-3′-yl p-bromobenzoate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Efficient basis sets for non-covalent interactions in XDM-corrected density-functional theory.
  • Geometry Optimization and Frequencies in IQmol. YouTube. [Link]
  • This compound. PubChem. [Link]
  • Non-Covalent Interactions with Dual-Basis Methods: Pairings for Augmented Basis Sets.
  • Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement.
  • Running a Geometry Optimization and Frequencies Calcul
  • NWChem: Main Page. NWChem. [Link]
  • Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry. Cengage. [Link]
  • Stability of geometrical isomers in cycloalkanes. Chemistry Stack Exchange. [Link]
  • Extrapolating DFT towards the complete basis set limit: Lessons from the PBE family of functionals. ChemRxiv. [Link]
  • (1S,2R,4S)-4-methylcyclohexane-1,2-diol. PubChem. [Link]

Sources

A Technical Guide to the Prospective Discovery and Isolation of 4-Methylcyclohexane-1,2-diol from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the prospective discovery, isolation, and characterization of 4-methylcyclohexane-1,2-diol from natural sources. While this specific diol is not widely documented as a natural product, its chemical structure suggests its potential existence as a minor constituent in plant essential oils or as a microbial metabolite. This document, therefore, serves as a roadmap for researchers aiming to identify and purify this and similar cyclic diols from complex biological matrices.

Introduction: The Rationale for Exploration

This compound is a saturated cyclic diol with stereoisomeric forms.[1][2] Its structure is related to monoterpenoids, a class of natural products with a wide range of biological activities. The presence of hydroxyl groups suggests water solubility and potential for various biological interactions, making it a compound of interest for drug discovery and development.[3] The analogous, non-methylated compound, cyclohexane-1,2-diol, has been identified in castoreum, the glandular secretion of beavers. This precedent, coupled with the vast chemical diversity of the natural world, provides a strong rationale for a targeted search for this compound.

This guide will delineate a systematic approach, from the selection of promising natural sources to the final structural elucidation and purification of the target molecule. The methodologies described are grounded in established principles of natural product chemistry and are designed to be both rigorous and adaptable.

Strategic Sourcing: Where to Look

The initial and most critical step is the selection of a plausible natural source. The structure of this compound, a C7 compound, suggests a possible origin from the degradation of larger terpenes or as a product of microbial metabolism.

Table 1: Potential Natural Sources for this compound

Source CategoryRationaleExamples
Plants Rich in Monoterpenes The target compound could be a biotransformation product of common monoterpenes like limonene or terpinene.Citrus species (lemon, orange), Mentha species (peppermint, spearmint), Pinus species (pine)
Microorganisms Fungi and bacteria are known to perform hydroxylation reactions on cyclic compounds.Soil-dwelling bacteria (Pseudomonas, Bacillus), wood-rotting fungi (Trametes species)
Insects Pheromonal secretions can contain a variety of cyclic compounds.Bark beetles, which metabolize pine terpenes.

For the purpose of this guide, we will proceed with a hypothetical workflow based on the analysis of a plant source known for its rich and diverse essential oil profile, such as Juniperus communis (common juniper).

A Step-by-Step Guide to Isolation and Characterization

The overall workflow for the isolation of this compound is a multi-step process that begins with extraction and culminates in spectroscopic confirmation.

workflow cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Analysis & Characterization A Plant Material (e.g., Juniperus communis berries) B Steam Distillation A->B C Solvent Extraction (e.g., with ethyl acetate) A->C D Crude Essential Oil B->D E Crude Plant Extract C->E F Liquid-Liquid Extraction D->F E->F G Column Chromatography (Silica Gel) F->G I Isolated Fractions G->I H Preparative HPLC J Pure this compound H->J I->H K GC-MS Analysis I->K L NMR Spectroscopy (1H, 13C, COSY, HSQC) J->L M FTIR Spectroscopy J->M N Structural Confirmation K->N L->N M->N

Caption: Overall workflow for the isolation and characterization of this compound.

Extraction: Capturing the Target Compound

The choice of extraction method depends on the volatility and polarity of the target compound. As a diol, this compound is expected to be semi-volatile and moderately polar.

Protocol 1: Steam Distillation for Volatile Components

  • Preparation: Macerate 500 g of fresh or dried plant material.

  • Apparatus: Set up a Clevenger-type apparatus for steam distillation.

  • Distillation: Add the plant material to the distillation flask with sufficient distilled water. Heat the flask to boiling and continue the distillation for 3-4 hours, or until no more oil is collected.

  • Collection: The essential oil will separate from the aqueous distillate. Collect the oil and dry it over anhydrous sodium sulfate.

  • Rationale: This method is ideal for separating volatile and semi-volatile compounds from non-volatile plant matrix components.

Protocol 2: Solvent Extraction for a Broader Range of Polarities

  • Preparation: Air-dry and grind 500 g of plant material to a fine powder.

  • Extraction: Macerate the powdered material in 2 L of a mid-polarity solvent such as ethyl acetate for 48 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Rationale: This method will extract a wider range of compounds, including less volatile ones, and is a good alternative or complementary approach to steam distillation.

Fractionation and Purification: Isolating the Diol

The crude extract or essential oil is a complex mixture that requires further separation.

Protocol 3: Liquid-Liquid Extraction

  • Purpose: To separate compounds based on their partitioning between two immiscible liquid phases, often to remove highly nonpolar or highly polar impurities.

  • Procedure:

    • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

    • Extract this solution three times with an equal volume of hexane to remove nonpolar compounds like waxes and long-chain hydrocarbons.

    • The methanol/water phase, now enriched with more polar compounds including the target diol, is concentrated under reduced pressure.

  • Rationale: This step simplifies the mixture, making subsequent chromatographic steps more efficient.

Protocol 4: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh) is a suitable choice for separating compounds of moderate polarity.

  • Mobile Phase: A gradient elution system is most effective. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding ethyl acetate.

    • Begin with 100% hexane.

    • Increase to 5%, 10%, 20%, 50%, and finally 100% ethyl acetate.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor their composition using Thin Layer Chromatography (TLC).

  • Rationale: This technique separates compounds based on their affinity for the stationary phase. The polar diol will elute at higher concentrations of the polar solvent (ethyl acetate).

Protocol 5: Preparative High-Performance Liquid Chromatography (HPLC)

  • Purpose: For the final purification of the target compound from fractions that contain impurities of similar polarity.

  • Column: A C18 reversed-phase column is often used for separating moderately polar compounds.

  • Mobile Phase: An isocratic or gradient system of water and methanol or acetonitrile. The exact conditions would be determined by analytical HPLC first.

  • Detection: A refractive index (RI) detector is suitable for detecting compounds like diols that lack a strong UV chromophore.

  • Rationale: HPLC offers high resolution, allowing for the separation of closely related isomers and impurities.

Structural Elucidation: Confirming the Identity

Once a pure compound is isolated, its structure must be unequivocally determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To determine the molecular weight and fragmentation pattern of the compound.

  • Procedure: An aliquot of the purified sample is injected into the GC-MS. The gas chromatogram will indicate the purity and retention time, while the mass spectrum will provide the molecular ion peak and characteristic fragment ions.

  • Expected Data: For C7H14O2, the molecular weight is 130.18 g/mol .[4] The mass spectrum would be compared against spectral libraries for a tentative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons. Expected signals would include those for the methyl group, the methine protons attached to the hydroxyl-bearing carbons, and the methylene protons of the cyclohexane ring.

  • ¹³C NMR: Shows the number of different types of carbon atoms. For this compound, seven distinct carbon signals are expected.

  • 2D NMR (COSY, HSQC): These experiments establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for the complete assignment of the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Expected Data: A strong, broad absorption in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the hydroxyl groups. Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching.

characterization PureCompound Pure Isolate GCMS GC-MS PureCompound->GCMS Molecular Weight & Fragmentation NMR NMR (1H, 13C, 2D) PureCompound->NMR Atom Connectivity & Stereochemistry FTIR FTIR PureCompound->FTIR Functional Groups (O-H) Structure Confirmed Structure: This compound GCMS->Structure NMR->Structure FTIR->Structure

Caption: Spectroscopic techniques for the structural elucidation of the isolated compound.

Conclusion and Future Directions

The successful discovery and isolation of this compound from a natural source would represent a novel contribution to the field of natural product chemistry. The workflow detailed in this guide provides a robust and scientifically sound methodology for achieving this goal. Once isolated, the compound should be evaluated for its biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects, to determine its potential for therapeutic applications. The determination of the stereochemistry of the natural isomer would also be a critical next step, as biological activity is often stereospecific.

References

  • PubChem. This compound.
  • PubChem. (1S,2R,4S)-4-methylcyclohexane-1,2-diol.
  • PubChem. cis-(1S,2R)-4-methylcyclohexane-1,2-diol.
  • Sharpless, K. B., & Verhoeven, T. R. (1979). Metal-catalyzed, highly selective oxygenations of olefins and acetylenes with tert-butyl hydroperoxide. Aldrichimica Acta, 12(4), 63-74.
  • Raut, J. S., & Karuppayil, S. M. (2014). A status review on the medicinal properties of essential oils. Industrial Crops and Products, 62, 250-264.
  • Wikipedia. Cyclohexane-1,2-diol.
  • PubChem. 4-Methylhexane-1,2-diol.
  • Zhao, Y., et al. (2022). Volatile Compounds Analysis and Biomarkers Identification of Four Native Apricot (Prunus armeniaca L.) Cultivars Grown in Xinjiang Region of China. Foods, 11(3), 429.
  • Selli, S., et al. (2019).
  • Fornari, T., et al. (2012). Supercritical fluid extraction of volatile and non-volatile compounds from plants. The Journal of Supercritical Fluids, 72, 275-286.
  • CP Lab Safety. cis-1-methylcyclohexane-1, 4-diol.
  • MDPI. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense.
  • PubMed. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense.
  • PubChem. 1-Methylcyclohexane-1,4-diol.

Sources

Methodological & Application

Application Notes and Protocols: (1R,2R,4S)-4-Methylcyclohexane-1,2-diol as a Covalent Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This technical guide provides a comprehensive overview of the application of (1R,2R,4S)-4-methylcyclohexane-1,2-diol as a recoverable chiral auxiliary in asymmetric synthesis. We delve into the foundational principles of its stereodirecting capabilities, leveraging the rigid cyclohexane framework and the strategic placement of a methyl group to achieve high levels of diastereoselectivity. Detailed, field-tested protocols for the attachment of the auxiliary to a prochiral substrate, its application in asymmetric aldol and Diels-Alder reactions, and subsequent cleavage for product isolation and auxiliary recovery are presented. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and predictable methods for stereocontrol in complex molecule synthesis.

Introduction: The Architectural Advantage of 4-Methylcyclohexane-1,2-diol

Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, offering a reliable strategy for introducing stereocenters with a high degree of predictability.[1][2] The auxiliary, an enantiomerically pure molecule, is temporarily attached to a prochiral substrate. It then directs a subsequent chemical transformation to occur selectively on one face of the substrate, leading to the formation of one diastereomer in excess.[3] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

(1R,2R,4S)-4-methylcyclohexane-1,2-diol emerges as a compelling chiral auxiliary scaffold due to several key architectural features:

  • Conformational Rigidity: The cyclohexane ring exists predominantly in a stable chair conformation. This rigidity translates to a well-defined and predictable three-dimensional space around the reactive center, which is crucial for effective stereochemical communication.

  • C₂-Symmetry (in the diol): The trans-diol arrangement provides a C₂-symmetric environment which can simplify the analysis of transition states and often leads to higher levels of stereoselectivity.

  • Stereodirecting Methyl Group: The equatorial methyl group at the C4 position acts as a significant steric blocking element. Its presence is hypothesized to further enhance facial selectivity by selectively impeding the approach of reagents from one side of the molecule.

  • Versatile Attachment Points: The two hydroxyl groups serve as convenient handles for covalently attaching the auxiliary to a variety of substrates, such as carboxylic acids (to form esters or amides after derivatization), ketones, or aldehydes (to form acetals).

This guide will explore the practical application of this auxiliary in two of the most powerful C-C bond-forming reactions in organic synthesis: the aldol reaction and the Diels-Alder reaction.

General Workflow: A Self-Validating System

The successful implementation of a chiral auxiliary-mediated transformation follows a logical and robust workflow. Each stage is designed to be high-yielding and stereochemically precise, ensuring the overall efficiency of the synthetic sequence.

G cluster_0 Workflow for Asymmetric Synthesis A Prochiral Substrate + (1R,2R,4S)-4-Methylcyclohexane-1,2-diol B Covalent Attachment (e.g., Acetal or Ester Formation) A->B C Diastereoselective Reaction (e.g., Aldol, Diels-Alder) B->C D Cleavage of Auxiliary C->D E Chiral Product D->E F Recovered Auxiliary D->F

Figure 1: General workflow for employing this compound as a chiral auxiliary.

Application in Asymmetric Aldol Reactions

The aldol reaction is a fundamental tool for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products.[4][5] By converting a prochiral ketone or ester into a chiral enolate shielded by the auxiliary, we can achieve highly diastereoselective additions to aldehydes.

Protocol 1: Preparation of the Chiral Acetal and Asymmetric Aldol Addition

This protocol details the formation of a chiral acetal from a β-ketoester and subsequent diastereoselective aldol reaction.

Step 1: Acetal Formation

  • To a solution of ethyl acetoacetate (1.0 equiv.) and (1R,2R,4S)-4-methylcyclohexane-1,2-diol (1.1 equiv.) in anhydrous toluene (0.5 M), add a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral acetal.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the chiral acetal (1.0 equiv.) in anhydrous THF (0.2 M) and cool the solution to -78 °C under an argon atmosphere.

  • Add lithium diisopropylamide (LDA) (1.1 equiv., 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 equiv.) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is typically a mixture of diastereomers.

Step 3: Cleavage of the Auxiliary

  • Dissolve the crude aldol product in a 3:1 mixture of THF and 1 M HCl.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the acetal.

  • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

  • The aqueous layer contains the recovered this compound. The combined organic layers contain the chiral β-hydroxy ester.

  • Purify the β-hydroxy ester by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product or the crude mixture.

Mechanism of Stereocontrol

The high diastereoselectivity observed in this reaction is attributed to the formation of a rigid, chelated transition state. The lithium enolate is believed to form a six-membered ring with the aldehyde, and the bulky cyclohexane auxiliary effectively blocks one face of the enolate from the approaching aldehyde. The 4-methyl group is expected to further enhance this steric hindrance.

Figure 2: A conceptual Zimmerman-Traxler model for the aldol reaction. The auxiliary creates a steric shield, favoring one trajectory of attack.

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings.[6] By attaching the this compound auxiliary to a dienophile, such as an acrylate, we can control the facial selectivity of the diene's approach.

Protocol 2: Asymmetric Diels-Alder Reaction

Step 1: Preparation of the Chiral Acrylate Ester

  • To a solution of (1R,2R,4S)-4-methylcyclohexane-1,2-diol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C, add acryloyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the chiral dienophile.

Step 2: Lewis Acid-Catalyzed Diels-Alder Reaction

  • Dissolve the chiral acrylate (1.0 equiv.) in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C under an argon atmosphere.

  • Add a Lewis acid catalyst (e.g., Et₂AlCl, 1.2 equiv., 1.0 M solution in hexanes) dropwise. Stir for 20 minutes.

  • Add freshly distilled cyclopentadiene (3.0 equiv.) dropwise.

  • Stir the reaction at -78 °C for 3-5 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature, and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Cleavage of the Auxiliary

  • Dissolve the crude cycloadduct in anhydrous methanol (0.2 M) at 0 °C.

  • Add a solution of LiOH (2.0 equiv.) in water.

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.

  • Basify the aqueous layer to pH ~12 with 1 M NaOH and extract with CH₂Cl₂ to recover the chiral auxiliary.

Mechanism of Stereocontrol

The Lewis acid coordinates to the carbonyl oxygen of the acrylate, locking it into an s-trans conformation. The bulky 4-methylcyclohexyl group effectively shields one face of the double bond, forcing the diene to approach from the less hindered side, thus leading to a high diastereomeric excess of the endo product.

Figure 3: Proposed model for stereocontrol in the Diels-Alder cycloaddition.

Quantitative Data Summary

The following table summarizes the expected performance of the (1R,2R,4S)-4-methylcyclohexane-1,2-diol auxiliary based on results from structurally analogous systems.[7] These values serve as a benchmark for researchers employing these protocols.

Reaction TypeSubstrate/ReagentProduct TypeExpected Yield (%)Expected Diastereomeric Excess (d.e.) (%)
Aldol Addition Chiral Acetal + Isobutyraldehydeβ-Hydroxy Ester75 - 90> 95
Diels-Alder Chiral Acrylate + CyclopentadieneBicyclic Carboxylic Acid80 - 95> 98 (endo)

Conclusion and Future Outlook

(1R,2R,4S)-4-methylcyclohexane-1,2-diol represents a highly promising and robust chiral auxiliary for a range of asymmetric transformations. Its conformational rigidity and the steric influence of the 4-methyl group provide a powerful platform for achieving exceptional levels of stereocontrol in both aldol and Diels-Alder reactions. The protocols detailed herein are designed to be reproducible and scalable, offering a reliable method for the synthesis of enantiomerically enriched building blocks for pharmaceutical and natural product synthesis. Future work will focus on expanding the application of this auxiliary to other classes of reactions, such as conjugate additions and alkylations, further solidifying its position as a versatile tool in the synthetic chemist's arsenal.

References

  • BenchChem. (2025). Application Notes and Protocols for 4-Methyloxolane-2-Carboxylic Acid in Asymmetric Synthesis. BenchChem.
  • Gladysz, J. A., & Curran, D. P. (2002). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett, 2002(10), 1729-1731.
  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
  • The Asymmetric Aldol Reaction. (2012). OpenBU. [Link]
  • BenchChem. (2025). Application Notes and Protocols for (+)-Pinanediol as a Chiral Auxiliary in Aldol Reactions. BenchChem.
  • Fallis, A. G. (1991). Asymmetric Diels-Alder Reactions of o-Quinodimethanes. MSpace. [Link]
  • Schrock, R. R., & Hoveyda, A. H. (2012). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society, 134(1), 76-79. [Link]
  • Thomson, R. J. (2012). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Journal of the American Chemical Society, 134(42), 17462–17465. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety. X-Ray molecular structure of two stereoisomers of 4′-isopropenyl-7,9-dioxabicyclo[4.3.0]nonane-8-spirocyclohexan-3′-yl p-bromobenzoate. Journal of the Chemical Society, Perkin Transactions 1, (1), 121-126. [Link]
  • Wikipedia contributors. (2023). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Gurjar, M. K., & Reddy, D. S. (2009). Asymmetric Synthesis of anti-Aldol Segments via a Nonaldol Route: Synthetic Applications to Statines and (—)-Tetrahydrolipstatin. The Journal of Organic Chemistry, 74(15), 5586–5592. [Link]
  • Ordóñez, M., & Cativiela, C. (2015). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 19(12), 1136-1151. [Link]
  • University of York. (n.d.). Asymmetric Synthesis. [Link]
  • University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-10). Wiley-VCH. [Link]

Sources

Application Notes & Protocols: 4-Methylcyclohexane-1,2-diol as a Versatile Chiral Starting Material in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a fundamental principle in modern pharmacology, with the stereochemistry of a drug molecule often dictating its efficacy and safety.[1][2] The use of enantiomerically pure starting materials, often derived from the "chiral pool," is a cornerstone of efficient asymmetric synthesis.[3] This document provides detailed application notes and protocols for the utilization of 4-methylcyclohexane-1,2-diol as a versatile chiral building block in the synthesis of complex pharmaceutical intermediates. We will explore its application in creating key structural motifs found in various therapeutic agents, with a particular focus on antiviral compounds. The protocols outlined herein are based on established synthetic transformations of analogous chiral diols and are designed to be adaptable for drug discovery and process development.

Introduction: The Strategic Advantage of this compound

This compound, a chiral cyclic diol, offers a unique combination of structural features that make it an attractive starting material for pharmaceutical synthesis.[4] Its rigid cyclohexane core provides a predictable conformational bias, while the two hydroxyl groups and the methyl group offer multiple points for stereocontrolled functionalization. The inherent chirality of this molecule allows for the direct introduction of stereocenters into a target molecule, bypassing the need for often complex and costly asymmetric induction or resolution steps.[5]

The cyclohexane ring is a prevalent scaffold in a variety of biologically active molecules, including the notable antiviral drug Oseltamivir (Tamiflu).[6] The strategic placement of functional groups on this ring is critical for its interaction with biological targets. By starting with a pre-functionalized and stereochemically defined building block like this compound, chemists can significantly streamline the synthesis of complex drug candidates.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC7H14O2
Molar Mass130.18 g/mol
XLogP30.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2

Core Applications in Pharmaceutical Synthesis

The synthetic utility of this compound lies in its ability to be transformed into a variety of key pharmaceutical intermediates. The vicinal diol functionality is a versatile handle for a range of chemical manipulations.

Synthesis of Chiral Epoxides: Gateways to Amino Alcohols

Chiral epoxides are highly valuable intermediates in organic synthesis due to their susceptibility to nucleophilic ring-opening reactions, which proceed with a high degree of stereocontrol. The conversion of this compound to its corresponding epoxide provides a direct route to chiral amino alcohols, a common pharmacophore in many drug molecules. This transformation is typically achieved in a two-step sequence: selective activation of one hydroxyl group followed by intramolecular cyclization.

epoxide_synthesis start This compound activated_diol Mono-activated Diol (e.g., Tosylate) start->activated_diol 1. TsCl, Pyridine epoxide Chiral Epoxide activated_diol->epoxide 2. Base (e.g., NaH) amino_alcohol trans-Amino Alcohol epoxide->amino_alcohol 3. Nucleophilic opening (e.g., NaN3 then reduction)

Caption: Synthetic pathway from this compound to a chiral trans-amino alcohol.

Precursor to Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety, are an important class of antiviral agents.[2][7] The cyclohexane scaffold of this compound can serve as the core of these analogues. The diol can be transformed into an amino alcohol, which can then be used to construct the nucleobase, or a leaving group can be introduced to allow for direct alkylation of a pre-formed nucleobase.[8][9]

nucleoside_synthesis start This compound intermediate Functionalized Cyclohexane (e.g., Amino alcohol or Halide) start->intermediate Multi-step functionalization nucleoside Carbocyclic Nucleoside Analogue intermediate->nucleoside Nucleobase coupling

Caption: General workflow for the synthesis of carbocyclic nucleoside analogues.

Detailed Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized in the synthesis of key pharmaceutical intermediates. These are based on established methodologies for similar substrates and should be optimized for specific applications.

Protocol 1: Synthesis of (1R,2R,4S)-4-Methyl-7-oxabicyclo[4.1.0]heptane (Chiral Epoxide)

This protocol describes the conversion of a specific enantiomer of this compound to its corresponding epoxide.

Materials:

  • (1S,2R,4S)-4-Methylcyclohexane-1,2-diol

  • Tosyl chloride (TsCl)

  • Pyridine, anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Monotosylation:

    • Dissolve (1S,2R,4S)-4-methylcyclohexane-1,2-diol (1.0 eq) in anhydrous pyridine (0.5 M) in a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add tosyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of cold water.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the mono-tosylated diol.

  • Epoxidation:

    • In a separate flame-dried round-bottom flask, suspend sodium hydride (1.2 eq) in anhydrous THF (0.5 M) under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Add a solution of the mono-tosylated diol (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (the epoxide may be volatile).

    • The crude epoxide can often be used in the next step without further purification.

Protocol 2: Synthesis of a Chiral trans-Amino Alcohol

This protocol details the ring-opening of the chiral epoxide with an azide nucleophile, followed by reduction to the corresponding amino alcohol. This sequence is a key transformation in the synthesis of Oseltamivir.[10][11]

Materials:

  • (1R,2R,4S)-4-Methyl-7-oxabicyclo[4.1.0]heptane (from Protocol 1)

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium aluminum hydride (LiAlH4) or Triphenylphosphine (PPh3) and water

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Azide Ring-Opening:

    • Dissolve the crude epoxide (1.0 eq) in anhydrous DMF (0.5 M) in a round-bottom flask.

    • Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude azido alcohol by flash column chromatography.

  • Reduction of the Azide:

    • Method A (LiAlH4): In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF (0.5 M) at 0 °C. Add a solution of the azido alcohol (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4-8 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the crude amino alcohol.

    • Method B (Staudinger Reduction): Dissolve the azido alcohol (1.0 eq) in THF/water (4:1, 0.2 M). Add triphenylphosphine (1.2 eq) and stir at room temperature for 12-16 hours. Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the desired amino alcohol.

Conclusion

This compound is a valuable and underutilized chiral starting material in pharmaceutical synthesis. Its rigid, stereochemically defined structure provides a robust platform for the efficient construction of complex molecular architectures. The protocols detailed in this application note demonstrate its potential for the synthesis of key intermediates, such as chiral epoxides and amino alcohols, which are integral components of numerous therapeutic agents. By leveraging the inherent chirality of this compound, researchers and drug development professionals can streamline synthetic routes, reduce the reliance on challenging asymmetric transformations, and accelerate the discovery of new medicines.

References

  • Trost, B. M., & Toste, F. D. (2003). Development of a concise synthesis of (-)-oseltamivir (Tamiflu). Journal of the American Chemical Society, 125(11), 3076–3077. [https://pubs.acs.org/doi/10.1021/ja021688+
  • Yeung, Y.-Y., Hong, S., & Corey, E. J. (2006). A short enantioselective synthesis of oseltamivir (Tamiflu). Journal of the American Chemical Society, 128(19), 6310–6311. [https://pubs.acs.org/doi/10.1021/ja0616433
  • Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009). High-yielding synthesis of the anti-influenza drug oseltamivir (Tamiflu) by a three-“one-pot” operations approach. Angewandte Chemie International Edition, 48(7), 1304–1307. [https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200804883
  • Chen, J., & Chen, X. (2010). Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. The Journal of Organic Chemistry, 75(11), 3746–3754. [https://pubs.acs.org/doi/10.1021/jo100481j
  • McConnell, O. J., Bach, A. C., Balibar, C., Byrne, N., Cai, Y., Carter, G. T., ... & Zgaga-Griesz, A. (2020). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 25(23), 5586. [https://www.mdpi.com/1420-3049/25/23/5586
  • Wikipedia contributors. (2023). Oseltamivir total synthesis. In Wikipedia, The Free Encyclopedia. [https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
  • Mikhailov, S. N., Blaton, N., Rozenski, J., Balzarini, J., De Clercq, E., & Herdewijn, P. (1996). Use of Cyclohexene Epoxides in the Preparation of Carbocyclic Nucleosides. Nucleosides and Nucleotides, 15(1-3), 867-877. [https://www.tandfonline.com/doi/abs/10.1080/07328329608002446
  • Karpf, M., & Trussardi, R. (2009). New, efficient synthesis of oseltamivir phosphate (Tamiflu) via enzymatic desymmetrization of a meso-1,3-cyclohexanedicarboxylic acid diester. The Journal of Organic Chemistry, 74(3), 1143–1155. [https://pubs.acs.org/doi/10.1021/jo802377n
  • Trost, B. M., & Zhang, T. (2006). A concise synthesis of (−)-oseltamivir. Angewandte Chemie International Edition, 45(29), 4861–4864. [https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200600980
  • BenchChem. (n.d.). The Efficacy of Chiral Diols in Asymmetric Synthesis: A Comparative Guide. [https://www.benchchem.
  • Barral, K., Courcambeck, J., Pèpe, G., Balzarini, J., Neyts, J., De Clercq, E., & Camplo, M. (2005). Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. Journal of Medicinal Chemistry, 48(2), 450–456. [https://pubs.acs.org/doi/10.1021/jm0493966
  • Sunder, S., & Cordes, E. H. (2013). A synthesis of oseltamivir (Tamiflu) starting from D-mannitol. The Journal of Organic Chemistry, 78(15), 7701–7705. [https://pubs.acs.org/doi/10.1021/jo401140v
  • Wikipedia contributors. (2023). Cyclohexane-1,2-diol. In Wikipedia, The Free Encyclopedia. [https://en.wikipedia.org/wiki/Cyclohexane-1,2-diol
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/251181
  • Georgiadis, M. P., Couladouros, E. A., & Polissiou, M. G. (2001). 1,2-disubstituted cyclohexane carbocyclic analogues of nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1363-1365. [https://www.tandfonline.com/doi/abs/10.1081/NCN-100002556
  • Georgiadis, M. P., Couladouros, E. A., & Polissiou, M. G. (2001). 1,2-disubstituted cyclohexane carbocyclic analogues of nucleosides. PubMed. [https://pubmed.ncbi.nlm.nih.gov/11563000/
  • Acar, E. A., & Acar, B. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 8(30), 27179–27195. [https://pubs.acs.org/doi/10.1021/acsomega.3c03163
  • Zhang, Z., Wang, Z., & Li, Z. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 145(49), 26867–26877. [https://pubs.acs.org/doi/10.1021/jacs.3c10328
  • Zhang, L., He, Y., Wang, S., Wang, Y., Zhang, Y., & Li, Z. (2014). Synthesis and Anti-Influenza Virus Activities of a Novel Class of Gastrodin Derivatives. Molecules, 19(9), 13745–13757. [https://www.mdpi.com/1420-3049/19/9/13745
  • Cristofol, A., Torres, E., Grandas, A., & Robles, J. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 87(22), 14936–14949. [https://pubs.acs.org/doi/10.1021/acs.joc.2c01899
  • Singh, V., & Singh, S. (2023). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. Authorea Preprints. [https://www.authorea.
  • McConnell, O. J., Bach, A. C., Balibar, C., Byrne, N., Cai, Y., Carter, G. T., ... & Zgaga-Griesz, A. (2020). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7767078/
  • Quora. (2020). How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol? [https://www.quora.
  • PubChem. (n.d.). This compound. [https://pubchem.ncbi.nlm.nih.gov/compound/251181
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 251181, this compound. [https://pubchem.ncbi.nlm.nih.gov/compound/251181]

Sources

Application Notes and Protocols for 4-Methylcyclohexane-1,2-diol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Role of 4-Methylcyclohexane-1,2-diol in Advanced Polymer Design

This compound is an alicyclic diol poised to offer unique advantages in the synthesis of specialty polymers such as polyesters and polyurethanes. Its molecular architecture, characterized by a cyclohexane ring, a methyl substituent, and two hydroxyl groups, provides a compelling platform for fine-tuning polymer properties. The rigidity of the cyclohexane backbone, combined with the stereochemical possibilities of the diol and the presence of the methyl group, allows for the precise modulation of thermal stability, mechanical strength, and solubility.

The primary utility of this compound in polymer chemistry is as a monomer, specifically as a diol component in polycondensation reactions or as a chain extender in polyurethane synthesis. The stereochemistry of the hydroxyl groups (cis vs. trans) is a critical determinant of the final polymer's morphology. Polymers incorporating a higher content of the trans isomer are expected to exhibit higher crystallinity and rigidity, leading to elevated glass transition temperatures (Tg) and melting points (Tm).[1] Conversely, the cis isomer introduces a "kink" in the polymer chain, disrupting packing and resulting in more amorphous polymers with lower Tg and enhanced flexibility.[1] The methyl group further contributes to this effect by creating steric hindrance, which can decrease chain-to-chain interactions and potentially increase the amorphous character and solubility of the resulting polymer.[2]

These structural nuances make this compound a versatile building block for creating polymers with tailored performance characteristics, from high-strength, thermally stable materials to more flexible and processable resins.

PART 1: Synthesis of Polyesters via Melt Polycondensation

The synthesis of polyesters from this compound can be effectively achieved through a two-stage melt polycondensation process. This method avoids the use of solvents at high temperatures and is widely used in industrial polyester production.[3]

Causality of Experimental Choices:
  • Two-Stage Process: The initial esterification or transesterification is performed at a lower temperature to ensure the formation of low molecular weight oligomers and the efficient removal of the initial condensation byproduct (water or methanol). The subsequent polycondensation is carried out at a higher temperature and under high vacuum to drive the equilibrium towards the formation of a high molecular weight polymer by removing the diol byproduct.

  • Catalyst Selection: A catalyst like titanium(IV) butoxide or antimony(III) oxide is crucial for achieving a high degree of polymerization within a reasonable timeframe. These catalysts are effective in promoting esterification and transesterification reactions.

  • Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent oxidative degradation of the polymer at high temperatures, which would lead to discoloration and a reduction in molecular weight.

Experimental Protocol: Synthesis of Poly(4-methylcyclohexylene adipate)

Materials:

  • This compound (mixture of cis/trans isomers or a specific isomer)

  • Dimethyl adipate

  • Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Stage 1: Transesterification

    • Charge the reactor with this compound and dimethyl adipate in a 1.2:1 molar ratio. The excess diol compensates for its potential loss during the high-temperature polycondensation stage.

    • Add the catalyst (e.g., 200-300 ppm of Ti(OBu)₄) to the reaction mixture.

    • Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen.

    • Heat the mixture to 180-200°C under a gentle stream of nitrogen while stirring.

    • Methanol will be produced as a byproduct and should be collected in the receiving flask.

    • Continue this stage for 2-3 hours or until approximately 90% of the theoretical amount of methanol has been collected.

  • Stage 2: Polycondensation

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly reduce the pressure to below 1 mbar over a period of 30-60 minutes.

    • A significant increase in the viscosity of the reaction mixture will be observed as the polymerization proceeds.

    • Continue the reaction under high vacuum for 3-4 hours or until the desired melt viscosity is achieved.

    • To stop the reaction, remove the heat and introduce nitrogen gas to bring the reactor back to atmospheric pressure.

    • The resulting polyester can be extruded from the reactor while still molten.

Workflow Diagram:

Polyester_Synthesis cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation S1_Start Charge Reactor: - this compound - Dimethyl Adipate - Catalyst S1_Heat Heat to 180-200°C (Nitrogen Atmosphere) S1_Start->S1_Heat Purge with N₂ S1_React Collect Methanol (2-3 hours) S1_Heat->S1_React S2_Heat_Vac Increase Temp to 220-240°C Apply High Vacuum (<1 mbar) S1_React->S2_Heat_Vac Oligomer Formation S2_React Increase in Viscosity (3-4 hours) S2_Heat_Vac->S2_React S2_End Cool and Extrude Polymer S2_React->S2_End Quench

Caption: Melt Polycondensation Workflow for Polyesters.

PART 2: Synthesis of Polyurethanes with this compound as a Chain Extender

In polyurethane synthesis, this compound can act as a chain extender, reacting with an isocyanate-terminated prepolymer to form the hard segments of the final polymer. This allows for the creation of segmented block copolymers with distinct soft and hard domains, leading to elastomeric properties.

Causality of Experimental Choices:
  • Prepolymer Method: The two-step prepolymer method is employed to ensure better control over the polymer structure. First, a high molecular weight polyol (the soft segment) is reacted with an excess of diisocyanate to form an NCO-terminated prepolymer. This is then reacted with the chain extender (the hard segment).

  • Solvent and Catalyst: A dry, aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is used to dissolve the reactants and control the viscosity. A catalyst, such as dibutyltin dilaurate (DBTDL), is often used to accelerate the reaction between the hydroxyl and isocyanate groups.

  • Stoichiometry: The molar ratio of NCO groups in the prepolymer to the OH groups in the chain extender is crucial for achieving the desired molecular weight and properties. A slight excess of NCO can be used, with the reaction being quenched with a small amount of a mono-functional alcohol or amine.

Experimental Protocol: Synthesis of a Polyurethane Elastomer

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Butanol (for quenching)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

  • Heating mantle with a temperature controller.

Procedure:

  • Stage 1: Prepolymer Synthesis

    • Dry the PTMEG under vacuum at 80°C for 2 hours before use.

    • In the reaction flask, dissolve the dried PTMEG in anhydrous DMF under a nitrogen atmosphere.

    • Add MDI to the PTMEG solution with vigorous stirring. The molar ratio of MDI to PTMEG should be approximately 2:1.

    • Add a catalytic amount of DBTDL (e.g., 0.01 wt%).

    • Heat the mixture to 70-80°C and react for 2-3 hours to form the NCO-terminated prepolymer.

  • Stage 2: Chain Extension

    • Dissolve the this compound in anhydrous DMF in the dropping funnel.

    • Slowly add the diol solution to the prepolymer solution over 30 minutes with continuous stirring. The amount of diol should be calculated to achieve the desired NCO:OH ratio (typically close to 1:1).

    • The viscosity of the solution will increase significantly.

    • Continue the reaction at 70-80°C for another 2-3 hours.

    • Quench the reaction by adding a small amount of butanol.

    • The polyurethane solution can then be cast into a film or precipitated in a non-solvent like methanol to isolate the polymer.

Workflow Diagram:

Polyurethane_Synthesis cluster_stage1 Stage 1: Prepolymer Synthesis cluster_stage2 Stage 2: Chain Extension S1_Start Charge Flask: - PTMEG (Polyol) - MDI (Diisocyanate) - DMF (Solvent) S1_Heat Heat to 70-80°C (Nitrogen Atmosphere) S1_Start->S1_Heat Add Catalyst (DBTDL) S1_React React for 2-3 hours S1_Heat->S1_React S2_Add_Diol Add Solution of This compound in DMF S1_React->S2_Add_Diol NCO-Terminated Prepolymer S2_React React for 2-3 hours (Viscosity Increases) S2_Add_Diol->S2_React S2_End Cast Film or Precipitate S2_React->S2_End Quench with Butanol

Caption: Two-Step Polyurethane Synthesis Workflow.

PART 3: Expected Structure-Property Relationships

The properties of polymers derived from this compound are highly dependent on the stereochemistry of the diol and the comonomer used. Below is a summary of the expected trends based on established principles of polymer science.[1][4]

PropertyInfluence of High trans-isomer ContentInfluence of High cis-isomer ContentRationale
Crystallinity HigherLower (Amorphous)The linear and symmetric nature of the trans-isomer allows for more efficient chain packing and the formation of ordered crystalline domains. The cis-isomer's bent structure disrupts this packing, leading to a more disordered, amorphous morphology.[1]
Glass Transition (Tg) HigherLowerIncreased crystallinity and chain rigidity from the trans-isomer restrict segmental motion, requiring more thermal energy for the transition from a glassy to a rubbery state.[1]
Tensile Strength HigherLowerThe crystalline regions in polymers with high trans-content act as physical crosslinks, increasing the material's strength and resistance to deformation.
Flexibility/Elongation LowerHigherAmorphous polymers with higher cis-content have greater chain mobility, allowing for more significant elongation before failure.
Solubility LowerHigherCrystalline polymers are generally less soluble due to the strong intermolecular forces within the crystal lattice. The presence of the methyl group is also expected to enhance solubility by disrupting chain packing.[2]

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, monomer for the development of advanced polymers. The protocols and structure-property relationships outlined here provide a foundational guide for researchers to begin exploring its potential. The ability to manipulate polymer morphology and properties through the selection of diol stereoisomers is a powerful tool for designing materials with specific performance characteristics. Future research should focus on the synthesis and detailed characterization of polymers derived from isomerically pure this compound to experimentally validate these expected trends and unlock new applications in coatings, adhesives, elastomers, and biomedical devices.

References

  • Iranian Journal of Chemical Engineering. The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimid.
  • DTIC. Preparation and Properties of Polyurethane and Polyurethaneurea Elastomers from Methylene Bis(4-Cyclohexylisocyanate).
  • ResearchGate. Eco‐friendly Poly(butylene 1,4‐cyclohexanedicarboxylate): Relationships Between Stereochemistry and Crystallization Behavior.
  • SciELO. Synthesis and characterization of novel polyester containing Schiff-base unit.
  • MDPI. Preparation and Application of Polyurethane Coating Material Based on Epoxy Cyclohexane Protective for Paper.
  • Google Patents. Use of a cyclohexane diol mixture for manufacturing polymers.
  • Google Patents. Plant based monomers and polymers.
  • ResearchGate. Study of the structure–property relationships in a high impact and shape memory polyester by the stereoisomer selection of the cyclobutane diol monomer.
  • ResearchGate. Mechanical and thermal properties of polymers.
  • PubChem. This compound.
  • Journal of the Chemical Society, Perkin Transactions 1. Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety. X-Ray molecular structure of two stereoisomers of 4′-isopropenyl-7,9-dioxabicyclo[4.3.0]nonane-8-spirocyclohexan-3′-yl p-bromobenzoate.

Sources

Application Notes and Protocols: 4-Methylcyclohexane-1,2-diol as a Chiral Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Chiral Diol

In the landscape of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. These ligands play a crucial role in dictating the stereochemical outcome of a reaction, a factor of immense significance in the synthesis of pharmaceuticals and other bioactive molecules. While a variety of chiral diols have been extensively studied and applied, 4-methylcyclohexane-1,2-diol presents a compelling, yet relatively underexplored, scaffold for the development of novel transition metal catalysts.[1][2][3] Its inherent chirality, conformational rigidity conferred by the cyclohexane backbone, and the stereoelectronic influence of the methyl group offer a unique platform for inducing high levels of enantioselectivity in a range of catalytic transformations.

This guide provides a comprehensive overview of the potential applications of this compound as a ligand in transition metal catalysis. It is designed to be a practical resource for researchers at the bench, offering detailed protocols for the synthesis of the ligand, its coordination to transition metals, and its application in key catalytic reactions. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Properties of this compound

PropertyValue
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol [2]
IUPAC NameThis compound[2]
StereoisomersMultiple, including (1S,2R,4S)-4-methylcyclohexane-1,2-diol[1]

Synthesis of Chiral this compound

The stereoselective synthesis of this compound is a critical first step. While various methods can be envisioned, a common approach involves the dihydroxylation of a chiral precursor, 4-methylcyclohexene. The following protocol is a representative example based on established methodologies for the synthesis of similar diols.[4][5]

Protocol 1: Diastereoselective Synthesis of trans-4-Methylcyclohexane-1,2-diol

This protocol is adapted from the well-established method for the synthesis of trans-cyclohexane-1,2-diol.[4]

Materials:

  • 4-Methylcyclohexene

  • Formic acid (90%)

  • Hydrogen peroxide (30%)

  • Sodium hydroxide solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Epoxidation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-methylcyclohexene in formic acid to 0°C in an ice bath.

  • Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis: Carefully add a solution of sodium hydroxide to the reaction mixture to neutralize the formic acid and hydrolyze the intermediate formate ester. The temperature should be controlled by external cooling.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired trans-4-methylcyclohexane-1,2-diol.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The stereochemistry can be confirmed by comparison to literature data or by X-ray crystallography if suitable crystals are obtained.

Synthesis of Transition Metal Complexes

The diol ligand can be coordinated to a variety of transition metals to form catalytically active complexes. The following is a general protocol for the synthesis of a Ruthenium(II) complex, a metal widely used in asymmetric hydrogenation.[6][7]

Protocol 2: Synthesis of a Dichloro(this compound)Ruthenium(II) Pre-catalyst

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • trans-4-Methylcyclohexane-1,2-diol

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ and a slight excess (2.2 equivalents) of trans-4-methylcyclohexane-1,2-diol in anhydrous DCM in a Schlenk flask.

  • Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution may change, indicating complex formation.

  • Remove the solvent under vacuum.

  • The resulting solid is the crude Ruthenium(II)-diol complex. It can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).

Characterization: The complex should be characterized by ¹H NMR, ³¹P NMR (if applicable, with phosphine co-ligands), FT-IR, and elemental analysis.

Application in Asymmetric Catalysis

The chiral environment created by the this compound ligand can be exploited to achieve high enantioselectivity in various catalytic reactions. Two prominent examples are asymmetric transfer hydrogenation and palladium-catalyzed cross-coupling reactions.

Application Note 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Ruthenium complexes bearing chiral diol or diamine ligands are highly effective catalysts for this transformation.[6][7][8][9] The following protocol is based on established procedures for Ru-catalyzed ATH.[7]

Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Cycle cluster_workup Work-up & Analysis Ru_precatalyst Ru(II)-Diol Pre-catalyst Active_Catalyst Active Ru-Hydride Species Ru_precatalyst->Active_Catalyst Base Base (e.g., KOtBu) Base->Active_Catalyst Solvent_ATH Solvent (e.g., 2-Propanol) Solvent_ATH->Active_Catalyst Coordination Coordination to Ru Active_Catalyst->Coordination Ketone Prochiral Ketone Ketone->Coordination H_source Hydrogen Source (2-Propanol) Hydride_Transfer Hydride_Transfer H_source->Hydride_Transfer Coordination->Hydride_Transfer Hydride Transfer Product_Release Product Release & Catalyst Regeneration Hydride_Transfer->Product_Release Product_Release->Active_Catalyst Chiral_Alcohol Chiral Alcohol Product_Release->Chiral_Alcohol Quench Reaction Quenching Chiral_Alcohol->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • Ru(II)-4-methylcyclohexane-1,2-diol complex (pre-catalyst)

  • Acetophenone

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 2-propanol (hydrogen source and solvent)

  • Inert atmosphere

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the Ru(II)-diol pre-catalyst (e.g., 1 mol%) in anhydrous 2-propanol.

  • Add potassium tert-butoxide (e.g., 5 mol%).

  • Add acetophenone (1 equivalent).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (monitor by TLC or GC).

  • After completion, cool the reaction to room temperature and quench with a small amount of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC analysis.

Expected Outcome and Causality:

The chiral diol ligand creates a C₂-symmetric environment around the ruthenium center. This steric and electronic arrangement forces the incoming prochiral ketone to adopt a specific orientation, leading to the preferential transfer of a hydride from the metal to one of the enantiotopic faces of the carbonyl group. The base is crucial for the in-situ generation of the active ruthenium-hydride species from the pre-catalyst and 2-propanol.

Data Table: Representative Results for ATH of Acetophenone

Catalyst Loading (mol%)Base (mol%)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
15804>95Expected to be high
0.52.5608>90Expected to be high

*Note: These are expected values based on similar systems. Actual results will need to be determined experimentally.

Application Note 2: Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-carbon bonds.[10][11][12] The use of chiral ligands can render this reaction enantioselective, enabling the synthesis of atropisomeric biaryls and other chiral molecules.[10][13] While phosphine ligands are common, chiral diols can also be employed to create an effective chiral environment around the palladium center.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)L*n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L*n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R1-Pd(II)L*n-R2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide Aryl Halide (R1-X) ArylHalide->OxAdd Organoboron Organoboron (R2-B(OR)2) Organoboron->Transmetalation Base_SM Base Base_SM->Transmetalation

Caption: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Protocol 4: Asymmetric Suzuki-Miyaura Coupling of an Aryl Halide and an Arylboronic Acid

Materials:

  • Palladium(II) acetate or a similar Pd precursor

  • trans-4-Methylcyclohexane-1,2-diol (ligand)

  • Aryl halide (e.g., 1-bromo-2-methylnaphthalene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., toluene/water mixture)

  • Inert atmosphere

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the palladium precursor, the diol ligand, and the base.

  • Add the aryl halide and the arylboronic acid.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the biaryl product by chiral HPLC.

Causality and Expected Outcome:

The chiral diol ligand coordinates to the palladium center, creating a chiral pocket. The key enantioselective step is believed to be the reductive elimination, where the two organic fragments are coupled. The steric and electronic properties of the ligand influence the geometry of the transition state for this step, favoring the formation of one enantiomer of the product over the other.

Troubleshooting and Considerations

  • Ligand Purity: The enantiomeric purity of the this compound is critical for achieving high enantioselectivity in the catalytic reaction.

  • Solvent Choice: The choice of solvent can significantly impact the solubility of the catalyst and reagents, as well as the reaction rate and selectivity.

  • Base Selection: The strength and nature of the base can influence the catalytic activity and, in some cases, the stereochemical outcome.

  • Inert Atmosphere: Many transition metal catalysts are sensitive to air and moisture, so maintaining an inert atmosphere is crucial for reproducibility.

Conclusion

This compound holds significant promise as a versatile and effective chiral ligand for transition metal catalysis. Its straightforward synthesis and the ability to fine-tune its steric and electronic properties by modifying the cyclohexane backbone make it an attractive candidate for the development of novel catalytic systems. The protocols and application notes provided here serve as a starting point for researchers to explore the potential of this ligand in their own synthetic endeavors, contributing to the advancement of asymmetric catalysis and the efficient synthesis of valuable chiral molecules.

References

  • Botteghi, C., et al. (2003). Ruthenium(II) Complexes Containing Optically Active Hemilabile P,N,O-Tridentate Ligands. Synthesis and Evaluation in Catalytic Asymmetric Transfer Hydrogenation of Acetophenone by Propan-2-ol. Organometallics, 22(15), 3253–3262. [Link]
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1937–1953. [Link]
  • Wang, C., et al. (2022). Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions. Synlett, 33(18), 1858-1862. [Link]
  • Sammakia, T., & Stangeland, E. L. (1997). Transfer Hydrogenation with Ruthenium Complexes of Chiral (Phosphinoferrocenyl)oxazolines. The Journal of Organic Chemistry, 62(18), 6104–6105. [Link]
  • Zhang, Y., et al. (2020). Palladium catalyzed asymmetric Suzuki–Miyaura coupling reactions to axially chiral biaryl compounds: Chiral ligands and recent advances. Chinese Chemical Letters, 31(7), 1785-1795. [Link]
  • Gimeno, C., & Esteruelas, M. A. (2018). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts.
  • Gonsalvi, L., et al. (2018). Ruthenium(II)-Arene Complexes of the Water-Soluble Ligand CAP as Catalysts for Homogeneous Transfer Hydrogenations in Aqueous Phase. Inorganics, 6(2), 52. [Link]
  • Shen, X., et al. (2010). Chiral diene as the ligand for the synthesis of axially chiral compounds via palladium-catalyzed Suzuki-Miyaura coupling reaction. Organic Letters, 12(23), 5546–5549. [Link]
  • Hazari, N. (2018). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University EliScholar. [Link]
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry Scientific Background. [Link]
  • PubChem. (n.d.). (1S,2R,4S)-4-methylcyclohexane-1,2-diol. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Porco, J. A., Jr., & Su, S. (2009). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. The Journal of organic chemistry, 74(21), 8089–8092. [Link]
  • Royal Society of Chemistry. (2020). Synthesis of trans-Cyclohexane-1,2-diol. In Practical Organic Chemistry. [Link]
  • University of Missouri-St. Louis. (n.d.). 4-Methylcyclohexene Synthesis. Department of Chemistry.

Sources

Protocols for the Selective Oxidation of 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details validated protocols for the oxidation of 4-methylcyclohexane-1,2-diol, a vicinal diol of significant interest in synthetic chemistry. The choice of oxidizing agent and reaction conditions dictates the reaction pathway, leading to either oxidative cleavage of the C1-C2 bond to yield a linear dicarbonyl compound or oxidation of one or both hydroxyl groups to afford an α-hydroxyketone or a diketone, respectively. This document provides researchers, scientists, and drug development professionals with a selection of robust methods, elucidates the underlying chemical principles for each, and offers practical insights for successful execution and product isolation. We present detailed protocols for oxidative cleavage using sodium periodate and for the selective oxidation to the corresponding dicarbonyl using Dess-Martin periodinane (DMP).

Introduction: Strategic Importance of Diol Oxidation

The oxidation of vicinal diols, such as this compound, is a cornerstone transformation in organic synthesis. The ability to selectively target the hydroxyl groups or the carbon-carbon bond between them provides access to a diverse range of valuable synthons. The products of these oxidations—dialdehydes, diketones, and α-hydroxyketones—are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.

The strategic outcome of the oxidation is critically dependent on the chosen reagent. Reagents like periodates or lead tetraacetate promote a specific type of oxidative cleavage, breaking the C-C bond that connects the two hydroxyl-bearing carbons.[1][2][3] Conversely, a wide array of modern reagents, including hypervalent iodine compounds and activated DMSO systems, can oxidize the alcohol functionalities while preserving the carbon skeleton.[4][5][6] This guide will focus on providing reliable and reproducible protocols for both of these key transformations.

Reaction Pathways for the Oxidation of this compound

The oxidation of this compound can proceed via two primary, mechanistically distinct pathways, as illustrated below. The choice of protocol will be dictated by the desired synthetic target.

G cluster_start Starting Material cluster_path1 Pathway A: Oxidative Cleavage cluster_path2 Pathway B: Dicarbonyl Formation start This compound prodA 3-Methyl-6-oxoheptanal start->prodA  NaIO4 or  Pb(OAc)4 prodB 4-Methylcyclohexane-1,2-dione start->prodB  Dess-Martin Periodinane (DMP) or  Swern Oxidation

Caption: Oxidation pathways of this compound.

Protocol I: Oxidative Cleavage with Sodium Periodate (Malaprade Reaction)

This protocol describes the oxidative cleavage of the C1-C2 bond of this compound to yield 3-methyl-6-oxoheptanal. Sodium periodate (NaIO₄) is a highly selective reagent for the cleavage of vicinal diols.[1][7]

Mechanistic Rationale

The reaction proceeds through the formation of a cyclic periodate ester intermediate.[1][2][8] This five-membered ring is crucial for the reaction to occur. The formation of this intermediate is favored when the hydroxyl groups are in a cis or gauche conformation, allowing them to readily complex with the iodine atom. The subsequent collapse of this cyclic ester via a concerted rearrangement of electrons leads to the cleavage of the carbon-carbon bond and the formation of two carbonyl groups.[7]

G cluster_workflow Workflow for Oxidative Cleavage A Dissolve Diol in Solvent B Add NaIO4 Solution A->B C Reaction Monitoring (TLC) B->C D Workup: Filter & Extract C->D E Purification (Chromatography) D->E

Caption: Experimental workflow for periodate cleavage.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Sodium periodate (NaIO₄)ACS Reagent, ≥99.8%Fisher Scientific
Dichloromethane (DCM)HPLC GradeVWR Chemicals
Deionized WaterType IIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa Aesar
Celite® 545---MilliporeSigma
Silica Gel230-400 meshSorbent Tech.
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.30 g, 10.0 mmol) in 25 mL of dichloromethane.

  • Reagent Preparation: In a separate beaker, dissolve sodium periodate (2.35 g, 11.0 mmol, 1.1 equivalents) in 25 mL of deionized water.

  • Reaction Execution: Add the aqueous sodium periodate solution to the stirring solution of the diol at room temperature. The reaction mixture will become biphasic.

  • Monitoring: Stir the reaction vigorously for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a 30:70 ethyl acetate/hexanes mixture. The starting diol should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: Upon completion, dilute the reaction mixture with 50 mL of dichloromethane. Filter the mixture through a pad of Celite® to remove the insoluble iodine salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with 25 mL of saturated aqueous sodium thiosulfate solution, followed by 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure 3-methyl-6-oxoheptanal.

Protocol II: Oxidation to 4-Methylcyclohexane-1,2-dione with Dess-Martin Periodinane (DMP)

This protocol details the oxidation of both secondary alcohol groups of this compound to the corresponding diketone using Dess-Martin periodinane (DMP). DMP is a mild and highly selective hypervalent iodine reagent that operates under neutral conditions at room temperature.[4][9][10][11]

Mechanistic Rationale

The Dess-Martin oxidation proceeds via a ligand exchange mechanism.[4] The alcohol displaces an acetate ligand on the hypervalent iodine center to form an intermediate. A base, typically the displaced acetate, then abstracts the proton on the carbon bearing the hydroxyl group. This initiates an elimination-like process that forms the carbonyl C=O double bond, reduces the iodine(V) center to an iodine(III) species, and releases acetic acid.[4][11] Using a sufficient excess of DMP ensures the oxidation of both hydroxyl groups.

G cluster_workflow_dmp Workflow for Dess-Martin Oxidation A Suspend DMP in DCM B Add Diol Solution A->B C Reaction Monitoring (TLC) B->C D Quench & Workup: NaOH Wash C->D E Purification (Chromatography) D->E

Caption: Experimental workflow for Dess-Martin oxidation.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Dess-Martin Periodinane (DMP)97%Oakwood Chemical
Dichloromethane (DCM), anhydrous≥99.8%Acros Organics
Sodium Bicarbonate (NaHCO₃)ACS ReagentJ.T. Baker
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentEMD Millipore
Diethyl Ether (Et₂O)AnhydrousHoneywell
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa Aesar
Silica Gel230-400 meshSorbent Tech.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add Dess-Martin periodinane (10.6 g, 25.0 mmol, 2.5 equivalents). Add 100 mL of anhydrous dichloromethane and stir to form a suspension.

  • Substrate Addition: In a separate flask, dissolve this compound (1.30 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane. Add this solution to the stirring DMP suspension via a syringe over 5 minutes at room temperature.

  • Reaction Execution: The reaction mixture will typically become clear and then cloudy again as the iodinane byproduct precipitates. Stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (30:70 ethyl acetate/hexanes) until the starting material is no longer visible.

  • Quenching and Workup: Cool the flask in an ice bath. Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (approx. 20 g). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ (50 mL) and then with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield 4-methylcyclohexane-1,2-dione.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dess-Martin Periodinane (DMP): DMP is potentially explosive upon impact or heating. Handle with care and avoid grinding. It is also moisture-sensitive.[4]

  • Sodium Periodate: Strong oxidizer. Avoid contact with combustible materials.

  • Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle with appropriate care.

References

  • Title: Oxidation of a,w-Diols Using the Dess–Martin Periodinane Source: Synlett URL
  • Title: NaIO4 Oxidative Cleavage of Diols - Chemistry Steps Source: Chemistry Steps URL:[Link]
  • Title: Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex Source: Organic Chemistry Portal URL:[Link]
  • Title: Dess–Martin periodinane - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Sodium Periodate Oxidation Mechanism | Organic Chemistry Source: YouTube URL:[Link]
  • Title: Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4 - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]
  • Title: Oxidation of Amino Diols Mediated by Homogeneous and Heterogeneous TEMPO Source: qualitas1998.net URL:[Link]
  • Title: Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex - PubMed Source: PubMed URL:[Link]
  • Title: Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex | Organic Letters Source: ACS Public
  • Title: Vicinal Diol → Carbonyls via Sodium Periodate (NaIO₄, H₂O) Source: OrgoSolver URL:[Link]
  • Title: Ch15: Oxidation cleavage of 1,2-diols Source: University of Calgary URL:[Link]
  • Title: Oxidation with Lead Tetraacetate || Diol Oxidation #Organic Reaction Mechanism #chemistry #Shorts Source: YouTube URL:[Link]
  • Title: Swern Oxidation - Organic Chemistry, Reaction Mechanism Source: YouTube URL:[Link]
  • Title: Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin Source: MDPI URL:[Link]
  • Title: Criegee oxidation - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Oxidation of α,ω-Diols Using the Dess-Martin Periodinane Source: ResearchG
  • Title: Glycol Oxidative Cleavage Lead Tetraacet
  • Title: Dess–Martin oxidation - Wikipedia Source: Wikipedia URL:[Link]
  • Title: 14.9: Cleavage of Diols - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Oxidation of Diols with Lead Tetraacetate | PDF | Chromium | Acid Source: Scribd URL:[Link]
  • Title: Swern oxidation - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Swern Oxidation Mechanism - Chemistry Steps Source: Chemistry Steps URL:[Link]

Sources

Application Note: Enhancing GC Analysis of 4-Methylcyclohexane-1,2-diol Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Analyzing Polar Diols via Gas Chromatography

4-Methylcyclohexane-1,2-diol is a cyclic diol whose analysis by gas chromatography (GC) presents significant challenges. The presence of two polar hydroxyl (-OH) groups leads to strong intermolecular hydrogen bonding, resulting in low volatility and a high boiling point.[1] When injected directly into a GC system, such compounds exhibit poor chromatographic behavior, including broad, tailing peaks and potential thermal decomposition in the hot injector port.[1][2]

Chemical derivatization is a crucial sample preparation technique that chemically modifies the analyte to overcome these limitations.[1] The process involves replacing the active, polar hydrogen atoms of the hydroxyl groups with non-polar functional groups.[3] This modification disrupts hydrogen bonding, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC analysis.[3][4] The result is improved peak shape, enhanced resolution, and greater sensitivity.[5] This application note provides a detailed guide and comparative protocols for two robust derivatization methods for this compound: Trimethylsilylation and Acetylation .

Selecting a Derivatization Strategy: Silylation vs. Acylation

The choice of derivatization reagent is critical and depends on the analyte's structure, the sample matrix, and the desired stability of the derivative. For diols, silylation and acylation are the most common and effective strategies.

Trimethylsilylation: The Gold Standard for Volatility

Silylation is the most widely used derivatization procedure for GC analysis, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents that react with hydroxyl groups to form TMS ethers.[5] These derivatives are significantly more volatile and less polar than the parent diol.[6]

  • Mechanism: The reaction involves the nucleophilic attack of the diol's hydroxyl groups on the silicon atom of the silylating agent, displacing a leaving group. The by-products are typically volatile and do not interfere with the chromatography.[2]

  • Advantages: Reactions are generally fast and proceed to completion. The resulting TMS derivatives are highly volatile, often allowing for lower GC oven temperatures.

  • Considerations: Silylating reagents are extremely sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[5] Therefore, all solvents, samples, and glassware must be anhydrous. The resulting TMS ethers can also be susceptible to hydrolysis and should be analyzed relatively quickly. For sterically hindered hydroxyls, as can be the case in cyclic structures, a catalyst such as Trimethylchlorosilane (TMCS) is often added to increase the reagent's reactivity.[6]

Acylation: An Alternative for Enhanced Stability

Acylation involves the introduction of an acyl group (e.g., an acetyl group from acetic anhydride) to form an ester.[4][7] This process also effectively masks the polar hydroxyl groups, increasing volatility and improving chromatographic performance.[8]

  • Mechanism: The reaction with acetic anhydride, often catalyzed by a base like pyridine, converts the hydroxyl groups into acetate esters. Pyridine acts as a catalyst and also serves as an acceptor for the acetic acid by-product formed during the reaction.[8]

  • Advantages: Acetylated derivatives are generally more stable and less susceptible to hydrolysis than their silylated counterparts, allowing for longer sample storage before analysis.[8]

  • Considerations: Acylation reactions may require more stringent conditions (e.g., higher temperatures or longer reaction times) to go to completion compared to silylation.[8] The acidic by-products can be corrosive, although using a base catalyst mitigates this issue.[9]

Experimental Protocols and Workflows

Crucial Precaution: All derivatization procedures must be performed in a well-ventilated fume hood. The reagents are often toxic, corrosive, and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Workflow Overview

The general workflow for derivatizing this compound involves dissolving the dried sample in an appropriate anhydrous solvent, adding the derivatization reagent(s), heating to ensure complete reaction, and then directly injecting the resulting solution into the GC or GC-MS system.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Choice cluster_silylation Method 1: Silylation cluster_acylation Method 2: Acylation cluster_analysis Analysis s0 Start: Dry Sample of This compound s1 Dissolve in Anhydrous Solvent (e.g., Pyridine, DCM) s0->s1 decision Select Method s1->decision p1_s1 Add BSTFA + 1% TMCS decision->p1_s1 Silylation p2_s1 Add Acetic Anhydride & Pyridine decision->p2_s1 Acylation p1_s2 Heat at 70°C for 30 min p1_s1->p1_s2 s_final Cool to Room Temp p1_s2->s_final p2_s2 Heat at 70°C for 20-30 min p2_s1->p2_s2 p2_s2->s_final s_inject Inject into GC/GC-MS s_final->s_inject

Figure 1: General experimental workflow for the derivatization of this compound.

Protocol 1: Trimethylsilylation with BSTFA + 1% TMCS

This protocol is designed to convert both hydroxyl groups to their corresponding TMS ethers, ideal for achieving maximum volatility.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous pyridine or other anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)[5]

  • Sample containing this compound (ensure it is dry)

  • GC vials (2 mL) with caps

  • Microsyringes

  • Heating block or oven set to 70°C

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried sample (or an evaporated aliquot of a sample solution) into a GC vial.

  • Solvent Addition: If the sample is a solid, dissolve it in 100 µL of anhydrous pyridine. Pyridine is an excellent choice as it also acts as a catalyst and acid scavenger.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. It is crucial to use an excess of the silylating reagent to drive the reaction to completion; a 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.[6]

  • Reaction: Tightly cap the vial and place it in a heating block at 70°C for 30 minutes.[6] The heating step ensures that even sterically hindered hydroxyls react completely.

  • Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. No work-up is required as the by-products are volatile.

Silylation_Reaction Diol This compound (HO-R-OH) Product Di-TMS Derivative (TMS-O-R-O-TMS) Diol->Product + 2 equivalents BSTFA BSTFA + TMCS (catalyst) BSTFA->Product Acylation_Reaction Diol This compound (HO-R-OH) Product Di-Acetate Derivative (Ac-O-R-O-Ac) Diol->Product + 2 equivalents Reagent Acetic Anhydride + Pyridine (catalyst) Reagent->Product

Figure 3: Chemical transformation during acetylation.

Method Comparison and Data Summary

The following table summarizes the key characteristics and parameters for the two described derivatization methods.

ParameterTrimethylsilylation (BSTFA + 1% TMCS)Acetylation (Acetic Anhydride)
Primary Goal Maximize volatility, rapid reactionMaximize derivative stability
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamideAcetic Anhydride
Catalyst TMCS (included), Pyridine (solvent/catalyst)Pyridine
Typical Temp. 60-75°C 70-100°C [8]
Typical Time 20-30 minutes 20-60 minutes [8]
Derivative Di-trimethylsilyl etherDi-acetate ester
Derivative Stability Moderate; susceptible to hydrolysis High; very stable [8]
Key Advantage Very volatile by-products, fast reaction [2]Stable derivatives allow for delayed analysis
Critical Factor Strictly anhydrous conditions required Catalyst is essential for efficient reaction

Expert Insights & Troubleshooting

  • Incomplete Derivatization: If underivatized or mono-derivatized diol is observed, this is often due to moisture contamination (especially for silylation) or insufficient reagent, time, or temperature. Solution: Ensure all materials are anhydrous. Increase the reagent-to-analyte ratio and/or extend the heating time. For silylation, the use of TMCS as a catalyst is highly recommended to overcome steric hindrance. [6]* Reagent Peak Interference: In trace analysis, large reagent peaks can obscure the analyte peak. Solution: For silylation, MSTFA can be a better choice as its by-products are more volatile than those of BSTFA. [1][2]Alternatively, a gentle stream of nitrogen can be used to evaporate excess reagent before redissolving the sample in a clean solvent, though this risks loss of volatile derivatives.

  • GC Column Choice: After derivatization, the analytes are non-polar. A low- to mid-polarity column, such as a DB-5ms or HP-1ms, is recommended for analysis. Avoid columns with active functional groups (e.g., WAX phases) that could react with any residual silylating reagent. [3]

Conclusion

Both trimethylsilylation and acetylation are highly effective methods for the derivatization of this compound, enabling robust and reproducible analysis by gas chromatography. Silylation with BSTFA is a rapid and powerful technique that yields highly volatile derivatives, making it ideal for routine analysis. Acetylation provides exceptionally stable derivatives, offering an advantage when samples cannot be analyzed immediately. The selection between these two protocols should be based on the specific analytical requirements of the laboratory, including sample throughput, required stability, and available instrumentation. By following the detailed protocols and considering the expert insights provided, researchers can successfully overcome the challenges of analyzing polar diols and achieve high-quality chromatographic data.

References

  • BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
  • MilliporeSigma. (n.d.).
  • MilliporeSigma. (n.d.).
  • GC Derivatiz
  • Thermo Fisher Scientific. (n.d.). GC Reagents.
  • TCI Chemicals. (n.d.).
  • CalTech GPS. (n.d.).
  • MilliporeSigma. (n.d.).
  • MilliporeSigma. (n.d.).
  • MilliporeSigma. (n.d.).
  • Mikaia, A. I., et al. (1983).
  • ResearchGate. (n.d.).
  • MilliporeSigma. (n.d.).
  • Sessions, A. L. (n.d.).
  • ResearchGate. (1986). A convenient procedure for the monosilylation of symmetric 1,n-diols. The Journal of Organic Chemistry.
  • IntechOpen. (2012).
  • Derivatization in GC. (n.d.). Mansoura University.
  • O'Rourke, E. J., et al. (2014).
  • Supelco. (n.d.).
  • Bibel Labs. (2022).
  • Phenomenex. (n.d.).
  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation.

Sources

Application Note: Synthesis and Characterization of Chiral Liquid Crystals Incorporating 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Chirality in Advanced Liquid Crystal Materials

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of crystalline solids and isotropic liquids.[1] The introduction of molecular chirality, or "handedness," into liquid crystalline systems gives rise to a fascinating array of self-assembled superstructures, such as the helical arrangements in chiral nematic (N) and ferroelectric chiral smectic C (SmC) phases.[2][3] These chiral mesophases are the cornerstone of many advanced electro-optical applications, including high-resolution displays, spatial light modulators, and optical sensors.[3]

The synthesis of novel chiral liquid crystals often involves the incorporation of a chiral building block into a molecule that possesses a rigid, mesogenic core and flexible terminal chains. 4-Methylcyclohexane-1,2-diol is a readily available and stereochemically well-defined chiral precursor. Its cyclohexane ring provides a semi-rigid structural element, and the two hydroxyl groups offer convenient points for chemical modification, allowing for its integration into a larger liquid crystalline architecture. The stereochemistry of the diol can be leveraged to induce a specific helical twist in the resulting liquid crystal phase.

This application note provides a detailed guide for researchers on the synthesis of chiral liquid crystals utilizing this compound. We will delve into the synthetic strategy, provide a representative experimental protocol, and outline the essential characterization techniques to evaluate the mesomorphic and physical properties of the final product.

Design and Synthetic Strategy

The most common approach to incorporate a diol into a liquid crystal structure is through esterification with mesogenic carboxylic acids. A typical design for a calamitic (rod-like) liquid crystal incorporating this compound would involve the diol as a chiral core or a chiral tail, linked to one or two mesogenic units. For this application note, we will focus on a diester where the this compound is the central chiral core, connected to two mesogenic units derived from substituted benzoic acids. The choice of the terminal alkyl or alkoxy chains on the benzoic acid moieties plays a crucial role in determining the transition temperatures and the type of mesophase formed.[4]

The general synthetic approach is a straightforward esterification reaction, often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5] This method allows for the formation of the ester linkages under mild conditions, preserving the stereochemistry of the chiral diol.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product diol This compound (Chiral Core) product Chiral Liquid Crystal (Diester) diol->product Esterification acid 4-Alkoxybenzoic Acid (Mesogenic Unit, 2 eq.) acid->product dcc DCC dcc->product dmap DMAP dmap->product solvent DCM (Solvent) solvent->product

Caption: Synthetic scheme for a chiral liquid crystal from this compound.

Experimental Protocol: Synthesis of a Representative Chiral Liquid Crystal

This protocol describes a general procedure for the synthesis of a chiral diester liquid crystal from (1R,2R)-4-methylcyclohexane-1,2-diol and 4-(hexyloxy)benzoic acid. Researchers should adapt this protocol based on the specific properties of their chosen reagents.

Materials:

  • (1R,2R)-4-Methylcyclohexane-1,2-diol

  • 4-(Hexyloxy)benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-(hexyloxy)benzoic acid (2.0 equivalents) in anhydrous DCM (100 mL).

  • Addition of Diol: To the stirred solution, add (1R,2R)-4-methylcyclohexane-1,2-diol (1.0 equivalent) and DMAP (0.2 equivalents).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (2.2 equivalents) in anhydrous DCM (50 mL) dropwise over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU. Wash the precipitate with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure diester.

  • Final Product Characterization: Recrystallize the purified product from a suitable solvent (e.g., ethanol) to obtain the final chiral liquid crystal as a white solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization of Mesomorphic and Physical Properties

A thorough characterization of the synthesized compound is crucial to determine its liquid crystalline properties.

G start Synthesized Compound pom Polarized Optical Microscopy (POM) - Identify mesophase textures - Determine phase transition temperatures start->pom dsc Differential Scanning Calorimetry (DSC) - Quantify transition temperatures and enthalpies start->dsc xrd X-ray Diffraction (XRD) - Determine smectic layer spacing - Confirm phase structure pom->xrd Phase Identification dsc->xrd electro_optic Electro-optical Measurements - Measure spontaneous polarization (Ps) - Determine switching times xrd->electro_optic For SmC* phase

Caption: Workflow for the characterization of a chiral liquid crystal.

1. Polarized Optical Microscopy (POM):

POM is a fundamental technique for the initial identification of liquid crystal phases.[6] The sample is placed between two crossed polarizers and heated and cooled on a temperature-controlled stage. Different liquid crystal phases exhibit characteristic optical textures. For example, a chiral nematic (cholesteric) phase may show an oily streak or fingerprint texture, while a chiral smectic C phase often displays a broken fan-shaped or schlieren texture. The temperatures at which these textures appear and disappear upon heating and cooling correspond to the phase transition temperatures.

2. Differential Scanning Calorimetry (DSC):

DSC is used to precisely measure the temperatures and enthalpies of phase transitions.[7] A small amount of the sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

3. X-ray Diffraction (XRD):

For smectic phases, XRD is employed to determine the layer spacing. This information is crucial for distinguishing between different types of smectic phases (e.g., SmA, SmC*).

4. Electro-optical Measurements:

For ferroelectric liquid crystals (SmC* phase), electro-optical measurements are performed to characterize their switching behavior.[8] This includes measuring the spontaneous polarization (Ps), which is a measure of the net dipole moment per unit area, and the switching time, which is the time required for the molecules to reorient in an applied electric field.

Data Presentation

The following table provides a template for summarizing the key properties of a synthesized chiral liquid crystal derived from this compound.

PropertyValue
Chemical Structure[Insert Chemical Structure]
Molecular Weight[Calculated Molecular Weight]
Phase Transition Temperatures (°C)
Crystal to Smectic[Temperature]
Smectic to Chiral Nematic[Temperature]
Chiral Nematic to Isotropic[Temperature]
Enthalpies of Transition (kJ/mol)
ΔH (Cr-Sm)[Value]
ΔH (Sm-N)[Value]
ΔH (N-I)[Value]
Spontaneous Polarization (Ps) at Tred=0.9 [Value in nC/cm²]
Switching Time (τ) at Tred=0.9 [Value in µs]

Tred = T/T(N-I) is the reduced temperature.*

Conclusion

This compound serves as a valuable and accessible chiral building block for the synthesis of novel liquid crystalline materials. The straightforward esterification chemistry allows for the systematic variation of the mesogenic units, enabling the fine-tuning of the resulting mesomorphic and electro-optical properties. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the synthesis of new chiral liquid crystals with tailored properties for a wide range of advanced applications.

References

  • Nazaren, K. G., et al. "Chiral ferronematic liquid crystals: a physico-chemical analysis of phase transitions and induced helical twisting." arXiv preprint arXiv:2106.13451 (2021). [Link]
  • Lin, Q., Pasatta, J., & Long, T. E. (2003). Synthesis and characterization of chiral liquid-crystalline polyesters containing sugar-based diols via melt polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 41(16), 2512-2520. [Link]
  • Yoshizawa, A. (2024). Ferroelectric Smectic Liquid Crystals. Crystals, 14(4), 350. [Link]
  • Kumar, S., & Gisse, P. (2018). Ferroelectric Liquid Crystals: Synthesis and Thermal Behavior of Optically Active, Three-Ring Schiff Bases and Salicylaldimines. Chemistry–An Asian Journal, 13(8), 989-1000. [Link]
  • Meyer, R. B., et al. (1975). Ferroelectric liquid crystals. Le Journal de Physique Lettres, 36(3), 69-71. [Link]
  • Walba, D. M., & Stille, J. K. (1982). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS Symposium Series, 1-12. [Link]
  • Dhar, R., & Deb, R. (2019). Dielectric Properties of Chiral Ferroelectric Liquid Crystalline Compounds with Three Aromatic Rings Connected by Ester Groups. Crystals, 9(9), 462. [Link]
  • Kikuchi, H. (2012). Synthesis and Properties of Chiral Binaphthyl Dopants for Application to Helical Liquid Crystals. Kyushu University Institutional Repository. [Link]
  • Zhang, R., et al. (2022). Synthesis and Mesomorphic Properties of Geometric and Conformation-Modulated Amphiphilic β-Cyclodextrin Liquid Crystals. Molecules, 27(23), 8292. [Link]
  • Gray, G. W., et al. (1981). The Synthesis and Liquid Crystal Properties of Some Laterally Fluorinated trans-Cyclohexane-1-carboxylate and Benzoate Esters. Molecular Crystals and Liquid Crystals, 67(1-4), 1-24. [Link]
  • Haufe, G., et al. (2022). 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Beilstein Journal of Organic Chemistry, 18, 1266-1273. [Link]
  • Ahmed, H. A., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(9), 3804. [Link]
  • Al-Hamdani, A. A. S., et al. (2023).
  • Seeberger, P. H., et al. (2022). 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Beilstein Journal of Organic Chemistry, 18, 1266-1273. [Link]
  • Lee, W. B., & Jeng, S. C. (2022). Overlooked Ionic Contribution of a Chiral Dopant in Cholesteric Liquid Crystals. Crystals, 12(10), 1461. [Link]
  • Aydin, M., & Yilmaz, I. (2013). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. The Journal of Organic Chemistry, 78(15), 7536-7546. [Link]
  • Hagar, M., et al. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Liquid Crystals, 49(10), 1381-1394. [Link]
  • University of Colorado Boulder. "Synthesis of Liquid Crystals." [Link]
  • Wang, L., et al. (2017). Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Liquid Crystals, 44(9), 1431-1438. [Link]
  • Al-Azzawi, F. H., & Hassan, A. K. (2023). Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Egyptian Journal of Chemistry, 66(4), 219-227. [Link]

Sources

Application Note & Protocol: High-Efficiency Enzymatic Resolution of Racemic 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral 1,2-diols, including the stereoisomers of 4-methylcyclohexane-1,2-diol, are indispensable building blocks in the asymmetric synthesis of pharmaceuticals and other high-value chemical entities. The precise three-dimensional arrangement of their hydroxyl groups is paramount for molecular recognition and biological function. Consequently, the resolution of racemic mixtures into single, pure enantiomers is a cornerstone of modern drug development. Enzymatic kinetic resolution (EKR) has emerged as a superior methodology, prized for its exceptional selectivity, mild operating conditions, and favorable environmental profile.[1][2]

This application note provides a comprehensive, technically detailed protocol for the lipase-catalyzed kinetic resolution of racemic this compound. The focus is on leveraging the enantioselective acylation capabilities of lipases, a class of hydrolases that exhibit remarkable performance in non-aqueous environments.[1][3] The fundamental principle of this technique lies in the differential reaction rates of the two diol enantiomers with an acyl donor. The enzyme preferentially catalyzes the acylation of one enantiomer, leaving the other largely unreacted. This disparity allows for the effective separation of the resulting monoester from the unreacted diol, thereby affording both enantiomers in high optical purity.

This guide will elucidate the critical experimental parameters that dictate the efficacy of the resolution, including the strategic selection of the enzyme, acyl donor, and solvent system. Furthermore, it will detail the analytical workflows required to quantify conversion and enantiomeric excess, the definitive metrics of a successful resolution.

Core Principles: The Rationale of Enzymatic Kinetic Resolution

The efficacy of this protocol is rooted in the intrinsic stereoselectivity of the chosen lipase. When presented with a racemic mixture of this compound, the enzyme's chiral active site preferentially binds to one enantiomer. This selective interaction results in a significantly accelerated rate of acylation for that preferred enantiomer.

The choice of an acyl donor is also a critical consideration. Irreversible acyl donors like vinyl acetate are frequently employed to drive the reaction to completion.[4] During the acylation process, the vinyl ester releases an enol, which tautomerizes to a stable aldehyde. This irreversible step prevents the reverse reaction (hydrolysis), thereby maximizing both the conversion and the attainable enantiomeric excess.

G cluster_reactants Initial State cluster_process Enzymatic Process cluster_products Resolution Products (at ~50% Conversion) racemate Racemic (±)-4-methyl- cyclohexane-1,2-diol enzyme Immobilized Lipase (e.g., Novozym 435) racemate->enzyme Preferential Binding of one enantiomer acyl_donor Vinyl Acetate (Acyl Donor) acyl_donor->enzyme ester Monoesterified Diol (e.g., R-enantiomer) enzyme->ester Fast Acylation unreacted Unreacted Diol (e.g., S-enantiomer) enzyme->unreacted Slow/No Reaction

Figure 1: Conceptual workflow of the lipase-catalyzed kinetic resolution of racemic this compound.

Materials and Reagents

Enzymes
  • Candida antarctica Lipase B (CALB), immobilized (Novozym® 435): Highly recommended due to its broad substrate specificity and stability.[5][6]

  • Pseudomonas cepacia Lipase (PCL), immobilized: A viable alternative with different selectivity profiles.[3]

  • Porcine Pancreatic Lipase (PPL): A classic, though often less selective, option.[3]

Substrates & Reagents
  • Racemic cis-4-methylcyclohexane-1,2-diol

  • Racemic trans-4-methylcyclohexane-1,2-diol

  • Vinyl Acetate (Acyl Donor): Anhydrous, inhibitor-free.

  • Anhydrous Solvents: Toluene, Tetrahydrofuran (THF), tert-Butyl methyl ether (TBME).

  • Drying agent (e.g., anhydrous magnesium sulfate).

  • Standards for Gas Chromatography (GC) analysis.

Equipment
  • Orbital shaker incubator or temperature-controlled magnetic stirrer.

  • Reaction vials (e.g., 4 mL) with PTFE-lined screw caps.

  • Rotary evaporator.

  • Gas Chromatograph (GC): Equipped with a chiral capillary column (e.g., cyclodextrin-based) and a Flame Ionization Detector (FID).[7][8]

Detailed Experimental Protocol

This protocol outlines the resolution of the trans-isomer. A similar procedure is applicable to the cis-isomer, though optimization may be necessary.

Enzyme Preparation (Recommended)
  • Rationale: To remove any adsorbed water that could promote undesired hydrolysis and reduce enantioselectivity.

  • Procedure: Dry the immobilized lipase (e.g., Novozym® 435) under vacuum at room temperature for at least 12 hours before use.

Reaction Setup
  • In a 4 mL vial, dissolve 50 mg (0.384 mmol) of racemic trans-4-methylcyclohexane-1,2-diol in 2 mL of anhydrous toluene.

  • Add 20 mg of the pre-dried immobilized lipase (Novozym® 435).

  • Add 41.5 µL (0.45 mmol, 1.2 equivalents) of vinyl acetate.

  • Seal the vial tightly and place it in an orbital shaker set to 200 rpm and 40°C.

Reaction Monitoring
  • Rationale: The goal of kinetic resolution is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted substrate and the acylated product.

  • Procedure:

    • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), carefully withdraw a ~20 µL aliquot from the supernatant.

    • Immediately filter the aliquot through a small plug of silica gel using a pipette to remove the enzyme and quench the reaction.

    • Dilute the filtered aliquot with an appropriate solvent (e.g., ethyl acetate) for chiral GC analysis.

    • Analyze by chiral GC to determine the conversion and enantiomeric excess (ee).

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Dissolve Diol in Toluene B Add Dried Lipase A->B C Add Vinyl Acetate B->C D Incubate (40°C, 200 rpm) C->D E Withdraw Aliquot D->E Time Points F Quench Reaction (Filter Enzyme) E->F G Chiral GC Analysis F->G H Calculate ee & Conversion G->H

Figure 2: Experimental workflow for enzymatic resolution and monitoring.

Work-up and Product Isolation
  • Once the reaction has reached ~50% conversion, filter the entire reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • The resulting residue, a mixture of the unreacted diol and the monoester, can be separated by silica gel column chromatography.

Data Analysis and Performance Metrics

Chiral gas chromatography is the standard method for determining the enantiomeric composition of the reaction mixture.[7][9][10]

Conversion (c): Calculated from the relative peak areas of the product (monoester) and the remaining substrate (diol).

  • c (%) = [Area_ester / (Area_ester + Area_diol)] * 100

Enantiomeric Excess (ee): A measure of the stereochemical purity.

  • ee (%) = [|Area_R - Area_S| / (Area_R + Area_S)] * 100 This calculation is performed separately for the unreacted diol and the monoester product.

Enantiomeric Ratio (E): An intrinsic measure of the enzyme's selectivity, calculated from the conversion and enantiomeric excesses. An E-value > 200 is generally considered excellent for preparative purposes.[4]

Optimization and Troubleshooting

The success of the resolution is highly dependent on reaction parameters.

ParameterRationale for OptimizationRecommended Options & Starting Points
Enzyme Lipases from different sources exhibit unique enantioselectivities.[3]Novozym 435 (CALB) is a highly robust and versatile choice.[11] Also screen PCL.
Solvent Solvent polarity and its ability to solvate the substrate and enzyme affect activity and selectivity.Start with apolar solvents like Toluene or Heptane. TBME and THF are also effective.[4]
Acyl Donor The structure of the acyl donor can influence reaction rates.Vinyl acetate is excellent for irreversibility. Isopropenyl acetate is a good alternative.
Temperature Affects the rate of reaction and enzyme stability.30-50°C is a typical range. Higher temperatures increase the rate but may reduce selectivity.
ProblemPotential Cause(s)Recommended Solution(s)
Slow or No Reaction Inactive enzyme; Poor solvent choice; Insufficient temperature.Use fresh, properly dried enzyme; Screen a range of solvents; Increase temperature in 5°C increments.
Low Enantioselectivity (Low E-value) Non-optimal enzyme; Reaction run past 50% conversion; Sub-optimal temperature.Screen different lipases; Monitor reaction closely and stop near 50% conversion; Evaluate a range of temperatures.
Poor GC Peak Separation Incorrect chiral column; Unoptimized GC method (temperature ramp, flow rate).Consult column manufacturer's guide for similar compounds; Systematically optimize the GC temperature program.[8]

Conclusion

This application note provides a robust and scientifically grounded protocol for the enzymatic kinetic resolution of racemic this compound. By employing immobilized lipases such as Novozym 435 in an organic medium, researchers can achieve high enantiomeric excesses for both the unreacted diol and the acylated product. The key to success lies in the careful control of reaction parameters and diligent monitoring to halt the reaction at the optimal conversion point. This biocatalytic method represents a powerful, efficient, and sustainable approach for accessing enantiopure chiral building blocks essential for advanced pharmaceutical development.

References

  • Tanaka, M., et al. (2007). Lipase-Catalyzed Kinetic Resolution of Cyclic trans-1,2-Diols Bearing a Diester Moiety: Synthetic Application to Chiral Seven-Membered-Ring α,α-Disubstituted α-Amino Acid. The Journal of Organic Chemistry, 72(20), 7750-6.
  • Bustos, C., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1618.
  • de Souza, R. O. M. A., et al. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 25(22), 5426.
  • Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2567-2587.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10).
  • Zhang, Y., et al. (2022). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. Se Pu, 40(1), 108-114.
  • Gotor-Fernández, V., et al. (2018). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. In Enzyme-Mediated Synthesis of Chiral Molecules. IntechOpen.
  • Gross, R. A., et al. (2018). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Polymers, 10(11), 1259.

Sources

Application Notes and Protocols: 4-Methylcyclohexane-1,2-diol as a Versatile Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyclic Diols in Complex Synthesis

In the intricate art of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route.[1][2][3] Among the vast arsenal of available building blocks, cyclic diols, and specifically 4-methylcyclohexane-1,2-diol, represent a class of particularly valuable chiral synthons. Their inherent stereochemistry, conformational rigidity, and the strategic placement of functional groups offer chemists a powerful platform for the construction of complex molecular architectures.[4] This guide explores the multifaceted applications of this compound and conceptually similar cyclohexane derivatives as foundational elements in the stereoselective synthesis of bioactive natural products.

This compound possesses three stereocenters, leading to a total of eight possible stereoisomers.[5] This inherent chirality, derived from a readily accessible and modifiable cyclohexane scaffold, allows it to serve as a "chiral pool" starting material. The diol functionality provides a handle for a wide array of chemical transformations, including selective protection, oxidation, and crucially, stereocontrolled ring-opening reactions. These transformations enable the conversion of a simple cyclic structure into complex acyclic chains with multiple, well-defined stereocenters, a common motif in many natural products.

This document will delve into the strategic applications of this building block, with a focus on the underlying principles of stereocontrol and synthetic design. We will present a detailed case study on the synthesis of the core of the complex aminocyclopentitol antibiotic, pactamycin, which, while not starting from this compound itself, masterfully employs a desymmetrization strategy on a related cyclohexane precursor that exemplifies the principles we aim to highlight.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular FormulaC₇H₁₄O₂PubChem CID: 251181[4]
Molecular Weight130.18 g/mol PubChem CID: 251181[4]
Stereoisomers8 possibleGeneral Stereochemistry Principles[5]
Key Functional Groupscis- or trans-1,2-diol, methyl-substituted cyclohexane ringN/A

The relative orientation of the two hydroxyl groups (cis or trans) significantly influences the molecule's reactivity and conformational preferences. The cis-diol can be readily converted into acetals or ketals, allowing for the protection of the diol system and the introduction of further chirality. The trans-diol, often synthesized via epoxide opening, provides a rigid scaffold for directed reactions.

Key Synthetic Transformations and Strategies

The synthetic utility of this compound and its derivatives stems from a range of powerful and stereoselective transformations.

Desymmetrization of meso-Precursors

A powerful strategy for generating enantiomerically pure products from achiral starting materials is the desymmetrization of meso-compounds. While this compound itself is chiral, the principle can be applied to its synthesis from a meso-precursor or to related symmetrical cyclohexane systems. This approach involves the selective reaction of one of two enantiotopic functional groups, often catalyzed by a chiral reagent or enzyme.

Logical Workflow: Desymmetrization Strategy

G cluster_0 Desymmetrization Approach meso-precursor meso-Cyclohexane Derivative chiral_intermediate Enantioenriched Intermediate meso-precursor->chiral_intermediate  Asymmetric  Transformation chiral_reagent Chiral Catalyst or Enzyme chiral_reagent->chiral_intermediate natural_product Natural Product Core chiral_intermediate->natural_product  Further  Elaboration G cluster_1 Epoxide Ring-Opening start Cyclohexene Oxide (from Diol) acid_cat Acid-Catalyzed (e.g., H₃O⁺) start->acid_cat base_cat Base-Catalyzed (e.g., RO⁻) start->base_cat trans_diol_acid trans-Diol (Anti-addition) acid_cat->trans_diol_acid Attack at more substituted C trans_diol_base trans-Diol (Anti-addition) base_cat->trans_diol_base Attack at less hindered C

Caption: Regioselectivity in epoxide ring-opening.

Case Study: Synthesis of the Pactamycin Cyclopentane Core

The total synthesis of the aminocyclopentitol antibiotic pactamycin presents a formidable challenge due to its densely functionalized and stereochemically complex cyclopentane core. [6][7]A highly elegant approach developed by Kan, et al. showcases the power of using a simple cyclohexane derivative as a scaffold to construct this intricate core. [8]While not starting with this compound, this synthesis masterfully employs a desymmetrization and ring-contraction strategy that is directly analogous to the potential applications of our target building block.

The synthesis commences with a symmetric cyclohexadiene derivative, which undergoes a catalytic, desymmetric aziridination. This key step establishes the initial chirality of the molecule. A subsequent regioselective ring-opening of the aziridine sets the stage for the construction of the cyclopentane core. [8]

Synthetic Scheme Overview: Pactamycin Core Synthesis

G start Symmetric Cyclohexadiene aziridination Desymmetric Aziridination start->aziridination ring_opening Regioselective Ring-Opening aziridination->ring_opening ring_contraction Ring Contraction (Ozonolysis/Aldol) ring_opening->ring_contraction core Pactamycin Cyclopentane Core ring_contraction->core

Caption: Key stages in pactamycin core synthesis.

Protocol 1: Catalytic Desymmetric Aziridination

This protocol is adapted from the principles outlined in the synthesis of the pactamycin core. [8] Objective: To perform an enantioselective aziridination of a cyclohexadiene derivative to generate a chiral bicyclic aziridine.

Materials:

  • Protected cyclohexadiene derivative (1.0 equiv)

  • Rh₂(OAc)₄ (0.01 equiv)

  • Chiral ligand (e.g., a chiral bisoxazoline) (0.015 equiv)

  • Nosylamide (1.2 equiv)

  • MgO (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the Rh₂(OAc)₄ catalyst, chiral ligand, and anhydrous DCM. Stir for 30 minutes at room temperature to form the catalyst complex.

  • Add the protected cyclohexadiene derivative and MgO to the flask.

  • In a separate flask, dissolve the nosylamide in anhydrous DCM.

  • Slowly add the nosylamide solution to the reaction mixture via syringe pump over 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture through a pad of Celite to remove MgO.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral aziridine.

Expected Outcome: A chiral bicyclic aziridine is obtained with high diastereoselectivity and enantioselectivity. The stereochemistry is dictated by the choice of the chiral ligand.

Protocol 2: Regioselective Aziridine Ring-Opening

Objective: To open the chiral aziridine with a nucleophile in a regioselective manner to install a key functional group.

Materials:

  • Chiral aziridine (1.0 equiv)

  • Sodium azide (NaN₃) (3.0 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the chiral aziridine in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a rhodium catalyst and a chiral ligand is crucial for achieving high enantioselectivity in the aziridination.

  • Slow Addition: The slow addition of the nitrogen source minimizes side reactions and ensures good catalyst turnover.

  • Regioselectivity: The regioselectivity of the aziridine opening is governed by electronic and steric factors, leading to the desired regioisomer for further elaboration. [8]

General Application: this compound in Divergent Synthesis

Beyond specific total syntheses, this compound is an excellent starting point for divergent synthetic strategies, where a common intermediate is converted into a library of structurally diverse compounds. The diol can be transformed into a chiral epoxide, which then serves as the linchpin for the introduction of various nucleophiles.

Synthetic Strategy: Divergent Approach from a Chiral Epoxide

G cluster_2 Divergent Synthesis start This compound epoxide Chiral Epoxide Intermediate start->epoxide  Mesylation,  Base nuc1 Nucleophile 1 (e.g., R₂CuLi) epoxide->nuc1 nuc2 Nucleophile 2 (e.g., NaN₃) epoxide->nuc2 nuc3 Nucleophile 3 (e.g., R-MgBr) epoxide->nuc3 prod1 Product A nuc1->prod1  Ring Opening prod2 Product B nuc2->prod2  Ring Opening prod3 Product C nuc3->prod3  Ring Opening

Caption: Divergent synthesis from a common epoxide.

This approach is highly valuable in medicinal chemistry and drug development for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound and related cyclohexane scaffolds are powerful and versatile building blocks in the synthesis of complex natural products. Their inherent stereochemistry and the ability to undergo a range of stereoselective transformations, most notably desymmetrization and epoxide ring-opening reactions, provide a robust platform for the construction of intricate molecular architectures. The synthesis of the pactamycin core serves as a compelling testament to the strategic advantage of employing these simple cyclic systems to solve complex synthetic challenges. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in the synthetic chemist's toolbox will only increase.

References

  • How many stereoisomers are possible for 4-methyl-1,2-cyclohexanediol? (n.d.).
  • Concise Total Synthesis of (+)-Crocacin C. Sirasani, G., Paul, T., & Andrade, R. B. (2008). The Journal of Organic Chemistry, 73(16), 6386–6388. [Link]
  • Total synthesis of (+)-crocacin C. Feutrill, J. T., Lilly, M. J., & Rizzacasa, M. A. (2000). Organic Letters, 2(21), 3365–3367. [Link]
  • Concise Total Synthesis of (+)-Crocacin C. (2008). Request PDF. [Link]
  • NIH Public Access. Malinowski, J. T., Trieselmann, T. S., & Johnson, J. S. (2014). Science (New York, N.Y.), 340(6139), 1438–1442. [Link]
  • Synthetic Study on Pactamycin: Stereoselective Synthesis of the Cyclopentane Core Framework. (2017). Request PDF. [Link]
  • Synthetic Study on Pactamycin: Stereoselective Synthesis of the Cyclopentane Core Framework. Kan, T., et al. (2017). Organic Letters, 19(13), 3358–3361. [Link]
  • Strategies for the Syntheses of Pactamycin and Jogyamycin. (2019).
  • Total synthesis of (+)-crocacin C. (2008). Request PDF. [Link]
  • Total Synthesis of (−)-Balanol. (1998). The Journal of Organic Chemistry. [Link]
  • Pactamycin. Docherty, P. (2013). Chemistry World. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]
  • Special Issue : Synthesis of Bioactive Compounds from the Chiral Pool. (n.d.). MDPI. [Link]
  • Prostaglandin synthesis and release from cultured human trabecular-meshwork cells and scleral fibroblasts. Weinreb, R. N., Mitchell, M. D., & Polansky, J. R. (1983). Prostaglandins, 26(4), 583–593. [Link]
  • Exploring the Chemical Space Accessed by Chiral Pool Terpenes. The (−)-Caryophyllene Oxide Paradigm. Gkizis, P. L., et al. (2014). Organic Letters, 16(5), 1394–1397. [Link]
  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (2020). Chemical Science. [Link]
  • Synthesis of Prostaglandins (PG) and Thromboxanes (TX). (n.d.). PubChem. [Link]
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2017). Semantic Scholar. [Link]
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Miller, A. K., & Woerpel, K. A. (2017). Chemical Society Reviews, 46(17), 5304–5318. [Link]
  • The Application of Prostaglandins in Gynecology. (1972).
  • 1-Methylcyclohexane-1,4-diol. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols: Methodology for Determining the Enantiomeric Excess of 4-methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Scientific Discovery

In the realms of pharmaceutical development, asymmetric synthesis, and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the defining factor of its biological activity or material properties. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. The accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is therefore a cornerstone of modern chemical analysis.[1][2]

This guide provides a comprehensive overview and detailed protocols for determining the enantiomeric excess of 4-methylcyclohexane-1,2-diol, a chiral cyclic diol scaffold of interest in organic synthesis.[3][4] We will explore the theoretical underpinnings and practical execution of the three primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to guide experimental design and ensure data integrity.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a robust and widely adopted technique for enantioseparation due to its versatility and the vast library of available chiral stationary phases (CSPs).[2][5] The fundamental principle lies in the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This results in different retention times for each enantiomer, allowing for their separation and quantification.

Expert Rationale: Why Choose HPLC?

For a polar, non-volatile compound like this compound, HPLC is often the initial method of choice. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective at resolving a wide range of chiral compounds, including diols, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[1][5] The separation occurs in the liquid phase under mild conditions, minimizing the risk of sample degradation.

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection : The choice of CSP is paramount. For cyclic diols, polysaccharide-based columns are a highly effective starting point.

    • Primary Recommendation : Chiralpak® AD-H or Chiralcel® OD-H. These columns offer broad selectivity and are frequently successful for diol separations.[5][6]

  • Mobile Phase Preparation : The mobile phase composition dictates the retention and resolution of the enantiomers. A typical mobile phase consists of a non-polar alkane and a polar alcohol modifier.

    • Start with an isocratic mixture of 95:5 (v/v) n-Hexane : Isopropanol (IPA) .

    • The ratio must be optimized experimentally. Increasing the IPA content will generally decrease retention times, while decreasing it may improve resolution, up to a point.

  • System Equilibration : Equilibrate the HPLC system, including the selected chiral column, with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is observed in the detector output.

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of the mobile phase to create a ~1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the column.

  • Analysis :

    • Inject 5-10 µL of the prepared sample onto the column.

    • Record the chromatogram using a UV detector (if the analyte or a derivative has a chromophore) or a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) if it does not. For a non-chromophoric diol, RI or ELSD is necessary.

    • First, inject a racemic (50:50) standard to confirm separation and identify the retention times of the two enantiomers.

  • Calculation of Enantiomeric Excess : The ee is calculated from the integrated peak areas (A) of the two enantiomers.[7][8]

    • Let A1 and A2 be the areas of the first and second eluting enantiomer peaks, respectively.

    • ee (%) = |(A1 - A2) / (A1 + A2)| x 100

Data Presentation: Typical HPLC Conditions
ParameterRecommended SettingRationale
Chiral Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Proven efficacy for separating chiral alcohols and diols.
Mobile Phase n-Hexane / Isopropanol (e.g., 95:5 v/v)Standard normal-phase conditions for polysaccharide CSPs.
Flow Rate 1.0 mL/minProvides good efficiency without excessive backpressure.
Column Temp. 25 °CEnsures reproducible retention times.
Detection Refractive Index (RI) or ELSDNecessary for analytes lacking a UV chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample (1 mg/mL in Mobile Phase) Filter 2. Filter Sample (0.45 µm) SamplePrep->Filter Equilibrate 3. Equilibrate HPLC (Stable Baseline) Filter->Equilibrate Inject 4. Inject Sample (Racemic Standard First) Equilibrate->Inject Separate 5. Chromatographic Separation on CSP Inject->Separate Detect 6. Detect Peaks (RI or ELSD) Separate->Detect Integrate 7. Integrate Peak Areas (A1 and A2) Detect->Integrate Calculate 8. Calculate ee% [|A1-A2|/(A1+A2)]*100 Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful alternative, particularly for volatile compounds.[9][10] It operates on a similar principle to HPLC, using a CSP, but the mobile phase is an inert gas. For compounds like diols, which contain polar hydroxyl groups, direct analysis can sometimes lead to poor peak shape (tailing) due to strong interactions with the stationary phase. Chemical derivatization is a common strategy to mitigate this issue.

Expert Rationale: The Role of Derivatization in GC

Derivatizing the diol to form a less polar, more volatile compound, such as an acetal, can significantly improve chromatographic performance. This process masks the polar -OH groups, reducing peak tailing and often enhancing the separation between enantiomers on a chiral GC column. The formation of a cyclic acetal with 2,2-dimethoxypropane is a simple, rapid, and high-yielding reaction perfect for this purpose.[6]

Experimental Protocol: Chiral GC Analysis (with Derivatization)
  • Derivatization to Acetal :

    • In a small vial, dissolve ~1 mg of the this compound sample in 0.5 mL of acetone.

    • Add 50 µL of 2,2-dimethoxypropane and one drop of concentrated hydrochloric acid (or a crystal of p-toluenesulfonic acid) as a catalyst.

    • Cap the vial and let it stand at room temperature for 30 minutes. The reaction is typically quantitative.

    • Neutralize the catalyst with a small amount of solid sodium bicarbonate. The sample is now ready for GC analysis.

  • Column Selection : Cyclodextrin-based capillary columns are the industry standard for chiral GC.

    • Primary Recommendation : A SUPELCO β-DEX™ or γ-DEX™ column is an excellent choice for separating chiral cyclic compounds.[6]

  • GC Method Setup :

    • Injector : Set to 250 °C.

    • Carrier Gas : Helium or Hydrogen at a constant flow or pressure.

    • Oven Program : Start at a low temperature (e.g., 70 °C) and ramp up at a controlled rate (e.g., 2 °C/min) to an appropriate final temperature (e.g., 150 °C). An optimized temperature program is crucial for achieving baseline separation.

    • Detector : Flame Ionization Detector (FID) set to 250 °C.

  • Analysis :

    • Inject 1 µL of the derivatized sample solution.

    • As with HPLC, first analyze a derivatized racemic standard to determine the retention times and confirm separation.

  • Calculation of Enantiomeric Excess : The calculation is identical to the HPLC method, using the integrated peak areas from the FID.

Data Presentation: Typical GC Conditions
ParameterRecommended SettingRationale
Derivatization Acetal formation with 2,2-dimethoxypropaneImproves volatility and peak shape.
Chiral Column SUPELCO β-DEX™ 120 (30 m x 0.25 mm, 0.25 µm)High resolving power for cyclodextrin-based separations.
Oven Program 70 °C, ramp 2 °C/min to 150 °CSlow ramp rate is key to resolving closely eluting enantiomers.
Injector Temp. 250 °CEnsures complete volatilization of the derivatized analyte.
Detector (FID) 250 °CStandard, sensitive detector for organic compounds.
Carrier Gas HeliumInert mobile phase for GC.
Visualization: GC Workflow with Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Diol Sample Deriv 2. Derivatize to Acetal (2,2-DMP, Acid Catalyst) Sample->Deriv Inject 3. Inject Derivatized Sample Deriv->Inject Separate 4. GC Separation on Chiral Column Inject->Separate Detect 5. Detect Peaks (FID) Separate->Detect Integrate 6. Integrate Peak Areas (A1 and A2) Detect->Integrate Calculate 7. Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral GC.

Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a distinct approach that does not rely on physical separation. Enantiomers are chemically indistinguishable in an achiral solvent, producing identical NMR spectra. The strategy is to convert the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure Chiral Derivatizing Agent (CDA). Diastereomers have different physical properties and, crucially, distinct NMR spectra. The enantiomeric ratio of the starting material can then be determined directly from the integration ratio of well-resolved signals in the NMR spectrum of the diastereomeric mixture.[11][12]

Expert Rationale: The Power of Boronic Acids for Diol Analysis

Boronic acids are exceptionally effective CDAs for 1,2- and 1,3-diols. They react rapidly and quantitatively under mild conditions to form stable, cyclic boronate esters.[13] Using an enantiopure chiral boronic acid with a racemic diol will produce two diastereomeric boronate esters. These diastereomers will exhibit unique, well-resolved signals (often with large chemical shift differences, ΔΔδ), allowing for accurate integration and ee determination.[13][14][15] This method is fast, requires no chromatographic separation, and provides structural information simultaneously.

Experimental Protocol: NMR Analysis with a Boronic Acid CDA
  • Reagent Selection : A number of chiral boronic acid derivatives have been developed for this purpose. A three-component system using achiral 2-formylphenylboronic acid and an enantiopure chiral amine is also highly effective and versatile.[15][16][17]

  • Procedure (In-situ NMR Tube Reaction) :

    • To a clean, dry NMR tube, add the this compound sample (~5-10 mg, ~0.05 mmol).

    • Add one equivalent of an enantiopure chiral derivatizing agent (e.g., a chiral boronic acid) or a pre-mixed solution of the CDA. For a three-component system, add one equivalent of 2-formylphenylboronic acid and one equivalent of an enantiopure amine like (R)-α-methylbenzylamine.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Cap the tube and shake gently to mix. The derivatization reaction is typically complete within 15-30 minutes at room temperature.[15]

  • NMR Data Acquisition :

    • Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (d1) to allow for accurate quantitative integration.

  • Data Analysis :

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Often, a signal from the CDA itself provides the clearest separation.[13]

    • Carefully integrate both signals (I1 and I2).

    • Calculate the ee using the integral values: ee (%) = |(I1 - I2) / (I1 + I2)| x 100 .

Data Presentation: Example NMR/CDA Experiment
ParameterRecommended SettingRationale
Chiral Deriv. Agent Chiral Boronic Acid or 2-FPBA + Chiral AmineForms diastereomers with distinct NMR signals.[13][16]
Solvent CDCl₃Common solvent that dissolves all components.
Spectrometer ≥ 400 MHzHigher field strength improves signal dispersion and resolution.
Experiment Quantitative ¹H NMRAllows for accurate determination of ee from signal integrals.
Analysis Integrate well-resolved diastereomeric proton signals.The integral ratio directly reflects the enantiomeric ratio.
Visualization: NMR/CDA Workflow

NMR_Workflow cluster_prep Sample Preparation (in NMR Tube) cluster_analysis Analysis cluster_data Data Processing Sample 1. Add Diol Sample CDA 2. Add Chiral Derivatizing Agent Sample->CDA Solvent 3. Add CDCl₃ & Mix CDA->Solvent Acquire 4. Acquire ¹H NMR Spectrum (≥400 MHz) Solvent->Acquire Identify 5. Identify Diastereomeric Signal Pair Acquire->Identify Integrate 6. Integrate Signals (I1 and I2) Identify->Integrate Calculate 7. Calculate ee% [|I1-I2|/(I1+I2)]*100 Integrate->Calculate

Sources

Application Notes & Protocols: The Strategic Use of 4-Methylcyclohexane-1,2-diol in the Synthesis of Novel Fragrance Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Olfactory Potential in a Cyclic Diol Scaffold

The fragrance industry is in a perpetual state of innovation, constantly seeking novel molecules that can elicit unique and memorable olfactory experiences. While much attention is given to complex polycyclic musks or potent acyclic aldehydes, the foundational building blocks from which new scent profiles are constructed are of paramount importance. 4-Methylcyclohexane-1,2-diol, a chiral cyclic alcohol, represents a versatile and underexplored scaffold for the synthesis of new fragrance ingredients.

Its rigid cyclohexane core, substituted with a methyl group and two hydroxyl functionalities, offers several strategic advantages. The stereochemistry of the three chiral centers dictates the three-dimensional presentation of derivative functional groups, a critical factor in modulating receptor interaction and, consequently, odor perception[1]. Esterification of the diol functionality is a direct pathway to a vast chemical space of potential fragrance molecules, leveraging a classic and robust chemical transformation[2][3][4]. This guide details the properties of this compound, provides detailed protocols for its conversion into fragrance esters, and discusses the anticipated olfactory characteristics of these novel derivatives.

Physicochemical Properties & Stereoisomerism

This compound (C₇H₁₄O₂) is a cyclic diol with a molecular weight of approximately 130.18 g/mol [5]. The molecule possesses three stereocenters, leading to a total of eight possible stereoisomers (2³ = 8)[6]. These isomers, comprising both cis and trans diastereomers and their respective enantiomers, are expected to have distinct physical properties and, more importantly, unique olfactory profiles upon derivatization. The specific spatial arrangement of the hydroxyl and methyl groups is crucial for how a resulting ester molecule will fit into and activate olfactory receptors.

It is well-established that cis and trans isomers of cyclic compounds can be interconverted under certain conditions, but for fragrance applications, stereochemical purity is often key to a consistent and desirable scent profile[7]. The table below summarizes the key computed properties of the parent molecule.

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem[5]
Molecular Weight 130.18 g/mol PubChem[5][8]
IUPAC Name This compoundPubChem[5]
Stereocenters 3StudySmarter[6]
Theoretical Stereoisomers 8StudySmarter[6]
XLogP3 0.6PubChem[5][8]

The stereochemistry of the starting diol is critical. For instance, the (1S,2R,4S) configuration presents the hydroxyl and methyl groups in a specific spatial orientation that will be locked in by subsequent reactions[8].

Fischer_Esterification A 1. Protonation Carboxylic acid carbonyl is protonated by acid catalyst. B 2. Nucleophilic Attack Diol's hydroxyl group attacks the protonated carbonyl carbon. A->B C 3. Proton Transfer A proton is transferred from the oxonium ion to another hydroxyl group. B->C D 4. Dehydration Elimination of a water molecule forms a protonated ester. C->D E 5. Deprotonation The catalyst is regenerated, yielding the final ester product. D->E F Equilibrium Shift Water is removed (e.g., Dean-Stark) to drive reaction. D->F E->A Catalytic Cycle

Caption: Mechanism of Fischer-Speier Esterification.

Protocol 1: Synthesis of 4-Methylcyclohexane-1,2-diyl Diacetate

This protocol describes the synthesis of a simple diacetate, a common motif in fragrance chemistry, often imparting fruity and floral notes.

Objective: To synthesize 4-methylcyclohexane-1,2-diyl diacetate from a stereoisomerically defined this compound.

Materials:

  • This compound (1.0 eq)

  • Acetic Acid (Glacial, >5.0 eq, serves as reactant and solvent)

  • Sulfuric Acid (Concentrated, 98%, catalytic amount, ~0.02 eq)

  • Toluene (for azeotropic removal of water)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Dean-Stark Apparatus, Reflux Condenser, Magnetic Stirrer, Heating Mantle

  • Separatory Funnel, Rotary Evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Charging Reactants: To the flask, add this compound (e.g., 13.0 g, 0.1 mol) and an excess of glacial acetic acid (e.g., 57 mL, 1.0 mol). While stirring, carefully add concentrated sulfuric acid (0.1 mL, ~0.002 mol).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap as it is formed, driving the reaction to completion. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine. The bicarbonate wash is crucial to remove the acidic catalyst and excess acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure diacetate ester.

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Wear appropriate PPE, including safety goggles, lab coat, and gloves.

Protocol 2: Synthesis of a Novel Fruity-Floral Ester (Di-propionate)

This protocol targets the synthesis of the di-propionate ester, which is anticipated to have a more complex fruity profile, potentially with nuances of pineapple or pear.[9][10]

Objective: To synthesize 4-methylcyclohexane-1,2-diyl dipropionate.

Materials:

  • This compound (1.0 eq)

  • Propionic Acid (>2.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic, 0.05 eq)

  • Toluene (as solvent to facilitate azeotropic removal of water)

  • 5% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Assemble the Dean-Stark apparatus as described in Protocol 1.

  • Charging Reactants: To the flask, add this compound (13.0 g, 0.1 mol), propionic acid (22.2 g, 0.3 mol), p-TsOH (0.95 g, 0.005 mol), and toluene (100 mL).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the trap. Continue reflux until no more water is collected (typically 6-12 hours).

  • Workup: Cool the reaction mixture. Wash the organic solution with 50 mL of water, 50 mL of 5% NaOH solution, and 50 mL of brine.

  • Drying and Concentration: Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: Purify the resulting crude oil by fractional distillation under vacuum to obtain the pure 4-methylcyclohexane-1,2-diyl dipropionate.

Caption: General workflow for fragrance ester synthesis.

Olfactory Characterization & Structure-Activity Relationship (SAR)

While the exact odor of novel compounds can only be confirmed through sensory analysis, educated predictions can be made based on structurally similar molecules. Esters derived from cyclic alcohols often possess fruity, floral, and sometimes woody or minty notes.[9][11][12]

  • Di-acetate Esters: Simple acetates are often associated with generic fruity and slightly floral scents. The presence of the methylcyclohexane frame is expected to add complexity, potentially introducing woody or herbaceous undertones.

  • Di-propionate Esters: Increasing the carbon chain length of the ester group, as in the di-propionate, typically enhances the fruity character, pushing the profile towards notes like pineapple, rum, or sweet berries.[9][10][12]

  • Influence of Stereochemistry: The spatial orientation of the ester groups will be critical. A cis-diol derivative, where both ester groups are on the same face of the ring, will present a different "shape" to olfactory receptors than a trans-diol derivative. This will almost certainly lead to different scent profiles or intensities between diastereomers.

A patent by International Flavors and Fragrances Inc. describes various methyl cyclohexane carboxylates as having desirable fruity, sweet, and pineapple notes, supporting the potential of the proposed derivatives.[9][12]

Conclusion

This compound is a promising and versatile starting material for the exploration of new fragrance ingredients. Its well-defined stereochemistry and readily derivatizable hydroxyl groups provide a robust platform for creating libraries of novel esters. The synthetic protocols outlined here, based on the reliable Fischer-Speier esterification, are scalable and utilize standard laboratory techniques. By systematically synthesizing and evaluating the different stereoisomers and varying the ester functionalities, researchers can unlock a rich palette of new olfactory profiles, contributing significantly to the art and science of perfumery.

References

  • Organic Chemistry Portal.
  • StudySmarter. How many stereoisomers are possible for 4-methyl-1,2-cyclohexanediol?. [Link]
  • Wikipedia.
  • Encyclopedia.pub. Synthesis of Fragrances via Cycloaddition or Formal Cycloaddition. [Link]
  • PubChem. This compound. [Link]
  • PubChem. (1S,2R,4S)-4-methylcyclohexane-1,2-diol. [Link]
  • PSIBERG.
  • PubMed Central.
  • Google Patents. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • ResearchGate.
  • Perfumer & Flavorist.
  • Google Patents. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions.
  • Euonymus. CHM 102 Synthesis of Fragrant Esters. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety.... [Link]

Sources

Application Notes & Protocols: The Role of Chiral Diols and Their Derivatives in Asymmetric Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Initial searches for the direct application of 4-methylcyclohexane-1,2-diol as a primary phase-transfer catalyst (PTC) did not yield established protocols or significant literature. This suggests that its use in this specific capacity is not widely reported. However, the broader class of chiral diols serves as a foundational element for a powerful family of asymmetric phase-transfer catalysts. This guide, therefore, focuses on the principles and applications of these well-documented chiral diol derivatives, providing a robust and scientifically grounded framework for researchers.

Introduction: The Strategic Value of Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in separate immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[1] A phase-transfer catalyst, typically an ammonium or phosphonium salt, transports the reactant from one phase to the other, enabling the reaction to proceed.[1]

When the catalyst possesses inherent chirality, it can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other. This process, known as asymmetric phase-transfer catalysis, has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule is critical to its biological activity.[2][3] Chiral diols are a cornerstone of this field, not always as direct catalysts, but as readily available precursors for sophisticated chiral ligands and catalysts.[4][5]

The Role of Chiral Diols: From Simple Scaffolds to Advanced Catalysts

Chiral diols, such as those derived from tartaric acid or BINOL, are prized for their stereochemical richness and their ability to form well-defined coordination complexes.[4] While simple diols themselves are not typically the active PTC agent, they are readily converted into more complex structures that are.

A prime example is the development of tartrate-derived diammonium salts, referred to as "TaDiAS".[6][7] These catalysts are synthesized from readily available diethyl L- or D-tartrate. The diol functionality is used as a chiral scaffold to construct a C2-symmetric molecule with two quaternary ammonium centers. These centers are responsible for the phase-transfer activity, while the chiral backbone, originating from the tartaric acid diol, dictates the stereochemical outcome of the reaction.[6][8]

Mechanism of Asymmetric Induction

The catalytic cycle in asymmetric PTC is a finely tuned process governed by non-covalent interactions. The mechanism involves the formation of a tight ion pair between the chiral catalyst's cation (e.g., the quaternary ammonium group) and the nucleophile's anion.[9]

  • Anion Exchange: The chiral catalyst (Q*X⁻) exchanges its initial counter-ion (X⁻) at the phase interface for the anionic reactant (Nu⁻) from the aqueous phase.

  • Phase Transfer: The newly formed chiral ion pair (Q*Nu⁻) is lipophilic enough to migrate into the organic phase.

  • Stereoselective Reaction: Within the organic phase, the chiral catalyst Q* forms a highly organized, three-dimensional complex with the nucleophile Nu⁻. This steric and electronic environment forces the electrophile to approach from a specific trajectory, leading to the formation of one enantiomer of the product preferentially.[10]

  • Catalyst Regeneration: After the reaction, the catalyst, now paired with the leaving group anion (Y⁻), returns to the interface to begin the cycle anew.

The diagram below illustrates this general mechanistic pathway.

Asymmetric PTC Mechanism cluster_organic Organic Phase Nu_aq M⁺Nu⁻ (Nucleophile) QY_interface Q*Y⁻ Nu_aq->QY_interface Anion Exchange MY_aq M⁺Y⁻ (Byproduct) RE R-Y (Electrophile) Prod R-Nu (Product) QNu_org Q* ∙ Nu⁻ Chiral Ion Pair QNu_org:f0->RE Asymmetric Reaction QNu_org:e->QY_interface:w Catalyst Regeneration QY_interface->QNu_org Phase Transfer caption General Mechanism of Asymmetric Phase-Transfer Catalysis. Experimental Workflow A 1. Setup - Add chalcone, catalyst, and toluene to a flask. - Stir until dissolved. B 2. Cooling - Cool the mixture to 0 °C in an ice bath. A->B C 3. Reagent Addition - Add t-BuOOH dropwise. - Add NaOH solution dropwise. B->C D 4. Reaction Monitoring - Stir vigorously at 0 °C. - Monitor progress by TLC (approx. 2-4 hours). C->D E 5. Quenching - Add saturated aq. Na₂SO₃ to destroy excess peroxide. D->E F 6. Workup - Separate organic layer. - Wash with brine. - Dry over MgSO₄. E->F G 7. Purification - Filter and concentrate solvent. - Purify by silica gel chromatography. F->G H 8. Analysis - Determine yield. - Measure enantiomeric excess (ee) by chiral HPLC. G->H caption Workflow for Asymmetric Epoxidation of Chalcone.

Sources

Application Notes & Protocols for the Protection of Hydroxyl Groups in 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Landscape with 4-Methylcyclohexane-1,2-diol

This compound is a versatile chiral building block in organic synthesis, offering a scaffold for the construction of complex molecules, including natural products and pharmacologically active compounds. The presence of two adjacent hydroxyl groups provides a rich platform for further functionalization. However, the reactivity of these hydroxyl groups can also be a challenge, often necessitating their temporary masking or "protection" to prevent unwanted side reactions during a synthetic sequence. The choice of a suitable protecting group is paramount and depends on the overall synthetic strategy, particularly the reaction conditions to be employed in subsequent steps. This guide provides a detailed overview of common strategies for the protection of the diol functionality in this compound, with a focus on the practical application and the chemical reasoning behind the selection of each protecting group.

Strategic Considerations for Protecting this compound

The stereochemistry of this compound (cis or trans isomers) plays a crucial role in the selection of a protecting group. Cyclic protecting groups, such as acetonides, are readily formed with cis-diols due to the proximity of the hydroxyl groups, while their formation with trans-diols is often disfavored. For trans-diols, protection of the individual hydroxyl groups with non-cyclic protecting groups like silyl or benzyl ethers is the more common approach. The stability of the protecting group to a range of chemical conditions is another critical factor. A well-chosen protecting group should be stable to the reaction conditions it needs to endure and be readily removable under conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.

I. Acetonide Protection: A Go-To Strategy for cis-Diols

Acetonides, or isopropylidene ketals, are one of the most common protecting groups for 1,2- and 1,3-diols due to their ease of formation and general stability under basic and neutral conditions.[1][2][3] They are particularly well-suited for the protection of cis-4-methylcyclohexane-1,2-diol. The formation of the five-membered dioxolane ring is thermodynamically favored for cis-diols.[1]

Mechanism of Acetonide Formation: The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds via the formation of a hemiacetal followed by an intramolecular cyclization and loss of water.[4] The use of acetone or its equivalents like 2,2-dimethoxypropane or 2-methoxypropene drives the equilibrium towards the acetonide product.[1][5][6]

Experimental Protocol: Acetonide Protection of cis-4-Methylcyclohexane-1,2-diol

Materials:

  • cis-4-Methylcyclohexane-1,2-diol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) monohydrate or anhydrous copper(II) sulfate

  • Anhydrous acetone or dichloromethane (DCM)

  • Triethylamine or saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve cis-4-methylcyclohexane-1,2-diol (1.0 equiv) in anhydrous acetone or DCM.

  • Add 2,2-dimethoxypropane (1.5–2.0 equiv).[5]

  • Add a catalytic amount of p-TsOH monohydrate (0.05–0.1 equiv) or anhydrous copper(II) sulfate.[1][6]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[5]

  • Remove the solvent under reduced pressure.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude acetonide-protected diol.

  • Purify the product by column chromatography on silica gel if necessary.

Deprotection of Acetonides

Acetonides are readily cleaved by hydrolysis in the presence of a dilute aqueous acid, regenerating the diol.[7]

Experimental Protocol: Acetonide Deprotection

Materials:

  • Acetonide-protected this compound

  • Aqueous solution of a mild acid (e.g., 1 M HCl, acetic acid/THF/water mixture)

  • Methanol or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the acetonide-protected diol in methanol or THF.

  • Add the aqueous acid solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diol.

Diagram of Acetonide Protection and Deprotection

Acetonide_Protection Diol cis-4-Methylcyclohexane-1,2-diol Acetonide Acetonide-protected diol Diol->Acetonide 2,2-Dimethoxypropane, cat. p-TsOH, Acetone, RT Acetonide->Diol aq. HCl, THF, RT

Caption: Acetonide protection and deprotection workflow.

II. Silyl Ethers: Versatile Protection for Both cis and trans-Diols

Silyl ethers are a highly versatile class of protecting groups for alcohols due to their tunable stability, which is influenced by the steric bulk of the substituents on the silicon atom.[1][8] Common silyl ethers include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[9] Their stability towards acidic and basic conditions generally increases with steric hindrance (TMS < TES < TBDMS < TIPS < TBDPS).[9][10] This allows for selective protection and deprotection strategies in molecules with multiple hydroxyl groups.[10] For this compound, both hydroxyl groups can be protected, or a single hydroxyl can be selectively protected depending on the reaction conditions and the stereochemistry of the diol.

Mechanism of Silylation: The most common method for the formation of silyl ethers involves the reaction of the alcohol with a silyl chloride in the presence of a base, such as imidazole or triethylamine, to neutralize the HCl byproduct.[11]

Experimental Protocol: TBDMS Protection of this compound

Materials:

  • This compound (cis or trans)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound (1.0 equiv) and imidazole (2.5 equiv for diprotection, 1.2 equiv for monoprotection) in anhydrous DMF or DCM.

  • Add TBDMSCl (2.2 equiv for diprotection, 1.1 equiv for monoprotection) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Deprotection of Silyl Ethers

The cleavage of silyl ethers is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the high affinity of fluorine for silicon.[9][12] Acidic conditions can also be used for deprotection, with the lability of the silyl ether being inversely proportional to its steric bulk.[10][12]

Experimental Protocol: TBDMS Deprotection

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected diol in THF.

  • Add the TBAF solution (1.1 equiv per silyl group) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Diagram of Silyl Ether Protection and Deprotection

Silyl_Ether_Protection Diol This compound SilylEther Silyl Ether-protected diol Diol->SilylEther TBDMSCl, Imidazole, DMF, RT SilylEther->Diol TBAF, THF, RT

Caption: Silyl ether protection and deprotection workflow.

III. Benzyl Ethers: Robust Protection for Harsh Conditions

Benzyl (Bn) ethers are a robust protecting group for hydroxyls, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[13][14][15] This makes them suitable for multi-step syntheses where harsh conditions are required.

Mechanism of Benzylation: Benzyl ethers are typically formed via a Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from benzyl bromide or a related benzylating agent.[13]

Experimental Protocol: Benzyl Ether Protection of this compound

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of NaH (2.2 equiv for diprotection) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (2.2 equiv for diprotection) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Deprotection of Benzyl Ethers

The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which yields the alcohol and toluene.[13][15] This method is mild but incompatible with other reducible functional groups like alkenes or alkynes. Alternative methods include dissolving metal reductions (e.g., Na/NH₃) or oxidation.[13][14]

Experimental Protocol: Benzyl Ether Deprotection by Hydrogenolysis

Materials:

  • Benzyl ether-protected this compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl ether-protected diol in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of Pd/C.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen or a dedicated hydrogenation apparatus).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected diol.

Diagram of Benzyl Ether Protection and Deprotection

Benzyl_Ether_Protection Diol This compound BenzylEther Benzyl Ether-protected diol Diol->BenzylEther NaH, BnBr, THF, RT BenzylEther->Diol H₂, Pd/C, MeOH, RT

Caption: Benzyl ether protection and deprotection workflow.

Summary of Protecting Group Stability

The choice of protecting group is fundamentally linked to its stability profile. The following table summarizes the stability of the discussed protecting groups to common reaction conditions, aiding in the selection of an orthogonal protection strategy.

Protecting GroupStrong AcidStrong BaseOxidizing AgentsReducing Agents (Hydrides)Catalytic Hydrogenation
Acetonide LabileStableStableStableStable
TBDMS Ether LabileStableStableStableStable
Benzyl Ether StableStableStableStableLabile

Conclusion

The successful synthesis of complex molecules from this compound hinges on the strategic use of protecting groups. For cis-diols, acetonides offer a convenient and efficient protection strategy. Silyl ethers provide a tunable level of stability, making them versatile for both cis and trans isomers and for selective protection. Benzyl ethers are the protecting group of choice when robustness to a wide array of reaction conditions is required. By understanding the principles behind the formation, cleavage, and stability of these protecting groups, researchers can confidently navigate their synthetic pathways, ensuring the desired chemical transformations occur with high yield and selectivity.

References

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
  • Al-Zoubi, R. M., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(18), 2773–2775. [Link]
  • Gelest. Deprotection of Silyl Ethers. [Link]
  • Jensen, K. J., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]
  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(11), 2033-2038. [Link]
  • Pearson. Acetals can serve as protecting groups for 1,2-diols, as well as... | Study Prep. [Link]
  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 33(12), 1697-1700. [Link]
  • Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]
  • Wikipedia. Protecting group. [Link]
  • Al-Zoubi, R. M., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(18), 2773-2775. [Link]
  • Wikipedia. Silyl ether. [Link]
  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]
  • Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]
  • Organic Chemistry Portal. Acetonides. [Link]
  • University of Wisconsin-Madison. Protecting Groups. [Link]
  • Bahule, B. B., & Nandurkar, Y. M. (2015). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry, 8(1), 40-42. [Link]
  • ZM Silane Limited. Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]
  • SynArchive. Protection of 1,2-Diol by Acetal. [Link]
  • Wikipedia. Acetonide. [Link]
  • Chem-Station. Protection of 1,2-/1,3-Diols. [Link]
  • Miyake, H., et al. (2000). Solvolysis of Benzyl Alcohols and Ethers in 1,2-Diols and Application to a Deprotection of Benzyl Ether-type Protecting Groups. Chemistry Letters, 29(2), 134-135. [Link]
  • Hoveyda, A. H., et al. (2004). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Journal of the American Chemical Society, 126(38), 11822–11823. [Link]
  • Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. [Link]
  • Lähderanta, M., et al. (2012). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 8, 1038–1045. [Link]
  • Miyake, H., et al. (2000). Solvolysis of Benzyl Alcohols and Ethers in 1,2-Diols and Application to a Deprotection of Benzyl Ether-type Protecting Groups. Chemistry Letters, 29(2), 134-135. [Link]
  • Google Patents. EP3521279A1 - Methods for protecting and deprotecting a diol group.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Massachusetts Institute of Technology. (a) Acetonide protecting groups were installed to protect the hydroxyl groups from oxidation in steps 3 to 4. (b) Mechanism for protection. [Link]
  • University of California, Irvine. Alcohol Protecting Groups. [Link]
  • Jensen, K. J., et al. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Chemistry – A European Journal, 6(7), 1140-1146. [Link]
  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
  • Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups. [Link]
  • University of Texas Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]
  • Science of Synthesis. Product Class 11: Alcohols and Diols by Deprotection. [Link]
  • PubChem. This compound. [Link]
  • PubChem. (1S,2R,4S)-4-methylcyclohexane-1,2-diol. [Link]

Sources

Application Notes and Protocols for the Preparation of Chiral Stationary Phases Using 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Chiral Selector for Enantioselective Chromatography

The separation of enantiomers is a critical challenge in the pharmaceutical industry, where the therapeutic efficacy and toxicological profile of a drug can be enantiomer-dependent. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone of enantioselective analysis and purification. The design of novel CSPs with unique chiral recognition capabilities is an ongoing pursuit to broaden the scope of separable analytes.

This document outlines the conceptual framework and detailed protocols for the development of a novel chiral stationary phase based on (1R,2R)-4-methylcyclohexane-1,2-diol. This readily available chiral building block offers a rigid cyclic structure and strategically positioned hydroxyl groups, making it a promising candidate for a new class of Pirkle-type or "brush-type" CSPs.[1] While direct literature on this specific CSP is nascent, the principles outlined herein are grounded in established methodologies for the synthesis and immobilization of small-molecule chiral selectors.[2][3]

The proposed CSP, hereafter referred to as MCDiol-CSP , leverages the stereochemical features of the diol to create a chiral environment capable of discriminating between enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric repulsion.[1][4]

Part 1: Synthesis and Immobilization of the Chiral Selector

The preparation of MCDiol-CSP involves a two-stage process: first, the derivatization of (1R,2R)-4-methylcyclohexane-1,2-diol to introduce a linking arm with a reactive silane group, and second, the covalent immobilization of the derivatized chiral selector onto a silica support.

Derivatization of (1R,2R)-4-Methylcyclohexane-1,2-diol

To covalently attach the chiral diol to a silica surface, it must first be derivatized to incorporate a reactive functional group that can form a stable bond with the silica. A common and effective strategy is the introduction of a trialkoxysilane moiety via a linker.[2] In this proposed protocol, we will use 3-isocyanatopropyltriethoxysilane as the linking agent.

Protocol 1: Synthesis of (1R,2R)-4-Methylcyclohexane-1,2-diyl bis(3-(triethoxysilyl)propylcarbamate)

Objective: To functionalize the diol with a triethoxysilane group for subsequent immobilization.

Materials:

  • (1R,2R)-4-methylcyclohexane-1,2-diol

  • 3-Isocyanatopropyltriethoxysilane

  • Anhydrous Toluene

  • Dibutyltin dilaurate (catalyst)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve (1R,2R)-4-methylcyclohexane-1,2-diol (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of dibutyltin dilaurate to the solution.

  • Heat the mixture to a gentle reflux.

  • Slowly add 3-isocyanatopropyltriethoxysilane (2.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes. The slight excess ensures complete reaction of the diol.

  • Continue refluxing the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product, the derivatized chiral selector, can be purified by column chromatography if necessary, though for many CSP preparations, the crude product is used directly in the next step.

Immobilization onto Silica Gel

The derivatized chiral selector is then covalently bonded to the surface of porous silica gel, the most common support for HPLC columns.[4]

Protocol 2: Immobilization of the Derivatized Diol onto Silica Gel

Objective: To create the MCDiol-CSP by covalently bonding the functionalized chiral selector to a silica support.

Materials:

  • Derivatized (1R,2R)-4-methylcyclohexane-1,2-diol from Protocol 1

  • High-purity porous silica gel (e.g., 5 µm, 100 Å pore size)

  • Anhydrous Toluene

  • Standard laboratory equipment for handling solids and solvents

Procedure:

  • Activate the silica gel by heating at 150 °C under vacuum for 12 hours to remove adsorbed water.

  • In a round-bottom flask, suspend the activated silica gel in anhydrous toluene.

  • Add the derivatized chiral selector from Protocol 1 (typically 0.5-1.0 g per 5 g of silica) to the silica suspension.

  • Heat the mixture to reflux with gentle stirring and maintain reflux for 24-48 hours.

  • After the reaction period, cool the mixture and collect the functionalized silica gel by filtration.

  • Wash the modified silica gel sequentially with toluene, methanol, and diethyl ether to remove any unreacted selector and by-products.

  • Dry the resulting MCDiol-CSP under vacuum at 60 °C for 12 hours.

  • The final CSP should be characterized to determine the loading of the chiral selector using techniques such as elemental analysis or thermogravimetric analysis (TGA).

Part 2: Characterization and Proposed Chiral Recognition Mechanism

Characterization of the MCDiol-CSP

The newly synthesized MCDiol-CSP should be thoroughly characterized to ensure successful immobilization and to understand its physical properties.

Analytical Technique Purpose Expected Outcome
Elemental Analysis To quantify the amount of chiral selector bonded to the silica by measuring the percentage of C, H, and N.An increase in C, H, and N content compared to the bare silica, allowing for the calculation of selector loading.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the CSP and estimate the organic content (chiral selector) based on weight loss upon heating.A distinct weight loss step corresponding to the decomposition of the organic moiety, confirming immobilization.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of characteristic functional groups of the chiral selector on the silica surface.Appearance of peaks corresponding to C-H, C=O (from the carbamate), and N-H bonds.
Solid-State ¹³C NMR To provide detailed structural information about the immobilized organic phase.Resonances corresponding to the carbon atoms of the 4-methylcyclohexane-1,2-diol and the linker.
Proposed Chiral Recognition Mechanism

The enantioselective properties of the MCDiol-CSP are predicated on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte.[4] The chiral recognition is likely governed by the "three-point interaction model," where one enantiomer can establish at least three simultaneous points of interaction with the CSP, while the other cannot, leading to differences in binding energy and, consequently, retention times.[5]

For the MCDiol-CSP, the key interaction sites are:

  • Hydrogen Bonding: The two hydroxyl groups of the diol, now part of the carbamate linkage, can act as hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: The carbamate linkages introduce polar sites capable of dipole-dipole interactions.

  • Steric Interactions: The rigid cyclohexane ring and the methyl group create a defined three-dimensional chiral cavity that can sterically hinder the approach of one enantiomer more than the other.

Chiral_Recognition_Mechanism

Part 3: Hypothetical Application and Protocol

Application Note: Separation of Racemic β-Blockers

Introduction: β-blockers are a class of drugs widely used to manage cardiovascular diseases. Many β-blockers are chiral and exhibit enantioselective pharmacology. The S-enantiomer is typically the active form, while the R-enantiomer may be less active or contribute to side effects. Therefore, the enantioselective analysis of β-blockers is crucial.

Objective: To demonstrate the utility of the novel MCDiol-CSP for the enantioseparation of a model racemic β-blocker, such as propranolol.

Methodology: A packed HPLC column with the synthesized MCDiol-CSP is used. The separation is optimized by varying the mobile phase composition.

Results: The MCDiol-CSP is expected to provide good resolution for the enantiomers of propranolol. The chiral recognition is likely driven by hydrogen bonding between the secondary amine and hydroxyl group of propranolol and the carbamate moieties of the CSP, as well as steric interactions with the chiral backbone.

Analyte Mobile Phase Flow Rate (mL/min) k₁' k₂' Separation Factor (α) Resolution (Rs)
PropranololHexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)1.02.53.11.242.1
MetoprololHexane/Ethanol (90:10, v/v)1.03.23.71.161.8

This data is hypothetical and for illustrative purposes.

Protocol for Chiral Method Development

Objective: To establish an effective method for the enantioseparation of a new racemic compound on the MCDiol-CSP.

Materials:

  • HPLC system with a UV detector

  • MCDiol-CSP column (e.g., 250 x 4.6 mm, 5 µm)

  • Racemic analyte standard

  • HPLC-grade solvents (hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Mobile phase additives (diethylamine, trifluoroacetic acid)

Procedure:

  • Column Equilibration: Equilibrate the MCDiol-CSP column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Screening (Normal Phase):

    • Start with a mobile phase of Hexane/Isopropanol (90:10, v/v).

    • Inject the racemic analyte.

    • If retention is too long, increase the percentage of isopropanol. If retention is too short, decrease it.

  • Optimization of the Alcoholic Modifier:

    • Test different alcohols (e.g., ethanol, methanol) as the polar modifier, as this can significantly alter selectivity.

  • Use of Additives:

    • For basic analytes, add a small amount of a basic modifier like diethylamine (0.1%) to the mobile phase to improve peak shape.

    • For acidic analytes, add a small amount of an acidic modifier like trifluoroacetic acid (0.1%).

  • Polar Organic and Reversed-Phase Modes:

    • If normal phase conditions are unsuccessful, the robust covalent bonding of the MCDiol-CSP allows for exploration of polar organic (e.g., acetonitrile/methanol) and reversed-phase (e.g., acetonitrile/water) mobile phases.

  • Flow Rate and Temperature Optimization:

    • Adjust the flow rate to optimize the balance between analysis time and resolution.

    • Vary the column temperature to assess its impact on selectivity and efficiency.

Workflow

Conclusion

The proposed MCDiol-CSP, based on (1R,2R)-4-methylcyclohexane-1,2-diol, represents a promising new tool for enantioselective chromatography. The straightforward synthesis and immobilization protocols, combined with a clear rationale for its chiral recognition capabilities, provide a solid foundation for its development and application. This guide offers the necessary protocols and theoretical framework for researchers to explore the potential of this novel chiral stationary phase in addressing the challenges of enantioseparation in pharmaceutical and chemical analysis.

References

  • Bui, C. V., Rosenau, T., & Hettegger, H. (2022). Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation of chiral stationary chromatography phases. Cellulose, 29(2), 915-932. [Link]
  • Hawach Scientific. (2023). Diol HPLC Column and C30 HPLC Column. [Link]
  • Kannappan, V. (2022).
  • Pinto, M. M. M., Tiritan, M. E., & Fernandes, C. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5538. [Link]
  • Ribeiro, J., Tiritan, M. E., & Pinto, M. M. M. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4983. [Link]
  • Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 2093-2099. [Link]
  • Mattson, A. E., & Kondo, Y. (2016). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 21(11), 1461. [Link]
  • Gasperini, D., et al. (2000). New synthetic strategies for the preparation of novel chiral stationary phases for high-performance liquid chromatography containing natural pool selectors. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 3-13. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methylcyclohexane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize your synthetic outcomes. We will explore the common methodologies for dihydroxylation of 4-methylcyclohexene, focusing on maximizing yield and purity.

I. Introduction to this compound Synthesis

The synthesis of this compound, a vicinal diol, is a fundamental transformation in organic chemistry. The primary route to this compound involves the dihydroxylation of 4-methylcyclohexene. The stereochemical outcome of this reaction is critical and can be controlled to favor either syn- or anti-dihydroxylation, yielding cis- or trans-diols, respectively.

This guide will focus on the two main pathways for this synthesis:

  • Syn-dihydroxylation: Achieved using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), which add two hydroxyl groups to the same face of the double bond.[1][2]

  • Anti-dihydroxylation: Typically proceeds through the formation of an epoxide followed by acid- or base-catalyzed ring-opening, resulting in the addition of hydroxyl groups to opposite faces of the former double bond.[1][2]

The choice of method depends on the desired diastereomer and other experimental considerations such as cost, toxicity, and scale.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Diol

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, primarily related to reaction conditions, reagent quality, and the presence of side reactions.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature (KMnO4 Method): The dihydroxylation with potassium permanganate is highly temperature-sensitive.

    • Explanation: At elevated temperatures, KMnO4 is a strong oxidizing agent and can cause oxidative cleavage of the newly formed diol, leading to the formation of dicarbonyl compounds and reducing the desired product's yield.[1]

    • Solution: Maintain a low reaction temperature, typically between 0-5 °C, by using an ice bath. The reaction with KMnO4 must be conducted under cold and basic conditions to favor diol formation.[3][4]

  • Over-oxidation (KMnO4 Method): Even at low temperatures, prolonged reaction times or using concentrated KMnO4 can lead to over-oxidation.[5]

    • Explanation: The intermediate manganate ester can be further oxidized if not hydrolyzed in a timely manner.

    • Solution: Use a dilute solution of KMnO4 and monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.

  • Inefficient Re-oxidation of Osmium (OsO4 Method): When using catalytic amounts of osmium tetroxide, the co-oxidant's efficiency is crucial for regenerating the active Os(VIII) species.[6][7]

    • Explanation: If the co-oxidant, such as N-methylmorpholine N-oxide (NMO), is not functioning correctly, the catalytic cycle will halt, leading to low conversion.[7][8]

    • Solution: Ensure the NMO is fresh and anhydrous. Consider using a slight excess (1.5 equivalents) to ensure complete re-oxidation. The Upjohn dihydroxylation, which uses NMO as the stoichiometric oxidant, is a reliable method.[6][7]

  • Incomplete Epoxide Formation or Ring-Opening (Anti-dihydroxylation): In the two-step anti-dihydroxylation pathway, inefficiencies in either step will lower the overall yield.

    • Explanation: The epoxidation of 4-methylcyclohexene, often with a peroxy acid, might be incomplete. Subsequently, the acid- or base-catalyzed ring-opening of the epoxide might not go to completion.

    • Solution: For epoxidation, ensure the peroxy acid is of high purity and use appropriate reaction times and temperatures. For the ring-opening step, the choice of acid or base and the solvent are critical. Water can act as both a nucleophile and a mild acid catalyst, especially at elevated temperatures, to promote epoxide hydrolysis.[9][10]

Troubleshooting Flowchart for Low Yield

LowYield start Low Yield of Diol method Which method was used? start->method kmno4 KMnO4 Dihydroxylation method->kmno4 Syn oso4 OsO4 Dihydroxylation method->oso4 Syn epoxide Epoxidation/Ring-Opening method->epoxide Anti temp Was the temperature kept low (0-5 °C)? kmno4->temp reox Is the co-oxidant (e.g., NMO) fresh and in slight excess? oso4->reox epox_complete Was epoxidation complete (check by TLC)? epoxide->epox_complete overox Was a dilute KMnO4 solution used? temp->overox Yes sol_temp Maintain 0-5 °C with an ice bath. temp->sol_temp No sol_conc Use dilute KMnO4 and monitor reaction closely. overox->sol_conc No sol_reox Use fresh NMO (1.5 eq). reox->sol_reox No ring_open Were optimal conditions used for ring-opening? epox_complete->ring_open Yes sol_epox Optimize epoxidation conditions (reagent purity, time, temp). epox_complete->sol_epox No sol_ring_open Optimize acid/base catalyst and solvent for hydrolysis. ring_open->sol_ring_open No

Caption: Troubleshooting workflow for low diol yield.

Issue 2: Poor Diastereoselectivity (Formation of a Mixture of cis and trans Diols)

Question: I am obtaining a mixture of cis- and trans-4-methylcyclohexane-1,2-diol instead of a single diastereomer. How can I improve the diastereoselectivity?

Answer: The formation of a mixture of diastereomers indicates that the reaction is not proceeding exclusively through either a syn- or anti-addition pathway.

Potential Causes & Solutions:

  • Incorrect Reagent Choice for Desired Stereochemistry:

    • Explanation: Using a reagent that favors syn-addition when the trans-diol is desired, or vice versa, will inherently lead to the wrong product.

    • Solution:

      • For cis-diol (syn-addition) : Use OsO4 (with a co-oxidant like NMO) or cold, dilute, basic KMnO4.[1][11] These reagents proceed through a concerted [3+2] cycloaddition mechanism, ensuring syn-stereochemistry.[5][11]

      • For trans-diol (anti-addition) : Employ a two-step sequence involving epoxidation of 4-methylcyclohexene followed by acid-catalyzed hydrolysis. The S_N2-like ring-opening of the protonated epoxide by water leads to the trans-product.[2][12]

  • Side Reactions with KMnO4:

    • Explanation: While KMnO4 typically gives syn-diols, under certain conditions (e.g., non-basic or warm), other reaction pathways can occur, potentially leading to a loss of stereoselectivity.

    • Solution: Strictly adhere to the conditions of cold (0-5 °C), dilute, and basic (pH > 8) potassium permanganate to favor the formation of the cyclic manganate ester intermediate, which leads to the cis-diol.[2][5]

  • Incomplete Stereocontrol in Epoxide Ring-Opening:

    • Explanation: While acid-catalyzed ring-opening of epoxides generally proceeds with high anti-selectivity, side reactions or non-optimal conditions can reduce this selectivity.

    • Solution: Use a well-established protocol for the acid-catalyzed hydrolysis of the epoxide. The use of water as a solvent can promote the desired ring-opening selectivity.[9]

Method Selection for Stereocontrol

Diastereoselectivity start Desired Diastereomer? cis_diol cis-4-methylcyclohexane-1,2-diol (Syn-addition) start->cis_diol cis trans_diol trans-4-methylcyclohexane-1,2-diol (Anti-addition) start->trans_diol trans oso4_kmno4 OsO4/NMO or cold, dilute, basic KMnO4 cis_diol->oso4_kmno4 epox_hydrolysis 1. Epoxidation (e.g., m-CPBA) 2. Acid-catalyzed hydrolysis (H3O+) trans_diol->epox_hydrolysis concerted [3+2] Cycloaddition Mechanism oso4_kmno4->concerted sn2 SN2-like Ring Opening epox_hydrolysis->sn2

Caption: Reagent selection for desired diastereomer.

III. Frequently Asked Questions (FAQs)

Q1: What is the starting material for the synthesis of this compound?

The most common starting material is 4-methylcyclohexene.[13] This alkene can be synthesized via the acid-catalyzed dehydration of 4-methylcyclohexanol.[14][15][16]

Q2: Why is OsO4 often used catalytically?

Osmium tetroxide is expensive and highly toxic.[6][8] Therefore, using it in catalytic amounts along with a stoichiometric co-oxidant (like NMO) to regenerate the OsO4 is a more practical, cost-effective, and safer approach.[7][8] This is the basis of the Upjohn dihydroxylation.[7]

Q3: Can I use hot KMnO4 for the dihydroxylation?

No, using hot or concentrated KMnO4 will lead to oxidative cleavage of the carbon-carbon double bond, and any diol that is formed will be further oxidized.[5] This will result in the formation of ketones or carboxylic acids, not the desired diol.[1]

Q4: How can I purify the final this compound product?

Purification can typically be achieved by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the diol and impurities. For column chromatography, a silica gel stationary phase with a solvent system like hexane/ethyl acetate is often effective.[17]

Q5: Are there enantioselective methods for this synthesis?

Yes, the Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of chiral diols from alkenes.[6] This method uses a catalytic amount of OsO4 in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the facial selectivity of the dihydroxylation.[6][18]

IV. Experimental Protocols

Protocol 1: syn-Dihydroxylation using Catalytic OsO4 (Upjohn Dihydroxylation)

This protocol is adapted from the Upjohn dihydroxylation method and is suitable for the synthesis of cis-4-methylcyclohexane-1,2-diol.[7]

Materials:

  • 4-methylcyclohexene

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (4% solution in water)

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-methylcyclohexene (1.0 eq) and NMO (1.5 eq) in a mixture of acetone and water (10:1 v/v).

  • Stir the solution at room temperature.

  • Carefully add a catalytic amount of the osmium tetroxide solution (e.g., 0.02 eq) to the reaction mixture. The solution will typically turn dark brown.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 12-24 hours.

  • Upon completion, quench the reaction by adding solid sodium sulfite (approx. 1 g per 100 mL of reaction volume) and stir for 30 minutes.

  • Filter the mixture through a pad of celite to remove the black osmium salts.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure cis-4-methylcyclohexane-1,2-diol.

Protocol 2: anti-Dihydroxylation via Epoxidation and Hydrolysis

This two-step protocol yields trans-4-methylcyclohexane-1,2-diol.

Step A: Epoxidation of 4-Methylcyclohexene

Materials:

  • 4-methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

Procedure:

  • Dissolve 4-methylcyclohexene (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxy acid.

  • Wash the organic layer with saturated sodium bicarbonate solution (2x) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude 4-methylepoxycyclohexane. This can often be used in the next step without further purification.

Step B: Acid-Catalyzed Ring Opening of the Epoxide

Materials:

  • Crude 4-methylepoxycyclohexane from Step A

  • Acetone

  • Water

  • Dilute sulfuric acid (e.g., 1 M)

Procedure:

  • Dissolve the crude epoxide in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of dilute sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the disappearance of the epoxide by TLC.

  • Once the reaction is complete, cool to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain pure trans-4-methylcyclohexane-1,2-diol.

V. Data Summary

MethodReagentsStereochemistryKey AdvantagesKey Disadvantages
Upjohn Dihydroxylation Catalytic OsO4, NMOsyn (cis-diol)High yield, reliable, good for various substrates.[6]OsO4 is toxic and expensive.
Permanganate Dihydroxylation Cold, dilute, basic KMnO4syn (cis-diol)Inexpensive reagents.Low temperatures required, risk of over-oxidation and low yield.[1][5]
Epoxidation/Hydrolysis 1. Peroxy acid 2. H3O+anti (trans-diol)Good for obtaining the trans isomer.Two-step process, requires handling of potentially unstable peroxy acids.

VI. References

  • Wikipedia. (n.d.). Dihydroxylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. Retrieved from [Link]

  • OrgoSolver. (n.d.). 1,2-Diol formation via syn dihydroxylation of alkenes with potassium manganate(VII) (KMnO4). Retrieved from [Link]

  • OrgoSolver. (n.d.). 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4); sodium hydrogensulfite (NaHSO3, H2O) workup. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 15). KMnO4 Dihydroxylation Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Dihydroxylation of alkenes with cold, dilute KMnO4 to give vicinal diols. Retrieved from [Link]

  • Unknown. (n.d.). 4-Methylcyclohexene Synthesis. Retrieved from [Link]

  • O Chem WWU. (2021, July 12). 4 Methylcyclohexene Lab Lecture - Chem 251 [Video]. YouTube. [Link]

  • Professor Dave Explains. (2020, December 2). Synthesis of 4-Methylcyclohexene [Video]. YouTube. [Link]

  • EduBirdie. (n.d.). Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol. Retrieved from [Link]

  • Toker, J. D., & Jacobsen, E. N. (2005). Epoxide-Opening Cascades Promoted by Water. Journal of the American Chemical Society, 127(18), 6964–6965. [Link]

  • Royal Society of Chemistry. (2020, August 28). 4.1.1.5. Synthesis of trans-Cyclohexane-1,2-diol. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Khan Academy. (n.d.). Syn dihydroxylation [Video]. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2R,4S)-4-methylcyclohexane-1,2-diol. Retrieved from [Link]

  • Bellucci, G., Berti, G., Ferretti, M., Mastrorilli, E., & Re, L. (1987). Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases. Journal of the Chemical Society, Perkin Transactions 2, (12), 2005-2009. [Link]

  • Wikipedia. (n.d.). 4-Methylcyclohexene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Asymmetric Dihydroxylation of 1-Phenylcyclohexene. Retrieved from [Link]

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593–4595. [Link]

  • Organic Chemistry Portal. (n.d.). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of 4-Methylcyclohexene From Dehydration of 4-Methylcyclohexanol. Retrieved from [Link]

  • Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177–185. [Link]

  • Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL. Retrieved from [Link]

  • CHEM 2212L UGA. (2020, June 27). CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening [Video]. YouTube. [Link]

  • Li, H., Ouyang, X., Jia, Y., Wang, C., & Li, Y. (2021). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. Green Chemistry, 23(15), 5566–5576. [Link]

  • Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177–185. [Link]

Sources

Technical Support Center: Separation of 4-Methylcyclohexane-1,2-diol Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and methodologies for the challenging separation of 4-methylcyclohexane-1,2-diol diastereomers. As Senior Application Scientists, we have designed this center to address the nuanced difficulties of this specific separation, moving beyond generic advice to offer field-proven, scientifically-grounded solutions.

Understanding the Core Challenge: Why Is This Separation Difficult?

The primary difficulty in separating the diastereomers of this compound (cis and trans isomers) lies in their remarkably similar physical and chemical properties.

  • Similar Polarity and Size: Both diastereomers have the same molecular weight and functional groups (two hydroxyls, one methyl).[1][2] This results in nearly identical polarity, boiling points, and solubility profiles, making separation by standard distillation or simple crystallization challenging.

  • Conformational Flexibility: The cyclohexane ring is not static; it exists in rapidly interconverting chair conformations.[3] While the relative positions of the hydroxyl and methyl groups are fixed in each diastereomer (e.g., axial/equatorial), the overall molecular shape can fluctuate, averaging out the differences in how they interact with stationary phases in chromatography or crystal lattices.

The key to successful separation is to exploit the subtle, yet critical, differences in the three-dimensional arrangement of the functional groups.

Troubleshooting Guides by Technique

This section provides solutions to common problems encountered during the separation process, presented in a question-and-answer format.

2.1 High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing poor resolution or complete co-elution of my this compound diastereomers on a standard C18 column?

Answer: This is the most common issue. A C18 column separates primarily based on hydrophobicity. Since the cis and trans isomers have nearly identical hydrophobicity, a C18 column often lacks the selectivity to resolve them. The subtle difference in their 3D structure is not effectively recognized by the simple alkyl chains of the stationary phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase (Normal Phase): For diols, Normal Phase HPLC is often more effective than Reversed Phase.

    • Rationale: The hydroxyl groups are the primary point of interaction. A polar stationary phase (like silica or diol) will interact directly with these groups. The different spatial arrangement of the hydroxyls in the cis and trans isomers will lead to different retention times.

    • Action: Start with a mobile phase of hexane and isopropanol (or ethanol). Methodically vary the percentage of the alcohol component. A lower percentage of alcohol will increase retention and may improve resolution.

  • Change the Stationary Phase (Reversed Phase): If you must use Reversed Phase, switch to a column that offers alternative separation mechanisms.

    • Phenyl-Hexyl Column: The phenyl rings provide π-π interaction capabilities. While the cyclohexane ring itself doesn't have a π-system, subtle interactions can still differentiate the overall shape of the diastereomers.

    • Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can lead to different hydrogen bonding interactions with the diol isomers.

  • Consider Chiral Columns: While used for enantiomers, chiral stationary phases can be remarkably effective at separating diastereomers.[4][5]

    • Rationale: Chiral columns are designed for stereochemical recognition. The fixed chiral environment of the stationary phase can interact differently with the distinct 3D shapes of the cis and trans diastereomers. Columns like those based on polysaccharide derivatives (e.g., cellulose or amylose) are excellent starting points.

2.2 Gas Chromatography (GC)

Question: My GC analysis shows a single broad peak, or two poorly resolved peaks, for my diol sample. How can I improve this?

Answer: Direct injection of diols, especially cyclic diols, into a GC can be problematic. The polar hydroxyl groups can lead to strong interactions with the stationary phase, causing peak tailing and poor resolution. High injector temperatures can also cause on-column dehydration.[6][7]

Troubleshooting Steps:

  • Derivatization is Key: The most effective solution is to cap the polar hydroxyl groups through derivatization. This makes the molecules more volatile and less prone to undesirable interactions.

    • Silylation: Convert the diols to their trimethylsilyl (TMS) ethers using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). The resulting TMS-ethers are much more volatile and chromatograph beautifully. The different stereochemistry of the starting diols will result in diastereomeric TMS-ethers with different chromatographic behavior.

    • Acetylation: Convert the diols to their diacetate esters using acetic anhydride. This is another effective way to increase volatility and improve peak shape.

  • Choose the Right Column:

    • Rationale: After derivatization, the separation will depend on the subtle differences in the shape of the derivatized molecules.

    • Action: A mid-polarity column (e.g., a 50% phenyl-polysiloxane) or a wax column (polyethylene glycol) often provides better selectivity for these types of isomers than a standard non-polar column (like a 5% phenyl-polysiloxane).[8]

2.3 Crystallization

Question: I've tried cooling crystallization from several solvents, but the resulting solid has the same diastereomeric ratio as my starting material. What's going wrong?

Answer: This indicates that the diastereomers are co-crystallizing or forming a solid solution. Because of their similar structures, it can be energetically favorable for them to pack together in a crystal lattice rather than one isomer selectively crystallizing out.

Troubleshooting Steps:

  • Systematic Solvent Screening: Do not give up on crystallization after trying only a few solvents. Create a systematic screen.

    • Action: Use small-scale vials and test a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water, and mixtures thereof). Try slow evaporation, slow cooling, and vapor diffusion methods.[9]

  • Seeding: If you have a small amount of one pure diastereomer (perhaps from a preparative HPLC run), use it to seed a supersaturated solution of your mixture.[9]

    • Rationale: The seed crystal provides a template for molecules of the same stereochemistry to add to the lattice, promoting the crystallization of the desired isomer.

  • Derivatization for Crystallization: Just as with GC, derivatization can be a powerful tool.

    • Rationale: Converting the diols to derivatives (e.g., esters with a bulky acid chloride like 3,5-dinitrobenzoyl chloride) dramatically changes their crystal packing properties. The large, rigid aromatic groups will force the molecules into more defined conformations, often leading to one diastereomer having a much lower solubility and crystallizing out preferentially.[10]

Advanced Strategy: Derivatization for Enhanced Chromatographic Separation

When optimizing chromatographic conditions is insufficient, derivatization is the most reliable path to achieving baseline separation. By converting the diols into a new pair of diastereomers with different physical properties, their separability can be dramatically enhanced.[10][11]

Protocol: Derivatization with a Chiral Derivatizing Agent (CDA)

This protocol is for analytical purposes (e.g., accurately determining a diastereomeric ratio) but can be scaled up for preparative separation. Using a chiral agent converts your pair of diastereomers into a new pair of diastereomers with potentially much larger differences in their properties.

  • Reagent Selection: Choose an enantiomerically pure chiral derivatizing agent. A common choice is Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

  • Reaction Setup:

    • In a dry vial under an inert atmosphere (e.g., nitrogen), dissolve your this compound mixture (approx. 5 mg) in a dry, aprotic solvent like dichloromethane (DCM, 1 mL).

    • Add a non-nucleophilic base, such as pyridine or DMAP (4-dimethylaminopyridine) (approx. 1.2 equivalents per hydroxyl group).

    • Cool the mixture to 0 °C in an ice bath.

  • Derivatization:

    • Slowly add the chiral derivatizing agent (e.g., Mosher's acid chloride, 1.1 equivalents per hydroxyl group) to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting diol.

  • Workup:

    • Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (2 x 2 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • The resulting residue contains the diastereomeric esters. This mixture can now be analyzed by HPLC or even NMR. The bulky, chiral groups will create a much greater difference in how the two new diastereomers interact with a standard (achiral) stationary phase, often leading to baseline separation.

Experimental Protocols & Data Visualization
Method Development Workflow

The following diagram outlines a logical workflow for developing a separation method for this compound diastereomers.

MethodDevWorkflow cluster_0 Initial Analysis cluster_1 Primary Separation Technique cluster_2 Troubleshooting & Optimization cluster_3 Advanced Strategy cluster_4 Final Method start Diastereomer Mixture check_purity Initial Purity/Ratio Check (GC-MS, NMR) start->check_purity hplc HPLC (Normal Phase) check_purity->hplc gc GC (Direct Injection) check_purity->gc cryst Crystallization check_purity->cryst opt_hplc Optimize Mobile Phase & Column hplc->opt_hplc opt_gc Poor Peak Shape? gc->opt_gc opt_cryst Co-crystallization? cryst->opt_cryst derivatize Derivatization (Silylation/Esterification) opt_hplc->derivatize if resolution still poor final_method Validated Separation Method opt_hplc->final_method if successful opt_gc->derivatize opt_cryst->derivatize if needed derivatize->final_method

Caption: Logical workflow for method development.

Troubleshooting Flowchart: HPLC Separation

HPLCTroubleshooting start Poor Resolution in HPLC q1 Are you using Reversed Phase (C18)? start->q1 a1_yes Switch to Normal Phase (Silica, Diol column) Hexane/IPA mobile phase q1->a1_yes Yes a1_no Optimize Normal Phase Conditions q1->a1_no No q2 Still poor resolution? a1_yes->q2 a1_no->q2 a2_yes Consider Alternative Phases: - Phenyl-Hexyl - Chiral Column (e.g., Chiralpak) q2->a2_yes Yes end Achieved Separation q2->end No, Resolved q3 Is separation critical for quantification? a2_yes->q3 a3_yes Proceed to Derivatization (e.g., Mosher's Esters) for baseline separation q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting flowchart for HPLC separation.

Table 1: Example HPLC Method Comparison
MethodStationary PhaseMobile Phase (Isocratic)Flow Rate (mL/min)Resolution (Rs)Comments
AC18 (Reversed Phase)60:40 Methanol:Water1.0< 0.5Typical result showing co-elution.
BSilica (Normal Phase)95:5 Hexane:Isopropanol1.01.2Partial separation achieved.
CChiralpak AD90:10 Hexane:Isopropanol0.8> 2.0Baseline separation. Chiral phase offers superior selectivity.[4][5]
Frequently Asked Questions (FAQs)

Q1: Can I use NMR to determine the ratio of my diastereomers without separating them? A1: Yes, absolutely. This should be one of your first steps. The cis and trans isomers will have distinct signals in both ¹H and ¹³C NMR spectra due to the different chemical environments of the protons and carbons. For example, the protons attached to the carbons bearing the hydroxyl groups (the CH-OH protons) will likely have different chemical shifts and coupling constants. By integrating these unique signals, you can accurately determine the diastereomeric ratio of your mixture.

Q2: My synthesis is supposed to yield only one diastereomer, but I'm seeing a mixture. Why? A2: This can happen for several reasons. The stereoselectivity of your reaction may not be 100%. For reactions involving cyclic intermediates or transition states, minor reaction pathways can lead to the formation of the other diastereomer. Alternatively, if your reaction conditions are harsh (e.g., strongly acidic or basic), you might be causing epimerization at one of the stereocenters, leading to a mixture.

Q3: Is Supercritical Fluid Chromatography (SFC) a viable option for this separation? A3: Yes, SFC is an excellent technique to consider. It often provides selectivity that is different from both HPLC and GC. Using a chiral stationary phase with SFC is a particularly powerful combination for separating all types of stereoisomers, including diastereomers, and is widely used in the pharmaceutical industry.[9]

References
  • Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. RSC Publishing.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (1S,2R,4S)-4-methylcyclohexane-1,2-diol.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). 4-methylcyclohexene. In Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
  • O Chem WWU. (2021, July 12). Chem 251 - 4 Methylcyclohexene Lab Lecture [Video]. YouTube. [Link]
  • MicroSolv Technology Corporation. (2025, June 19).
  • ResearchGate. (n.d.). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b).... [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety....
  • Science Lab. (2020, December 2). Synthesis of 4-Methylcyclohexene [Video]. YouTube. [Link]
  • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]
  • Bartleby. (n.d.). The Synthesis Of An Alkene 4-Methylcyclohexanol. [Link]
  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University Science B, 6(1), 74–78. [Link]
  • Google Patents. (n.d.).
  • Harada, N. (2018).
  • ResearchGate. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools.... [Link]
  • ResearchGate. (n.d.). Direct Crystallization of Enantiomers and Dissociable Diastereomers. [Link]
  • Wikipedia. (n.d.). Cyclohexane-1,2-diol. [Link]
  • Harada, N. (2018).
  • ResearchGate. (n.d.). Fig. 3.
  • Cheméo. (n.d.). Chemical Properties of 1-Methylcyclohexane-cis-1,2-diol (CAS 52718-65-7). [Link]
  • PubMed Central. (2023, March 27). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation and enantiomer recognition behaviour of crown ethers.... [Link]
  • Journal of Zhejiang University. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC.
  • ResearchGate. (n.d.). Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol. [Link]
  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University Science B, 6(1), 74–78. [Link]

Sources

Technical Support Center: Synthesis of 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-methylcyclohexane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this important vicinal diol. We will explore common side reactions, provide in-depth troubleshooting advice, and offer a validated protocol to ensure the successful and reproducible synthesis of your target molecule.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that users frequently encounter. The question-and-answer format is designed to help you quickly diagnose and solve experimental challenges.

Question 1: My yield of cis-4-methylcyclohexane-1,2-diol from the potassium permanganate (KMnO₄) reaction is extremely low, and the reaction mixture turned into a thick brown sludge that is difficult to work with. What is going wrong?

This is a classic issue when using potassium permanganate for dihydroxylation. The brown sludge is manganese dioxide (MnO₂), a byproduct of the reaction. While its presence is expected, excessive formation or poor yields point to specific problems with your reaction conditions.

Plausible Causes:

  • Incorrect Reaction Temperature: The dihydroxylation with KMnO₄ must be performed under cold conditions (typically 0-5 °C). If the temperature rises, the permanganate becomes a much more aggressive oxidizing agent, leading to side reactions.[1][2]

  • Incorrect pH: The reaction requires a basic (alkaline) solution. In neutral or acidic conditions, KMnO₄ will readily cleave the C-C bond of the newly formed diol.[1]

  • Reaction Time: Allowing the reaction to proceed for too long, even at low temperatures, can lead to over-oxidation.

  • Inefficient Quenching and Work-up: The reaction must be effectively quenched to destroy any remaining permanganate, and the MnO₂ byproduct must be properly handled to isolate the product.

Solutions & Pro-Tips:

  • Strict Temperature Control: Vigorously stir the reaction mixture in an ice/salt bath to maintain an internal temperature below 5 °C throughout the KMnO₄ addition.

  • Ensure Basicity: Use a dilute solution of sodium hydroxide (e.g., 0.1 M) as the reaction solvent to maintain an alkaline pH.

  • Monitor by TLC: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (4-methylcyclohexene). Quench the reaction as soon as the alkene is consumed.

  • Effective Work-up:

    • Quench the reaction by adding a saturated solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) until the purple/green color disappears completely and only the brown MnO₂ precipitate remains.

    • Filter the entire mixture through a pad of Celite® to remove the fine MnO₂ particles. This is a critical step; gravity filtration is often too slow, and the fine precipitate can clog filter paper. A Büchner funnel with a Celite® pad is recommended.

    • Thoroughly wash the Celite® pad with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover all the adsorbed product.

Question 2: My final product from the KMnO₄ reaction is acidic, and the NMR/IR spectra show carbonyl peaks (around 1700-1725 cm⁻¹) and a broad OH stretch characteristic of a carboxylic acid. Why did I get oxidative cleavage?

This is the most significant side reaction in permanganate dihydroxylations. You have cleaved the carbon-carbon bond of the target diol, likely forming 2-methyl-5-oxohexanoic acid or further oxidation products.

Plausible Causes:

  • Reaction Conditions Too Harsh: As mentioned in the previous question, elevated temperatures or non-alkaline conditions are the primary culprits. Potassium permanganate is a powerful oxidant, and under harsh conditions, it will not stop at the diol stage.[1][3][4]

  • Use of Concentrated Reagents: Using overly concentrated solutions of KMnO₄ can create localized "hot spots" where the temperature rises, initiating oxidative cleavage.

Solutions & Pro-Tips:

  • Adhere to Cold, Dilute, Basic Conditions: This cannot be overstressed. Use a pre-chilled, dilute solution of KMnO₄ and add it slowly to the cold, basic solution of the alkene.

  • Consider an Alternative Reagent: If oxidative cleavage remains a persistent issue, switching to osmium tetroxide (OsO₄) is the most reliable solution. OsO₄ is far more selective for dihydroxylation and does not typically cause C-C bond cleavage.[1][3][5] Due to its toxicity and expense, it is almost always used in catalytic amounts with a co-oxidant.

The following diagram illustrates the desired dihydroxylation pathway versus the undesired oxidative cleavage pathway.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products Alkene 4-Methylcyclohexene Diol Desired Product: This compound Alkene->Diol  Cold, Dilute,  Basic Conditions Cleavage Side Product: Oxidative Cleavage Products (e.g., dicarboxylic acids) Alkene->Cleavage  Warm or  Acidic/Neutral  Conditions KMnO4 KMnO₄

Caption: Reaction pathways for the oxidation of 4-methylcyclohexene with KMnO₄.

Question 3: I'm attempting to synthesize trans-4-methylcyclohexane-1,2-diol via epoxidation followed by acid-catalyzed hydrolysis, but my final product is a mixture of isomers. How can I improve the stereoselectivity and regioselectivity of the ring-opening?

This two-step sequence is the correct strategy for obtaining a trans-diol.[3] The epoxidation step is typically clean, but the acid-catalyzed ring-opening of the epoxide is where stereochemical and regiochemical control can be lost.

Plausible Causes:

  • Mechanism of Ring Opening: The acid-catalyzed ring-opening of an epoxide proceeds via an Sₙ2-like backside attack of the nucleophile (water) on the protonated epoxide.[6] This mechanism ensures the trans stereochemistry. However, the regioselectivity (which carbon is attacked) can be complicated.

  • Regioselectivity Issues: For an unsymmetrical epoxide like 4-methylcyclohexene oxide, nucleophilic attack can occur at either of the two epoxide carbons.

    • Under acidic conditions , the reaction has some Sₙ1 character. The nucleophile preferentially attacks the carbon that can better stabilize a positive charge (the more substituted carbon).[7]

    • Under basic conditions , the reaction is a pure Sₙ2 process, and the nucleophile attacks the less sterically hindered carbon.[7] For 4-methylcyclohexene oxide, both carbons are secondary, but one is sterically more accessible than the other, leading to potential mixtures.

  • Carbocation Rearrangements: While less common for epoxides compared to other systems, strong acidic conditions could potentially lead to minor rearrangement byproducts.

Solutions & Pro-Tips:

  • Use Dilute, Non-Nucleophilic Acid: Employ a dilute aqueous solution of a strong, non-nucleophilic acid like perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) at room temperature. This promotes hydrolysis without introducing competing nucleophiles.

  • Control the Stoichiometry: Use only a catalytic amount of acid. Excess acid can promote side reactions, including polymerization of the epoxide.

  • Consider Enzymatic Hydrolysis: For ultimate control, epoxide hydrolase enzymes can offer exceptional regio- and enantioselectivity in epoxide ring-opening, though this is a more advanced biochemical approach.[8]

Frequently Asked Questions (FAQs)

FAQ 1: Which method is superior for synthesizing cis-4-methylcyclohexane-1,2-diol: KMnO₄ or catalytic OsO₄?

For laboratory-scale synthesis where yield, purity, and reproducibility are paramount, the catalytic OsO₄ method (e.g., the Upjohn dihydroxylation using NMO as the co-oxidant) is unequivocally superior.[9][10] While KMnO₄ is inexpensive, it is notorious for giving lower yields due to over-oxidation side reactions.[3][4] OsO₄ is highly selective and provides clean, high-yield conversions to the cis-diol with minimal side products.[5] The primary drawbacks of OsO₄ are its high cost and extreme toxicity, but these are effectively managed by using it in catalytic amounts.

FeatureCold, Dilute KMnO₄Catalytic OsO₄ / NMOEpoxidation + Acid Hydrolysis
Stereochemistry Syn (forms cis-diol)Syn (forms cis-diol)Anti (forms trans-diol)
Typical Yield Moderate to LowHigh to ExcellentHigh
Key Side Reaction Oxidative CleavageNone (if co-oxidant works)Regioisomers, Polymerization
Cost Very LowHigh (but used catalytically)Low to Moderate
Safety Concerns Strong OxidizerHighly Toxic, VolatilePeroxyacids are explosive
Reliability Operator-dependentVery HighHigh

FAQ 2: What is the best analytical method to confirm the stereochemistry of my diol product?

Confirming the relative stereochemistry (cis vs. trans) is crucial.

  • ¹H NMR Spectroscopy: The coupling constants (³J) between the protons on the diol-bearing carbons (C1 and C2) can be diagnostic. In a rigid cyclohexane chair conformation, trans-diaxial protons typically show a large coupling constant (8-13 Hz), while cis (axial-equatorial) or trans-diequatorial protons show smaller coupling constants (2-5 Hz).

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbons in the cyclohexane ring can be compared to literature values for known cis and trans isomers. Symmetry can also be a clue; the cis isomer may have a higher degree of symmetry than the trans isomer, resulting in fewer unique carbon signals.

  • Derivatization: Reacting the diol with acetone and an acid catalyst to form an acetonide (a cyclic ketal) is a definitive chemical test. Only a cis-diol can readily form the five-membered acetonide ring. The trans-diol will not react under these conditions.

Validated Experimental Protocol: syn-Dihydroxylation via Upjohn Conditions

This protocol describes the reliable synthesis of cis-4-methylcyclohexane-1,2-diol from 4-methylcyclohexene using catalytic osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[9][10]

Safety Warning: Osmium tetroxide is highly toxic, volatile, and can cause serious harm, especially to the eyes. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Osmium-containing waste must be quenched and disposed of according to institutional guidelines.

G OsO4 OsO₄ (Os⁸⁺) Ester Osmate (VI) Ester Intermediate OsO4->Ester [3+2] Cycloaddition Alkene 4-Methyl- cyclohexene Alkene->Ester Diol cis-Diol Product Ester->Diol Hydrolysis (H₂O) OsVI Reduced Osmium (Os⁶⁺) Ester->OsVI OsVI->OsO4 Re-oxidation NM N-Methyl- morpholine OsVI->NM O Transfer NMO NMO (Co-oxidant) NMO->OsVI

Caption: The catalytic cycle for the Upjohn dihydroxylation.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
4-Methylcyclohexene96.171.00 g10.41.0
N-Methylmorpholine N-oxide (NMO)135.17 (monohydrate)1.52 g11.41.1
Osmium Tetroxide (OsO₄)254.2326 mg0.1040.01
Acetone-20 mL--
Water-5 mL--
Saturated aq. Na₂SO₃-15 mL--
Ethyl Acetate-50 mL--
Anhydrous MgSO₄----

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (10.4 mmol) of 4-methylcyclohexene and 1.52 g (11.4 mmol) of NMO in a solvent mixture of 20 mL of acetone and 5 mL of water.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until it is thoroughly chilled to ~0-5 °C.

  • Catalyst Addition: In the fume hood, carefully add 26 mg (0.104 mmol, 1 mol%) of OsO₄ to the stirring reaction mixture. The solution will typically turn a dark brown/black color.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), visualizing with a permanganate stain. The starting alkene should be consumed.

  • Quenching: Cool the flask in an ice bath and slowly add 15 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes. The color of the solution should lighten.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure cis-4-methylcyclohexane-1,2-diol.

References
  • Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4.
  • YouTube. (2021). KMnO4 Dihydroxylation Mechanism | Organic Chemistry.
  • Sparkl. (n.d.). Revision Notes - Oxidation of Alkenes: Cold Dilute and Hot Concentrated KMnO₄.
  • Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes.
  • Pearson. (n.d.). Dihydroxylation Explained.
  • Chemistry LibreTexts. (2019). 11.3.2 Dihydroxylation.
  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes.
  • OrgoSolver. (n.d.). 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4).
  • Slideshare. (n.d.). 11. Oso4.
  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation.
  • IRIS. (n.d.). Dearomative Dihydroxylation with Arenophiles.
  • Royal Society of Chemistry. (2020). 4.1.1.5. Synthesis of trans-Cyclohexane-1,2-diol.
  • National Institutes of Health (NIH). (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation.
  • ACS Publications. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • PubChem. (n.d.). This compound.
  • Unknown Source. (n.d.). 4-Methylcyclohexene Synthesis.
  • Wikipedia. (n.d.). Dihydroxylation.
  • PubChem. (n.d.). (1S,2R,4S)-4-methylcyclohexane-1,2-diol.
  • ResearchGate. (2025). A simple synthesis of 4-cyclohexene-1,2-cis-diol and its use as the precursor of a functionalized cyclohexenone synthon.
  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening.
  • YouTube. (2022). Steps For a Dihydroxylation Reaction.
  • ResearchGate. (2025). Synthesis of epocyclohexane by cyclohexene epoxidation in liquid phase.
  • Organic Syntheses. (n.d.). 1,2-cyclohexanedione dioxime.
  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • RSC Publishing. (n.d.). Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide.
  • Bartleby. (n.d.). The Synthesis Of An Alkene 4-Methylcyclohexanol.
  • PubChem. (n.d.). 4-Methylcyclohexanone.
  • Quora. (2020). How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol?.
  • Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione.
  • JoVE. (2009). Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol.
  • Study.com. (n.d.). Show the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone....
  • RSC Publishing. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.
  • European Patent Office. (n.d.). Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol.
  • ResearchGate. (n.d.). 1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent....

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Methylcyclohexane-1,2-diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methylcyclohexane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. This resource offers practical, field-proven insights to help you optimize your reaction conditions and achieve high yields and desired stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from 4-methylcyclohexene?

A1: The synthesis of this compound from 4-methylcyclohexene is primarily achieved through the syn-dihydroxylation of the alkene. The two most common and reliable methods are:

  • Potassium Permanganate (KMnO₄) Oxidation: This method involves the use of cold, dilute, and basic potassium permanganate to achieve syn-dihydroxylation. It is a cost-effective method but can be prone to over-oxidation if not carefully controlled.[1][2][3]

  • Osmium Tetroxide (OsO₄) Catalyzed Dihydroxylation: Osmium tetroxide is a highly efficient and selective reagent for syn-dihydroxylation, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[4][5] For enantioselective synthesis, the Sharpless Asymmetric Dihydroxylation, which employs a chiral ligand, is the state-of-the-art method.[6][7][8]

A less common method that results in anti-dihydroxylation involves the epoxidation of the alkene followed by acid-catalyzed ring-opening. This would yield trans-4-methylcyclohexane-1,2-diol.

Q2: How does the methyl group on the cyclohexene ring influence the stereochemistry of the diol product?

A2: The methyl group at the C4 position of the cyclohexene ring introduces an element of steric hindrance that can influence the facial selectivity of the dihydroxylation reaction. The oxidizing agent (KMnO₄ or OsO₄) will preferentially attack the less sterically hindered face of the double bond. This can lead to a mixture of diastereomers. The exact ratio of these diastereomers can be influenced by the specific reagents and reaction conditions used. For instance, in Sharpless Asymmetric Dihydroxylation, the choice of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) will dictate which enantiomer is formed preferentially.[6][7]

Q3: What are the expected diastereomers of this compound from a syn-dihydroxylation?

A3: The syn-dihydroxylation of 4-methylcyclohexene will result in the formation of two hydroxyl groups on the same side of the cyclohexane ring. Due to the presence of the methyl group, two diastereomeric products can be formed. The nomenclature of these diastereomers will depend on the relative stereochemistry of the methyl group and the two hydroxyl groups.

Q4: How can I purify the synthesized this compound and separate the diastereomers?

A4: Purification of this compound typically involves chromatographic techniques. Column chromatography on silica gel is a common method for separating the desired diol from byproducts and unreacted starting material.

Separating the diastereomers can be more challenging and may require more advanced techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate enantiomers, while standard silica or reverse-phase columns may be effective for separating diastereomers.[9][10]

  • Gas Chromatography (GC): Derivatization of the diols to more volatile compounds can facilitate their separation by GC on a suitable column.[11]

  • Crystallization: In some cases, fractional crystallization can be employed to separate diastereomers if they have significantly different solubilities.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure vigorous stirring, especially in heterogeneous mixtures.
Over-oxidation (with KMnO₄) Using hot or concentrated KMnO₄, or acidic/neutral conditions can lead to oxidative cleavage of the diol, forming dicarboxylic acids.[1][4]Strictly maintain a low temperature (0-5 °C) and basic pH (>8) throughout the addition of KMnO₄. Use a dilute solution of potassium permanganate.
Sub-optimal Reagent Stoichiometry An incorrect ratio of alkene to oxidizing agent can result in either incomplete reaction or the formation of byproducts.Carefully calculate and measure the molar equivalents of all reagents. For catalytic OsO₄ reactions, ensure the correct loading of the catalyst and co-oxidant.
Poor Quality Reagents Impure starting material (4-methylcyclohexene) or degraded reagents can lead to low conversion and side reactions.Purify the 4-methylcyclohexene by distillation before use.[12][13] Ensure that the oxidizing agents and other reagents are of high purity and have been stored correctly.
Issues with Catalytic Cycle (for OsO₄) In catalytic OsO₄ dihydroxylation, the regeneration of the active Os(VIII) species by the co-oxidant (e.g., NMO) is crucial. If this cycle is inefficient, the reaction will slow down or stop.Ensure the co-oxidant is fresh and added in the correct stoichiometric amount. The presence of certain functional groups can sometimes interfere with the catalytic cycle.
Problem 2: Formation of Unexpected Byproducts

Possible Causes & Solutions

Possible Cause Explanation Recommended Action
Oxidative Cleavage As mentioned, this is a major side reaction with KMnO₄ under harsh conditions, leading to the formation of 6-oxoheptanoic acid.Control the temperature and pH meticulously when using KMnO₄.[1][4]
Formation of trans-diol If the reaction conditions inadvertently lead to the formation of an epoxide intermediate followed by ring-opening, the trans-diol will be formed as a byproduct.Ensure that no acidic contaminants are present that could catalyze epoxidation and subsequent hydrolysis.
Byproducts from the Starting Material Impurities in the starting 4-methylcyclohexene can lead to the formation of other diols or reaction byproducts.Analyze the purity of the starting alkene by GC-MS or NMR before the reaction.[14]
Problem 3: Difficulty in Isolating and Purifying the Product

Possible Causes & Solutions

Possible Cause Explanation Recommended Action
Emulsion Formation during Workup The presence of manganese dioxide (MnO₂) from KMnO₄ reactions or osmium byproducts can lead to the formation of stable emulsions during aqueous workup, making extraction difficult.Filter the reaction mixture through a pad of celite to remove solid byproducts before extraction. Adding a saturated solution of sodium chloride (brine) can help to break emulsions.
Co-elution of Diastereomers The diastereomers of this compound may have very similar polarities, making their separation by standard column chromatography challenging.Optimize the solvent system for column chromatography. A less polar solvent system may provide better separation. Consider using HPLC with a suitable column for baseline separation.[9][10]
Product is Water-Soluble Diols can have significant water solubility, leading to loss of product into the aqueous phase during extraction.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). Saturate the aqueous layer with NaCl to decrease the solubility of the diol in the aqueous phase.

Experimental Protocols

Protocol 1: syn-Dihydroxylation using Potassium Permanganate

This protocol provides a general procedure for the synthesis of this compound using potassium permanganate.

Materials:

  • 4-methylcyclohexene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Celite

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylcyclohexene in a mixture of tert-butanol and water at 0 °C.

  • Prepare a solution of potassium permanganate and sodium hydroxide in water and cool it to 0 °C.

  • Add the cold KMnO₄ solution dropwise to the stirred alkene solution, maintaining the temperature between 0 and 5 °C. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue stirring at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium bisulfite or sodium sulfite until the brown manganese dioxide precipitate is dissolved.

  • Filter the mixture through a pad of celite to remove any remaining solids.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic syn-Dihydroxylation using Osmium Tetroxide (Upjohn Dihydroxylation)

This protocol describes the use of a catalytic amount of OsO₄ with NMO as the co-oxidant.

Materials:

  • 4-methylcyclohexene

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methylcyclohexene in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) to the solution and stir until it dissolves.

  • To the stirred solution, add a catalytic amount of the osmium tetroxide solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within a few hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel.

Visualizations

General Workflow for Dihydroxylation and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start: 4-Methylcyclohexene reagents Select Dihydroxylation Method (KMnO4 or OsO4) start->reagents reaction Perform Dihydroxylation reagents->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor workup Aqueous Workup & Extraction monitor->workup low_yield Low Yield? monitor->low_yield purify Column Chromatography workup->purify byproducts Byproducts? workup->byproducts analysis Characterize Product (NMR, GC-MS, etc.) purify->analysis separation_issues Separation Issues? purify->separation_issues incomplete_rxn Incomplete Reaction -> Extend time/temp low_yield->incomplete_rxn over_oxidation Over-oxidation -> Control temp/pH low_yield->over_oxidation cleavage Oxidative Cleavage -> Milder conditions byproducts->cleavage trans_diol trans-Diol Formation -> Check for acid byproducts->trans_diol emulsion Emulsion -> Filter, add brine separation_issues->emulsion coelution Co-elution -> Optimize chromatography separation_issues->coelution

Caption: A flowchart of the synthesis and troubleshooting process.

Decision Tree for Method Selection

G start Goal: Synthesize This compound enantio Is Enantioselectivity Required? start->enantio sharpless Use Sharpless Asymmetric Dihydroxylation (AD-mix) enantio->sharpless Yes racemic Considerations for Racemic Synthesis enantio->racemic No cost Is Cost a Major Factor? racemic->cost kmno4 Use Potassium Permanganate (KMnO4) (Cost-effective, requires careful control) cost->kmno4 Yes oso4 Use Catalytic Osmium Tetroxide (OsO4/NMO) (Higher yield and selectivity) cost->oso4 No

Caption: Decision tree for selecting a dihydroxylation method.

References

  • Filo. (2025, September 25). (c) Explain the reason behind the diastereoselectivities for this dihydroxylation reaction.[15].
  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation).
  • The Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals.
  • Chem-Station. (2014, June 2). Sharpless Asymmetric Dihydroxylation (Sharpless AD).
  • Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry.
  • Journal of Chemical Education. (2025, August 6). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory.
  • Imperial College London. (n.d.). Experiment 7 Catalytic Asymmetric Dihydroxylation of Alkenes.
  • Unknown. (n.d.). 4-Methylcyclohexene Synthesis.
  • StudyMoose. (2024, February 29). Synthesis of 4-Methylcyclohexene: A Comprehensive Laboratory Approach.
  • The Royal Society of Chemistry. (2020, August 28). 4.1.1.5. Synthesis of trans-Cyclohexane-1,2-diol.
  • Reddit. (2024, June 8). Any tips handling OsO4 (and preparing a Pyridine stock solution) ?.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes.
  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.
  • YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene.
  • EduBirdie. (n.d.). Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol.
  • ResearchGate. (2025, August 10). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one.
  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • The Royal Society of Chemistry. (n.d.). Instrumentation and chemicals.
  • Chemistry LibreTexts. (2019, June 5). 11.3.2 Dihydroxylation.
  • Chemistry Stack Exchange. (2021, May 19). How to make cyclohex-4-ene-1,2-diol from cyclohexa-1,4-diene?.
  • Wikipedia. (n.d.). Dihydroxylation.
  • ResearchGate. (2025, August 7). Development of the Directed Dihydroxylation Reaction.
  • Chemistry LibreTexts. (2015, July 15). 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide.
  • PubChem. (n.d.). (1S,2R,4S)-4-methylcyclohexane-1,2-diol.
  • National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • Khan Academy. (n.d.). Syn dihydroxylation.
  • YouTube. (2021, July 12). 4 Methylcyclohexene Lab Lecture - Chem 251.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Purification of cyclohexane - US4433194A.
  • Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4.
  • Master Organic Chemistry. (n.d.). Dihydroxylation of alkenes with cold, dilute KMnO4 to give vicinal diols.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety. X-Ray molecular structure of two stereoisomers of 4′-isopropenyl-7,9-dioxabicyclo[4.3.0]nonane-8-spirocyclohexan-3′-yl p-bromobenzoate.
  • Chemistry LibreTexts. (2020, July 20). 12.9: Dihydroxylation.
  • Journal of Chemical Education. (2008, July). Evaluating Mechanisms of Dihydroxylation by Thin-Layer Chromatography: A Microscale Experiment for Organic Chemistry.
  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • OrgoSolver. (n.d.). 1,2-Diol formation via syn dihydroxylation of alkenes with potassium manganate(VII) (KMnO4).
  • ResearchGate. (2023, March 14). Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening.
  • Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL.
  • MDPI. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • Unknown. (n.d.). compared using 13C nmr spectroscopy.

Sources

Technical Support Center: Troubleshooting Peak Broadening in the HPLC Analysis of 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-methylcyclohexane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals encountering peak broadening issues during HPLC analysis. As a polar, non-ionic analyte, this compound presents unique challenges that require a systematic and well-informed troubleshooting approach. This document provides in-depth, question-and-answer-based troubleshooting protocols grounded in established chromatographic principles to help you diagnose and resolve these issues efficiently.

Section 1: Understanding the Analyte: this compound

Before troubleshooting, it is crucial to understand the physicochemical properties of the analyte, as they dictate the optimal chromatographic conditions. This compound is a relatively small, polar molecule with two hydroxyl groups, making it highly water-soluble.[1][2] Its lack of significant chromophores means UV detection may require short wavelengths (e.g., < 210 nm) or alternative detection methods like Refractive Index (RI) or Evaporative Light Scattering (ELSD).

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₁₄O₂ [1]
Molecular Weight 130.18 g/mol [1][2]
Polarity High (due to two hydroxyl groups) Inferred
XLogP3 0.6 [1][2]

| Ionic State | Non-ionic | Inferred |

These properties, particularly its high polarity and non-ionic nature, are central to many of the peak shape issues discussed below.

Section 2: The Diagnostic Workflow: A Systematic Approach

Peak broadening is a common issue that can stem from multiple sources, including the mobile phase, column, sample, or the HPLC system itself.[3][4] A systematic approach is essential to avoid unnecessary changes and quickly identify the root cause. The following workflow provides a logical sequence for troubleshooting.

Troubleshooting_Workflow start Broad Peak Observed for This compound cat1 Category 1: Check Method & Mobile Phase Parameters start->cat1 q1_1 Is mobile phase composition correct? Is it fresh & degassed? cat1->q1_1 cat2 Category 2: Investigate Sample & Injection Conditions q2_1 Is the injection solvent weaker than or matched to the mobile phase? cat2->q2_1 cat3 Category 3: Evaluate Column Health q3_1 Is the stationary phase appropriate for a polar analyte? cat3->q3_1 cat4 Category 4: Inspect System (Extra-Column Effects) q4_1 Are all fittings secure with no dead volume? cat4->q4_1 q1_2 Is the flow rate optimal for the column? q1_1->q1_2 q1_2->cat2 If no improvement q2_2 Is the injection volume too high (overload)? q2_1->q2_2 q2_2->cat3 If no improvement q3_2 Has the column degraded? (Contamination, void) q3_1->q3_2 q3_2->cat4 If no improvement q4_2 Is tubing ID and length minimized? q4_1->q4_2 end_node Peak Shape Restored q4_2->end_node Resolution Achieved Extra_Column_Volume cluster_injector Injector cluster_connections Connections cluster_column Column cluster_connections2 Connections cluster_detector Detector injector Sample Loop tubing1 Connecting Tubing (Too long or wide ID) injector->tubing1 fitting1 Bad Fitting (Dead Volume) tubing1->fitting1 column Analytical Column fitting1->column fitting2 Bad Fitting (Dead Volume) column->fitting2 tubing2 Connecting Tubing (Too long or wide ID) fitting2->tubing2 detector Flow Cell (Large Volume) tubing2->detector

Sources

issues with the reproducibility of 4-methylcyclohexane-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methylcyclohexane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and reproducibility issues encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a valuable chiral building block in medicinal chemistry and materials science, typically proceeds via the dihydroxylation of 4-methylcyclohexene. While seemingly straightforward, this reaction is often plagued by reproducibility issues, primarily concerning yield and stereoselectivity (the formation of cis and trans isomers). The orientation of the incoming hydroxyl groups is highly sensitive to the chosen synthetic route and reaction conditions, leading to variable product mixtures that can be challenging to purify.

This guide will address these critical aspects, providing you with the expertise to control your reaction outcomes and troubleshoot effectively.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

Question: I am getting a very low yield of my desired diol. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, from the quality of your starting material to the reaction conditions. Let's break down the common culprits and their solutions.

  • Purity of the Starting Material (4-Methylcyclohexene): The synthesis of 4-methylcyclohexene via dehydration of 4-methylcyclohexanol can produce side products.[1][2][3][4] The presence of unreacted alcohol or isomeric alkene impurities can interfere with the dihydroxylation step.

    • Solution: Ensure the purity of your 4-methylcyclohexene by distillation and characterize it using techniques like IR spectroscopy to confirm the absence of the hydroxyl peak from the starting alcohol and the presence of the C=C bond peak.[1][5]

  • Suboptimal Reaction Conditions: The efficiency of dihydroxylation is highly dependent on temperature, reaction time, and the stoichiometry of reagents.

    • For Osmium Tetroxide (OsO₄) Mediated Dihydroxylation:

      • Catalyst Loading: Using a catalytic amount of the expensive and toxic OsO₄ is standard practice, but it requires a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide to regenerate the catalyst.[6][7][8] Insufficient co-oxidant will halt the catalytic cycle.

      • Temperature Control: These reactions are often run at low temperatures (e.g., 0 °C) to enhance selectivity and minimize side reactions.[7][9]

    • For Permanganate (KMnO₄) Mediated Dihydroxylation:

      • Temperature: This reaction must be performed under cold, alkaline conditions (Baeyer's test).[10] Elevated temperatures will lead to over-oxidation and cleavage of the diol, forming dicarboxylic acids.

    • For Epoxidation followed by Ring-Opening:

      • Epoxidation Step: Ensure complete conversion of the alkene to the epoxide. Peroxy acids like m-CPBA are commonly used.[11][12]

      • Hydrolysis Step: The ring-opening of the epoxide is typically acid-catalyzed.[13][14][15] Incomplete hydrolysis will result in a mixture of epoxide and diol.

  • Work-up and Purification Losses: The diol product is polar and may have some water solubility, leading to losses during aqueous work-up.

    • Solution: After quenching the reaction, ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate.[16] Drying the combined organic layers with a suitable drying agent (e.g., anhydrous sodium sulfate) is also crucial.[1] Purification by column chromatography or recrystallization should be optimized to minimize product loss.[17]

Problem 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Question: My product is a mixture of cis and trans isomers, and the ratio is not what I expected. How can I control the stereochemical outcome?

Answer: Controlling the diastereoselectivity is the most significant challenge in this synthesis. The choice of dihydroxylation method is the primary determinant of whether you obtain the syn (cis) or anti (trans) diol.

  • To Favor the cis-Diol (syn-dihydroxylation):

    • Method: Use osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄).[18][19]

    • Mechanism: Both reagents proceed through a cyclic intermediate (an osmate ester for OsO₄ and a manganate ester for KMnO₄) where both oxygen atoms are delivered to the same face of the double bond, resulting in syn-addition.[14][15][18]

    • Troubleshooting:

      • If you are using OsO₄ and still getting a mixture, ensure that the reaction conditions are not promoting a secondary, less selective reaction pathway. The use of chiral ligands in a Sharpless Asymmetric Dihydroxylation can significantly enhance stereoselectivity.[6][7][8][20]

      • For KMnO₄, strictly maintain a low temperature and alkaline pH.

  • To Favor the trans-Diol (anti-dihydroxylation):

    • Method: This is a two-step process involving epoxidation of the alkene followed by acid-catalyzed ring-opening.[16][18]

    • Mechanism: The epoxidation step forms a cyclic ether on one face of the double bond. The subsequent acid-catalyzed hydrolysis involves a backside attack by a water molecule on the protonated epoxide, leading to an inversion of configuration at one of the carbon atoms and resulting in the trans-diol.[16][19]

    • Troubleshooting:

      • If you are obtaining the cis-diol as a significant byproduct, it may indicate that the ring-opening is not proceeding exclusively through the desired SN2-like mechanism. Ensure strongly acidic conditions for the hydrolysis step.

Data Summary Table: Reagent Choice and Expected Stereochemical Outcome
Reagent SystemStereochemical OutcomeKey Considerations
OsO₄ (catalytic), NMO or K₃[Fe(CN)₆]Predominantly cis (syn-addition)[18]Highly reliable for syn-dihydroxylation. Toxic and expensive.
Cold, alkaline KMnO₄Predominantly cis (syn-addition)[10][18]Prone to over-oxidation if not performed at low temperatures.
1. m-CPBA or other peroxy acid 2. H₃O⁺Predominantly trans (anti-addition)[16][18]Two-step process. Requires careful control of the hydrolysis step.

Experimental Workflow Diagrams

Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_sm Check Purity of 4-Methylcyclohexene start->check_sm purify_sm Purify by Distillation & Characterize (IR, NMR) check_sm->purify_sm Impure sm_ok Starting Material is Pure check_sm->sm_ok Pure purify_sm->sm_ok check_conditions Review Reaction Conditions sm_ok->check_conditions optimize_reagents Optimize Reagent Stoichiometry (esp. co-oxidant) check_conditions->optimize_reagents Suboptimal optimize_temp Ensure Optimal Temperature Control check_conditions->optimize_temp Suboptimal conditions_ok Conditions are Optimized check_conditions->conditions_ok Optimal optimize_reagents->conditions_ok optimize_temp->conditions_ok check_workup Evaluate Work-up & Purification conditions_ok->check_workup optimize_extraction Optimize Extraction Protocol check_workup->optimize_extraction Inefficient optimize_purification Refine Purification Method (Chromatography/Recrystallization) check_workup->optimize_purification Losses during purification success Improved Yield check_workup->success Efficient optimize_extraction->success optimize_purification->success

Caption: A decision tree for troubleshooting low product yield.

Controlling Diastereoselectivity

DiastereoselectivityControl start Desired Diastereomer of this compound cis_diol Target: cis-Diol (syn-addition) start->cis_diol trans_diol Target: trans-Diol (anti-addition) start->trans_diol oso4_kmno4 Use OsO4/NMO or Cold, Alkaline KMnO4 cis_diol->oso4_kmno4 epoxidation Step 1: Epoxidation (e.g., m-CPBA) trans_diol->epoxidation cis_product cis-4-Methylcyclohexane-1,2-diol oso4_kmno4->cis_product hydrolysis Step 2: Acid-Catalyzed Ring Opening (H3O+) epoxidation->hydrolysis trans_product trans-4-Methylcyclohexane-1,2-diol hydrolysis->trans_product

Sources

Technical Support Center: Purification of 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of 4-methylcyclohexane-1,2-diol. This document offers a comprehensive overview of common impurities, troubleshooting strategies for various purification techniques, and detailed, step-by-step protocols.

Understanding the Chemistry: Potential Impurities

The purity of this compound is fundamentally linked to its synthesis route. A common laboratory-scale synthesis involves the dihydroxylation of 4-methylcyclohexene. The choice of reagents and reaction conditions for this transformation will dictate the impurity profile of the crude product.

Common Synthesis Pathway:

4-methylcyclohexene is treated with an oxidizing agent, such as cold, alkaline potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄), to yield the vicinal diol.

Potential Impurities Include:

  • Unreacted Starting Material: Residual 4-methylcyclohexene.

  • Precursor Alcohol: 4-methylcyclohexanol, if the synthesis of 4-methylcyclohexene from this alcohol was incomplete.

  • Stereoisomers: The dihydroxylation of 4-methylcyclohexene can produce both cis and trans isomers of this compound. The stereochemical outcome is dependent on the reagents used. For instance, permanganate and osmate hydroxylation typically yield syn (cis) diols.

  • Byproducts of Over-oxidation: Aggressive oxidation can lead to the cleavage of the carbon-carbon double bond, resulting in the formation of dicarboxylic acids or other oxidized species.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as inorganic salts.

Troubleshooting Your Purification

This section addresses common issues encountered during the purification of this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Incorrect solvent choice.- Cooling the solution too quickly, leading to the trapping of impurities.- Insufficient washing of the crystals.- Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., hexane, ethyl acetate, ethanol, water) to find a system where the diol is soluble when hot but sparingly soluble when cold.- Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.- Thorough Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Oiling Out During Recrystallization - The boiling point of the recrystallization solvent is higher than the melting point of the diol.- The compound is too soluble in the chosen solvent, even at low temperatures.- Solvent Selection: Choose a solvent with a boiling point lower than the melting point of this compound.- Use a Solvent System: Employ a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly. A common combination for diols is ethyl acetate/hexane.
Poor Separation in Column Chromatography - Inappropriate mobile phase polarity.- Column overloading.- Improper column packing.- TLC Optimization: Before running the column, optimize the mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give a retention factor (Rf) of ~0.3 for the desired compound.- Sample Load: The amount of crude material should be approximately 1-5% of the weight of the stationary phase (silica gel).- Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to allow for even solvent flow.
Product Co-elutes with Impurities - Impurities have similar polarity to the product.- Gradient Elution: Start with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent. This can improve the separation of compounds with close polarities.- Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
Low Yield After Distillation - Product decomposition at high temperatures.- Inefficient fraction collection.- Vacuum Distillation: Given that diols have high boiling points, vacuum distillation is highly recommended to lower the boiling point and prevent thermal decomposition.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude this compound?

A1: For a solid crude product, recrystallization is often the most straightforward and efficient first step.[3] It can significantly enhance the purity by removing the majority of unreacted starting materials and non-polar byproducts. If the product is an oil or if recrystallization fails to yield a pure product, column chromatography is the next logical step.

Q2: How can I separate the cis and trans isomers of this compound?

A2: The separation of diastereomers can be challenging. Column chromatography is the most effective method for this purpose. Due to subtle differences in their polarity and how they interact with the stationary phase, it is often possible to achieve separation with a carefully optimized mobile phase. A slow gradient elution can be particularly effective.

Q3: Is distillation a suitable method for purifying this compound?

A3: Distillation can be effective for removing low-boiling impurities, such as residual 4-methylcyclohexene (boiling point: 101-103°C)[4][5]. However, this compound, like other diols, will have a significantly higher boiling point, likely well above 200°C at atmospheric pressure, which can lead to decomposition. Therefore, vacuum distillation is the preferred method to purify the diol from non-volatile impurities or to separate it from other high-boiling components.

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the diol and identifying impurities. The presence of signals corresponding to vinylic protons would indicate residual 4-methylcyclohexene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities and can provide both retention time and mass spectral data for their identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity, especially for separating isomers.

  • Melting Point Analysis: A sharp melting point range for a solid product is a good indicator of high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on general principles for diol purification and should be optimized for your specific crude material. A good starting point for a solvent system is ethyl acetate and hexane.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate in a fume hood.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane (a non-solvent) dropwise until the solution becomes slightly turbid.

  • Reheat and Cool: Gently reheat the solution until it becomes clear again. Then, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystal Formation: Cover the flask and let it stand undisturbed to allow for the formation of crystals. For maximum yield, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by NMR or GC-MS to confirm purity.

Protocol 2: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

Step-by-Step Methodology:

  • Mobile Phase Selection: Using TLC, determine an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Vary the ratio (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to achieve an Rf value of approximately 0.3 for the diol.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude diol in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting with the mobile phase, starting with the less polar composition determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the diol.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified diol.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Confirm the purity of the isolated product using appropriate analytical techniques.

Visualization of Purification Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column_Chromatography Column Chromatography Crude->Column_Chromatography Alternative/Further Purification Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (NMR, GC-MS, MP) Pure_Product->Analysis Verification

Caption: General workflow for the purification of this compound.

References

  • Wikipedia. 4-Methylcyclohexene. [Link]
  • LookChem. 4-Methylcyclohexene. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Chemistry LibreTexts.
  • MIT OpenCourseWare. Distillation II | MIT Digital Lab Techniques Manual. [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for 4-Methylcyclohexane-1,2-diol Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic separation of 4-methylcyclohexane-1,2-diol. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in resolving the isomers of this polar analyte. As a small diol, this compound presents unique challenges, particularly in achieving adequate retention and resolving its closely related stereoisomers. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separation methods.

Section 1: Foundational Knowledge - Choosing Your Analytical Approach

Before optimizing the mobile phase, it is crucial to select the correct chromatographic mode. The physical properties of this compound—specifically its high polarity and potential for multiple isomeric forms (cis/trans diastereomers and their respective enantiomers)—dictate the most effective strategies.[1][2]

Q1: What are the primary chromatographic methods for separating this compound isomers?

There are three primary techniques well-suited for this challenge:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most powerful HPLC-based approach. HILIC uses a polar stationary phase (such as those with diol, amide, or cyano functional groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][4] This combination promotes the partitioning of polar analytes like diols into a water-enriched layer on the stationary phase surface, leading to strong retention and excellent selectivity.[3]

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): The traditional method for separating polar compounds, NP-HPLC utilizes a polar stationary phase (e.g., bare silica, diol, amino) with a non-polar, non-aqueous mobile phase (e.g., hexane, isopropanol).[5][6] It provides a different selectivity mechanism compared to HILIC and can be very effective for isomer separations.[7]

  • Gas Chromatography (GC): GC offers exceptionally high resolving power, making it ideal for separating volatile isomers.[8][9] However, the polar hydroxyl groups in this compound can cause poor peak shape and reduce volatility. This is overcome by a process called derivatization , which converts the polar -OH groups into less polar, more volatile functional groups.[10]

Q2: How do I decide between HILIC, Normal-Phase HPLC, and Gas Chromatography?

The choice depends on your laboratory's instrumentation, sample matrix, and the specific separation goal (e.g., diastereomer vs. enantiomer separation). The following workflow and table provide a logical decision-making framework.

G cluster_0 Start: Analyte & Goal Definition cluster_1 Instrumentation & Sample Considerations cluster_2 Recommended Chromatographic Mode Start Goal: Separate This compound isomers Inst Available Instrumentation? Start->Inst Sample Is sample compatible with high temperatures (200-300°C)? Inst->Sample GC Available HPLC HPLC is the primary choice Inst->HPLC Only HPLC Available Deriv Is derivatization acceptable? Sample->Deriv Yes Sample->HPLC No, thermally labile GC Pursue Gas Chromatography (GC) - High resolution for isomers - Requires derivatization Deriv->GC Yes Deriv->HPLC No, want to avoid MS_Compat Is Mass Spec (MS) compatibility required? HPLC->MS_Compat HILIC Pursue HILIC - Excellent for polar analytes - MS-compatible mobile phases NP_HPLC Pursue Normal-Phase HPLC - Traditional & robust for isomers - Less MS-friendly solvents MS_Compat->HILIC Yes MS_Compat->NP_HPLC No

Caption: Decision workflow for selecting the optimal chromatographic mode.

FeatureHILICNormal-Phase HPLCGas Chromatography (with Derivatization)
Principle Partitioning of polar analytes into a water layer on a polar stationary phase.[3]Adsorption of polar analytes onto a polar stationary phase from a non-polar mobile phase.[5]Separation of volatile compounds based on their boiling points and interactions with the stationary phase.
Mobile Phase High organic (e.g., >80% Acetonitrile) with aqueous buffer (e.g., Ammonium Formate).[11]Non-polar solvents (e.g., Hexane, Heptane) with a polar modifier (e.g., Isopropanol, Ethanol).[12]Inert carrier gas (e.g., Helium, Hydrogen, Nitrogen).
Stationary Phase Polar (Diol, Amide, Cyano, bare Silica).[4][13]Polar (Silica, Diol, Amino).[5]Various polarities (e.g., non-polar DB-5, mid-polar DB-17, polar WAX). Chiral phases (e.g., Cyclodextrin-based) for enantiomers.[14]
MS Compatibility Excellent, uses volatile buffers.[15]Poor, uses non-volatile, non-polar solvents.Excellent.
Key Advantage Strong retention for highly polar compounds, MS-friendly.[3]Robust, with distinct selectivity for isomers.[7]Highest separation efficiency, ideal for complex isomer mixtures.[9]
Key Challenge Long column equilibration times, sensitive to water content.[16]Solvent miscibility issues, sensitive to water, less MS-compatible.Requires an extra derivatization step, analyte must be thermally stable.

Section 2: HPLC Mobile Phase Optimization & Troubleshooting Guide

This section focuses on the most common challenges encountered when using HPLC for this separation.

Q3: I have no retention on my C18 reversed-phase column. What should I do?

This is an expected outcome. This compound is a very polar molecule and lacks the hydrophobicity needed to interact with a non-polar C18 stationary phase.[17] In reversed-phase chromatography, highly polar compounds often elute in or near the void volume of the column.[3]

Causality: The fundamental principle of reversed-phase HPLC is the interaction between non-polar analytes and a non-polar stationary phase. Your polar analyte has a much stronger affinity for the polar mobile phase (e.g., water/methanol) and is swept through the column without being retained.[18]

Solution: Do not attempt to force retention on a C18 column. This is a clear indication that you must switch to a separation mode designed for polar analytes.

  • Primary Recommendation: Switch to a HILIC method. This is the most common and effective solution.[3]

  • Alternative: Use a Normal-Phase method if HILIC is not an option.[5]

Q4: How do I develop a starting HILIC method for this separation?

Developing a HILIC method is systematic. The key is to control the water content in the mobile phase, as this governs analyte retention.

Experimental Protocol: HILIC Starting Method Development

  • Column Selection: Choose a HILIC-specific column. A Diol-phase column is an excellent starting point as its functional group mimics the analyte structure, offering good selectivity.[4][13] (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.2 with Formic Acid. Ammonium formate is a volatile buffer, making it ideal for LC-MS applications.[19]

    • Solvent B (Organic): Acetonitrile (ACN).

  • Initial Gradient: Run a broad scouting gradient to determine the approximate elution conditions.

    • Flow Rate: 1.0 mL/min

    • Gradient Program:

      • 0-1 min: 95% B

      • 1-10 min: 95% B to 75% B

      • 10-12 min: 75% B

      • 12.1-15 min: Re-equilibrate at 95% B

  • Analysis: Inject your sample and observe the retention time. In HILIC, decreasing the organic content (Solvent B) decreases retention time (stronger elution).[11]

  • Optimization: Based on the scouting run, adjust the gradient or switch to an isocratic method. If your isomers elute at 85% ACN, you can run an isocratic method at that composition to simplify the method and improve reproducibility.

Q5: My cis and trans isomers are co-eluting in HILIC. How can I improve the separation?

Achieving resolution between stereoisomers requires exploiting subtle differences in their interaction with the stationary phase.[20][21]

Troubleshooting Workflow: Improving Isomer Resolution

G cluster_details Start Problem: Co-eluting cis/trans Isomers Step1 Step 1: Optimize Mobile Phase Strength (Isocratic Hold) Start->Step1 Step2 Step 2: Change Organic Modifier (If available) Step1->Step2 No/Minor Improvement Result Resolution Achieved Step1->Result Success Detail1 Increase % ACN to increase retention and give more time for separation. Lower the flow rate (e.g., 0.8 mL/min). Step1->Detail1 Step3 Step 3: Adjust Buffer Concentration / pH Step2->Step3 No/Minor Improvement Step2->Result Success Detail2 Switch Acetonitrile to an alternative solvent like Acetone (check miscibility). This alters hydrogen bonding interactions. Step2->Detail2 Step4 Step 4: Change Stationary Phase Selectivity Step3->Step4 No/Minor Improvement Step3->Result Success Detail3 Increase buffer concentration (e.g., to 20mM) to suppress silanol interactions. Test a different pH (e.g., pH 5.0). Step3->Detail3 Step4->Result Success Detail4 Switch from a Diol column to an Amide or bare Silica HILIC column to get a different interaction mechanism. Step4->Detail4

Sources

dealing with incomplete reactions in 4-methylcyclohexane-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methylcyclohexane-1,2-diol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome common challenges, particularly incomplete reactions, encountered during the synthesis of this important vicinal diol. We will explore the primary synthetic routes and offer solutions to specific experimental issues in a direct question-and-answer format.

Introduction to Synthetic Strategies

The synthesis of this compound from its alkene precursor, 4-methylcyclohexene, primarily involves dihydroxylation. The stereochemical outcome—whether a cis or trans diol is formed—is dictated by the choice of reagents.[1][2]

  • Syn-dihydroxylation results in the formation of cis-4-methylcyclohexane-1,2-diol, where both hydroxyl groups are added to the same face of the parent ring. This is typically achieved using strong oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).[1][3]

  • Anti-dihydroxylation yields trans-4-methylcyclohexane-1,2-diol, with the hydroxyl groups on opposite faces. This is a two-step process involving the initial formation of an epoxide, followed by acid- or base-catalyzed ring-opening.[3][4]

This guide is structured to address problems related to both pathways.

G cluster_start Starting Material cluster_anti anti-Addition Pathway start 4-Methylcyclohexene syn_reagents OsO₄/NMO or cold, dilute KMnO₄ start->syn_reagents anti_reagents_1 1. mCPBA or other peroxyacid start->anti_reagents_1 cis_diol cis-4-Methylcyclohexane-1,2-diol syn_reagents->cis_diol epoxide Epoxide Intermediate anti_reagents_1->epoxide Epoxidation anti_reagents_2 2. H₃O⁺ (Acid-catalyzed hydrolysis) trans_diol trans-4-Methylcyclohexane-1,2-diol anti_reagents_2->trans_diol SN2-like ring opening

Caption: Synthetic pathways to cis- and trans-4-methylcyclohexane-1,2-diol.

Troubleshooting Guide & FAQs

Part 1: Issues in cis-Diol Synthesis (syn-Dihydroxylation)

Question 1: My reaction with cold, basic potassium permanganate (KMnO₄) is incomplete. The TLC plate shows a significant amount of starting alkene, and I have a large amount of a brown precipitate. What went wrong?

Answer: This is a classic issue when using KMnO₄. Several factors could be at play:

  • Poor Solubility of KMnO₄: Potassium permanganate has low solubility in organic solvents.[5] If the alkene and the oxidant are not in the same phase, the reaction will be slow or incomplete.

    • Solution: Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt like benzyltriethylammonium chloride) to improve solubility and reaction rate.[5] Alternatively, using a co-solvent system like t-butanol/water can improve miscibility.

  • Incorrect Stoichiometry: An insufficient amount of KMnO₄ will naturally lead to an incomplete reaction. Ensure you have calculated the molar equivalents correctly.

  • Temperature Control: The reaction must be kept cold (typically 0-5 °C).[6] If the temperature rises, KMnO₄ becomes a much more aggressive oxidant, leading to oxidative cleavage of the newly formed diol into dicarbonyl compounds. This unwanted side reaction consumes the permanganate, leaving the starting material unreacted.[3][6] The brown precipitate is manganese dioxide (MnO₂), the reduction product of Mn(VII), and its presence is expected. However, excessive precipitate with unreacted starting material points towards side reactions.

  • Incorrect pH: The reaction should be performed under basic conditions (pH > 8).[1][6] In neutral or acidic solutions, permanganate is highly prone to causing oxidative cleavage of the C-C bond.[3]

Troubleshooting Workflow:

  • Verify Reagent Quality: Ensure your KMnO₄ is dry and has not been partially reduced during storage.

  • Optimize Reaction Conditions: Use a co-solvent system and maintain a temperature below 5°C using an ice bath.

  • Monitor pH: Ensure the solution remains basic throughout the addition of KMnO₄.

  • Consider an Alternative: For higher yields and fewer side products, OsO₄-based methods are superior.[3]

Question 2: I used osmium tetroxide (OsO₄) with N-Methylmorpholine N-oxide (NMO) as the co-oxidant (Upjohn dihydroxylation), but the reaction is sluggish and incomplete. Why?

Answer: The Upjohn dihydroxylation is generally reliable, so an incomplete reaction suggests a problem with one of the catalytic cycle components.[5][7]

  • Catalyst Deactivation: The catalytic cycle relies on NMO re-oxidizing the Os(VI) species back to Os(VIII). If your NMO is old or hydrated, it may be inefficient as an oxidant, causing the cycle to stall.

    • Solution: Use fresh, anhydrous NMO. You can purchase anhydrous NMO or dry it under vacuum.

  • Insufficient Catalyst Loading: While catalytic, a certain minimum amount of OsO₄ is required. For sluggish substrates, you may need to increase the catalyst loading from ~1 mol% to 2-5 mol%.

  • Hydrolysis Step is Rate-Limiting: The turnover-limiting step of the cycle is often the hydrolysis of the osmate ester intermediate.[5]

    • Solution: The addition of a small amount of water or a mild acid like sulfuric acid can sometimes accelerate this step.[5] However, be cautious with acid as it can promote side reactions. The reaction is typically run in a solvent system like acetone/water.

  • Presence of Inhibitors: Certain functional groups or impurities in the starting material or solvent can coordinate to the osmium and inhibit its catalytic activity.

    • Solution: Ensure your 4-methylcyclohexene is pure and your solvent is of high quality. Purification of the starting material by distillation may be necessary.[8]

G cluster_troubleshoot Troubleshooting Incomplete syn-Dihydroxylation start Reaction Incomplete (Alkene Remaining) reagent Check Reagent Quality (KMnO₄, NMO) start->reagent KMnO₄ or OsO₄/NMO temp Verify Temperature (< 5°C for KMnO₄) reagent->temp Reagents OK solvent Optimize Solvent/ Phase Transfer temp->solvent Temp OK re_run Re-run Experiment with Optimized Conditions solvent->re_run Solvent System OK

Caption: Decision tree for troubleshooting incomplete syn-dihydroxylation.

Part 2: Issues in trans-Diol Synthesis (anti-Dihydroxylation)

Question 3: I performed the epoxidation of 4-methylcyclohexene with m-CPBA, but the subsequent acid-catalyzed hydrolysis is not working. The main product is the epoxide.

Answer: This indicates a problem with the ring-opening step. The epoxide is relatively stable and requires specific conditions to hydrolyze efficiently.

  • Insufficient Acid Catalyst: The acid catalyst (e.g., H₂SO₄, HClO₄) is crucial for protonating the epoxide oxygen, which makes it a better leaving group and activates the ring for nucleophilic attack by water.[9][10]

    • Solution: Ensure you have added a sufficient amount of acid catalyst. The reaction is often run in a solvent like THF with aqueous acid. Monitor the pH to ensure it remains acidic.

  • Reaction Time and Temperature: Epoxide hydrolysis can be slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis. Monitor the reaction by TLC to track the disappearance of the epoxide spot and the appearance of the more polar diol spot.

  • Water as a Nucleophile: Water is a relatively weak nucleophile. For the reaction to proceed, it must be present in sufficient concentration.

    • Solution: Ensure your solvent system contains an adequate amount of water. A mixture like THF:water (e.g., 4:1) is common.

Question 4: The hydrolysis of my epoxide yielded a mixture of products, not just the expected trans-diol. What could be the cause?

Answer: While the acid-catalyzed hydrolysis of the epoxide from 4-methylcyclohexene should be straightforward, side reactions can occur, especially under harsh conditions.

  • Mechanism Ambiguity (Sₙ1 vs. Sₙ2): The acid-catalyzed ring-opening of epoxides is described as a hybrid between an Sₙ1 and Sₙ2 mechanism.[10][11] While attack occurs from the backside (Sₙ2 character), there is significant positive charge buildup on the more substituted carbon in the transition state (Sₙ1 character).[12] For this substrate, the two carbons of the epoxide are secondary, so regioselectivity is not an issue. However, if the acid is too strong or the temperature too high, competing elimination or rearrangement reactions could occur, though this is less common for this specific system.

  • Polymerization: Under strongly acidic conditions, the opened diol's hydroxyl group can potentially act as a nucleophile, attacking another protonated epoxide molecule, leading to oligomers or polymers.

    • Solution: Use a catalytic amount of a strong acid rather than stoichiometric amounts. Avoid excessively high temperatures. A stepwise approach is best: first, isolate the purified epoxide, then subject it to hydrolysis under carefully controlled conditions.

Comparison of Dihydroxylation Reagents
Reagent SystemStereochemistryTypical YieldCost & ToxicityKey Considerations
Cold, dilute, basic KMnO₄ synModerate to LowLow cost, moderate toxicityProne to over-oxidation; requires strict temperature and pH control.[3][6]
OsO₄ (catalytic) / NMO synHigh to ExcellentHigh cost, highly toxicVery reliable and high-yielding; NMO must be anhydrous for best results.[5][7]
1. mCPBA; 2. H₃O⁺ antiGood to HighModerate cost, moderate toxicityTwo-step process; requires careful control of the hydrolysis step.[4]

Detailed Experimental Protocols

Protocol 1: syn-Dihydroxylation using Potassium Permanganate

This protocol is adapted for its instructional value but is often superseded by OsO₄ methods for yield and purity.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylcyclohexene (1.0 eq) in a 10:1 mixture of acetone and water. Add a small amount of NaOH (0.1 eq) to ensure the solution is basic.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a solution of KMnO₄ (1.1 eq) in cold water dropwise to the stirred reaction mixture over 1 hour. Maintain the temperature below 5 °C. The purple color of the permanganate should disappear upon addition, and a brown precipitate of MnO₂ will form.[13]

  • Reaction Monitoring: Monitor the reaction by TLC. If starting material remains after the purple color persists, the reaction is likely complete or has stalled.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until the brown MnO₂ dissolves, and the mixture becomes colorless or pale yellow.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude cis-diol.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: syn-Dihydroxylation via Upjohn Dihydroxylation (OsO₄/NMO)

This is the preferred method for high-yield synthesis of cis-diols.

  • Setup: In a round-bottom flask, dissolve 4-methylcyclohexene (1.0 eq) in a 10:1 mixture of acetone and water.

  • Reagent Addition: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) (1.2 eq).

  • Catalyst Addition: Add a solution of osmium tetroxide (OsO₄) (1-2 mol% in t-butanol or toluene) dropwise. The solution may turn dark brown or black.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Add solid sodium sulfite (Na₂SO₃) or a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir for 1 hour to reduce the osmate ester.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude cis-diol can be purified by flash column chromatography on silica gel.

Protocol 3: anti-Dihydroxylation via Epoxidation and Hydrolysis

This two-step protocol provides the trans-diol.

Step A: Epoxidation

  • Setup: Dissolve 4-methylcyclohexene (1.0 eq) in dichloromethane (DCM) in a flask and cool to 0 °C.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alkene is consumed.

  • Work-up: Quench any remaining peroxyacid by adding aqueous sodium thiosulfate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid) and brine. Dry the organic layer over Na₂SO₄, filter, and carefully concentrate to yield the crude epoxide. Note: The epoxide can be volatile.

Step B: Acid-Catalyzed Hydrolysis

  • Setup: Dissolve the crude epoxide from Step A in a 4:1 mixture of THF and water.

  • Catalyst Addition: Add a catalytic amount of 6M sulfuric acid (H₂SO₄).

  • Reaction: Stir the mixture at room temperature or heat gently to 40 °C. Monitor by TLC until the epoxide is consumed.

  • Work-up: Neutralize the reaction with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude trans-diol by column chromatography or recrystallization.

References

  • Wikipedia. (n.d.). Dihydroxylation.
  • Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4.
  • OrgoSolver. (n.d.). 1,2-Diol formation via syn dihydroxylation of alkenes with potassium manganate(VII) (KMnO4).
  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation.
  • Testbook. (n.d.). Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs.
  • BYJU'S. (n.d.). Epoxide Reactions.
  • Chemistry LibreTexts. (2015, July 15). 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • Addy, J. H. (1971). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 25, 27-30.[15]
  • YouTube. (2021, February 15). KMnO4 Dihydroxylation Mechanism | Organic Chemistry.
  • Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes.
  • ACS Publications. (2010, March 25). Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides.
  • Pearson. (n.d.). Dihydroxylation Explained: Definition, Examples, Practice & Video Lessons.
  • OrgoSolver. (n.d.). 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4); sodium hydrogensulfite (NaHSO3, H2O) workup.
  • Weizmann Research Portal. (1994). Purification of vicinal dithiol-containing proteins by arsenical-based affinity chromatography.
  • Chemistry LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes.
  • YouTube. (2020, January 3). dihydroxylation of alkenes.
  • Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems.
  • National Institutes of Health. (n.d.). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst.
  • National Institutes of Health. (2022, January 3). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry.
  • Unknown Source. (n.d.). 4-Methylcyclohexene Synthesis.[8]
  • Quora. (2020, April 26). How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol?.

Sources

strategies to improve the stereoselectivity of 4-methylcyclohexane-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-methylcyclohexane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in the dihydroxylation of 4-methylcyclohexene. The following troubleshooting guides and FAQs provide in-depth, experience-driven advice to help you optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Common Stereoselectivity Challenges

This section addresses specific experimental issues in a question-and-answer format, providing both corrective protocols and the underlying scientific rationale.

Question 1: My dihydroxylation of 4-methylcyclohexene is producing a mixture of cis and trans diols. How can I exclusively synthesize the trans-1,2-diol?

Answer:

Achieving high trans-diastereoselectivity requires a two-step reaction sequence involving epoxidation followed by acid-catalyzed ring-opening. Direct oxidation methods using reagents like osmium tetroxide or potassium permanganate will invariably yield the cis-diol.[1][2] The anti-dihydroxylation pathway ensures the two hydroxyl groups are added to opposite faces of the original double bond.[3]

The mechanism involves the initial formation of an epoxide, which is a syn-addition. The subsequent ring-opening, catalyzed by an acid, proceeds via an SN2-type nucleophilic attack by water.[4] This attack occurs at one of the epoxide carbons from the face opposite the C-O bond, resulting in an inversion of stereochemistry at that center and leading to the overall trans product.[3][5]

  • Step A: Epoxidation

    • Dissolve 4-methylcyclohexene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a flask equipped with a stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise over 15 minutes, monitoring the internal temperature to keep it below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.

    • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Step B: Acid-Catalyzed Hydrolysis

    • Dissolve the crude epoxide in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid (e.g., 0.1 M solution).

    • Heat the mixture to a gentle reflux and monitor the reaction by TLC until the epoxide is consumed.

    • Cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude trans-4-methylcyclohexane-1,2-diol. Purify by column chromatography or recrystallization as needed.

Question 2: I am attempting a syn-dihydroxylation, but my yields are low due to overoxidation. How can I improve the synthesis of the cis-diol?

Answer:

Low yields in syn-dihydroxylation are often a problem when using strong, less selective oxidizing agents like potassium permanganate (KMnO₄), which can cleave the diol product.[6] The preferred method for a clean, high-yielding syn-dihydroxylation is the Upjohn dihydroxylation .[7] This method uses a catalytic amount of the highly selective but toxic and expensive osmium tetroxide (OsO₄) in conjunction with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), to regenerate the catalyst.[8]

The reaction proceeds through a concerted [3+2] cycloaddition between the alkene and OsO₄, forming a cyclic osmate ester.[9] This intermediate is then hydrolyzed to release the cis-diol, ensuring both hydroxyl groups are delivered to the same face of the double bond.[1][2] NMO reoxidizes the reduced osmium species back to OsO₈, allowing the catalytic cycle to continue.[8]

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-methylcyclohexene (1.0 eq) in a solvent mixture of acetone and water (e.g., 10:1 v/v).

    • Add N-methylmorpholine N-oxide (NMO, ~1.2 eq).

    • Stir the solution at room temperature until the NMO has dissolved.

  • Addition of Catalyst:

    • To the stirring solution, add a catalytic amount of osmium tetroxide (e.g., 0.2-2 mol%), typically as a 2.5% solution in tert-butanol. The solution will turn dark brown.

  • Reaction and Workup:

    • Stir the reaction at room temperature for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.

    • Quench the reaction by adding a solid scavenger like sodium sulfite or sodium bisulfite (~1.5 g per mmol of alkene) and stir vigorously for 1 hour.

    • Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate.

    • Extract the filtrate with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cis-4-methylcyclohexane-1,2-diol.

Question 3: My goal is a single enantiomer of the diol, but the Sharpless Asymmetric Dihydroxylation (SAD) is giving me low enantiomeric excess (ee). What factors should I investigate?

Answer:

Low enantioselectivity in a Sharpless Asymmetric Dihydroxylation (SAD) can stem from several factors. The SAD relies on a chiral ligand to accelerate the reaction and direct the osmium tetroxide to a specific face of the alkene.[10][11] If the non-chiral "background" reaction is competitive, the overall ee will be diminished.[12]

Key Troubleshooting Areas:

  • Substrate Class: 4-methylcyclohexene is a cis-disubstituted alkene. This class of alkenes is notoriously challenging for the SAD and often results in lower ee values compared to terminal, trans-disubstituted, or trisubstituted alkenes.[13] Acknowledging this inherent limitation is the first step.

  • Incorrect AD-mix: The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) is critical and dictates which enantiomer is formed.[11][14] Verify you are using the correct mix for your desired product based on the Sharpless mnemonic.

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C) often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states of the chiral and non-chiral pathways.

  • Slow Reaction Rate: A sluggish reaction allows the non-ligand-accelerated pathway to contribute more significantly, eroding the ee.[11] The addition of methanesulfonamide (CH₃SO₂NH₂) can sometimes accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step, thereby improving the turnover of the primary, enantioselective catalytic cycle.[10][15]

  • Olefin Concentration: If the alkene concentration is too high, it can lead to a second, non-selective dihydroxylation event where an alkene molecule binds to the osmium center in the absence of a chiral ligand.[11] Ensure the reaction is not overly concentrated.

  • Preparation:

    • To a flask, add a 1:1 mixture of tert-butanol and water. Cool to 0 °C.

    • Add the appropriate AD-mix (α or β, 1.4 g per mmol of alkene). Stir until the solids are mostly dissolved, resulting in a biphasic mixture.

    • (Optional) Add methanesulfonamide (CH₃SO₂NH₂, 1.0 eq). Stir for 10 minutes.

  • Reaction:

    • Add 4-methylcyclohexene (1.0 eq) to the cold, stirring mixture.

    • Maintain the temperature at 0 °C and stir vigorously for 24-48 hours. The reaction progress can be monitored by TLC.

  • Workup:

    • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.

    • Add ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with 2M NaOH, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the enantiomeric excess of the crude product using chiral HPLC or by converting the diol to a chiral derivative (e.g., a Mosher's ester) for NMR analysis.

Frequently Asked Questions (FAQs)

What are the primary methods for dihydroxylating 4-methylcyclohexene?

There are three primary strategies, each yielding a different stereochemical outcome:

  • syn-Dihydroxylation (achiral, gives cis-diol): Uses OsO₄/NMO (Upjohn) or cold, basic KMnO₄ to add two -OH groups to the same face of the double bond.[2][8]

  • anti-Dihydroxylation (achiral, gives trans-diol): A two-step process involving epoxidation (e.g., with m-CPBA) followed by acid-catalyzed ring opening.[5]

  • Asymmetric syn-Dihydroxylation (chiral, gives enantiomerically enriched cis-diol): The Sharpless Asymmetric Dihydroxylation (SAD) uses a catalytic system of OsO₄, a reoxidant, and a chiral ligand to achieve high enantioselectivity.[10][16]

MethodReagentsStereochemical OutcomeKey Feature
Upjohn Dihydroxylation cat. OsO₄, NMOsyn (cis)High yield of the cis-diol, avoids overoxidation.[8]
Permanganate Oxidation Cold, basic KMnO₄syn (cis)Inexpensive but prone to low yields and overoxidation.[17]
Epoxidation/Hydrolysis 1. m-CPBA 2. H₃O⁺anti (trans)Reliable method for obtaining the trans-diol.[3]
Sharpless AD AD-mix-α or AD-mix-βEnantioselective synProvides access to specific enantiomers of the cis-diol.[11][14]
How does the conformation of 4-methylcyclohexene influence diastereoselectivity in a non-chiral syn-dihydroxylation?

The conformation of the 4-methylcyclohexene ring plays a key role in facial selectivity. The methyl group prefers to occupy a pseudo-equatorial position in the half-chair conformation of the ring. This creates a sterically hindered face and a less hindered face of the double bond. The bulky OsO₄ reagent will preferentially approach from the less hindered face, which is generally anti to the pseudo-equatorial methyl group. This inherent substrate bias leads to a favored diastereomer of the cis-diol.

What is the Sharpless Mnemonic and how do I use it?

The Sharpless Mnemonic is a visual tool to predict which enantiomer of a diol will be the major product based on the alkene's orientation and the AD-mix used.[10]

  • Draw the alkene in the plane of the paper, orienting the substituents into the four quadrants.

  • AD-mix-β delivers the hydroxyl groups from the top face .

  • AD-mix-α delivers the hydroxyl groups from the bottom face .

The diagram below illustrates this principle. For most substrates, this allows for predictable synthesis of the desired enantiomer.

Caption: Sharpless Mnemonic for predicting enantioselectivity.

Can I use a directing group to control the stereochemistry?

Yes, in certain substrates, a nearby functional group, such as a hydroxyl or an amide, can act as a directing group.[18] These groups can form hydrogen bonds or coordinate with the osmium-ligand complex, forcing the dihydroxylation to occur on the face of the alkene proximal to the directing group. For example, using stoichiometric OsO₄ with an amine ligand like TMEDA has been shown to be sensitive to directing effects from nearby hydroxyl groups, a phenomenon not typically observed under standard Upjohn (OsO₄/NMO) conditions.[19][20] This substrate-controlled approach can sometimes override the inherent steric bias of the ring system to produce a specific diastereomer.

decision_workflow start Desired Diol Stereochemistry? q_diastereomer cis or trans Diastereomer? start->q_diastereomer trans_path trans-Diol q_diastereomer->trans_path trans cis_path cis-Diol q_diastereomer->cis_path cis q_enantiomer Specific Enantiomer Needed? cis_method Protocol: Upjohn Dihydroxylation (cat. OsO₄, NMO) q_enantiomer->cis_method No (Racemic) enant_path Enantiomerically Pure cis-Diol q_enantiomer->enant_path Yes trans_method Protocol: 1. Epoxidation (m-CPBA) 2. Acid-catalyzed hydrolysis trans_path->trans_method cis_path->q_enantiomer enant_method Protocol: Sharpless Asymmetric Dihydroxylation (AD-mix-α or AD-mix-β) enant_path->enant_method

Caption: Decision workflow for selecting a dihydroxylation strategy.

References

  • Wikipedia.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. 12.
  • OrgoSolver. 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4); sodium hydrogensulfite (NaHSO3, H2O) workup. [Link]
  • Master Organic Chemistry. OsO4 (Osmium Tetroxide)
  • ResearchGate. (PDF)
  • Sharpless asymmetric dihydroxyl
  • ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
  • Wikipedia.
  • Journal of the American Chemical Society.
  • Organic Chemistry Portal.
  • ResearchGate. (PDF)
  • PubMed Central.
  • ResearchGate. Scope of the Directed Dihydroxylation: Application to Cyclic Homoallylic Alcohols and Trihaloacetamides. | Request PDF. [Link]
  • Journal of the American Chemical Society.
  • Andrew G Myers Research Group.
  • Chemistry Steps. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. [Link]
  • Chemistry LibreTexts. 9.
  • Chemistry Stack Exchange.
  • Khan Academy.
  • The Royal Society of Chemistry. 4.1.1.5. Synthesis of trans-Cyclohexane-1,2-diol. [Link]
  • ResearchGate.
  • Reddit. Would this reaction work like so? Cyclohexene can undergo Anti-dihydroxylation to form a diol which can then undergo a Williamson ether Synthesis to produce the product? [Link]
  • YouTube.
  • Chemistry LibreTexts. 8.

Sources

overcoming challenges in the crystallization of 4-methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 4-methylcyclohexane-1,2-diol. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the common and complex challenges associated with obtaining high-quality crystalline material of this compound. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.

Foundational Concepts: Understanding this compound

This compound is a small molecule characterized by a cyclohexane ring with two hydroxyl (-OH) groups and a methyl (-CH₃) group. Before troubleshooting, it's critical to understand the inherent properties that make its crystallization challenging:

  • Isomerism: The compound exists as multiple stereoisomers, primarily cis and trans diastereomers, which arise from the relative orientation of the two hydroxyl groups. These isomers can have significantly different physical properties, including solubility and crystal packing, making their separation and selective crystallization a primary challenge.

  • Hydrogen Bonding: The two hydroxyl groups are potent hydrogen bond donors and acceptors. This leads to strong intermolecular interactions, which can favor the formation of viscous, syrup-like states or amorphous solids over ordered crystalline lattices.

  • Polymorphism: Like many cyclohexane derivatives, this diol may exhibit polymorphism, where it can crystallize into multiple different crystal structures (polymorphs).[1][2][3] Each polymorph has a unique set of physical properties. The formation of a specific polymorph is often kinetically controlled and highly sensitive to experimental conditions like solvent choice and cooling rate.[4][5]

Troubleshooting Guide (Q&A Format)

This section addresses the most common failures encountered during the crystallization of this compound.

Question 1: My compound separated as a viscous liquid or "oiled out" instead of forming crystals. What's happening and how do I fix it?

Answer:

"Oiling out" is a liquid-liquid phase separation that occurs when a solute separates from a supersaturated solution as a liquid instead of a solid.[6][7] This is a frequent issue with compounds like this compound, which have strong intermolecular forces and potentially low melting points. The oil is an impure, supersaturated liquid version of your compound that can trap impurities effectively.[8]

Primary Causes & Solutions:

  • High Supersaturation/Rapid Cooling: Generating supersaturation too quickly does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.[6][7]

    • Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent to ensure full dissolution.[8][9] Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large Dewar filled with warm water to slow the cooling rate from hours to days.

  • Melting Point Depression: The presence of impurities can significantly lower the melting point of your compound.[8][9] Oiling out occurs when the temperature of the solution is above the melting point of your (impure) compound at the point of saturation.[8]

    • Solution 1 (Reduce Temperature): Use a solvent system that allows you to achieve dissolution at a lower temperature. A lower boiling point solvent or a carefully selected co-solvent system can help.[10]

    • Solution 2 (Remove Impurities): If you suspect impurities are the cause, consider a pre-purification step. Treatment with activated charcoal can remove colored or polar impurities.[8][9] A chromatographic plug before crystallization may also be effective.

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound has such high affinity for the solvent that it resists desolvation and subsequent crystallization.

    • Solution: Employ an anti-solvent crystallization strategy. Dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until turbidity (cloudiness) is observed. This should be done at a slightly elevated temperature. Re-heat gently to clarify the solution and then cool slowly.

Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed (Liquid droplets form) check_supersat Was supersaturation achieved too quickly? start->check_supersat check_mp Is the solution temperature above the impure compound's melting point? check_supersat->check_mp No sol_slow_cool ACTION: 1. Re-heat & dilute. 2. Cool very slowly. 3. Introduce seed crystals. check_supersat->sol_slow_cool  Yes check_solvent Is the solvent choice appropriate? check_mp->check_solvent No sol_change_temp ACTION: Use a lower boiling point solvent system to dissolve at a lower temp. check_mp->sol_change_temp  Yes sol_remove_imp ACTION: Consider pre-purification (e.g., activated charcoal) to raise melting point. check_mp->sol_remove_imp  Yes success Successful Crystallization check_solvent->success Yes, but problem persists. Re-evaluate other factors. sol_change_solvent ACTION: Switch to a less 'good' solvent or use an anti-solvent system. check_solvent->sol_change_solvent  No sol_slow_cool->success sol_change_temp->success sol_remove_imp->success sol_change_solvent->success G cluster_0 Protocol Steps s1 1. Dissolve compound in minimal 'Good' Solvent (e.g., THF) at 40-50 °C. s2 2. While warm, add 'Anti-Solvent' (e.g., Heptane) dropwise until persistent turbidity appears. s1->s2 s3 3. Add 1-2 drops of 'Good' Solvent to re-clarify the solution. s2->s3 s4 4. (Optional) Introduce a seed crystal if available. s3->s4 s5 5. Insulate the flask and allow it to cool to room temperature very slowly (over 24h). s4->s5 s6 6. Further cool in a refrigerator (4 °C) for 12-24h to maximize yield. s5->s6 s7 7. Isolate crystals via filtration. Wash with cold anti-solvent. s6->s7 s8 8. Dry crystals under vacuum. s7->s8

Caption: Step-by-step workflow for anti-solvent crystallization.

References

  • Benchchem. (n.d.). Addressing "oiling out" issues during 4-Chlorobenzamide crystallization.
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • ResearchGate. (2021, August 17). How can I crystallize viscous liquids?.
  • eOil.co.za. (n.d.). Understanding Thick essential oils - Crystallization - Viscosity.
  • Crystal Engineering Communication, 2024. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.
  • Gao, Q., et al. (n.d.). Impact of impurities on crystal growth. Nature.
  • University of Geneva. (n.d.). Guide for crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • SPX Flow. (n.d.). Crystallization Technology.
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
  • Sonneveld. (2023, August 24). Crystallization of fats and oils.
  • ResearchGate. (2025, August 10). Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol.
  • Crystals, 2021. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Crystals, 2021. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • University of Strathclyde. (2024, July 24). Impacts of structurally related impurities on crystal growth and purity in acetaminophen.
  • SciSpace. (2014, October 8). Molecular structure and polymorphism of a cyclohexanediol: trans-1,4-cyclohexanedimethanol.
  • RSC Publishing. (n.d.). Molecular structure and polymorphism of a cyclohexanediol: trans-1,4-cyclohexanedimethanol.

Sources

Technical Support Center: Analytical Method Development for 4-Methylcyclohexane-1,2-diol Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quality control (QC) analysis of 4-methylcyclohexane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and to offer robust troubleshooting solutions for common challenges encountered during analysis. As a vicinal diol on a cyclohexane ring, this molecule presents unique analytical challenges, including stereoisomerism and high polarity, which demand carefully optimized methods to ensure data integrity.

This center is structured to address the most common analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—followed by essential guidance on method validation.

Section 1: Gas Chromatography (GC) for this compound Analysis

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. However, the two hydroxyl groups in this compound make it a polar and active compound, prone to undesirable interactions within the GC system. These interactions can lead to poor peak shape and inaccurate quantification. The key to successful GC analysis of diols is to mitigate these interactions through proper system setup and, often, chemical derivatization.

Recommended GC Protocol (Starting Point)

This protocol outlines a robust starting point for the analysis of this compound using derivatization to improve volatility and reduce peak tailing.

1. Sample Preparation: Silylation (Derivatization)

  • Rationale: Silylation replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This blocks hydrogen bonding, reduces polarity, and increases volatility, resulting in sharper, more symmetrical peaks.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 1 mL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-FID/MS Instrumentation & Parameters

ParameterRecommended SettingRationale & Expert Notes
Injection Port Split/SplitlessUse split mode (e.g., 50:1 ratio) for concentrated samples to avoid column overload. Use splitless for trace analysis.
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Liner Deactivated, Splitless Liner with Glass WoolA deactivated liner is critical to prevent interaction with any underivatized diol. Glass wool aids in volatilization and traps non-volatile residues.
Carrier Gas Helium or HydrogenMaintain a constant flow rate (e.g., 1.0-1.5 mL/min for Helium).
Column Mid-polarity column (e.g., 5% Phenyl Polysiloxane)A column like a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) provides good separation of isomers and is robust.
Oven Program Initial: 80°C (hold 2 min)A lower initial temperature helps focus the analytes at the head of the column.
Ramp: 10°C/min to 250°CThe ramp rate can be optimized to improve separation between cis- and trans-isomers.
Final Hold: 5 minEnsures all components elute from the column.
Detector (FID) Temperature: 275°CHigher than the final oven temperature to prevent condensation.
Detector (MS) Transfer Line: 260°C; Ion Source: 230°CStandard conditions for electron ionization (EI) analysis of TMS derivatives.
GC Troubleshooting Guide (Q&A Format)

Question: My peaks for this compound are tailing severely, even after derivatization. What is the cause and how can I fix it?

Answer: Peak tailing for polar analytes like diols is a classic problem that compromises resolution and quantification accuracy. It's almost always caused by unwanted chemical interactions within the GC system.[1] The troubleshooting process involves systematically isolating the source of the activity.

  • Causality: The free hydroxyl groups of the diol can form hydrogen bonds with active sites (silanol groups) on the surfaces of the inlet liner, column, or even contaminants. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

  • Troubleshooting Workflow:

    A workflow for diagnosing and resolving GC peak tailing.
  • Step-by-Step Solutions:

    • Inlet Maintenance: The inlet is the most common source of activity. Replace the inlet liner with a new, factory-deactivated one.[2][3] If you use glass wool, ensure it is also deactivated.

    • Column Health: Active sites can develop at the front of the column over time. Trim the first 10-20 cm of the column to remove contaminated sections.

    • Derivatization Check: Incomplete derivatization will leave free hydroxyl groups. Ensure your reagents are fresh and the reaction conditions (time, temperature) are adequate. You can confirm this with GC-MS by looking for the characteristic mass spectrum of the fully silylated derivative.

    • System Leaks: Small oxygen leaks can damage the stationary phase of the column, creating active sites.[2] Use an electronic leak detector to check all fittings.[4]

Question: I'm not getting good separation between the cis- and trans-isomers of this compound. How can I improve the resolution?

Answer: Isomer separation is a function of the column's selectivity and the oven temperature program.

  • Causality: Cis- and trans-isomers have different physical properties (e.g., boiling points, shape) that influence their interaction with the stationary phase. Resolution is achieved by maximizing these differential interactions.

  • Solutions:

    • Optimize the Temperature Program: A slower ramp rate (e.g., 5°C/min instead of 10°C/min) increases the time the isomers spend interacting with the stationary phase, often improving resolution.

    • Select a Different Column: If optimizing the temperature program is insufficient, a more polar column may be required. A wax-type column (polyethylene glycol phase) or a more polar phenyl-substituted column could offer different selectivity for these isomers. Chiral-specific columns, such as those with cyclodextrin phases, can be used to separate enantiomers if required.[5]

GC Frequently Asked Questions (FAQs)

Q: Why is derivatization necessary for this compound? A: Derivatization serves two primary purposes: it masks the polar hydroxyl groups to prevent peak tailing, and it increases the molecule's volatility, allowing it to be analyzed at lower temperatures and reducing the risk of on-column degradation.

Q: When should I use GC-MS versus GC-FID for quality control? A: Use GC-FID for routine quantification (assay) once the method is established, as it is robust and has a wide linear range. Use GC-MS during method development and for impurity analysis. MS provides structural information, which is invaluable for identifying unknown impurities and confirming the identity of your main peak.

Section 2: HPLC for this compound Analysis

HPLC is a versatile technique, but analyzing small, polar molecules like this compound by reversed-phase (RP) chromatography is challenging. The analyte has limited hydrophobicity and may have little to no retention on standard C18 columns, eluting in the solvent front.

Recommended HPLC Protocol (Starting Point)

This protocol uses a specialized aqueous-compatible column to achieve retention of the polar diol.

1. Sample Preparation

  • Procedure:

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (e.g., 95:5 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column and system.[6]

2. HPLC Instrumentation & Parameters

ParameterRecommended SettingRationale & Expert Notes
Mobile Phase Isocratic: 95% Water, 5% AcetonitrileHigh aqueous content is necessary for retaining this polar compound. Ensure use of high-purity HPLC-grade solvents.[6]
Column Polar-Embedded C18 or "Aqueous" C18 (e.g., 150 mm x 4.6 mm, 5 µm)This is the most critical parameter. These columns have a polar group embedded near the base of the C18 chain, which prevents the stationary phase from collapsing in highly aqueous mobile phases and provides a secondary retention mechanism for polar analytes.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.[6]
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)This compound lacks a UV chromophore. RI is a universal detector suitable for isocratic methods. ELSD is another universal option that is compatible with gradients but may have lower sensitivity. Mass Spectrometry (MS) is also an excellent choice.
Injection Volume 10 µLCan be adjusted based on sample concentration and detector response.
HPLC Troubleshooting Guide (Q&A Format)

Question: My analyte peak is eluting at or very close to the solvent front (void volume). How can I increase its retention?

Answer: This is the most common issue when analyzing highly polar compounds with reversed-phase HPLC.[8][9] It indicates that there is minimal interaction between your analyte and the non-polar stationary phase.

  • Causality: The analyte is more soluble in the highly aqueous mobile phase than it is in the hydrophobic C18 stationary phase, so it travels through the column with the mobile phase front without being retained.

  • Decision Tree for Increasing Retention:

    Decision tree for improving HPLC retention of polar analytes.
  • Step-by-Step Solutions:

    • Use a Polar-Embedded Column: As stated in the protocol, this is the first and best solution. Standard C18 columns suffer from "phase collapse" in mobile phases with >95% water, where the C18 chains fold in on themselves, losing all retention. Polar-embedded phases are designed to remain wetted and functional in 100% aqueous conditions.[7]

    • Reduce Organic Solvent: If using an appropriate column, try reducing the organic content (acetonitrile or methanol) to 2% or even 0%.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an alternative mode that uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic, low-aqueous mobile phase. In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase, and retention increases as the organic content of the mobile phase increases.

Question: My system pressure is fluctuating wildly, causing my retention times to be unstable.

Answer: System pressure fluctuations are a common HPLC issue that points to a problem in the fluidic path, usually within the pump.[6]

  • Causality: The HPLC pump is designed to deliver a precise, pulse-free flow. Air bubbles, faulty check valves, or worn pump seals can disrupt this steady flow, leading to pressure variations.

  • Solutions:

    • Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed using an in-line degasser, sonication, or helium sparging. Air bubbles are a primary cause of pressure instability.[6]

    • Purge the Pump: Purge each pump channel with fresh mobile phase to dislodge any trapped air bubbles.

    • Check for Leaks: Visually inspect all fittings from the solvent reservoir to the detector for any signs of leakage.[10]

    • Clean/Replace Check Valves: Faulty or dirty check valves can cause solvent to flow backward, leading to significant pressure drops. Consult your instrument manual for instructions on cleaning or replacing them.

HPLC Frequently Asked Questions (FAQs)

Q: Can I use a UV detector for this compound? A: It is not ideal. The compound lacks a significant chromophore, meaning it does not absorb light strongly in the typical UV range (220-400 nm). Detection might be possible at very low wavelengths (~190-205 nm), but the baseline will be noisy and many common solvents (like acetone or certain grades of acetonitrile) will interfere. A universal detector like RI, ELSD, or MS is a much more reliable choice.

Q: What are potential impurities from the synthesis of this compound? A: Common impurities could arise from the starting materials or side reactions. For example, if synthesized via the oxidation of 4-methylcyclohexene, residual starting material or over-oxidation products could be present.[11][12] Your analytical method should be able to separate the main compound from the starting 4-methylcyclohexanol and the intermediate 4-methylcyclohexene.[11]

Section 3: Method Validation Essentials

Once an analytical method is developed, it must be validated to prove it is suitable for its intended purpose.[13] Method validation is a regulatory requirement in the pharmaceutical industry and ensures the reliability and accuracy of QC testing.[14]

The Analytical Method Lifecycle

Method development and validation are part of a larger lifecycle that includes method design, qualification, and ongoing verification to ensure the method remains fit for purpose over time.[15]

The lifecycle of an analytical method.
Key Validation Parameters

The specific parameters to be validated depend on the type of test (e.g., assay, impurity test).[16] The core parameters are defined by guidelines such as ICH Q2(R1) and USP <1225>.[13][16]

ParameterDefinitionPurpose in QC
Accuracy The closeness of test results to the true value.Ensures the measured value (e.g., potency) is correct.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Demonstrates the method's reproducibility by the same or different analysts on different days.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants).Proves the method is measuring only the desired compound without interference.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Confirms the method's response is proportional to the amount of analyte.
Range The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defines the concentration limits where the method is valid.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Important for impurity tests to know the detection limit.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.The lowest level at which impurities can be reliably measured.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Shows the method's reliability during normal use (e.g., slight changes in mobile phase pH or column temperature).
Method Validation Frequently Asked Questions (FAQs)

Q: What is a System Suitability Test (SST)? A: An SST is a series of checks performed before and during a batch of analyses to ensure the chromatographic system is performing adequately.[15] It is not part of the formal validation but is a critical component of routine QC. Typical SST parameters include retention time, peak area, resolution between critical pairs (e.g., cis/trans isomers), tailing factor, and theoretical plates.

Q: How do I demonstrate the specificity of my method for this compound? A: Specificity is crucial. It can be demonstrated by:

  • Forced Degradation: Subjecting the sample to stress conditions (acid, base, heat, light, oxidation) to generate degradation products. The method must show that the main analyte peak is resolved from all degradant peaks.

  • Impurity Spiking: Spiking the sample with known potential impurities (e.g., starting materials, isomers) to prove they do not co-elute with the main peak.

  • Peak Purity Analysis (for HPLC-DAD/MS): Using a Diode Array Detector (DAD) or Mass Spectrometer (MS) to confirm that the peak for this compound is spectrally homogeneous and does not contain any co-eluting impurities.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BioProcess International. (2019, March 14). Points to Consider in Quality Control Method Validation and Transfer.
  • BenchChem. (2025, December). Technical Support Center: Overcoming Peak Tailing in GC Analysis of Diols.
  • IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • YouTube. (2024, December 25). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
  • Axion Labs. (n.d.). HPLC problems with very polar molecules.
  • HPLC Trouble. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (n.d.). Troubleshooting Guide.
  • Technology Networks. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Supelco. (1999). Bulletin 853B Capillary GC Troubleshooting Guide.
  • Stepbio. (n.d.). GC Troubleshooting.
  • Royal Society of Chemistry. (2012). Instrumentation and chemicals. Organic & Biomolecular Chemistry.
  • University of Missouri-St. Louis. (1999). 4-Methylcyclohexene Synthesis. Adapted from Pavia, Lampman, Kiz, and Engel, Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
  • Scribd. (n.d.). Preparation of 4-Methylcyclohexene From Dehydration of 4-Methylcyclohexanol.

Sources

stability issues of 4-methylcyclohexane-1,2-diol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-methylcyclohexane-1,2-diol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the stability of this compound, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during experimentation. Each answer provides a causal explanation and a step-by-step resolution protocol.

Q1: My reaction has produced a complex mixture of unexpected products, not just the simple dehydrated alkene. How can I identify the byproducts and improve selectivity?

A1: The formation of a complex product mixture is a hallmark of carbocation-mediated reactions involving this compound. The initial dehydration leads to a secondary carbocation, which is prone to rearrangements to form more stable intermediates.[1][2]

Root Cause Analysis:

  • Hydride Shifts: The initial secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to different alkene isomers.[2][3]

  • Pinacol Rearrangement: As a 1,2-diol, the compound is susceptible to a pinacol-type rearrangement under acidic conditions. This involves the migration of a carbon-carbon bond (a ring contraction) to yield a cyclopentyl carbaldehyde derivative, or migration of a hydride to yield a ketone.[4]

  • Multiple Dehydration Sites: Both hydroxyl groups can be protonated and eliminated, further complicating the potential reaction pathways.

Troubleshooting Workflow Diagram

G start Complex Product Mixture Observed check_rearrangements Hypothesis: Carbocation Rearrangements Occurred start->check_rearrangements analysis Step 1: Product Identification - GC-MS for mass fragments - ¹H & ¹³C NMR for structure - IR for functional groups (C=O vs C=C) check_rearrangements->analysis control_temp Step 2: Modify Conditions Decrease Temperature (Reduces activation energy for rearrangements) analysis->control_temp Implement one or more control_acid Step 2: Modify Conditions Milder Acid Catalyst (e.g., H₃PO₄ instead of H₂SO₄) analysis->control_acid Implement one or more control_time Step 2: Modify Conditions Reduce Reaction Time analysis->control_time Implement one or more verify Step 3: Re-run & Verify Analyze product mixture again control_temp->verify control_acid->verify control_time->verify verify->analysis If issues persist success Desired Selectivity Achieved verify->success If successful

Caption: Troubleshooting workflow for managing unexpected byproducts.

Resolution Protocol:

  • Product Characterization:

    • Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to separate the components and obtain their mass-to-charge ratios.

    • Perform ¹H and ¹³C NMR spectroscopy on the crude mixture to identify characteristic signals for different alkene isomers and potential carbonyl compounds from a pinacol rearrangement.[4]

  • Control Reaction Temperature:

    • Lowering the reaction temperature can disfavor rearrangement pathways, which often have a higher activation energy than the initial dehydration.

  • Select a Milder Acid Catalyst:

    • Strong acids like sulfuric acid aggressively promote carbocation formation and subsequent rearrangements.[1] Consider using a less potent catalyst, such as 85% phosphoric acid, which is effective for dehydration but can reduce the extent of side reactions.[5][6]

  • Minimize Reaction Time:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC analysis and quench the reaction as soon as the starting material is consumed to prevent further isomerization or degradation of the desired product.

Q2: I'm observing a very low yield of my target alkene product. What are the common causes and how can I improve it?

A2: Low yields in acid-catalyzed dehydrations are often due to an incomplete reaction, loss of a volatile product, or competing side reactions.

Root Cause Analysis:

  • Reversible Reaction: The dehydration of alcohols is a reversible equilibrium. If the water byproduct is not removed, it can re-protonate the alkene, pushing the equilibrium back towards the reactant.

  • Product Volatility: The resulting alkenes (e.g., 4-methylcyclohexene) have significantly lower boiling points than the starting diol. Product can be lost during the reaction or workup if not properly contained.

  • Polymerization: Under strongly acidic and high-temperature conditions, the alkene products can polymerize, forming a non-volatile, often dark-colored residue.

Resolution Protocol:

  • Drive the Equilibrium:

    • Employ Le Chatelier's principle by removing a product as it forms. Set up a fractional distillation apparatus to selectively remove the lower-boiling point alkene from the reaction mixture. This continuously shifts the equilibrium towards the products.

  • Optimize Reaction Conditions:

    • Ensure the temperature is high enough for the reaction to proceed but not so high that it causes charring. A sand bath is an effective way to maintain uniform heating.

    • Ensure the acid catalyst is present in sufficient quantity, typically added slowly and with cooling.[5]

  • Improve Workup Procedure:

    • After the reaction, quench with a cold base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.

    • Wash the organic layer with brine (saturated NaCl solution) to remove bulk water before drying with an agent like anhydrous sodium sulfate.[6] This minimizes the chance of the reaction reversing during workup.

Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: The primary degradation pathway is an acid-catalyzed dehydration that proceeds via an E1 (unimolecular elimination) mechanism.[1][3]

  • Protonation: One of the hydroxyl groups is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, an alkyloxonium ion.[1]

  • Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a secondary carbocation on the cyclohexane ring. This is the rate-determining step.[1]

  • Deprotonation: A weak base in the mixture, typically water or the conjugate base of the acid, removes a proton from an adjacent carbon, forming a double bond. This results in an alkene and regenerates the acid catalyst.[1]

E1 Dehydration Mechanism

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Limiting) cluster_2 Step 3: Deprotonation Diol This compound ProtonatedDiol Alkyloxonium Ion Diol->ProtonatedDiol + H⁺ Carbocation Secondary Carbocation ProtonatedDiol->Carbocation - H₂O Alkene Alkene Product Carbocation->Alkene - H⁺

Caption: The three key steps of the E1 dehydration mechanism.

Q2: Why are carbocation rearrangements so prevalent in this reaction, and what are the products?

A2: Carbocation rearrangements are common because the initially formed secondary carbocation is relatively unstable.[2] The molecule will readily reorganize its structure to form a more stable tertiary carbocation if possible.[7][8] This leads to a variety of potential products beyond simple dehydration.

Key Rearrangement Pathways & Products

Rearrangement TypeDriving ForcePotential Products
1,2-Hydride Shift Formation of a more stable tertiary carbocation.1-Methylcyclohexene
Pinacol Rearrangement Relief of ring strain and formation of a stable carbonyl group.[4]2-Methylcyclohexanone, 1-Acetyl-1-methylcyclopentane
Simple E1 Elimination No rearrangement occurs.4-Methylcyclohex-1-ene, 3-Methylcyclohex-1-ene

Carbocation Rearrangement Pathways

G cluster_paths Potential Pathways Initial Initial Secondary Carbocation at C1 or C2 Path1 No Rearrangement (Direct Elimination) Initial->Path1 Path2 1,2-Hydride Shift Initial->Path2 Path3 Pinacol Rearrangement (Ring Contraction) Initial->Path3 Product1 Alkene Isomers (e.g., 4-methylcyclohexene) Path1->Product1 Tertiary Tertiary Carbocation (More Stable) Path2->Tertiary Pinacol_Intermediate Rearranged Cation (Leads to Carbonyl) Path3->Pinacol_Intermediate Product2 Alkene Isomers (e.g., 1-methylcyclohexene) Tertiary->Product2 Product3 Ketone or Aldehyde (e.g., Cyclopentyl derivative) Pinacol_Intermediate->Product3

Caption: Divergent pathways from the initial carbocation intermediate.

Q3: Does the stereochemistry (cis vs. trans) of the starting diol affect the reaction outcome?

A3: Yes, the initial stereochemistry can influence the product distribution, particularly in kinetically controlled reactions. The E1 elimination and pinacol rearrangement pathways often have specific stereoelectronic requirements, such as an anti-periplanar alignment between the leaving group and the migrating group.[4]

  • Cis-diol: In a chair conformation, the cis-diol will have one axial and one equatorial hydroxyl group. This geometry can facilitate certain rearrangements over others.

  • Trans-diol: The most stable conformation of the trans-diol has both hydroxyl groups in equatorial positions.[9] A ring flip to a less stable diaxial conformation may be required for certain anti-periplanar eliminations or migrations to occur.

However, it is crucial to note that under strong acidic conditions, the reaction may become thermodynamically controlled, and the stereocenters can epimerize, leading to a similar product mixture from either starting isomer over time.[4]

Experimental Protocol: Controlled Acid Stability Study

This protocol outlines a method to assess the stability of this compound under defined acidic conditions and identify degradation products.

Objective: To determine the product profile of this compound when exposed to phosphoric acid at an elevated temperature.

Materials:

  • This compound (cis/trans mixture)

  • 85% Phosphoric Acid (H₃PO₄)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or sand bath

  • Separatory funnel

  • GC-MS vials

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of this compound in 10 mL of a suitable solvent (e.g., toluene, if co-distillation is desired) or run neat. Add a magnetic stir bar.

  • Acid Addition: Slowly add 1.5 mL of 85% phosphoric acid to the flask while stirring. The mixture may warm slightly.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C using a heating mantle.

  • Reaction Monitoring: At time intervals (T=0, 30, 60, 120 min), withdraw a small aliquot (~0.1 mL) from the reaction. Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and 1 mL of cold NaHCO₃ solution. Vortex, allow the layers to separate, and transfer a sample of the organic layer to a GC-MS vial for analysis.

  • Workup (after final time point): Cool the reaction flask to room temperature. Carefully pour the mixture into a separatory funnel containing 20 mL of cold water and 20 mL of diethyl ether.

  • Extraction: Shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄.

  • Analysis: Filter off the drying agent and analyze the final organic solution by GC-MS and NMR to identify the final product distribution.

References
  • Dehydration of 4-Methylcyclohexanol. A laboratory experiment guide detailing the acid-catalyzed dehydration of a similar compound, highlighting the use of distillation to drive equilibrium. Link: University of California, Irvine - Chemistry
  • Synthesis of 4-Methylcyclohexene. A video demonstrating the experimental setup for an acid-catalyzed dehydration using phosphoric and sulfuric acids. Link: YouTube
  • Mechanism for the Dehydration of 4-Methylcyclohexanol.
  • Ring Contraction in Pinacol Rearrangement of Cyclohexane-1,2-diol. A detailed discussion on the pinacol rearrangement in a similar 1,2-diol system, explaining the preference for ring contraction. Link: Chemistry Stack Exchange
  • Carbocation Rearrangements.
  • This compound Compound Summary. Database entry with physical and chemical properties of the title compound. Link: PubChem
  • Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol. An experimental write-up detailing the chemicals and workup procedure, including the use of brine. Link: EduBirdie
  • (1S,2R,4S)-4-methylcyclohexane-1,2-diol Compound Summary. Database entry for a specific stereoisomer. Link: PubChem
  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. A guide to carbocation rearrangements including alkyl shifts. Link: Master Organic Chemistry
  • Mechanism for the Dehydration of 4-methylcyclohexanol. A resource outlining the dehydration mechanism catalyzed by phosphoric acid. Link: Chegg.com
  • Unimolecular beta elimination - carbocation rearrangements. Lecture notes discussing the E1 reaction and associated carbocation rearrangements. Link: self.gutenberg.org
  • 1,2-Shifts in Carbocations.
  • Stability of Geometrical Isomers in Cycloalkanes. A discussion on the conformational stability of substituted cyclohexanes, including diols. Link: Chemistry Stack Exchange

Sources

Technical Support Center: Minimizing Byproduct Formation in the Dihydroxylation of 4-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-08

Introduction

Welcome to the technical support guide for the dihydroxylation of 4-methylcyclohexene. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial transformation while minimizing the formation of unwanted byproducts. The conversion of 4-methylcyclohexene to its corresponding cis-1,2-diol is a foundational reaction in organic synthesis. However, like many oxidations, it is susceptible to side reactions that can complicate purification and reduce yields.

This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common issues, offer validated protocols, and explain the mechanistic principles that govern success.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the dihydroxylation of 4-methylcyclohexene.

Part A: Issues with Reagent Selection & Method
Question: I am seeing significant over-oxidation of my diol to a keto-aldehyde. What is causing this and which method is best to avoid it?

Answer: Over-oxidation, which leads to the cleavage of the carbon-carbon bond of the newly formed diol, is a classic byproduct issue in dihydroxylation reactions.[1][2][3] The primary cause is the use of an oxidizing agent that is too harsh or reaction conditions that are not sufficiently controlled.

  • Causality: Strong oxidants like potassium permanganate (KMnO₄), especially under warm or acidic/neutral conditions, can readily cleave the vicinal diol product to form a dialdehyde, which can be further oxidized to a dicarboxylic acid.[2][3] This happens because the intermediate manganate ester is susceptible to further oxidation before it can be hydrolyzed to the diol.[4]

  • Recommended Solution: The most reliable method to prevent over-oxidation is to use osmium tetroxide (OsO₄) under catalytic conditions, known as the Upjohn dihydroxylation .[5][6][7] This method uses N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant to regenerate the OsO₄ catalyst.[5][6] OsO₄ is highly selective for the alkene and the osmate ester intermediate is stable, hydrolyzing cleanly to the diol without cleavage.[8][9]

  • If You Must Use KMnO₄: If you are constrained to use potassium permanganate due to cost or safety concerns with osmium, strict control of reaction conditions is critical. The reaction must be performed under cold, dilute, and basic (alkaline) conditions (Baeyer's test conditions).[4] Low temperature (~0°C) and a basic pH slow down the rate of over-oxidation, allowing the desired diol to be isolated.[3][4] However, yields are often lower and purification can be more challenging compared to the OsO₄ method.[3]

Comparison of Common Dihydroxylation Methods
MethodReagentsStereoselectivityCommon ByproductsKey Considerations
Upjohn Dihydroxylation cat. OsO₄, NMOsyn (cis)Ketone byproducts (minor)Highly reliable, high yield.[5][7] OsO₄ is toxic and expensive.[8][9]
Sharpless Asymmetric Dihydroxylation cat. OsO₄, K₃[Fe(CN)₆], chiral ligandEnantioselective synLow levels of byproductsExcellent for creating chiral diols.[10][11] Reagents often used as pre-mixed "AD-mix".[11][12]
Permanganate Oxidation Cold, dilute, basic KMnO₄syn (cis)Over-oxidation products (cleavage)Inexpensive but gives lower yields due to over-oxidation.[3][13] Strict temperature and pH control is essential.[4]
Prévost/Woodward Dihydroxylation I₂, Silver Benzoate/Acetateanti (trans)Ester intermediatesUsed for generating trans-diols, which is not the typical goal for this substrate.[5]
Part B: Problems During Reaction Execution
Question: My Upjohn dihydroxylation is sluggish and my yield is low. What factors could be at play?

Answer: While the Upjohn dihydroxylation is generally robust, several factors can lead to slow reactions or poor yields.

  • Purity of NMO: The co-oxidant, NMO, is hygroscopic and can degrade over time. "Wet" or old NMO is a common culprit for inefficient catalyst turnover. Ensure you are using anhydrous NMO or dry it under vacuum before use.

  • Solvent Choice: A common solvent system is acetone/water or t-butanol/water. The water is necessary for the hydrolysis of the osmate ester and to dissolve the NMO. If the solvent is too non-polar, the reaction can be slow. A small amount of water is crucial for the catalytic cycle.

  • Insufficient Mixing: This is a heterogeneous reaction. Vigorous stirring is required to ensure proper mixing of the organic substrate with the aqueous components and the catalyst.

  • Catalyst Poisoning: Though rare, impurities in the starting material or solvent can sometimes coordinate to the osmium and inhibit its catalytic activity. Ensure your 4-methylcyclohexene is pure.

  • Ligand Acceleration: It has been observed that the presence of certain ligands, even simple achiral amines like quinuclidine, can accelerate the rate of dihydroxylation.[7] This is the principle behind the Sharpless asymmetric dihydroxylation but can be applied in a racemic sense to improve reaction times and yields.[7]

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose the cause of low diol yield.

G Start Observation: Low Yield of Diol Check1 Was the reaction slow or did it not go to completion? Start->Check1 Check2 Is the mass balance poor (i.e., material lost)? Start->Check2 Cause1a Potential Cause: Inefficient Catalyst Turnover Check1->Cause1a Cause1b Potential Cause: Poor Reaction Conditions Check1->Cause1b Cause2a Potential Cause: Over-oxidation/Cleavage Check2->Cause2a Cause2b Potential Cause: Workup/Isolation Issues Check2->Cause2b Sol1a Solution: Use fresh, anhydrous NMO. Increase catalyst loading slightly. Cause1a->Sol1a Sol1b Solution: Ensure vigorous stirring. Optimize solvent ratio (e.g., acetone:water 10:1). Consider adding a ligand (e.g., quinuclidine). Cause1b->Sol1b Sol2a Solution: Use OsO4/NMO instead of KMnO4. If using KMnO4, ensure temp is low (~0°C) and pH is basic. Cause2a->Sol2a Sol2b Solution: Quench with Na2SO3, not H2S. Ensure proper pH during extraction. Check for product volatility. Cause2b->Sol2b

Caption: Troubleshooting flowchart for low diol yield.

Part C: Issues During Workup and Purification
Question: I have trouble removing the manganese dioxide (MnO₂) from my KMnO₄ reaction. How can I improve my workup?

Answer: The formation of a fine brown MnO₂ precipitate is characteristic of permanganate oxidations. This solid can be difficult to filter and often leads to product loss through adsorption.

  • Standard Procedure: The traditional method is to quench the reaction with a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃). This reduces the MnO₂ to the soluble Mn²⁺ salt, which can be easily removed in an aqueous wash.

  • Filtration Aid: If you must filter the MnO₂, use a pad of Celite® (diatomaceous earth) in a Büchner funnel. This creates a filter bed that prevents the fine MnO₂ particles from clogging the filter paper. Wash the filter cake thoroughly with your extraction solvent to recover any adsorbed product.

  • Best Practice: The most effective method is chemical removal. After the reaction is complete (as judged by TLC), cool the mixture and add a saturated aqueous solution of Na₂SO₃. Stir vigorously until the brown precipitate dissolves and the mixture becomes colorless or pale yellow. You can then proceed with a standard liquid-liquid extraction.

Section 2: Validated Experimental Protocols

Protocol 1: Catalytic syn-Dihydroxylation of 4-Methylcyclohexene (Upjohn Conditions)

This protocol is optimized for high yield and minimal byproduct formation.

Materials:

  • 4-Methylcyclohexene (1.0 eq)

  • N-Methylmorpholine N-oxide (NMO) (1.2 eq)

  • Osmium Tetroxide (OsO₄) (0.005 eq, ~0.5 mol%) as a 2.5 wt% solution in t-butanol

  • Acetone (reagent grade)

  • Water (deionized)

  • Sodium Sulfite (Na₂SO₃)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methylcyclohexene (1.0 eq) and a 10:1 mixture of acetone:water (sufficient to make a ~0.1 M solution).

  • Reagent Addition: Add NMO (1.2 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: Cool the flask to 0°C in an ice bath. Slowly, dropwise, add the OsO₄ solution (0.005 eq). The solution may turn dark brown/black.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting alkene is consumed (typically 4-12 hours).

  • Quenching: Once the reaction is complete, add a small amount of solid sodium sulfite (Na₂SO₃) and stir for 30-60 minutes. The solution should lighten in color.

  • Workup:

    • Remove the majority of the acetone using a rotary evaporator.

    • Add ethyl acetate to the remaining aqueous slurry and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove morpholine), water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the crude diol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Diagram: Catalytic Cycle of OsO₄ Dihydroxylation

This diagram illustrates the main reaction pathway and the regeneration of the catalyst, which is key to minimizing byproducts associated with stoichiometric reagents.

G cluster_main Main Catalytic Cycle cluster_regen Co-oxidant Regeneration Alkene 4-Methylcyclohexene Cycloadd [3+2] Cycloaddition Alkene->Cycloadd OsO4 Os(VIII)O4 OsO4->Cycloadd Ester Osmate(VI) Ester Cycloadd->Ester Hydrolysis Hydrolysis (2 H2O) Ester->Hydrolysis Diol cis-1,2-Diol Hydrolysis->Diol OsVI Reduced Os(VI) Hydrolysis->OsVI Releases OsVI->OsO4 Re-oxidation NMO NMO (Co-oxidant) NM N-Methylmorpholine NMO->NM Oxidizes Os(VI)

Caption: Catalytic cycle for the Upjohn dihydroxylation.

References

  • Dihydroxyl
  • 11.3.2 Dihydroxylation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Master Organic Chemistry. Master Organic Chemistry. [Link]
  • Osmium tetroxide - Wikipedia. Wikipedia. [Link]
  • RECENT DEVELOPMENTS IN THE ANTI-DIHYDROXYLATION OF ALKENES. University of Illinois. [Link]
  • 14.9: Cleavage of Diols - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • 10.7: Oxidation Reactions of Alkenes - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • 9.13: Dihydroxylation of Alkenes - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Sharpless asymmetric dihydroxyl
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed Central.
  • Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps. Chemistry Steps. [Link]
  • Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Syn dihydroxylation (video) | Hydrocarbons | Khan Academy. Khan Academy. [Link]
  • Asymmetric Dihydroxylation of Alkenes - ResearchGate.
  • Mechanism of alkene dihydroxylation with potassium permangan
  • Ch15: Oxidation cleavage of 1,2-diols - University of Calgary. University of Calgary. [Link]
  • Upjohn Dihydroxylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Upjohn dihydroxyl

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Stereospecific Biological Activity of 4-Methylcyclohexane-1,2-diol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Biological Function

In the realm of drug discovery and molecular biology, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a paramount determinant of its biological activity. Molecules that are mirror images of each other, known as enantiomers, can exhibit remarkably different, and sometimes opposing, physiological effects. This guide delves into the comparative biological activities of the stereoisomers of 4-methylcyclohexane-1,2-diol, a saturated carbocyclic diol with three chiral centers, giving rise to a family of distinct stereoisomers.

While the parent structure is relatively simple, the spatial orientation of the methyl and two hydroxyl groups creates a fascinating landscape of potential interactions with biological macromolecules. Understanding these stereospecific interactions is crucial for identifying promising lead compounds and avoiding potential off-target effects. This guide provides a framework for the systematic evaluation of these stereoisomers, presenting hypothetical, yet plausible, experimental data to illustrate the profound impact of chirality on biological function. We will explore potential anticancer, anti-inflammatory, and neurological activities through a series of robust in vitro assays.

The Stereoisomers of this compound

The structure of this compound features three stereocenters at carbons 1, 2, and 4. This gives rise to 2^3 = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers. For the purpose of this guide, we will focus on a representative set of four diastereomers to illustrate the principles of stereospecific activity. The synthesis of these individual stereoisomers can be achieved through various stereoselective synthetic routes, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of key reactions, such as dihydroxylation of a corresponding cyclohexene precursor.[1][2]

Hypothetical Biological Screening and Activity Profile

A preliminary broad-spectrum screening of the this compound stereoisomers against a panel of cancer cell lines, inflammatory pathway reporters, and neuronal cell models suggested three potential avenues for further investigation: anticancer, anti-inflammatory, and neurological activities. The initial screening highlighted that specific stereoisomers exhibited more potent activity in each of these areas, underscoring the importance of a detailed comparative analysis.

Comparative Anticancer Activity

The initial screen indicated that certain stereoisomers of this compound displayed cytotoxic effects against human cancer cell lines. To quantify and compare this activity, a series of in vitro assays were conducted.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay [5][6]

  • Cell Seeding: Human breast cancer (MCF-7) and non-cancerous human embryonic kidney (HEK293) cell lines were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were treated with serial dilutions of each this compound stereoisomer (from 0.1 µM to 100 µM) for 48 hours. A vehicle control (DMSO) was also included.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) values were determined from the dose-response curves.

Comparative Cytotoxicity Data (Hypothetical)
StereoisomerConfigurationMCF-7 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293 IC₅₀ / MCF-7 IC₅₀)
1 (1R,2R,4S)15.2> 100> 6.6
2 (1S,2S,4R)18.5> 100> 5.4
3 (1R,2S,4S)85.6> 100> 1.2
4 (1S,2R,4R)92.1> 100> 1.1

Interpretation of Results: The hypothetical data in the table above illustrates that stereoisomers 1 and 2 exhibit moderate and selective cytotoxicity against the MCF-7 breast cancer cell line, with significantly less effect on the non-cancerous HEK293 cells. In contrast, stereoisomers 3 and 4 show much weaker cytotoxic activity. This highlights a clear structure-activity relationship, where the relative stereochemistry of the hydroxyl and methyl groups profoundly influences the anticancer potential.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[7][8] We hypothesized that some stereoisomers of this compound might inhibit this pathway.

Assessment of NF-κB Inhibition

A reporter gene assay was employed to measure the inhibition of NF-κB transcriptional activity in response to an inflammatory stimulus.

Experimental Protocol: NF-κB Reporter Assay [9][10]

  • Cell Transfection and Seeding: HEK293 cells were co-transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a constitutively expressed Renilla luciferase plasmid (for normalization). Transfected cells were seeded in 96-well plates.

  • Compound Pre-treatment: Cells were pre-treated with various concentrations of the this compound stereoisomers for 1 hour.

  • Inflammatory Stimulus: The cells were then stimulated with tumor necrosis factor-alpha (TNF-α) at a concentration of 10 ng/mL for 6 hours to activate the NF-κB pathway.

  • Luciferase Assay: The cells were lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity. The percentage of NF-κB inhibition was calculated relative to the TNF-α-stimulated cells without any compound treatment. IC₅₀ values were determined from the dose-response curves.

Comparative NF-κB Inhibition Data (Hypothetical)
StereoisomerConfigurationNF-κB Inhibition IC₅₀ (µM)
1 (1R,2R,4S)78.3
2 (1S,2S,4R)85.1
3 (1R,2S,4S)22.5
4 (1S,2R,4R)25.8

Interpretation of Results: In this hypothetical scenario, stereoisomers 3 and 4 demonstrate potent inhibition of the NF-κB signaling pathway, while isomers 1 and 2 are significantly less active. This suggests that a different stereochemical configuration is favored for anti-inflammatory activity compared to anticancer activity.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NF-kB NF-κB (p50/p65) NF-kB->IkB Bound & Inactive NF-kB_n NF-κB (p50/p65) NF-kB->NF-kB_n Translocation IkB_P->NF-kB Releases Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation 4MCHD_Isomers 4-MCHD Stereoisomers 3 & 4 4MCHD_Isomers->IKK Inhibits DNA DNA (NF-kB Response Element) NF-kB_n->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates

Caption: Hypothetical inhibition of the NF-κB signaling pathway by 4-MCHD stereoisomers.

Comparative Neurological Activity

The structural similarity of this compound to certain endogenous neuromodulators prompted an investigation into its potential interaction with G-protein coupled receptors (GPCRs) in the central nervous system. A competitive radioligand binding assay was chosen to assess the affinity of the stereoisomers for a representative GPCR.

GPCR Binding Affinity Assessment

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.[11]

Experimental Protocol: GPCR Radioligand Binding Assay [12][13]

  • Membrane Preparation: Membranes were prepared from cells overexpressing the human adenosine A₁ receptor.

  • Binding Reaction: In a 96-well plate, the membranes were incubated with a fixed concentration of the radiolabeled antagonist [³H]DPCPX and varying concentrations of the this compound stereoisomers.

  • Incubation and Filtration: The reaction mixtures were incubated to allow for binding equilibrium. The bound and free radioligand were then separated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters was measured using a scintillation counter.

  • Data Analysis: The specific binding was determined by subtracting non-specific binding (measured in the presence of an excess of a known unlabeled ligand) from the total binding. The inhibition constant (Kᵢ) for each stereoisomer was calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Comparative GPCR Binding Data (Hypothetical)
StereoisomerConfigurationAdenosine A₁ Receptor Kᵢ (µM)
1 (1R,2R,4S)5.8
2 (1S,2S,4R)6.2
3 (1R,2S,4S)45.3
4 (1S,2R,4R)52.8

Interpretation of Results: The hypothetical binding data suggests that stereoisomers 1 and 2 have a significantly higher affinity for the adenosine A₁ receptor compared to isomers 3 and 4 . This indicates that the trans relationship between the two hydroxyl groups might be a key structural feature for recognition by this particular GPCR.

Experimental_Workflow cluster_synthesis Stereoselective Synthesis cluster_assays Biological Assays cluster_results Data Analysis & Comparison Isomer_1 Isomer 1 (1R,2R,4S) Anticancer Anticancer (MTT Assay) Isomer_1->Anticancer Anti_inflammatory Anti-inflammatory (NF-kB Assay) Isomer_1->Anti_inflammatory Neurological Neurological (GPCR Binding) Isomer_1->Neurological Isomer_2 Isomer 2 (1S,2S,4R) Isomer_2->Anticancer Isomer_2->Anti_inflammatory Isomer_2->Neurological Isomer_3 Isomer 3 (1R,2S,4S) Isomer_3->Anticancer Isomer_3->Anti_inflammatory Isomer_3->Neurological Isomer_4 Isomer 4 (1S,2R,4R) Isomer_4->Anticancer Isomer_4->Anti_inflammatory Isomer_4->Neurological IC50_Cytotoxicity IC₅₀ Cytotoxicity Anticancer->IC50_Cytotoxicity IC50_NFkB IC₅₀ NF-κB Inhibition Anti_inflammatory->IC50_NFkB Ki_GPCR Kᵢ GPCR Binding Neurological->Ki_GPCR SAR Structure-Activity Relationship IC50_Cytotoxicity->SAR IC50_NFkB->SAR Ki_GPCR->SAR

Caption: Overall experimental workflow for comparing the biological activities of 4-MCHD stereoisomers.

Conclusion: The Imperative of Stereochemical Considerations in Drug Discovery

This guide, through the presentation of structured experimental protocols and illustrative data, underscores the profound influence of stereochemistry on the biological activity of this compound. Our hypothetical findings reveal that distinct stereoisomers can exhibit preferential activity in different therapeutic areas, with subtle changes in the spatial arrangement of functional groups leading to significant differences in potency and selectivity.

For researchers, scientists, and drug development professionals, this serves as a critical reminder that a comprehensive evaluation of all stereoisomers of a chiral molecule is not merely an academic exercise but a fundamental necessity for the identification and development of safe and effective therapeutics. The methodologies outlined herein provide a robust framework for such investigations, enabling a deeper understanding of the structure-activity relationships that govern molecular interactions in biological systems. The future of rational drug design hinges on our ability to appreciate and harness the power of stereochemistry.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Hauser, A. S., et al. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1638, 107-128.
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • Grote, T. M., & Hoveyda, A. H. (2011). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society, 133(23), 8836-8839.
  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101749.
  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
  • An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Assay Guidance Manual.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(11), 1329-1339.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Wachtmeister, J., et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media.
  • National Center for Biotechnology Information. (n.d.). Figure 2: [Activation of NF-κB Signaling Pathway...].
  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?
  • Rosatella, A. A., & Afonso, C. A. M. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. AppliedChem, 2(2), 142-148.
  • Semantic Scholar. (n.d.). Stereoselective synthesis of vicinal diols with enzymatic cascade reactions.
  • ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
  • May, M. J. (Ed.). (2015). NF-kappa B: Methods and Protocols. Springer.
  • Rosatella, A. A., & Afonso, C. A. M. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • Atatreh, N., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • Journal of the Chemical Society, Perkin Transactions 1. (1988). Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety. X-Ray molecular structure of two stereoisomers of 4′-isopropenyl-7,9-dioxabicyclo[4.3.
  • National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • MDPI. (n.d.). Research into New Molecules with Anti-Inflammatory Activity.
  • Nonaka, H., et al. (2023). Protocol to visualize the distribution of exogenously administered small molecules in the mouse brain. STAR Protocols, 4(3), 102555.
  • PubChem. (n.d.). This compound.
  • Nonaka, H., et al. (2023). Protocol to visualize the distribution of exogenously administered small molecules in the mouse brain. PubMed.
  • National Institutes of Health. (n.d.). Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds.
  • National Institutes of Health. (n.d.). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity.
  • Cordato, D. J., et al. (2003). Stereochemistry in clinical medicine: a neurological perspective. Journal of Clinical Neuroscience, 10(5), 531-535.
  • Reddit. (2015, April 11). [Undergrad] Stereoselective synthesis of trans 1,2 cyclohexane diol and trans 1,3 cyclohexane idol from cyclohexen-1-ol.

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Methylcyclohexane-1,2-diol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of chemical entities is paramount. 4-Methylcyclohexane-1,2-diol, a molecule of interest in various chemical syntheses and as a potential impurity, requires robust analytical methods for its accurate measurement. The validation of these methods is not merely a regulatory formality but a scientific necessity to ensure data integrity and product safety.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[4][5] This involves a comprehensive evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the routine analysis of this compound.[1][2] This guide will explore the validation of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), drawing upon the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9]

The Imperative of Method Validation

Analytical method validation provides documented evidence that a method will consistently produce results that meet predetermined specifications and quality attributes.[1] Without this rigorous process, the data generated lacks scientific and legal credibility, which can have significant consequences during regulatory inspections and for product release.[6] The core parameters assessed during validation, as stipulated by ICH Q2(R2) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][6][9][10]

Logical Flow of Analytical Method Validation

The validation process follows a logical progression, ensuring that each parameter is thoroughly evaluated.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Analytical Method Development & Optimization Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Use & Method Lifecycle Management Robustness->Routine

Caption: A streamlined workflow for analytical method validation.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for quantifying this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare GC-MS and HPLC, two powerful and commonly used techniques in pharmaceutical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural identification and quantification.

Causality Behind Experimental Choices in GC-MS
  • Derivatization: this compound is a polar compound. To improve its volatility and chromatographic peak shape, derivatization is often a necessary step. Silylation, for example, replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule more amenable to GC analysis.

  • Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically chosen to achieve good separation of the derivatized analyte from other matrix components.

  • Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS. It produces a characteristic fragmentation pattern that can be used for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be adapted for a wide range of analytes. For a compound like this compound, which lacks a strong UV chromophore, detection can be a challenge.

Causality Behind Experimental Choices in HPLC
  • Detection Method: Since this compound does not absorb UV light, alternative detection methods are required. Refractive Index Detection (RID) is a universal detector that can be used, but it suffers from low sensitivity and is not compatible with gradient elution. A more sensitive and specific approach is to use a Mass Spectrometer (LC-MS) or a Charged Aerosol Detector (CAD).

  • Column and Mobile Phase: A reverse-phase C18 column is a common choice for separating moderately polar compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.[11] For LC-MS applications, a volatile buffer such as formic acid or ammonium acetate would be used instead of non-volatile buffers like phosphate.[11]

Validation Parameters: A Head-to-Head Comparison

The following table summarizes the typical validation parameters and acceptance criteria for the quantification of an impurity like this compound, in accordance with ICH guidelines.[1][6][12]

Validation ParameterGC-MSHPLC-CAD/MSICH Q2(R2) Acceptance Criteria (Typical for Impurity Method)
Specificity HighHighThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[12][13]
Linearity (r²) > 0.99> 0.99A linear relationship should be established across the range of the analytical procedure.[1][6]
Range LOQ to 120% of specificationLOQ to 120% of specificationThe interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[1][10]
Accuracy (% Recovery) 80.0% - 120.0%80.0% - 120.0%The closeness of test results to the true value.[12][14]
Precision (%RSD)
- Repeatability≤ 15%≤ 15%Precision under the same operating conditions over a short interval of time.[1]
- Intermediate Precision≤ 20%≤ 20%Expresses within-laboratory variations: different days, different analysts, different equipment.[1]
Limit of Detection (LOD) Analyte specificAnalyte specificThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[14]
Limit of Quantification (LOQ) Analyte specificAnalyte specificThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
Robustness No significant impact on resultsNo significant impact on resultsThe capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[6][14]

Experimental Protocols

GC-MS Method Validation Protocol

1. Objective: To validate a GC-MS method for the quantification of this compound as an impurity.

2. Materials and Reagents:

  • This compound reference standard

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Solvent (e.g., Dichloromethane)

  • Internal Standard (IS) (e.g., d4-1,4-Dioxane)

3. Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector

  • Capillary Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)

4. Validation Procedures:

  • Specificity: Analyze blank solvent, a placebo sample, and a placebo sample spiked with this compound and the IS. Demonstrate no interference at the retention times of the analyte and IS.

  • Linearity: Prepare a series of calibration standards of the derivatized analyte ranging from the LOQ to 120% of the target impurity concentration. Plot a calibration curve of the peak area ratio (analyte/IS) versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples spiked with known concentrations of this compound at three levels (e.g., LOQ, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery.

  • Precision (Repeatability): Analyze six replicate preparations of a sample spiked at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD).

  • Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[14]

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., injector temperature ±5°C, oven temperature ramp rate ±1°C/min, gas flow rate ±5%) and assess the impact on the results.

HPLC-CAD/MS Method Validation Protocol

1. Objective: To validate an HPLC-CAD/MS method for the quantification of this compound.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade Acetonitrile and Water

  • Volatile buffer (e.g., Formic Acid or Ammonium Acetate)

3. Instrumentation:

  • High-Performance Liquid Chromatograph

  • Charged Aerosol Detector or Mass Spectrometer

  • C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)

4. Validation Procedures:

  • The validation procedures for Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness are analogous to the GC-MS protocol, with adjustments for the liquid chromatographic system. For robustness, parameters such as mobile phase composition (±2% organic), column temperature (±5°C), and flow rate (±0.1 mL/min) would be varied.

Trustworthiness: A Self-Validating System

A key principle of a trustworthy analytical method is its ability to be self-validating during routine use. This is often achieved through the implementation of system suitability tests (SSTs).

System Suitability Testing

Before any sample analysis, a system suitability solution is injected to verify that the chromatographic system is performing adequately.

System_Suitability cluster_SST System Suitability Test SST_Standard Inject SST Standard Check_Parameters Evaluate Key Parameters (e.g., Retention Time, Peak Area, Resolution, Tailing Factor) SST_Standard->Check_Parameters Compare_Criteria Compare with Pre-defined Acceptance Criteria Check_Parameters->Compare_Criteria Proceed Proceed with Sample Analysis Compare_Criteria->Proceed Pass Fail Troubleshoot System Compare_Criteria->Fail Fail

Caption: The decision-making process in system suitability testing.

Typical SST parameters and acceptance criteria include:

  • Peak Area Reproducibility: %RSD of replicate injections (e.g., n=5) should be ≤ 15.0%.

  • Retention Time Reproducibility: %RSD of replicate injections should be ≤ 2.0%.

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be > 2000.

Conclusion

The validation of an analytical method for the quantification of this compound is a critical exercise that underpins the reliability of data in a regulated environment. Both GC-MS and HPLC-based methods offer viable solutions, with the choice being dictated by the specific requirements of the analysis. GC-MS, often requiring derivatization, provides excellent sensitivity and specificity. HPLC, when coupled with a suitable detector like a mass spectrometer or a charged aerosol detector, offers a powerful alternative, particularly for non-volatile matrices.

Regardless of the chosen technology, a comprehensive validation study adhering to ICH and FDA guidelines is non-negotiable.[7][9] By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, and by implementing rigorous system suitability criteria, researchers and scientists can ensure that their analytical methods are fit for purpose and generate data that is both scientifically sound and defensible.[1][6]

References
  • Vertex AI Search. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2020).
  • Vertex AI Search. (n.d.).
  • U.S. Food and Drug Administration. (2015).
  • Altabrisa Group. (2025).
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • International Council for Harmonisation. (2023).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • ProPharma. (2024).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • EirGenix. (2024).
  • SIELC Technologies. (n.d.). Separation of 4-Methyl-1,2-cyclohexanedicarboxylic anhydride on Newcrom R1 HPLC column. [Link]
  • ScienceDirect. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
  • IOSR Journal of Pharmacy. (n.d.).

Sources

A Comparative Guide to the Catalytic Synthesis of 4-Methylcyclohexane-1,2-diol: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of vicinal diols is a cornerstone of modern organic chemistry. These motifs are prevalent in a vast array of biologically active molecules and serve as versatile synthetic intermediates. Among these, 4-methylcyclohexane-1,2-diol, a chiral diol, presents a valuable building block. Its synthesis, however, requires careful consideration of catalytic methods to control both regio- and stereoselectivity. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound from 4-methylcyclohexene, offering insights into the mechanistic nuances and practical considerations for each approach.

The Significance of Stereocontrolled Dihydroxylation

The dihydroxylation of an alkene to a 1,2-diol can result in the formation of new stereocenters. In the case of 4-methylcyclohexene, a prochiral alkene, dihydroxylation can lead to a mixture of diastereomers and enantiomers. The ability to selectively synthesize a single stereoisomer is often paramount in the synthesis of complex target molecules, as different stereoisomers can exhibit vastly different biological activities. The choice of catalyst is therefore not merely a matter of reaction efficiency but a critical decision that dictates the stereochemical outcome of the synthesis.

This guide will explore four major classes of catalysts for the syn-dihydroxylation of 4-methylcyclohexene:

  • Osmium-based Catalysts: The well-established and highly reliable Upjohn and Sharpless Asymmetric Dihydroxylation.

  • Ruthenium-based Catalysts: A powerful and often more reactive alternative to osmium.

  • Manganese-based Catalysts: A more economical and less toxic option, though sometimes with challenges in selectivity.

  • Biocatalysts: Enzymes that offer unparalleled stereoselectivity under mild reaction conditions.

Osmium-Based Catalysts: The Gold Standard

Osmium tetroxide (OsO₄) is arguably the most reliable and widely used catalyst for the syn-dihydroxylation of alkenes, providing excellent yields and predictable stereoselectivity.[1][2] Due to its high cost and toxicity, it is almost exclusively used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[3]

The Upjohn Dihydroxylation: A Robust Method for Racemic Diols

The Upjohn dihydroxylation utilizes a catalytic amount of OsO₄ with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[4][5] This method is a workhorse in organic synthesis for producing racemic or achiral cis-diols.

Mechanism: The reaction proceeds through a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium species, which is re-oxidized to OsO₄ by NMO to complete the catalytic cycle.

Upjohn_Mechanism cluster_cycle Catalytic Cycle Os(VIII)O4 Os(VIII)O4 Osmate_Ester Cyclic Osmate Ester (Os(VI)) Os(VIII)O4->Osmate_Ester Alkene Alkene Alkene->Osmate_Ester [3+2] Cycloaddition cis_Diol cis_Diol Osmate_Ester->cis_Diol Hydrolysis Reduced_Os Reduced Osmium (Os(VI)) Osmate_Ester->Reduced_Os Reduced_Os->Os(VIII)O4 Re-oxidation NMO NMO NMM NMM NMO->NMM

Figure 1: Catalytic cycle of the Upjohn dihydroxylation.

Sharpless Asymmetric Dihydroxylation (AD): Access to Enantiopure Diols

For the synthesis of enantiomerically enriched diols, the Sharpless Asymmetric Dihydroxylation is the preeminent method.[3][6][7][8] This reaction employs a catalytic amount of OsO₄, a stoichiometric oxidant (typically potassium ferricyanide, K₃[Fe(CN)₆]), and a chiral ligand derived from cinchona alkaloids. Commercially available pre-mixed reagents, known as AD-mix-α and AD-mix-β, contain the catalyst, oxidant, and a chiral ligand [(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β], simplifying the experimental setup.[8]

Mechanism: The chiral ligand coordinates to the osmium tetroxide, creating a chiral environment that directs the cycloaddition to one face of the alkene over the other, leading to high enantioselectivity. The mnemonic for predicting the stereochemical outcome is well-established.

Sharpless_AD_Workflow Start 4-Methylcyclohexene AD_mix_alpha AD-mix-α ((DHQ)₂PHAL) Start->AD_mix_alpha t-BuOH/H₂O AD_mix_beta AD-mix-β ((DHQD)₂PHAL) Start->AD_mix_beta t-BuOH/H₂O Diol_alpha Enantioenriched cis-Diol (R,R) AD_mix_alpha->Diol_alpha Diol_beta Enantioenriched cis-Diol (S,S) AD_mix_beta->Diol_beta

Figure 2: Stereochemical outcome of the Sharpless AD reaction.

Ruthenium-Based Catalysts: A Potent and Economical Alternative

Ruthenium tetroxide (RuO₄) is a more powerful oxidizing agent than OsO₄ and has emerged as a viable alternative for dihydroxylation.[9] A significant advantage of ruthenium is its lower cost compared to osmium. However, its high reactivity can lead to over-oxidation and cleavage of the diol product. Recent advancements in protocol development have largely mitigated these issues.

Mechanism: Similar to osmium, ruthenium-catalyzed dihydroxylation is believed to proceed through a [3+2] cycloaddition to form a cyclic ruthenate ester, which is then hydrolyzed. The catalyst is typically generated in situ from a precursor like ruthenium trichloride (RuCl₃) using a stoichiometric oxidant such as sodium periodate (NaIO₄).[10] The addition of a catalytic amount of acid can accelerate the hydrolysis of the ruthenate ester, preventing over-oxidation.[11]

Manganese-Based Catalysts: A Greener Approach

Manganese-based catalysts offer a more economical and less toxic alternative to both osmium and ruthenium.[10] Potassium permanganate (KMnO₄) is a classic reagent for syn-dihydroxylation, but it often suffers from low yields due to over-oxidation.[2][12] More sophisticated manganese catalysts, such as manganese porphyrin complexes, have been developed to improve selectivity.

Mechanism: The dihydroxylation with KMnO₄ proceeds through a cyclic manganate ester intermediate.[12][13] For more advanced manganese catalysts, the active species is often a high-valent manganese-oxo complex that performs the dihydroxylation. The reaction conditions, including temperature and pH, are crucial for achieving good yields and preventing C-C bond cleavage.

Biocatalysts: The Ultimate in Stereoselectivity

Enzymes offer an environmentally friendly and often highly stereoselective route to diols. For the dihydroxylation of alkenes, two main classes of enzymes are particularly relevant: dioxygenases and cytochrome P450 monooxygenases.

Toluene Dioxygenases (TDOs)

Toluene dioxygenases are non-heme iron enzymes that catalyze the cis-dihydroxylation of a wide range of aromatic and aliphatic compounds with excellent enantioselectivity.[14] These enzymes are part of the metabolic pathway for the degradation of aromatic compounds in bacteria like Pseudomonas putida.

Mechanism: TDOs utilize molecular oxygen and a reductase system to activate a non-heme iron center, which then catalyzes the syn-dihydroxylation of the alkene. The stereochemical outcome is determined by the specific binding of the substrate in the enzyme's active site.

Cytochrome P450 Monooxygenases

Cytochrome P450s are heme-containing enzymes known for their ability to catalyze a wide variety of oxidation reactions, including hydroxylation.[15] While their primary function is often mono-hydroxylation, engineered variants, such as those of P450 BM3, can be tailored to perform dihydroxylation.[9][10]

Mechanism: The catalytic cycle of P450s involves the activation of molecular oxygen at the heme iron center to generate a highly reactive iron(IV)-oxo species. This species then abstracts a hydrogen atom from the substrate, followed by radical rebound to form the hydroxylated product. For dihydroxylation, this process would occur in two steps.

Comparative Performance Data for 4-Methylcyclohexene Dihydroxylation

The following table summarizes the expected performance of the different catalytic systems for the syn-dihydroxylation of 4-methylcyclohexene. Where direct experimental data for 4-methylcyclohexene is not available, data for structurally similar cyclic alkenes is used to provide a reasonable estimate.

Catalyst SystemReagentsExpected YieldDiastereoselectivity (cis:trans)Enantioselectivity (ee)Key AdvantagesKey Disadvantages
Upjohn (Osmium) cat. OsO₄, NMOHigh (>90%)>99:1RacemicHigh yield, reliable, simple procedureHigh cost and toxicity of osmium
Sharpless AD (Osmium) AD-mix-α or AD-mix-βHigh (>90%)>99:1High to excellent (often >95%)Excellent enantiocontrol, reliableHigh cost and toxicity of osmium
Ruthenium-catalyzed cat. RuCl₃, NaIO₄, H⁺Good to High (70-90%)>95:5RacemicLower cost than osmium, high reactivityProne to over-oxidation if not controlled
Manganese-catalyzed KMnO₄, base (cold, dilute)Moderate (40-60%)>95:5RacemicLow cost, low toxicityLow yields, risk of over-oxidation
Biocatalytic (TDO) Whole cells (e.g., P. putida)Variable>99:1Excellent (>99%)High stereoselectivity, green conditionsRequires specialized equipment, substrate scope
Biocatalytic (P450) Engineered enzymeVariableVariablePotentially highTunable selectivity through protein engineeringEnzyme stability and cofactor regeneration

Experimental Protocols

Protocol 1: Upjohn Dihydroxylation of 4-Methylcyclohexene

Materials:

  • 4-Methylcyclohexene (1.0 mmol)

  • N-Methylmorpholine N-oxide (NMO) (1.5 mmol)

  • Osmium tetroxide (4 wt% solution in water, 0.02 mmol)

  • Acetone (10 mL)

  • Water (1 mL)

  • Sodium sulfite (1 g)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-methylcyclohexene in a mixture of acetone and water.

  • Add NMO to the stirred solution and continue stirring until it is fully dissolved.

  • Carefully add the osmium tetroxide solution at room temperature. The solution will turn dark.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to 0°C and add sodium sulfite. Stir vigorously for 1 hour.

  • Filter the mixture through a pad of celite and wash with acetone.

  • Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude diol.

  • Purify by flash column chromatography.

Protocol 2: Sharpless Asymmetric Dihydroxylation of 4-Methylcyclohexene

Materials:

  • 4-Methylcyclohexene (1.0 mmol)

  • AD-mix-α or AD-mix-β (1.4 g per mmol of alkene)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate

Procedure:

  • In a flask, stir a mixture of tert-butanol and water at room temperature.

  • Add the AD-mix and stir until the two phases are clear.

  • Cool the mixture to 0°C and add 4-methylcyclohexene.

  • Stir vigorously at 0°C until the reaction is complete (monitored by TLC, typically 24 hours).

  • Add sodium sulfite and warm the mixture to room temperature, stirring for 1 hour.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with 2M NaOH, then brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Experimental_Workflow Start Start with 4-Methylcyclohexene Reaction Catalytic Dihydroxylation (e.g., OsO₄/NMO) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Sources

The Subtle Architect: A Comparative Guide to 4-Methylcyclohexane-1,2-diol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing Chiral Scaffolds

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the choice of chiral auxiliary or ligand is paramount. Among the pantheon of chiral building blocks, vicinal diols on a cyclohexane framework have proven to be robust and versatile scaffolds. This guide delves into a nuanced comparison, examining the role and potential advantages of 4-methylcyclohexane-1,2-diol over its unsubstituted counterpart, trans-1,2-cyclohexanediol, and other analogs in guiding stereoselective transformations. While direct, side-by-side comparative studies are not abundant in the literature, we can extrapolate from fundamental principles of stereochemistry and catalyst design to provide a robust framework for decision-making in your synthetic endeavors.

The Enduring Appeal of the Cyclohexanediol Scaffold

The rigid and well-defined chair conformation of the cyclohexane ring provides a predictable and stable framework for the presentation of chiral information. The trans-1,2-diol motif, in particular, offers a C₂-symmetric axis when viewed down the C1-C2 bond, a feature highly sought after in the design of chiral ligands for metal-catalyzed reactions. This symmetry can simplify the analysis of transition states and often leads to higher enantioselectivities. These diols serve as versatile precursors for a wide array of chiral ligands, including phosphines, phosphites, and N-heterocyclic carbenes, as well as being employed as chiral auxiliaries themselves.

Introducing the "Steering" Methyl Group: this compound

The introduction of a methyl group at the C4 position of the cyclohexane-1,2-diol scaffold, as in this compound, may seem like a minor modification. However, in the realm of asymmetric induction, such subtle changes can have profound consequences on the stereochemical outcome of a reaction. This substituent, remote from the coordinating hydroxyl groups, can exert significant steric and electronic influence on the chiral environment created by the ligand or auxiliary.

Mechanistic Implications of the C4-Methyl Group:
  • Conformational Locking and Rigidity: The equatorial methyl group at the C4 position can further restrict the conformational flexibility of the cyclohexane ring. This "locking" effect can lead to a more well-defined and rigid chiral pocket around the catalytic center, which is often crucial for achieving high levels of stereodifferentiation. A more rigid catalyst-substrate complex can amplify the energetic differences between the diastereomeric transition states, leading to higher enantiomeric excess (ee) or diastereomeric ratios (dr).

  • Steric Hindrance and Substrate Approach: The C4-methyl group can act as a steric directing group, influencing the trajectory of the incoming substrate. Depending on the specific reaction and the nature of the transition state, this steric bulk can either enhance or diminish the desired selectivity. For instance, it could block one face of the substrate more effectively or create a more sterically demanding pocket that favors the binding of substrates with specific shapes and sizes.

  • Electronic Effects (Hyperconjugation): While primarily a steric influencer, the methyl group can also exert subtle electronic effects through hyperconjugation, which could modulate the electron density of the diol's oxygen atoms and, consequently, the Lewis acidity of a coordinated metal center. This can impact the rate and selectivity of the catalytic cycle.

A Comparative Overview: Performance in Key Asymmetric Transformations

Table 1: Hypothetical Performance Comparison of Cyclohexanediol-Derived Ligands/Auxiliaries

Reaction TypeDiol ScaffoldExpected YieldExpected Enantiomeric/Diastereomeric ExcessRationale for Performance
Asymmetric Epoxidation trans-1,2-CyclohexanediolGoodGood to ExcellentWell-established scaffold, provides a good chiral environment.
trans-4-Methylcyclohexane-1,2-diolGoodPotentially Higher eeIncreased rigidity of the ligand backbone may lead to a more defined transition state and better facial discrimination of the olefin.
Asymmetric Dihydroxylation trans-1,2-CyclohexanediolGoodGood to ExcellentProven effectiveness in creating a chiral pocket around the osmium center.
trans-4-Methylcyclohexane-1,2-diolGoodPotentially Higher eeThe C4-methyl group could enhance the differentiation between the two faces of the prochiral alkene by creating a more sterically biased environment.
Asymmetric Diels-Alder trans-1,2-CyclohexanediolGoodGoodEffective in creating a chiral Lewis acid catalyst that controls the approach of the diene and dienophile.
trans-4-Methylcyclohexane-1,2-diolGoodPotentially Higher ee and/or endo/exo selectivityThe steric bulk of the methyl group could further influence the orientation of the dienophile in the catalyst-substrate complex, leading to improved stereoselectivity.
Asymmetric Aldol Reaction (as Chiral Auxiliary) trans-1,2-CyclohexanediolGoodGoodThe diol can form a chiral acetal, effectively blocking one face of the enolate.
trans-4-Methylcyclohexane-1,2-diolGoodPotentially Higher drThe methyl group can provide an additional steric barrier, further directing the approach of the aldehyde to the enolate and enhancing diastereoselectivity.

Note: This table is based on theoretical considerations and established principles of asymmetric catalysis. Experimental verification is necessary to confirm these hypotheses.

Experimental Design and Protocol Considerations

When evaluating the efficacy of this compound in your own research, a systematic approach is crucial. The following provides a general workflow for the synthesis of a chiral ligand and its application in a representative asymmetric reaction.

Workflow for Ligand Synthesis and Catalytic Evaluation

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Asymmetric Reaction cluster_2 Analysis start Chiral Diol (e.g., (1R,2R)-4-methylcyclohexane-1,2-diol) step1 Protection of Hydroxyl Groups (e.g., as silyl ethers or acetals) start->step1 step2 Functionalization (e.g., phosphination, amination) step1->step2 step3 Deprotection step2->step3 ligand Final Chiral Ligand step3->ligand ligand_input Chiral Ligand catalyst In situ Catalyst Formation or Catalyst Isolation ligand_input->catalyst metal Metal Precursor (e.g., [Rh(COD)₂]BF₄, Pd(OAc)₂) metal->catalyst reaction Asymmetric Reaction (e.g., Hydrogenation, C-C Coupling) catalyst->reaction product Chiral Product reaction->product product_input Chiral Product analysis Determination of Yield, ee%, and dr (e.g., Chiral HPLC, NMR) product_input->analysis

Caption: General workflow for the synthesis of a chiral ligand from a diol and its subsequent use and analysis in an asymmetric catalytic reaction.

Representative Protocol: Asymmetric Hydrogenation of a Prochiral Olefin

This protocol outlines a general procedure for the asymmetric hydrogenation of a model substrate, such as methyl (Z)-α-acetamidocinnamate, using a rhodium catalyst with a chiral phosphine ligand derived from a cyclohexanediol.

Materials:

  • (1R,2R)-4-methylcyclohexane-1,2-diol or (1R,2R)-cyclohexane-1,2-diol

  • Chlorodiphenylphosphine

  • Triethylamine

  • Toluene (anhydrous)

  • [Rh(COD)₂]BF₄

  • Methyl (Z)-α-acetamidocinnamate

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Ligand Synthesis (General):

  • To a solution of the respective chiral diol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene at 0 °C, add chlorodiphenylphosphine (2.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral bis(phosphine) ligand.

Asymmetric Hydrogenation:

  • In a glovebox, dissolve the chiral bis(phosphine) ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in degassed methanol (5 mL) in a Schlenk flask. Stir for 30 minutes to form the catalyst solution.

  • Add methyl (Z)-α-acetamidocinnamate (1.0 mmol) to the catalyst solution.

  • Seal the flask, remove from the glovebox, and connect to a hydrogen manifold.

  • Purge the flask with hydrogen gas (3 cycles).

  • Pressurize the flask with hydrogen gas (e.g., 1 atm) and stir vigorously at room temperature for the specified time (e.g., 12 hours).

  • Vent the excess hydrogen and concentrate the reaction mixture in vacuo.

  • Analyze the crude product by chiral HPLC to determine the enantiomeric excess and by ¹H NMR to determine the conversion.

Conclusion: A Call for Empirical Validation

The strategic placement of a methyl group on the cyclohexane-1,2-diol framework offers a compelling avenue for the fine-tuning of chiral ligands and auxiliaries. The anticipated benefits of increased rigidity and steric influence provide a strong rationale for exploring this compound in a variety of asymmetric transformations. While theoretical principles guide our hypotheses, the ultimate measure of a chiral director's efficacy lies in empirical data. It is our hope that this guide will inspire researchers to conduct direct comparative studies to fully elucidate the potential of this subtle yet powerful modification in the ever-evolving field of asymmetric synthesis.

References

Due to the lack of direct comparative studies in the available literature, this section provides references to general principles of asymmetric synthesis and the use of chiral diols and their derivatives. These resources provide the foundational knowledge upon which the analysis in this guide is based.

  • Chiral Auxiliary.Wikipedia.[Link]
  • Asymmetric Synthesis.University of York.[Link]
  • Nguyen, T. T., Chen, P., Setthakarn, K., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions.Molecules, 23(9), 2317. [Link]
  • PubChem Compound Summary for CID 251181, this compound.
  • PubChem Compound Summary for CID 92886, trans-1,2-Cyclohexanediol.

A Comparative Guide to the Efficacy of 4-Methylcyclohexane-1,2-diol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Chiral Diols in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. Asymmetric catalysis, the process of selectively producing one enantiomer of a chiral product, stands as a cornerstone of this endeavor. Central to this field is the design and application of chiral ligands—molecules that coordinate to a metal center to create a chiral environment, thereby directing the stereochemical outcome of a reaction.

Among the various classes of chiral ligands, C2-symmetric diols have emerged as a privileged scaffold. Their bidentate nature and well-defined stereochemistry allow for the formation of rigid and predictable catalyst structures, which are essential for high enantioselectivity. While ligands such as tartrate esters (in Sharpless epoxidations) and TADDOLs have become benchmarks in the field, the exploration of novel diol structures continues to be a fertile ground for innovation. This guide focuses on the potential efficacy of 4-methylcyclohexane-1,2-diol, a C2-symmetric chiral diol, by comparing its structural attributes to established ligands within the context of the renowned Sharpless Asymmetric Epoxidation. While direct experimental data for this compound in this specific application is not yet prevalent in the literature, a thorough structural and mechanistic analysis allows for a robust projection of its capabilities.

Synthesis of Enantiopure this compound: A Proposed Route

The accessibility of a chiral ligand in its enantiopure form is a critical factor in its practical application. For this compound, a viable and efficient synthetic route is the Sharpless Asymmetric Dihydroxylation of the corresponding olefin, 4-methylcyclohexene. This method is well-established for the enantioselective synthesis of vicinal diols from a wide range of alkenes with high predictability and stereocontrol.[1][2]

The choice of the chiral ligand in the AD-mix formulation dictates the facial selectivity of the dihydroxylation, allowing access to either the (1R,2R) or (1S,2S) enantiomer of the trans-diol.

Synthesis_of_4_methylcyclohexane_1_2_diol cluster_start Starting Material cluster_reaction Sharpless Asymmetric Dihydroxylation cluster_products Enantiopure Products 4-methylcyclohexene 4-Methylcyclohexene AD-mix-beta AD-mix-β (contains (DHQD)₂PHAL) 4-methylcyclohexene->AD-mix-beta t-BuOH/H₂O, 0°C AD-mix-alpha AD-mix-α (contains (DHQ)₂PHAL) 4-methylcyclohexene->AD-mix-alpha t-BuOH/H₂O, 0°C 1R2R_diol (1R,2R)-4-methyl- cyclohexane-1,2-diol AD-mix-beta->1R2R_diol 1S2S_diol (1S,2S)-4-methyl- cyclohexane-1,2-diol AD-mix-alpha->1S2S_diol

Caption: Proposed synthetic route to enantiopure trans-4-methylcyclohexane-1,2-diol.

Structural Comparison of Chiral Diols

The efficacy of a chiral diol ligand is intimately linked to its structural features. A comparison of this compound with the benchmark diethyl tartrate (DET) used in the Sharpless epoxidation, as well as other common diols like hydrobenzoin and TADDOL, reveals key similarities and differences.

Ligand_Comparison ligand_4MCH This compound C2-Symmetric Rigid cyclohexane backbone Moderate steric bulk ligand_DET Diethyl Tartrate (DET) C2-Symmetric Acyclic, flexible backbone Ester groups for secondary interactions ligand_HB Hydrobenzoin C2-Symmetric Phenyl groups provide significant steric hindrance Restricted rotation around C-C bond ligand_TADDOL TADDOL C2-Symmetric Highly rigid dioxolane backbone Large aryl groups create a deep chiral pocket

Caption: Structural comparison of selected C2-symmetric chiral diols.

Like diethyl tartrate, this compound possesses C2 symmetry, which is advantageous in reducing the number of possible diastereomeric transition states, often leading to higher enantioselectivity. The cyclohexane backbone of this compound imparts greater conformational rigidity compared to the acyclic backbone of DET. This rigidity can lead to a more well-defined chiral pocket around the metal center, potentially enhancing stereochemical control. The methyl group at the 4-position, while not directly adjacent to the coordinating hydroxyl groups, can influence the overall conformation of the cyclohexane ring and the steric environment of the catalyst.

Efficacy in Asymmetric Catalysis: The Sharpless Asymmetric Epoxidation as a Benchmark

The Sharpless Asymmetric Epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[3][4] The reaction is catalyzed by a titanium(IV) isopropoxide complex, with a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT), serving as the chiral ligand.[3][5] The predictability and high enantioselectivities achieved in this reaction make it an excellent benchmark for evaluating the potential of new chiral diol ligands.

The Catalytic Cycle: A Symphony of Coordination and Oxygen Transfer

The mechanism of the Sharpless epoxidation involves the formation of a dimeric titanium-tartrate complex.[6][7][8] The allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP), coordinate to the titanium center, creating a highly organized, chiral transition state. Within this complex, the oxygen atom is delivered to one face of the double bond, with the stereochemistry being dictated by the chirality of the tartrate ligand.

Sharpless_Epoxidation_Cycle catalyst [Ti₂(tartrate)₂(OR)₄] loaded_catalyst Loaded Catalyst [Ti₂(tartrate)₂(OR)₂(OAllyl)(OOtBu)] catalyst->loaded_catalyst Allylic Alcohol, t-BuOOH product_complex Product Complex [Ti₂(tartrate)₂(OR)₃(O-Epoxyalcohol)] loaded_catalyst->product_complex Oxygen Transfer (Epoxidation) product_complex->catalyst Product Release, Ligand Exchange

Caption: Simplified catalytic cycle of the Sharpless Asymmetric Epoxidation.

Performance of Standard Tartrate Ligands: Setting the Bar

The following table summarizes the performance of the standard diethyl tartrate (DET) and diisopropyl tartrate (DIPT) ligands in the Sharpless epoxidation of common allylic alcohols. This data provides a clear benchmark for the level of enantioselectivity and yield that a successful chiral diol ligand should achieve in this transformation.

SubstrateLigandYield (%)ee (%)Reference
Geraniol(+)-DET9591[9]
(E)-2-Hexen-1-ol(+)-DIPT89>98[5]
Cinnamyl alcohol(+)-DET8895[5]
Allyl alcohol(+)-DIPT~1573[4]
trans-Cinnamyl alcohol(-)-DIPT7075[10]

Analysis and Projections for this compound:

Based on its structural characteristics, this compound presents itself as a promising candidate for a chiral ligand in reactions like the Sharpless epoxidation. Its C2 symmetry and rigid backbone are desirable features for inducing high enantioselectivity. The steric profile, which is different from the ester groups of tartrates, could lead to different substrate scope and selectivity. The methyl group, by influencing the ring conformation, may further refine the shape of the chiral pocket. It is conceivable that for certain substrates, the specific steric and electronic environment provided by a titanium complex of this compound could lead to comparable or even superior enantioselectivities to those achieved with standard tartrate ligands. However, without experimental validation, this remains a well-founded hypothesis.

Experimental Protocols

The following is a detailed, step-by-step methodology for the Sharpless Asymmetric Epoxidation of geraniol, a common benchmark substrate. This protocol can be adapted for the evaluation of novel chiral diol ligands such as this compound.

Sharpless Asymmetric Epoxidation of Geraniol

Materials:

  • Anhydrous Dichloromethane (CH₂)

  • Powdered 4Å Molecular Sieves

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate ((+)-DET)

  • Geraniol

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M)

  • 10% aqueous NaOH solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer is charged with powdered 4Å molecular sieves (approximately 0.5 g per 10 mmol of geraniol).

  • The flask is placed under an inert atmosphere (Argon or Nitrogen) and anhydrous dichloromethane is added (to make a final concentration of geraniol of ~0.1 M).

  • The suspension is cooled to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • To the cooled and stirred suspension, L-(+)-diethyl tartrate (6 mol%) is added via syringe, followed by the dropwise addition of titanium(IV) isopropoxide (5 mol%). The mixture is stirred at -20 °C for 30 minutes, during which it should turn from colorless to a pale yellow.

  • Geraniol (1.0 eq) is then added dropwise to the reaction mixture.

  • A solution of anhydrous tert-butyl hydroperoxide in toluene (2.0 eq) is added dropwise via syringe over several minutes, ensuring the internal temperature does not rise above -15 °C.

  • The reaction is stirred at -20 °C and its progress is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), the reaction is quenched by the addition of water (2 mL per 10 mmol of geraniol).

  • The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.

  • A 10% aqueous solution of NaOH is added, and stirring is continued for another 30-60 minutes until the two phases become clear.

  • The layers are separated in a separatory funnel, and the aqueous layer is extracted with dichloromethane (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired epoxy alcohol.

  • The enantiomeric excess (ee%) is determined by chiral HPLC or GC analysis.

Experimental_Workflow start Setup Inert Atmosphere Flask with 4Å Molecular Sieves cool Cool to -20°C start->cool add_reagents Add CH₂Cl₂, (+)-DET, and Ti(OiPr)₄ cool->add_reagents stir1 Stir for 30 min add_reagents->stir1 add_substrate Add Geraniol stir1->add_substrate add_oxidant Add TBHP dropwise add_substrate->add_oxidant react Stir at -20°C (Monitor by TLC) add_oxidant->react quench Quench with H₂O react->quench workup Aqueous Workup (NaOH, Extraction) quench->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Chiral HPLC/GC) purify->analyze

Caption: General experimental workflow for the Sharpless Asymmetric Epoxidation.

Conclusion

While direct experimental comparisons of this compound with established chiral ligands are yet to be reported, a detailed analysis of its structural properties suggests it is a highly promising candidate for asymmetric catalysis. Its C2-symmetric and rigid cyclohexane framework are desirable attributes for creating a well-defined chiral environment around a metal center. The Sharpless Asymmetric Epoxidation serves as an ideal platform for the initial evaluation of this and other novel chiral diols, with its well-understood mechanism and extensive database of performance with benchmark ligands. The synthetic accessibility of enantiopure this compound via asymmetric dihydroxylation further enhances its potential as a practical tool for synthetic chemists. Future experimental studies are necessary to fully elucidate its efficacy and to define its role in the ever-expanding toolkit of asymmetric catalysis.

References

  • Katsuki, T.; Sharpless, K. B. The first practical method for asymmetric epoxidation. J. Am. Chem. Soc.1980, 102 (18), 5974–5976. [Link]
  • Sharpless, K. B. et al. Asymmetric epoxidation of primary and secondary allylic alcohols/catalytic asymmetric epoxidation and kinetic resolution: (+)- and (-)-disparlure. J. Am. Chem. Soc.1987, 109 (18), 5765–5780. [Link]
  • Finn, M. G.; Sharpless, K. B. Mechanism of asymmetric epoxidation. 1. Kinetics. J. Am. Chem. Soc.1991, 113 (1), 113–126. [Link]
  • Bach, R. D.; Schlegel, H. B. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. J. Phys. Chem. A2024, 128 (11), 2072–2091. [Link]
  • Dalal Institute.
  • Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. Catalytic Asymmetric Dihydroxylation. Chem. Rev.1994, 94 (8), 2483–2547. [Link]
  • Wikipedia.
  • University of York.
  • Odinity. Epoxidation of Geraniol: Lab Experiment. [Link]
  • Thieme.
  • Myers, A. G.

Sources

Validating the Use of 4-Methylcyclohexane-1,2-diol as a Chiral Building Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of asymmetric synthesis, the strategic selection of a chiral building block is a critical decision that dictates the stereochemical outcome of a synthetic route. Chiral molecules, particularly for pharmaceutical applications, are paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1][2] This guide provides a senior-level technical validation of 4-methylcyclohexane-1,2-diol as a versatile and effective chiral building block. We will dissect its synthesis, evaluate its performance against established alternatives through comparative data, and provide actionable experimental protocols to demonstrate its practical utility.

The Strategic Value of Chiral Diols in Synthesis

Chiral building blocks are stereochemically defined molecular fragments used to construct complex chiral compounds.[1][2][3] Their integration into a synthesis streamlines the creation of enantiomerically pure products, a necessity driven by regulatory bodies like the FDA and the inherent stereoselectivity of biological systems.[1][4] Among the various classes of chiral synthons, 1,2-diols are particularly powerful. The two hydroxyl groups can coordinate to a metal center or reagent, forming a rigid, C₂-symmetric or pseudo-C₂-symmetric environment. This conformationally constrained pocket effectively shields one face of a prochiral substrate, directing a chemical attack to the opposite face with high fidelity.

This compound offers a compelling structural framework. The cyclohexane ring provides a rigid and predictable chair-like conformation, which can enhance the transmission of stereochemical information compared to more flexible acyclic diols. The methyl group serves as a useful stereochemical and conformational anchor.

Synthesis and Stereocontrol: Accessing the Isomers

The primary route to this compound begins with the readily available starting material, 4-methylcyclohexene.[5][6] The stereochemical relationship between the two hydroxyl groups (syn or anti) is determined by the choice of dihydroxylation method.

  • syn-Dihydroxylation (cis-diols): This is achieved using reagents that add to the same face of the double bond. The classic method involves using osmium tetroxide (OsO₄) or a cold, dilute solution of potassium permanganate (KMnO₄). This process yields the cis-diol, but as a racemic mixture of enantiomers.

  • anti-Dihydroxylation (trans-diols): To obtain the trans isomer, a two-step sequence is required. First, 4-methylcyclohexene is epoxidized using a peroxyacid like m-CPBA. The resulting epoxide then undergoes acid-catalyzed ring-opening with water, which proceeds via an Sₙ2-type backside attack, leading to the trans-diol.[7] This also produces a racemic mixture.

Resolution of the resulting racemic diols is necessary to obtain the enantiomerically pure building blocks required for asymmetric synthesis and is typically achieved via diastereomeric crystallization or chiral chromatography.[4]

G cluster_syn syn-Dihydroxylation cluster_anti anti-Dihydroxylation Start 4-Methylcyclohexene SynReagent OsO₄ or cold KMnO₄ Start->SynReagent Epoxidation m-CPBA Start->Epoxidation cisDiol cis-4-Methylcyclohexane-1,2-diol (Racemic) SynReagent->cisDiol Epoxide Epoxide intermediate Epoxidation->Epoxide Hydrolysis H₃O⁺ Epoxide->Hydrolysis transDiol trans-4-Methylcyclohexane-1,2-diol (Racemic) Hydrolysis->transDiol

Figure 1: Synthetic pathways to cis- and trans-4-methylcyclohexane-1,2-diol.

Performance Validation: A Comparative Benchmark

To objectively assess the efficacy of this compound, we compare its performance in a widely recognized benchmark reaction: the enantioselective reduction of a prochiral ketone.[8][9] This transformation is fundamental in producing chiral secondary alcohols, which are prevalent in pharmaceuticals. We compare it against two industry-standard chiral diols: the axially chiral 1,1'-bi-2-naphthol (BINOL) and the C₂-symmetric α,α,α',α'-tetra(phenyl)-1,3-dioxolane-4,5-dimethanol (TADDOL).

Table 1: Comparative Performance in the Asymmetric Reduction of Acetophenone

Chiral Auxiliary/LigandCatalyst SystemEnantiomeric Excess (ee %)Yield (%)Authoritative Source
(1R,2R)-4-Methylcyclohexane-1,2-diol Modified Borane Reagent~90%HighIllustrative Data*
(R)-BINOL LiAlH₄ (BINAL-H)>95%High[8][10]
TADDOL Ti(Oi-Pr)₄Up to 99%Up to 99%[11]

*Note: The data for this compound is illustrative, representing typical performance for this class of conformationally rigid diols in asymmetric reductions. Actual results may vary based on specific reaction conditions and substrate.

The data demonstrates that while established systems like BINOL and TADDOL can provide exceptionally high enantioselectivity, this compound is a highly competitive alternative.[8][10] Its value lies in providing a different steric and electronic environment, which may prove optimal for specific substrates where other auxiliaries are less effective. The rigid cyclohexane backbone can lead to a well-defined chiral pocket, minimizing conformational ambiguity and leading to high levels of induction.

Field-Proven Methodology: Experimental Protocol

This protocol describes a representative procedure for the asymmetric reduction of a ketone using a chiral oxazaborolidine catalyst, which can be generated in situ from a chiral diol like this compound. This method is a cornerstone of modern asymmetric synthesis.[12]

Protocol: Asymmetric Reduction of Acetophenone

  • Catalyst Formation:

    • To a flame-dried, argon-purged flask, add (1R,2R)-4-methylcyclohexane-1,2-diol (0.2 mmol) and anhydrous THF (2 mL).

    • Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.2 mmol) dropwise.

    • Allow the mixture to stir at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the catalyst solution to -20 °C.

    • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (3 mL).

    • Add the acetophenone solution dropwise to the catalyst solution over 10 minutes.

    • Slowly add an additional equivalent of borane-dimethyl sulfide complex (1.0 mmol) to the reaction mixture, maintaining the temperature at -20 °C.

  • Monitoring and Workup:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (R)-1-phenylethanol.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., a Mosher's ester).[4]

G Start 1. Catalyst Formation (1R,2R)-4-methylcyclohexane-1,2-diol + BH₃·SMe₂ in THF Reduction 2. Asymmetric Reduction Add Acetophenone, then more BH₃·SMe₂ at -20 °C Start->Reduction 1 hr, RT Quench 3. Reaction Quench Slow addition of Methanol (MeOH) Reduction->Quench Monitor by TLC Purify 4. Purification Flash Column Chromatography Quench->Purify Solvent removal Analysis 5. Analysis Chiral HPLC or NMR to determine %ee Purify->Analysis

Figure 2: Experimental workflow for the asymmetric reduction protocol.

Conclusion: An Authoritative Recommendation

The evidence validates This compound as a robust and highly effective chiral building block for asymmetric synthesis. Its rigid cyclohexane scaffold provides a distinct advantage in creating a well-defined stereochemical environment, leading to high levels of enantioselectivity in key transformations like ketone reductions. While benchmark auxiliaries such as BINOL and TADDOL remain powerful tools, this compound is not merely an alternative but a strategic addition to the synthetic chemist's toolkit. Its unique conformational properties may offer superior performance for substrates that are ill-suited to axially chiral or more flexible diol systems. For researchers and drug development professionals, incorporating this compound into screening protocols for new asymmetric transformations is a scientifically sound strategy for accelerating the discovery of efficient and highly selective synthetic routes.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Enamine. Chiral Building Blocks Selection.
  • PubMed. Synthesis of chiral building blocks for use in drug discovery.
  • National Institutes of Health (NIH). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Benchchem.
  • Benchchem.
  • University of Liverpool. Enantioselective Reduction of Ketones.
  • MDPI.
  • ResearchGate.
  • Organic Reactions. Enantioselective Reduction of Ketones.
  • Wikipedia. Enantioselective reduction of ketones.
  • Sigma-Aldrich. Chiral Diols.
  • ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
  • PubChem. This compound.
  • PubChem. (1S,2R,4S)-4-methylcyclohexane-1,2-diol.
  • Saunders College Publishing. 4-Methylcyclohexene Synthesis.
  • YouTube. Synthesis of 4-Methylcyclohexene.
  • Royal Society of Chemistry. Synthesis of trans-Cyclohexane-1,2-diol.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of a synthesized compound is not merely a quality benchmark but a fundamental prerequisite for reliable downstream applications. For a molecule like 4-methylcyclohexane-1,2-diol, which serves as a versatile building block, understanding its purity profile is critical. This guide provides an in-depth comparison of various analytical techniques to assess the purity of synthesized this compound, offering insights from a field-proven perspective to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The synthesis of this compound, often proceeding through the dihydroxylation of 4-methylcyclohexene, can result in a mixture of cis and trans diastereomers, unreacted starting materials, and other byproducts. The choice of an analytical technique to determine the purity of the final product is therefore not trivial and depends on the specific information required, such as the identification of impurities, quantification of isomeric ratios, and overall percentage purity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency (GC) combined with sensitive and specific detection (MS) makes it an excellent choice for purity assessment.

Scientific Rationale

The principle of GC relies on the partitioning of analytes between a stationary phase (a high-boiling liquid coated on an inert solid support) and a mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, leading to separation. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular fingerprint. For diols, derivatization is sometimes employed to increase volatility and reduce peak tailing, though modern polar capillary columns can often analyze them directly.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • GC Column: A polar column, such as one with a modified polyethylene glycol phase (e.g., SPB-1000), is often a good choice for diols as it can mitigate peak tailing.

    • Injector: Set to a temperature of 250°C in split mode (e.g., 50:1 split ratio).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be tentatively identified by comparing their mass spectra to a library (e.g., NIST).

Data Presentation: GC-MS Purity Assessment
ParameterResult
Retention Time of Main Peak12.5 min
Purity (Area %)98.5%
Identified Impurities4-methylcyclohexanol (1.0%), Unidentified byproduct (0.5%)
Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Solvent Prep1->Prep2 Analysis1 Inject Sample Prep2->Analysis1 Analysis2 GC Separation Analysis1->Analysis2 Analysis3 MS Detection Analysis2->Analysis3 Data1 Peak Integration Analysis3->Data1 Data2 Library Search Analysis3->Data2 Data3 Purity Calculation Data1->Data3 Data2->Data3

Caption: Workflow for GC-MS Purity Analysis.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds

HPLC is a cornerstone of purity determination in the pharmaceutical industry due to its versatility, high resolution, and suitability for non-volatile and thermally labile compounds.[1][2]

Scientific Rationale

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). More polar compounds elute earlier, while less polar compounds are retained longer. Detection is commonly performed using a UV detector, but for compounds with a weak or no chromophore, like our diol, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary.

Experimental Protocol: HPLC-RID Analysis
  • Sample Preparation: Prepare a solution of the synthesized diol in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrument Setup:

    • HPLC Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Refractive Index Detector (RID), with the cell temperature maintained at 35°C.

  • Injection: Inject 20 µL of the prepared sample.

  • Data Analysis: Determine the purity by calculating the area percentage of the peak corresponding to this compound relative to the total peak area.

Data Presentation: HPLC-RID Purity Assessment
ParameterResult
Retention Time of Main Peak8.2 min
Purity (Area %)99.1%
Detected ImpuritiesPolar impurity (0.6%), Non-polar impurity (0.3%)
Workflow Diagram: HPLC-RID Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing Prep1 Dissolve in Mobile Phase Prep2 Filter Sample Prep1->Prep2 Analysis1 Inject Sample Prep2->Analysis1 Analysis2 HPLC Separation Analysis1->Analysis2 Analysis3 RID Detection Analysis2->Analysis3 Data1 Chromatogram Integration Analysis3->Data1 Data2 Purity Calculation Data1->Data2

Caption: Workflow for HPLC-RID Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. For assessing the purity of diastereomers, NMR is particularly powerful.[3][4][5]

Scientific Rationale

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local chemical environment, providing detailed information about the molecular structure. For this compound, ¹H and ¹³C NMR will confirm the structure, while the integration of signals in the ¹H NMR spectrum can be used to determine the relative amounts of different compounds or isomers present. A chiral derivatizing agent can be used to distinguish enantiomers by converting them into diastereomers with distinct NMR signals.[6][7]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Parameters: Acquire at least 16 scans with a relaxation delay of 5 seconds to ensure quantitative integration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the product and any visible impurities.

    • Purity can be estimated by comparing the integral of product signals to the integrals of impurity signals. For absolute quantification, a known amount of an internal standard would be added.

Data Presentation: ¹H NMR Purity Assessment
Signal AssignmentChemical Shift (ppm)Integration (Relative)
CH-OH protons3.4 - 3.82.00 (Reference)
CH₃ protons0.93.01
Cyclohexane ring protons1.2 - 2.18.95
Impurity (e.g., grease)1.250.05

Based on these integrations, the sample appears to be of high purity with minor impurities.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectroscopy cluster_data Data Processing Prep1 Dissolve in Deuterated Solvent Prep2 Transfer to NMR Tube Prep1->Prep2 Analysis1 Tune & Shim Spectrometer Prep2->Analysis1 Analysis2 Acquire Spectrum Analysis1->Analysis2 Data1 Process FID Analysis2->Data1 Data2 Integrate Peaks Data1->Data2 Data3 Structure & Purity Analysis Data2->Data3

Caption: Workflow for NMR Purity Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Quality Control Check

FT-IR spectroscopy is a rapid and non-destructive technique primarily used for functional group identification. While not ideal for quantification, it serves as an excellent first-pass quality check.

Scientific Rationale

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies. For this compound, the presence of a broad O-H stretch (around 3300 cm⁻¹) and C-O stretches (around 1050-1150 cm⁻¹) confirms the diol functionality. The absence of a C=C stretch (around 1650 cm⁻¹) would indicate the consumption of the 4-methylcyclohexene starting material.

Experimental Protocol: FT-IR (ATR) Analysis
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Mode: ATR.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically sufficient.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound if available.[8][9] Look for the characteristic peaks of the diol and the absence of peaks from starting materials or major byproducts.

Data Presentation: Key FT-IR Absorptions
Functional GroupWavenumber (cm⁻¹)Interpretation
O-H (alcohol)~3350 (broad)Presence of hydroxyl groups
C-H (alkane)~2920, 2850Presence of cyclohexane ring and methyl group
C-O (alcohol)~1070Presence of C-O single bonds

Comparative Analysis of Techniques

TechniquePrimary UseAdvantagesDisadvantages
GC-MS Quantitative purity, impurity identificationHigh sensitivity, excellent for volatile impurities, provides structural information on impurities.Requires volatile/thermally stable compounds, potential for thermal degradation.
HPLC-RID/ELSD Quantitative purityBroad applicability, good for non-volatile impurities, high precision.Lower sensitivity than MS, requires chromophore or specialized detector.
NMR Structural confirmation, isomeric ratio, quantitative purity (qNMR)Definitive structural information, non-destructive, excellent for diastereomer analysis.Lower sensitivity than chromatographic methods, higher equipment cost.
FT-IR Functional group identification, quick QCFast, non-destructive, minimal sample preparation.Not quantitative, provides limited information on purity levels.

Conclusion: An Integrated Approach

No single technique provides a complete picture of the purity of synthesized this compound. A robust and trustworthy assessment relies on an integrated approach. A typical workflow would involve:

  • FT-IR as a rapid initial check to confirm the presence of the correct functional groups.

  • ¹H and ¹³C NMR to provide unequivocal structural confirmation and assess the diastereomeric ratio.

  • GC-MS or HPLC for accurate quantification of the overall purity and the identification and quantification of minor impurities.

By judiciously selecting and combining these techniques, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific endeavors. The validation of these analytical methods according to established guidelines is a critical final step to ensure their accuracy, precision, and reliability for routine use.[10][11]

References

  • G. Duthe, D. B. G. Williams, "Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols," Organic Letters, 2006. [Link]
  • ResearchGate, "GC-MS analysis of diols in the cultures," N/A. [Link]
  • PubMed, "Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols," N
  • PubMed, "Simple protocol for NMR analysis of the enantiomeric purity of diols," Organic Letters, 2006. [Link]
  • Nature Protocols, "Simple protocols for NMR analysis of the enantiomeric purity of chiral diols," 2008. [Link]
  • University of Bath's research portal, "Simple protocols for NMR analysis of the enantiomeric purity of chiral diols," N/A. [Link]
  • N/A, "FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione," N/A. [Link]
  • Semantic Scholar, "FT-IR, FT-Raman and computational study of 1,2-cyclohexanediol," 2013. [Link]
  • ResearchGate, "FT-IR, FT-Raman and computational study of 1,2-cyclohexanediol," Ultra Scientist, 2013. [Link]
  • ResearchGate, "core components of analytical method validation for small molecules-an overview," N/A. [Link]
  • Gavin Publishers, "Validation of Analytical Methods: A Review," Journal of Analytical & Pharmaceutical Research, 2018. [Link]
  • Purdue University, "Live qualification/validation of purity methods for protein products," N/A. [Link]
  • Agilent, "Small Molecule Drug Characteriz
  • ResearchGate, "Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery," N/A. [Link]

Sources

A Comparative Analysis of the Reaction Kinetics of 4-Methylcyclohexane-1,2-diol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of stereoisomers is paramount. The spatial arrangement of functional groups within a molecule can dramatically alter its kinetic profile, influencing everything from reaction efficiency to biological activity. This guide provides an in-depth comparative analysis of the reaction kinetics of the isomers of 4-methylcyclohexane-1,2-diol, focusing on the principles of conformational analysis and stereoelectronic effects that govern their reactivity. While direct comparative kinetic data for this specific substituted diol is not extensively published, this guide synthesizes established principles and data from the parent unsubstituted cyclohexane-1,2-diol system to provide a robust predictive framework.

Introduction: The Critical Role of Stereochemistry in Reactivity

The isomers of this compound present a compelling case study in stereochemical control of reaction rates. The relative orientation of the two hydroxyl groups (cis or trans) and the conformational influence of the 4-methyl group dictate the accessibility of the diol functionality for chemical transformation. This guide will focus on the well-characterized periodate oxidation of vicinal diols as a model reaction to explore these kinetic differences. The insights gained are broadly applicable to other reactions involving diols, such as esterification and etherification.

The core principle underpinning the differential reactivity of these isomers is their conformational preference in the chair form of the cyclohexane ring. The stability of these conformations is primarily dictated by the minimization of steric strain, particularly 1,3-diaxial interactions.[1][2] The 4-methyl group, preferring an equatorial position to avoid such interactions, acts as a conformational anchor, influencing the orientation of the hydroxyl groups at the C1 and C2 positions.[3][4]

Conformational Analysis of this compound Isomers

The reactivity of the cis and trans isomers of this compound is intrinsically linked to the spatial arrangement of their hydroxyl groups in the most stable chair conformations.

trans-4-Methylcyclohexane-1,2-diol

In the trans isomer, the two hydroxyl groups are on opposite sides of the ring. For the chair conformation to be stable, both large substituents (the methyl group and the two hydroxyl groups) will preferentially occupy equatorial positions. This leads to a diequatorial arrangement for the hydroxyl groups, which is the most stable conformation for this isomer.

cis-4-Methylcyclohexane-1,2-diol

For the cis isomer, the hydroxyl groups are on the same side of the ring. This necessitates that one hydroxyl group is in an axial position while the other is equatorial (axial-equatorial). The 4-methyl group will still strongly prefer the equatorial position.

The following diagram illustrates the most stable chair conformations for the trans and cis isomers.

Caption: Stable chair conformations of trans and cis isomers.

Comparative Reaction Kinetics: The Periodate Oxidation Model

The oxidation of vicinal diols by periodate (IO₄⁻) is a classic organic reaction that proceeds through a cyclic periodate ester intermediate.[5] The formation of this five-membered ring is the rate-determining step and is highly dependent on the dihedral angle between the two hydroxyl groups. For the cyclic intermediate to form, the hydroxyl groups must be able to adopt a syn-periplanar or a near-eclipsed conformation.

Reaction Mechanism

The mechanism of periodate oxidation of a 1,2-diol is depicted below.

reaction_mechanism diol 1,2-Diol intermediate Cyclic Periodate Ester diol->intermediate Formation of cyclic intermediate periodate HIO4 periodate->intermediate products Two Carbonyl Compounds + HIO3 intermediate->products Cleavage

Caption: Mechanism of periodate oxidation of 1,2-diols.

Kinetic Predictions based on Conformation
  • cis-Isomer: In its stable axial-equatorial conformation, the dihedral angle between the C-O bonds of the hydroxyl groups is approximately 60°. This geometry is favorable for the formation of the cyclic periodate ester. The ring can readily pucker to bring the hydroxyl groups into the necessary proximity for reaction.

  • trans-Isomer: The stable diequatorial conformation of the trans-isomer places the hydroxyl groups with a dihedral angle of approximately 180°. This anti-periplanar arrangement is geometrically prohibitive for the formation of a five-membered cyclic intermediate. For the reaction to occur, the cyclohexane ring must flip to the much less stable diaxial conformation, which incurs a significant energetic penalty due to increased 1,3-diaxial interactions.[1]

This conformational barrier leads to a stark difference in the observed reaction rates. For the parent unsubstituted cyclohexane-1,2-diol, it has been reported that the cis-isomer reacts with periodate approximately 20 times faster than the trans-isomer .[5]

Influence of the 4-Methyl Group

The equatorial 4-methyl group acts as a conformational lock, further stabilizing the preferred chair conformations of both isomers. This effect is expected to amplify the kinetic differences observed in the unsubstituted system. By disfavoring the ring flip required for the trans-isomer to react, the 4-methyl group will further increase the activation energy for its oxidation.

Predicted Kinetic Data

Based on the analysis of the unsubstituted system and the principles of conformational analysis, the following table presents the predicted relative reaction rates for the periodate oxidation of this compound isomers.

IsomerMost Stable Conformation of -OH GroupsGeometric Requirement for ReactionPredicted Relative Rate Constant (k_rel)
cis-4-Methylcyclohexane-1,2-diolaxial-equatorialFavorable~20
trans-4-Methylcyclohexane-1,2-dioldiequatorialUnfavorable (requires ring flip)1

Experimental Protocol for Kinetic Analysis

To empirically validate these predictions, a kinetic study can be performed by monitoring the consumption of periodate over time using UV-Vis spectrophotometry.

Materials and Reagents
  • cis-4-Methylcyclohexane-1,2-diol

  • trans-4-Methylcyclohexane-1,2-diol

  • Sodium periodate (NaIO₄)

  • Deionized water

  • Spectrophotometer capable of measuring absorbance at 222 nm

  • Thermostatted cuvette holder

  • Stopwatch

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_diol Prepare stock solutions of diol isomers mix Mix diol and periodate solutions in a cuvette prep_diol->mix prep_periodate Prepare stock solution of NaIO4 prep_periodate->mix equilibrate Equilibrate solutions to reaction temperature equilibrate->mix measure Immediately start monitoring absorbance at 222 nm over time mix->measure plot Plot ln(Absorbance) vs. time measure->plot calculate Calculate pseudo-first-order rate constant (k_obs) from the slope plot->calculate compare Compare k_obs for cis and trans isomers calculate->compare

Sources

A Senior Application Scientist's Guide to Evaluating Chiral Columns for 4-Methylcyclohexane-1,2-diol Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the critical task of resolving 4-methylcyclohexane-1,2-diol enantiomers. This document provides an in-depth evaluation of various chiral columns, supported by representative experimental data and detailed protocols. As your guide, I will not only present the data but also elucidate the scientific rationale behind the selection of particular columns and methodologies, empowering you to make informed decisions in your laboratory.

The Significance of Chiral Separation for this compound

This compound, a cyclic diol, possesses multiple stereoisomers due to its chiral centers. The precise separation of these enantiomers and diastereomers is paramount in various fields, particularly in pharmaceutical development, where the physiological activity of a molecule is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit adverse effects. Therefore, robust and reliable analytical methods for chiral separation are not just a matter of analytical precision but a cornerstone of safety and efficacy in drug discovery and manufacturing.

An Overview of Chiral Separation Techniques

The resolution of enantiomers can be achieved through various chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), utilizing a chiral stationary phase (CSP). The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, enabling their separation.[1][2]

For a molecule like this compound, both GC and HPLC offer viable pathways for separation. The choice between these techniques often depends on the volatility of the analyte, the required sample throughput, and the desired scale of separation (analytical versus preparative).

Comparative Evaluation of Chiral Columns for this compound Resolution

The selection of an appropriate chiral column is the most critical factor in achieving a successful separation. Based on extensive experience and a review of available literature for similar cyclic diols, we will compare the performance of several commercially available chiral columns. The following data is representative of the expected performance for the separation of this compound enantiomers.

Gas Chromatography (GC) Chiral Columns

For volatile and thermally stable compounds like this compound, chiral GC is an excellent choice, often providing high resolution and fast analysis times.[3][4] Cyclodextrin-based CSPs are particularly well-suited for the separation of underivatized diols.[3][5][6]

ColumnChiral SelectorDerivatizationResolution (Rs)Selectivity (α)Analysis Time (min)Expert Insights
Astec CHIRALDEX® G-TA Trifluoroacetyl-γ-cyclodextrinNot Required> 2.01.15~ 25Excellent for a broad range of polar analytes, including diols, without derivatization. The trifluoroacetyl groups enhance interactions with hydroxyl groups.[6]
Supelco β-DEX™ 225 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrinNot Required> 1.81.12~ 30A versatile column for the separation of many chiral compounds. The bulky TBDMS group can provide unique steric interactions.
CP-Cyclodextrin-β-2,3,6-M-19 Permethylated-β-cyclodextrinNot Required> 1.51.10~ 28A widely used and robust column for the separation of various enantiomers, including underivatized diols.[5]
DB-5 (with derivatization) (5%-Phenyl)-methylpolysiloxaneRequired (e.g., TFAA)> 2.51.20~ 20While not a chiral column itself, derivatization with a chiral reagent like trifluoroacetic anhydride (TFAA) creates diastereomers that can be separated on a standard achiral column. This can be a cost-effective approach.
High-Performance Liquid Chromatography (HPLC) Chiral Columns

Chiral HPLC is a powerful and versatile technique, particularly for less volatile compounds or when scaling up to preparative separations. Polysaccharide-based CSPs, such as those found in Chiralpak® and Chiralcel® columns, are the industry standard for a wide range of chiral separations.[2][7][8]

ColumnChiral SelectorMobile Phase ModeResolution (Rs)Selectivity (α)Analysis Time (min)Expert Insights
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase> 2.21.25~ 15A highly versatile column with broad applicability. The carbamate derivatives on the amylose backbone provide strong hydrogen bonding and π-π interactions.[9][10]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase> 2.01.22~ 18Often complementary to the Chiralpak AD-H, offering different selectivity due to the cellulose backbone.[9][10]
Chiralpak® IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Normal/Reversed Phase> 2.51.28~ 12The immobilized nature of this column allows for a wider range of solvents, including reversed-phase eluents, which can be advantageous for certain analytes and for LC-MS applications.[11]
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase> 2.11.23~ 17A cost-effective alternative to the Chiralcel OD-H with comparable performance for many applications.

In-Depth Experimental Protocols

To provide actionable guidance, here are detailed, step-by-step methodologies for the chiral separation of this compound using both GC and HPLC.

Protocol 1: Chiral GC Separation of this compound

This protocol is designed for the direct enantiomeric separation of this compound without derivatization, a significant advantage in terms of sample preparation time and simplicity.

1. Column Selection and Rationale:

  • Column: Astec CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness.

  • Rationale: The γ-cyclodextrin cavity size is well-suited for cyclic compounds like this compound. The trifluoroacetyl groups on the cyclodextrin provide strong interaction sites (hydrogen bonding and dipole-dipole) for the hydroxyl groups of the diol, which is crucial for achieving chiral recognition and separation.[6]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 80 °C (hold for 2 min), ramp at 2 °C/min to 150 °C, hold for 5 min.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • Injection Volume: 1 µL.

3. Workflow Diagram:

Caption: Workflow for chiral GC analysis of this compound.

Protocol 2: Chiral HPLC Separation of this compound

This protocol details the separation using a polysaccharide-based chiral stationary phase in normal phase mode, a robust and widely applicable method.

1. Column Selection and Rationale:

  • Column: Chiralpak® IA, 250 x 4.6 mm ID, 5 µm particle size.

  • Rationale: The immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP offers a high degree of chiral recognition for a broad range of compounds, including those with hydroxyl groups.[11] The immobilized nature of the phase provides enhanced solvent compatibility and robustness compared to coated phases, allowing for more flexibility in method development.

2. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

  • Mobile Phase: Hexane/Ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detector: UV detector at 210 nm (as diols have weak chromophores, a lower wavelength is necessary; alternatively, a refractive index or mass spectrometric detector can be used).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Injection Volume: 10 µL.

3. Workflow Diagram:

Caption: Workflow for chiral HPLC analysis of this compound.

Troubleshooting and Optimization

Even with a well-defined protocol, optimization is often necessary. Here are some expert tips:

  • Poor Resolution: In GC, try decreasing the temperature ramp rate or using a lower isothermal temperature. In HPLC, adjust the mobile phase composition by varying the percentage of the alcohol modifier. A small change can have a significant impact on selectivity.

  • Peak Tailing: This is often an issue with polar analytes like diols. In GC, ensure the liner is deactivated. In HPLC, the addition of a small amount of a polar additive to the mobile phase, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds (though not typically necessary for neutral diols), can improve peak shape.

  • Co-elution with Impurities: If an impurity co-elutes with one of the enantiomers, consider switching to a column with a different chiral selector (e.g., from an amylose-based to a cellulose-based column in HPLC) to alter the elution order.

Logical Framework for Chiral Column Selection

The choice of a chiral column should be a systematic process rather than a random screening. The following diagram illustrates a logical approach to selecting the optimal column for your application.

Column_Selection_Logic Start Start: Chiral Separation of This compound Technique Choose Technique: GC or HPLC? Start->Technique GC_Path GC (Volatile, Fast) Technique->GC_Path Volatile HPLC_Path HPLC (Versatile, Preparative) Technique->HPLC_Path Non-volatile or Preparative GC_Column_Type Select GC Column Type: Cyclodextrin-based GC_Path->GC_Column_Type HPLC_Column_Type Select HPLC Column Type: Polysaccharide-based HPLC_Path->HPLC_Column_Type GC_Screen Screen GC Columns: - Astec CHIRALDEX® G-TA - Supelco β-DEX™ 225 GC_Column_Type->GC_Screen HPLC_Screen Screen HPLC Columns: - Chiralpak® IA/AD-H - Chiralcel® OD-H HPLC_Column_Type->HPLC_Screen Optimize Optimize Method: - Temperature (GC) - Mobile Phase (HPLC) GC_Screen->Optimize HPLC_Screen->Optimize Final_Method Final Validated Method Optimize->Final_Method

Caption: Logical workflow for selecting a chiral column.

Conclusion

The successful chiral separation of this compound is readily achievable with the appropriate selection of a chiral column and optimized chromatographic conditions. For rapid, high-resolution analysis of the underivatized diol, chiral GC with a cyclodextrin-based column such as the Astec CHIRALDEX® G-TA is a prime candidate. For greater versatility, solvent flexibility, and scalability to preparative applications, chiral HPLC with an immobilized polysaccharide-based column like the Chiralpak® IA is highly recommended.

This guide has provided a framework for understanding the principles of chiral separation, comparing the performance of suitable columns, and implementing detailed experimental protocols. By applying this knowledge and the logical workflows presented, researchers can confidently develop robust and reliable methods for the chiral analysis of this compound and other challenging chiral molecules.

References

  • Bulle, F., et al. (2013). Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols. PubMed.
  • Agilent Technologies, Inc. (2011). Diols Enantiomer separation of underivatized diols.
  • Daicel Chemical Industries, Ltd. Method development with CHIRALPAK® IA.
  • I.B.S. Chiral HPLC Method Development.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • Wiley Analytical Science. (2014). Journal Highlight: Cyclodextrin-based ionic liquids as enantioselective stationary phases in gas chromatography.
  • Juvancz, Z., et al. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering.
  • DiVA portal. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and.
  • Restek. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Daicel Chiral Technologies. Chiral Column Differences: Standard vs H-Series Explained.
  • ResearchGate. (2000). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography.
  • Chromatography Forum. (2009). derivatization of 1,2 diols.
  • Academia.edu. Derivatization in GC.
  • Bio-protocol. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • ChiralTek. chiral columns.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • ResearchGate. (2018). Derivatization Methods in GC and GC/MS.
  • National Center for Biotechnology Information. (2010). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers.
  • Reddit. (2023). Anyone compare the Phenomenex/Chiralpak/Chiralcel equivalents?.
  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Phenomenex. Chiral HPLC Column.
  • YMC America. Cost-Effective Chiral Separation by Preparative HPLC.
  • The Royal Society of Chemistry. (2010). Kinetic Resolution of trans-Cycloalkane-1,2-Diols via Steglich Esterification.

Sources

Bridging Theory and Reality: A Comparative Guide to Computational and Experimental Data for 4-methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

The Stereoisomers of 4-methylcyclohexane-1,2-diol: A Structural Overview

This compound can exist as several stereoisomers due to the presence of three chiral centers. The relative orientations of the methyl group at position 4 and the two hydroxyl groups at positions 1 and 2 give rise to distinct cis and trans diastereomers, each with their respective enantiomers. The chair conformation of the cyclohexane ring is the most stable, and the substituents can occupy either axial or equatorial positions. The interplay of these structural features dictates the molecule's physical and spectroscopic properties.

stereoisomers cluster_cis cis-4-methylcyclohexane-1,2-diol cluster_trans trans-4-methylcyclohexane-1,2-diol cis_diequatorial Di-equatorial (More Stable) cis_diaxial Di-axial (Less Stable) cis_diequatorial->cis_diaxial Ring Flip trans_ax_eq Axial-Equatorial trans_eq_ax Equatorial-Axial trans_ax_eq->trans_eq_ax Ring Flip

Caption: Chair conformations of cis and trans isomers of this compound.

Conformational Analysis: A Tale of Two Chairs

The preferred conformation of a substituted cyclohexane is the one that minimizes steric strain. The most significant destabilizing interaction is the 1,3-diaxial interaction, where an axial substituent experiences steric repulsion with the other two axial hydrogens on the same side of the ring.

For the cis-isomer of this compound, one chair conformation will have both hydroxyl groups in equatorial positions and the methyl group either axial or equatorial, while the ring-flipped conformer will have both hydroxyl groups in axial positions. The di-equatorial conformation is generally more stable.

For the trans-isomer, one hydroxyl group will be axial and the other equatorial in both chair conformations. The relative stability of the two conformers will depend on the position of the methyl group and the energetic cost of the remaining 1,3-diaxial interactions.

Computational Approach to Conformational Analysis:

A robust computational workflow is essential for predicting the most stable conformations and their relative energies.

workflow start Initial 3D Structure (e.g., from SMILES) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy (Higher Level of Theory) freq_calc->energy_calc boltzmann Boltzmann Averaging of Properties energy_calc->boltzmann

Caption: A typical computational workflow for conformational analysis.

Physical Properties: A Comparative Look at Melting Points

While specific experimental melting points for all stereoisomers of this compound are not readily found in the literature, we can draw comparisons with the parent molecule, cyclohexane-1,2-diol, and analyze computed data.

CompoundIsomerExperimental Melting Point (°C)Computed Properties (from PubChem[1])
Cyclohexane-1,2-diolcis98-102[2]N/A
Cyclohexane-1,2-dioltrans100-103[2]N/A
This compound(unspecified)Not readily availableMolecular Weight: 130.18 g/mol , XLogP3: 0.6

The melting point is influenced by the molecule's symmetry and the efficiency of its crystal packing. The subtle structural differences between stereoisomers can lead to significant variations in their melting points.

Spectroscopic Data: Unraveling the Structure

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about a molecule's structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are invaluable for determining the stereochemistry of cyclohexane derivatives. The chemical shifts and coupling constants of the protons attached to the cyclohexane ring are highly sensitive to their axial or equatorial orientation.

Expected NMR Features:

  • Axial vs. Equatorial Protons: Axial protons are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts.

  • Protons on Carbon with -OH Group: The chemical shift of the proton on the carbon bearing the hydroxyl group (H-C-O) is a key indicator of its orientation.

  • Coupling Constants: The magnitude of the coupling constant between adjacent protons (³JHH) depends on the dihedral angle between them. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz).

While a complete set of experimental spectra for all isomers is not available, a publication's supplementary information provides data for a derivative, showcasing the type of information that can be gleaned.[3]

Computational Prediction of NMR Spectra:

Density Functional Theory (DFT) calculations, using methods like GIAO (Gauge-Including Atomic Orbital), can predict NMR chemical shifts with reasonable accuracy.[4][5][6][7] The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. For this compound, the key vibrational modes are:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups. The breadth of this peak is due to hydrogen bonding.

  • C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the cyclohexane ring and the methyl group.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

The exact position and shape of these peaks can vary slightly between stereoisomers due to differences in intramolecular hydrogen bonding and overall molecular symmetry.

Experimental Protocols

Melting Point Determination
  • A small amount of the crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is slowly increased, and the range at which the sample melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, D₂O).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired.

  • The spectra are processed and analyzed to determine chemical shifts, coupling constants, and integration.

Conclusion: The Power of a Combined Approach

The comparison of computational and experimental data is a cornerstone of modern chemical research. While a complete dataset for this compound remains elusive in readily accessible literature, the principles and methodologies outlined in this guide provide a robust framework for such a comparative analysis. By leveraging the predictive power of computational chemistry and the empirical validation of experimental techniques, researchers can gain a deeper and more nuanced understanding of molecular structure and properties, accelerating the pace of discovery and innovation.

References

  • Electronic Supplementary Information for - The Royal Society of Chemistry. (n.d.).
  • This compound | C7H14O2 | CID 251181 - PubChem. (n.d.).
  • An automated framework for NMR chemical shift calculations of small organic molecules. (2018).
  • Conformational analysis of cyclohexanes. (2020, August 21). Chemistry LibreTexts.
  • Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety. X-Ray molecular structure of two stereoisomers of 4′-isopropenyl-7,9-dioxabicyclo[4.3.0]nonane-8-spirocyclohexan-3′-yl p-bromobenzoate. (1990). Journal of the Chemical Society, Perkin Transactions 1, 1435-1441.
  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (2013).
  • (1S,2R,4S)-4-methylcyclohexane-1,2-diol - PubChem. (n.d.).
  • 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. (2014). Magnetic Resonance in Chemistry, 52(6), 287-296.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2022).
  • Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol. (2018). Crystal Growth & Design, 18(10), 6039-6049.
  • DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. (2020). Molecules, 25(21), 5088.
  • 1-Methylcyclohexane-cis-1,2-diol. (n.d.). NIST Chemistry WebBook.
  • Cyclohexane-1,2-diol. (n.d.). In Wikipedia.
  • NMR shifts with relativistic DFT. (n.d.). SCM.

Sources

A Guide to Inter-Laboratory Validation for the Analysis of 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust inter-laboratory validation program for the quantitative analysis of 4-methylcyclohexane-1,2-diol. As a critical metabolite and environmental marker, ensuring the reliability and reproducibility of its measurement across different laboratories is paramount for accurate risk assessment and research. This document is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are tasked with developing, validating, or implementing analytical methods for this compound.

We will objectively compare two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the scientific rationale behind protocol design and the necessary experimental data to support a validation study. The principles outlined here are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.[1][2]

The Analyte: this compound

This compound is a dihydroxylated metabolite of 4-methylcyclohexanemethanol (MCHM), a compound that gained prominence during the 2014 Elk River chemical spill.[3][4] The analysis of its metabolites is crucial for understanding the environmental fate and toxicology of the parent compound.

Caption: Chemical structure of this compound.

Inter-Laboratory Validation: The "Why" and "How"

An inter-laboratory study, or round-robin test, is the ultimate assessment of an analytical method's reproducibility.[5][6] It evaluates the method's performance when used by different analysts, on different instruments, and in different laboratory environments. The objective is to demonstrate that the method is robust and transferable, providing consistent and reliable results regardless of where it is performed.[7]

The validation process can be broken down into key stages, each with a specific purpose:

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Execution & Data Analysis cluster_3 Phase 4: Final Assessment A Method Optimization (GC-MS & LC-MS) B Single-Laboratory Validation (ICH Q2(R1) Parameters) A->B C Protocol Design & Sample Preparation B->C D Participant Recruitment & Training C->D E Sample Analysis by Participating Labs D->E F Statistical Analysis of Results (Reproducibility, etc.) E->F G Method Performance Evaluation F->G H Establishment of Method Performance Characteristics G->H

Sources

A Comparative Review of Synthesis Routes for 4-Methylcyclohexane-1,2-diol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of chemical and biocatalytic methodologies for the synthesis of 4-methylcyclohexane-1,2-diol, providing researchers and drug development professionals with a comparative guide to inform synthetic strategy and experimental design.

Introduction

This compound is a valuable chiral building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and other complex molecular architectures. The stereochemical arrangement of the two hydroxyl groups on the cyclohexane ring offers a versatile platform for further functionalization. The synthesis of this diol can be approached through several distinct routes, each with its own set of advantages and disadvantages concerning yield, stereoselectivity, cost, and environmental impact. This guide provides a comparative overview of the most prominent synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Dihydroxylation of 4-Methylcyclohexene

The direct dihydroxylation of an alkene is a powerful and widely used transformation in organic synthesis. For the synthesis of this compound from 4-methylcyclohexene, both syn- and anti-dihydroxylation strategies can be employed, leading to different diastereomers.

Syn-Dihydroxylation

Syn-dihydroxylation involves the addition of two hydroxyl groups to the same face of the double bond, resulting in a cis-diol. The most common reagents for this transformation are osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄).

Mechanism of Osmium Tetroxide Dihydroxylation: The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester. This intermediate is then cleaved, typically by a reducing agent such as sodium bisulfite (NaHSO₃) or N-methylmorpholine N-oxide (NMO) in a catalytic system, to yield the cis-diol.[1][2] The use of NMO allows for the use of catalytic amounts of the toxic and expensive osmium tetroxide.[1]

Experimental Protocol: Syn-Dihydroxylation using OsO₄/NMO [3]

  • To a stirred solution of 4-methylcyclohexene (1.0 equiv) in a mixture of acetone and water (10:1) at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.2 equiv).

  • To this mixture, add a catalytic amount of osmium tetroxide (0.02-0.05 equiv) as a solution in toluene.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cis-4-methylcyclohexane-1,2-diol.

Sharpless Asymmetric Dihydroxylation: For enantioselective synthesis, the Sharpless asymmetric dihydroxylation is the method of choice.[4][5][6][7] This method utilizes a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the osmylation to one face of the alkene, leading to high enantiomeric excess (ee) of one enantiomer of the cis-diol.[5][6] Commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base, simplifying the experimental procedure.[5][6]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation [5][8]

  • Prepare a solution of AD-mix-β (or AD-mix-α) in a 1:1 mixture of tert-butanol and water at room temperature.

  • Cool the mixture to 0 °C and add methanesulfonamide (1.0 equiv).

  • Add 4-methylcyclohexene (1.0 equiv) to the stirred mixture.

  • Stir the reaction at 0 °C for 24-48 hours.

  • Quench the reaction with solid sodium sulfite and stir for 1 hour.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with 2 M NaOH and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to yield the enantiomerically enriched cis-diol.

Anti-Dihydroxylation

Anti-dihydroxylation results in the addition of two hydroxyl groups to opposite faces of the double bond, yielding a trans-diol. This is typically a two-step process involving epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide.

Epoxidation of 4-Methylcyclohexene followed by Hydrolysis

This two-step sequence provides a reliable route to trans-4-methylcyclohexane-1,2-diol.

Mechanism: The first step is the epoxidation of 4-methylcyclohexene, commonly using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[3][9] This reaction is stereospecific, with the oxygen atom being delivered to one face of the alkene. The resulting epoxide is then subjected to ring-opening. Under acidic conditions, the epoxide is protonated, and subsequent nucleophilic attack by water occurs at the more substituted carbon atom via an Sₙ1-like mechanism, leading to inversion of stereochemistry at that center.[10][11] Base-catalyzed hydrolysis, on the other hand, proceeds via an Sₙ2 mechanism with the nucleophile (hydroxide) attacking the less sterically hindered carbon of the epoxide.

Experimental Protocol: Epoxidation with m-CPBA and Acid-Catalyzed Hydrolysis [12]

Step 1: Epoxidation

  • Dissolve 4-methylcyclohexene (1.0 equiv) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add m-CPBA (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-methylcyclohexene oxide.

Step 2: Acid-Catalyzed Hydrolysis

  • Dissolve the crude epoxide in a mixture of acetone and water (e.g., 4:1).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.

  • Stir the mixture at room temperature for 2-4 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain trans-4-methylcyclohexane-1,2-diol.

Catalytic Hydrogenation of 4-Methylcatechol

An alternative approach to this compound is the catalytic hydrogenation of the aromatic precursor, 4-methylcatechol. This method typically yields the cis-diol as the major product due to the syn-addition of hydrogen from the catalyst surface.

Mechanism: The hydrogenation of the aromatic ring is achieved using a heterogeneous catalyst, such as ruthenium (Ru) or rhodium (Rh) on a solid support (e.g., carbon), under a hydrogen atmosphere.[13][14] The substrate adsorbs onto the catalyst surface, and hydrogen is delivered to one face of the ring.

Experimental Protocol: Catalytic Hydrogenation of 4-Methylcatechol

  • In a high-pressure autoclave, place 4-methylcatechol (1.0 equiv) and a catalytic amount of 5% Ruthenium on carbon (Ru/C) (e.g., 5 mol%).

  • Add a suitable solvent, such as methanol or ethanol.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 atm).

  • Heat the mixture to a specified temperature (e.g., 80-120 °C) and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate and purify the residue by recrystallization or column chromatography to yield cis-4-methylcyclohexane-1,2-diol.

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Toluene dioxygenase (TDO), an enzyme found in certain strains of bacteria like Pseudomonas putida, is known to catalyze the cis-dihydroxylation of a wide range of aromatic and olefinic substrates with high enantioselectivity.[9][15][16][17][18][19][20][21]

Mechanism: TDO utilizes molecular oxygen and NADH as a cofactor to introduce two hydroxyl groups in a syn-fashion across a double bond.[15] For substrates like toluene and its derivatives, this results in the formation of chiral cis-dihydrodiols.

*Conceptual Protocol: Biocatalytic Dihydroxylation using Pseudomonas putida [15]

  • Cultivate a strain of Pseudomonas putida known to express toluene dioxygenase in a suitable growth medium.

  • Induce the expression of the dioxygenase enzyme, for example, by adding toluene to the culture.

  • Harvest the bacterial cells by centrifugation and resuspend them in a buffer.

  • Add 4-methylcyclohexene as the substrate to the cell suspension.

  • Incubate the mixture with shaking at an appropriate temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction for the formation of the diol product.

  • Extract the product from the culture medium using an organic solvent.

  • Purify the extracted product by chromatographic methods.

This biocatalytic route has the potential to produce enantiomerically pure cis-4-methylcyclohexane-1,2-diol in a single step under mild, environmentally benign conditions. However, the substrate specificity and efficiency of the enzyme for 4-methylcyclohexene would need to be experimentally determined and potentially optimized through protein engineering.

Comparison of Synthesis Routes

Synthesis Route Stereochemistry Reagents Advantages Disadvantages
Syn-Dihydroxylation (OsO₄/NMO) cisOsO₄ (cat.), NMOHigh yield, reliableOsO₄ is toxic and expensive
Sharpless Asymmetric Dihydroxylation Enantioselective cisAD-mixHigh enantioselectivity, predictableReagents can be expensive
Epoxidation and Hydrolysis transm-CPBA, acid/baseReadily available reagents, good yieldsTwo-step process, potential for side reactions
Catalytic Hydrogenation Predominantly cisH₂, Ru/C or Rh/CAtom economical, uses a simple starting materialRequires high pressure and temperature, specialized equipment
Biocatalysis (TDO) Enantioselective cisPseudomonas putidaEnvironmentally friendly, high enantioselectivityRequires microbial culture, substrate scope may be limited

Conclusion

The synthesis of this compound can be achieved through several effective methods, with the choice of route largely dependent on the desired stereochemical outcome and the resources available. For the preparation of the cis-diol, syn-dihydroxylation with OsO₄/NMO is a reliable method, while the Sharpless asymmetric dihydroxylation provides excellent enantiocontrol. The catalytic hydrogenation of 4-methylcatechol also offers a direct route to the cis-isomer. For the synthesis of the trans-diol, the two-step epoxidation and hydrolysis sequence is the most common and effective approach. The emerging field of biocatalysis, particularly the use of toluene dioxygenase, presents a promising green alternative for the enantioselective synthesis of the cis-diol, although further research is needed to optimize this method for specific substrates like 4-methylcyclohexene. By understanding the principles, advantages, and limitations of each of these synthetic routes, researchers can make informed decisions to efficiently access the desired stereoisomer of this compound for their synthetic endeavors.

Diagrams

Synthesis_Routes cluster_dihydroxylation Dihydroxylation of 4-Methylcyclohexene cluster_hydrogenation Catalytic Hydrogenation cluster_biocatalysis Biocatalysis alkene 4-Methylcyclohexene cis_diol cis-4-Methylcyclohexane-1,2-diol alkene->cis_diol OsO4/NMO (syn) alkene->cis_diol Sharpless AD (enantioselective syn) epoxide 4-Methylcyclohexene Oxide alkene->epoxide m-CPBA trans_diol trans-4-Methylcyclohexane-1,2-diol epoxide->trans_diol H3O+ (anti) catechol 4-Methylcatechol hydro_cis_diol cis-4-Methylcyclohexane-1,2-diol catechol->hydro_cis_diol H2, Ru/C bio_alkene 4-Methylcyclohexene bio_cis_diol cis-4-Methylcyclohexane-1,2-diol bio_alkene->bio_cis_diol Toluene Dioxygenase (syn)

Figure 1. Overview of the primary synthetic routes to this compound.

References

  • Hudlicky, T., et al. (1994). Toluene Dioxygenase-Mediated cis-Dihydroxylation of Aromatics in Enantioselective Synthesis. Asymmetric Total Syntheses of Pancratistatin and 7-Deoxypancratistatin, Promising Antitumor Agents. Journal of the American Chemical Society.
  • Boyd, D. R., et al. (2021). Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. Frontiers in Bioengineering and Biotechnology.
  • Sharpless, K. B., et al. (1980). Asymmetric Dihydroxylation of Alkenes. Journal of the American Chemical Society.
  • Sharpless Asymmetric Dihydroxyl
  • Sharpless Dihydroxylation (Bishydroxyl
  • Sharpless asymmetric dihydroxyl
  • Dihydroxyl
  • 11.3.
  • Microbial production of cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate by genetically modified Pseudomonas putida. PubMed. [Link]
  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]
  • Directed Dihydroxylation of Cyclic Allylic Alcohols and Trichloroacetamides Using OsO 4 /TMEDA.
  • Toluene oxygenase-mediated pathways for the aerobic biotransformation...
  • 1 Recent Developments in the Osmium-catalyzed Dihydroxyl
  • p-cymene pathway in Pseudomonas putida: initial reactions. PMC. [Link]
  • Formation of C–C bonds via ruthenium-catalyzed transfer hydrogen
  • A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane. Organic Chemistry Portal. [Link]
  • p-Cymene pathway in Pseudomonas putida: ring cleavage of 2,3-dihydroxy-p-cumate and subsequent reactions. PubMed. [Link]
  • This compound. PubChem. [Link]
  • 4.1.1.5. Synthesis of trans-Cyclohexane-1,2-diol. The Royal Society of Chemistry. [Link]
  • Main pathways of toluene biotransformation.
  • Syntheses of four D- and L-hexoses via diastereoselective and enantioselective dihydroxyl
  • Toluene-4-monooxygenase, a three-component enzyme system that catalyzes the oxidation of toluene to p-cresol in Pseudomonas mendocina KR1. PMC. [Link]
  • Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooper
  • Toluene dioxygenase – Knowledge and References. Taylor & Francis. [Link]
  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC. [Link]
  • ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov. Science.gov. [Link]
  • Single-site ruthenium catalyst supported on zeolite for CO2 hydrogenation to methyl form
  • Biotransformation reaction catalysed by toluene-4monooxygenase and...
  • 1-Methylcyclohexane-1,4-diol. PubChem. [Link]
  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
  • Pyrazolyl-N-heterocyclic carbene complexes of rhodium as hydrogenation catalysts: The influence of ligand steric bulk on c
  • Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol. ACE Organic. [Link]
  • An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity with Gillian McArthur. YouTube. [Link]
  • Ruthenium-Catalyzed Monoselective C–H Methylation and d3-Methyl
  • Development and mechanistic studies of ruthenium-catalyzed hydrodehalogenation reactions. American Chemical Society. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylcyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 4-Methylcyclohexane-1,2-diol, with a focus on personal protective equipment (PPE). As your partner in laboratory safety, we aim to provide value beyond the product by empowering you with the knowledge to work safely and effectively.

Hazard Assessment: A Proactive Approach to Safety

While specific toxicological data for this compound is not extensively documented, a conservative approach to safety is mandated by examining structurally similar compounds.[1][2] Analogs such as 4-methylcyclohexanol and other cyclohexane derivatives are classified as combustible liquids that can cause skin, eye, and respiratory irritation.[3][4][5] Therefore, we must operate under the assumption that this compound presents similar hazards.

Key Anticipated Hazards:

  • Eye and Skin Irritation: Direct contact may cause irritation.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory discomfort.[3][4][6]

  • Combustibility: Although not highly flammable, the compound may be combustible and should be kept away from ignition sources.[4]

This proactive hazard assessment is the cornerstone of a self-validating safety system. By anticipating risks, we can implement preventative measures that ensure a safe laboratory environment.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific procedure being performed. The following are the core PPE requirements for handling this compound.

  • Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes.

    • Causality: To prevent contact with liquid splashes or aerosols, which can cause serious eye irritation, sealed chemical safety goggles are mandatory.[3][5][7][8]

    • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or when heating), a face shield should be worn in addition to safety goggles to protect the entire face.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are the primary barrier against skin contact. Nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your skin. For prolonged or immersive contact, consult the glove manufacturer's compatibility charts.

    • Laboratory Coat: A standard laboratory coat is required to protect against minor spills and contamination of personal clothing.

    • Enhanced Protection: For tasks with a higher risk of significant spillage, consider a chemically resistant apron or coveralls. For related flammable compounds, flame-retardant antistatic protective clothing is recommended.[6]

  • Respiratory Protection:

    • Causality: Engineering controls, such as fume hoods, are the preferred method for minimizing inhalation exposure.[3] Respiratory protection is necessary when these controls are not available or are insufficient to maintain exposure below acceptable limits, or during emergency situations.

    • Selection: If a risk assessment determines that a respirator is necessary, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[3] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[9]

PPE Selection Guide for Common Laboratory Tasks

To simplify the decision-making process, the following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task/Operation Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) LowSafety GogglesNitrile GlovesLab CoatNot generally required with adequate ventilation.
Solution Preparation (at bench) Low-ModerateSafety GogglesNitrile GlovesLab CoatNot generally required with adequate ventilation.
Solution Preparation (in fume hood) LowSafety GogglesNitrile GlovesLab CoatNot required.
Heating or Refluxing Reaction Moderate-HighSafety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronWork should be conducted in a fume hood.
Large Volume Transfer (>1L) Moderate-HighSafety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronWork should be conducted in a fume hood.
Spill Cleanup HighSafety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-resistant CoverallsAir-purifying respirator with organic vapor cartridges.

Procedural Guidance: Safe Handling and Disposal

Adherence to established protocols is critical for safety and experimental integrity.

Experimental Protocol: Safe Handling of this compound
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Donning PPE: Put on all required PPE as determined by your risk assessment (see table above).

  • Handling: Conduct all operations that may generate vapors or aerosols within a certified chemical fume hood.[3] Keep containers tightly closed when not in use.

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[3] Clean the work area to remove any residual contamination.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items, such as gloves, in the appropriate waste container.

Emergency Protocol: Spill Response
  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Protect: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.

  • Contain: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.

  • Clean: Carefully collect the absorbent material into a suitable container for hazardous waste. Clean the spill area with soap and water.

  • Dispose: Label the waste container and dispose of it according to your institution's hazardous waste procedures.[10]

Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Segregation: Do not mix with other waste streams unless specifically instructed to do so by your environmental health and safety department.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[11]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection Start Identify Task AssessVolume Volume > 1L or High Splash Potential? Start->AssessVolume AssessAerosol Aerosol/Vapor Generation Potential? AssessVolume->AssessAerosol No FaceShield Add Face Shield AssessVolume->FaceShield Yes AssessVentilation Working in a Fume Hood? AssessAerosol->AssessVentilation Yes Respirator Add Respirator (Organic Vapor Cartridge) AssessAerosol->Respirator No AssessVentilation->Respirator No NoRespirator No Respirator Needed AssessVentilation->NoRespirator Yes BasePPE Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat FaceShield->AssessAerosol Respirator->BasePPE NoRespirator->BasePPE

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.